molecular formula C18H19Cl2NO4 B023780 (S)-(-)-Felodipine CAS No. 105618-03-9

(S)-(-)-Felodipine

Cat. No.: B023780
CAS No.: 105618-03-9
M. Wt: 384.2 g/mol
InChI Key: RZTAMFZIAATZDJ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-Felodipine is the single-enantiomer impurity and degradation product of the pharmaceutical substance felodipine, a dihydropyridine-class calcium channel blocker . This high-purity reference standard is essential for analytical research and development, enabling precise method development, identification, and quantification of stereospecific impurities in compliance with regulatory guidelines for pharmaceutical quality control. Felodipine, the parent drug, is a well-characterized L-type calcium channel blocker that acts primarily on vascular smooth muscle to produce vasodilation . The (S)-(-)-enantiomer provides critical value for researchers investigating the stereoselective metabolism, pharmacokinetics, and environmental degradation products of felodipine, supporting advanced studies in chiral separations and impurity profiling. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. RESEARCH APPLICATIONS: • Analytical Reference Standard for HPLC/LC-MS • Chiral Impurity Profiling and Method Development • Pharmaceutical Degradation Product Studies • Metabolism and Pharmacokinetic Research CHEMICAL DATA: • CAS Number: 105618-03-9 • Molecular Formula: C18H19Cl2NO4 • Parent Drug: Felodipine This product is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-O-ethyl 3-O-methyl (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTAMFZIAATZDJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359121
Record name (R)-(+)-Felodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105618-03-9, 119945-59-4
Record name 3-Ethyl 5-methyl (4S)-4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105618-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Felodipine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(+)-Felodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FELODIPINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2HM27A9QK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (S)-(-)-Felodipine: Stereochemistry, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (S)-(-)-Felodipine, the pharmacologically active enantiomer of the dihydropyridine calcium channel blocker, Felodipine. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the critical aspects of its chemical structure, stereoselective properties, synthesis, mechanism of action, and the analytical methodologies required for its characterization. We will explore the causality behind its potent therapeutic effects and provide detailed, field-proven protocols to support further research and development.

Introduction to Felodipine and the Significance of Chirality

Felodipine is a well-established dihydropyridine-class calcium channel blocker (CCB) used in the management of hypertension and stable angina.[1][2] It exerts its therapeutic effect by selectively inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral vascular resistance.[3][4] Felodipine is a chiral molecule and is clinically administered as a racemic mixture of its two enantiomers: this compound and (R)-(+)-Felodipine.[5]

The principle of stereochemical purity is paramount in pharmacology. For Felodipine, the therapeutic activity resides almost exclusively in the (S)-(-) enantiomer, which is reported to be significantly more potent in blocking calcium channels than its (R)-(+) counterpart.[4] This enantioselective activity underscores the importance of understanding the specific properties of this compound for the development of more targeted and potentially safer therapeutics with an improved therapeutic index. This guide will focus specifically on this active S-enantiomer.

Chemical Structure and Physicochemical Properties

This compound is chemically described as 5-O-ethyl 3-O-methyl (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Its structure is characterized by a central 1,4-dihydropyridine ring with a chiral center at the C4 position, substituted with a 2,3-dichlorophenyl group.

G cluster_0 Cellular Level cluster_1 Physiological Outcome Felodipine This compound Channel L-Type Ca2+ Channel (Vascular Smooth Muscle) Felodipine->Channel Binds & Stabilizes (Inactive State) Ca_Influx Ca2+ Influx Blocked Channel->Ca_Influx Prevents Intra_Ca [Ca2+]i Decreases Ca_Influx->Intra_Ca Contraction Myosin Light-Chain Kinase (MLCK) Inhibition Intra_Ca->Contraction Relaxation Smooth Muscle Relaxation Contraction->Relaxation Vasodilation Arteriolar Vasodilation Relaxation->Vasodilation TPR Total Peripheral Resistance Decreases Vasodilation->TPR BP Blood Pressure Decreases TPR->BP

Caption: Mechanism of action for this compound, from channel binding to blood pressure reduction.

Synthesis and Chiral Separation

The synthesis of racemic Felodipine is typically achieved via a Hantzsch-type dihydropyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde (2,3-dichlorobenzaldehyde), a β-ketoester (methyl acetoacetate), and an enamine (ethyl 3-aminocrotonate). [6][7]

G R1 2,3-Dichlorobenzaldehyde I1 Knoevenagel Condensation (Intermediate: Dichlorobenzylidene) R1->I1 R2 Methyl Acetoacetate R2->I1 R3 Ethyl 3-Aminocrotonate P1 Hantzsch Reaction (Reflux in Ethanol, Pyridine catalyst) R3->P1 I1->P1 Product Racemic Felodipine P2 Chiral HPLC Separation Product->P2 S_Product This compound R_Product (R)-(+)-Felodipine P1->Product P2->S_Product P2->R_Product G Sample Sample Preparation (Dissolve Racemic Felodipine in Mobile Phase) Inject Injection (20 µL into HPLC system) Sample->Inject Column Chiral Separation Column: Chiralcel OJ Isocratic Elution Inject->Column Detection Detection (UV Detector at 238 nm) Column->Detection Analysis Data Analysis (Integrate Peaks for Retention Time & Area) Detection->Analysis Result Result (Separated Enantiomer Peaks, Determine Enantiomeric Excess) Analysis->Result

Sources

(S)-(-)-Felodipine mechanism of action on L-type calcium channels

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of (S)-(-)-Felodipine on L-Type Calcium Channels

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the molecular interactions and functional consequences of this compound's action on L-type calcium channels (LTCCs). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this dihydropyridine calcium channel blocker.

Introduction: The L-Type Calcium Channel as a Therapeutic Target

Voltage-gated calcium channels are crucial for a variety of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Among these, the L-type calcium channels (LTCCs), particularly the CaV1.2 subtype, are fundamental in cardiovascular function, regulating cardiac contractility and vascular smooth muscle tone. Their central role in these processes makes them a prime target for therapeutic intervention in conditions such as hypertension and angina.

Felodipine is a dihydropyridine (DHP) class calcium channel blocker known for its high vascular selectivity. It exists as a racemic mixture of two enantiomers, this compound and (R)-(+)-felodipine. The pharmacological activity of felodipine is predominantly attributed to the (S)-(-) enantiomer, which exhibits significantly greater potency in blocking LTCCs compared to its (R)-(+) counterpart. This stereoselectivity is a critical aspect of its mechanism of action and underscores the importance of specific molecular interactions.

The Molecular Mechanism of this compound Action

The primary mechanism of action of this compound is the inhibition of calcium influx through L-type calcium channels. This is achieved through a high-affinity binding interaction with the channel protein, which stabilizes it in a non-conducting state.

Stereoselective and Voltage-Dependent Binding

This compound's interaction with the LTCC is highly dependent on the conformational state of the channel. The drug exhibits a much higher affinity for the inactivated state of the channel compared to the resting state. This voltage-dependent binding is a hallmark of dihydropyridine calcium channel blockers and contributes to their therapeutic efficacy. Depolarization of the cell membrane, which leads to channel opening and subsequent inactivation, promotes the binding of this compound.

The stereoselectivity of this interaction is significant, with the (S)-(-) enantiomer being approximately 100-fold more potent than the (R)-(+) enantiomer in inhibiting calcium currents. This difference in potency is a direct reflection of the stereospecific nature of the binding pocket within the LTCC.

The Dihydropyridine Binding Site

The binding site for dihydropyridines, including this compound, is located within the pore-forming α1 subunit of the LTCC. Specifically, it is situated at the interface of domains III and IV in the outer vestibule of the channel pore. Key amino acid residues in the S5 and S6 transmembrane helices of these domains, as well as the P-loop of domain III, are critical for drug binding.

Structural studies have identified several key residues that form hydrogen bonds and hydrophobic interactions with the dihydropyridine molecule. For instance, tyrosine and threonine residues in the IIIS6 and IVS6 segments are thought to be crucial for the high-affinity binding of dihydropyridines. The orientation of the this compound molecule within this pocket allows for optimal interaction with these residues, leading to a stable drug-receptor complex that prevents ion permeation.

Experimental Protocols for Studying this compound's Mechanism of Action

A multi-faceted approach is necessary to fully characterize the interaction of this compound with LTCCs. The following protocols are standard in the field and provide a robust framework for investigation.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in real-time, providing invaluable insights into the functional effects of this compound.

Objective: To determine the effect of this compound on L-type calcium currents and to characterize its voltage-dependent block.

Methodology:

  • Cell Preparation: Utilize a cell line expressing high levels of L-type calcium channels (e.g., HEK293 cells stably transfected with the CaV1.2 channel subunits) or primary cells such as vascular smooth muscle cells.

  • Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Solutions:

    • External Solution (in mM): 110 BaCl2, 10 HEPES, 10 TEA-Cl, adjusted to pH 7.4 with CsOH. Barium is used as the charge carrier to avoid calcium-dependent inactivation.

    • Internal Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 10 HEPES, 5 ATP-Mg, adjusted to pH 7.2 with CsOH. Cesium is used to block potassium channels.

  • Whole-Cell Configuration: Establish a gigaseal between the micropipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Protocol:

    • Hold the cell at a negative holding potential (e.g., -80 mV) where most channels are in the resting state.

    • Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit L-type calcium currents.

    • To study use-dependency, apply a train of short depolarizing pulses.

  • Drug Application: Perfuse the external solution containing varying concentrations of this compound onto the cell.

  • Data Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of block. Plot the concentration-response curve to calculate the IC50 value.

Causality and Self-Validation:

  • Rationale: The use of specific ion substitutions (Ba2+ for Ca2+, Cs+ for K+) isolates the L-type calcium current. The voltage protocols are designed to probe the channel in different conformational states.

  • Controls: A vehicle control (e.g., DMSO) should be run to ensure the solvent has no effect on the currents. The reversibility of the block can be tested by washing out the drug.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kd) and binding kinetics of this compound to the LTCC.

Objective: To quantify the binding characteristics of this compound to L-type calcium channels.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells rich in LTCCs (e.g., rat cardiac ventricular muscle) in a buffered solution and prepare a crude membrane fraction by centrifugation.

  • Radioligand: Use a radiolabeled dihydropyridine with high affinity, such as -PN200-110.

  • Binding Reaction:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound in a suitable buffer.

    • Incubations are typically carried out at room temperature for a specified time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Competition Binding: Plot the percentage of specific binding of the radioligand as a function of the concentration of unlabeled this compound. Fit the data to a one-site competition model to determine the Ki (inhibitory constant), which is related to the Kd.

    • Saturation Binding: Use increasing concentrations of the radioligand to determine the Kd and Bmax (maximum number of binding sites) of the radioligand itself.

Causality and Self-Validation:

  • Rationale: This is a direct measure of the drug-receptor interaction. The competition assay allows for the determination of the affinity of an unlabeled compound.

  • Controls: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., nifedipine) to saturate all specific binding sites.

Calcium Imaging

This technique allows for the visualization of changes in intracellular calcium concentration in response to stimuli and the effect of channel blockers.

Objective: To assess the functional consequence of LTCC block by this compound on intracellular calcium levels.

Methodology:

  • Cell Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The AM ester form allows the dye to cross the cell membrane.

  • De-esterification: Once inside the cell, esterases cleave the AM group, trapping the fluorescent dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or a plate reader.

  • Stimulation: Depolarize the cells to open LTCCs. This can be achieved by applying a high concentration of potassium chloride (KCl) to the external solution.

  • Drug Treatment: Pre-incubate the cells with varying concentrations of this compound before stimulation with KCl.

  • Fluorescence Measurement: Measure the change in fluorescence upon stimulation in the presence and absence of the drug.

  • Data Analysis: Quantify the peak fluorescence intensity or the area under the curve to determine the inhibitory effect of this compound. Calculate the IC50 value from the concentration-response curve.

Causality and Self-Validation:

  • Rationale: This method provides a functional readout of channel activity by measuring the downstream effect of calcium influx.

  • Controls: A vehicle control is essential. A positive control, such as a known LTCC blocker, can be used for comparison. The specificity can be further confirmed by using cells that do not express LTCCs.

Quantitative Data Summary

ParameterValueCell Type/TissueReference
IC50 (Electrophysiology) 1.6 nMVascular Smooth Muscle Cells
Ki (Radioligand Binding) ~2 nMRat Cardiac Membranes

Visualizing the Mechanism and Workflows

Signaling Pathway of this compound Action

felodipine_mechanism cluster_membrane Cell Membrane LTCC_rest LTCC (Resting) LTCC_open LTCC (Open) LTCC_rest->LTCC_open Depolarization LTCC_inactivated LTCC (Inactivated) LTCC_open->LTCC_inactivated Inactivation Ca_in Ca²⁺ Influx LTCC_open->Ca_in LTCC_inactivated->LTCC_rest Repolarization LTCC_blocked LTCC (Blocked/Inactivated) + this compound Response ↓ Vascular Smooth Muscle Contraction Ca_in->Response Felodipine This compound Felodipine->LTCC_inactivated High Affinity Binding

Caption: Mechanism of this compound action on L-type calcium channels.

Experimental Workflow for Patch-Clamp Electrophysiology

patch_clamp_workflow prep 1. Cell & Electrode Preparation config 2. Achieve Whole-Cell Configuration prep->config baseline 3. Record Baseline L-type Ca²⁺ Currents config->baseline drug_app 4. Perfuse this compound baseline->drug_app record 5. Record Currents in Presence of Drug drug_app->record washout 6. Drug Washout & Recovery record->washout analysis 7. Data Analysis (IC₅₀ Calculation) washout->analysis

Caption: Workflow for patch-clamp electrophysiology experiments.

Conclusion

The therapeutic efficacy of this compound as an antihypertensive agent is rooted in its specific and high-affinity interaction with L-type calcium channels. Its mechanism of action is characterized by a stereoselective, voltage-dependent block that preferentially targets the inactivated state of the channel. A thorough understanding of this mechanism, facilitated by the experimental approaches detailed in this guide, is essential for the continued development of more selective and effective cardiovascular therapies.

References

  • Catterall, W. A. (2011). Voltage-gated calcium channels. Cold Spring Harbor Perspectives in Biology, 3(8), a003947. [Link]

  • Stork, A., Ljung, B., & Andersson, K. E. (1990). Stereoselectivity of felodipine at the cellular level. Pharmacology & Toxicology, 67(3), 243-249. [Link]

  • Wendt, R. L., & Wetzel, B. (1986). The stereoselectivity of the enantiomers of felodipine for the dihydropyridine receptor. Journal of Cardiovascular Pharmacology, 8(6), 1131-1136. [Link]

  • Bean, B. P. (1984). Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state. Proceedings of the National Academy of Sciences, 81(20), 6388-6392. [Link]

  • Hockerman, G. H., Johnson, B. D., Abbott, M. R., Scheuer, T., & Catterall, W. A. (1997). Molecular determinants of high affinity dihydropyridine binding in L-type calcium channels. Journal of Biological Chemistry, 272(30), 18759-18765. [Link]

Enantioselective Synthesis of (S)-(-)-Felodipine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Felodipine, a dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina pectoris.[1][2] It is a chiral molecule, with the (S)-(-)-enantiomer being significantly more potent in its vasodilatory action than its (R)-(+)-counterpart.[3] Consequently, the development of efficient and scalable enantioselective synthetic routes to obtain optically pure (S)-(-)-Felodipine is of paramount importance in the pharmaceutical industry. This technical guide provides an in-depth analysis of the core strategies for the enantioselective synthesis of this compound, with a focus on enzymatic kinetic resolution, chiral auxiliary-mediated diastereoselective synthesis, and emerging asymmetric organocatalytic approaches. Each section delves into the mechanistic underpinnings, provides detailed experimental protocols, and presents a comparative analysis of their respective efficiencies, empowering researchers and drug development professionals to make informed decisions in the synthesis of this critical cardiovascular drug.

Introduction: The Significance of this compound

Felodipine, chemically known as ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] The molecule possesses a stereogenic center at the C4 position of the dihydropyridine ring. Clinical and pharmacological studies have demonstrated that the therapeutic activity resides primarily in the (S)-(-)-enantiomer, which can be up to 13 times more potent in vivo than the (R)-(+)-enantiomer.[3] The administration of the single, more active enantiomer can offer a better therapeutic index, potentially reducing metabolic load and minimizing off-target effects. This has driven the development of synthetic methodologies that can selectively produce the (S)-(-)-isomer in high enantiomeric purity.

The foundational route to racemic felodipine is the Hantzsch dihydropyridine synthesis, a multicomponent reaction involving the condensation of an aldehyde (2,3-dichlorobenzaldehyde), a β-ketoester (methyl acetoacetate), and an enamino ester (ethyl 3-aminocrotonate).[4][5] While robust for producing the racemic mixture, this classical approach necessitates a subsequent resolution step or a complete redesign to achieve enantioselectivity.

Enzymatic Kinetic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution is a powerful technique that leverages the inherent stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture. In the context of Felodipine, this typically involves the selective hydrolysis or transesterification of one enantiomer, allowing for the separation of the unreacted, desired enantiomer.

Principle of Lipase-Catalyzed Resolution

Lipases are highly enantioselective enzymes that can catalyze the hydrolysis of ester bonds. In a racemic mixture of Felodipine, a suitable lipase can preferentially catalyze a reaction on the (R)-(+)-enantiomer, leaving the desired (S)-(-)-enantiomer unreacted and thus enantiomerically enriched. The efficiency of this process is dictated by the enzyme's enantioselectivity (E-value), with higher values indicating a greater preference for one enantiomer over the other.

A significant advancement in this area is the use of immobilized enzymes. Immobilization can enhance the stability, reusability, and in many cases, the enantioselectivity of the biocatalyst, making the process more economically viable for industrial applications.

Experimental Protocol: Resolution using Immobilized Aspergillus niger and Lipase AP6

This protocol is based on the work of Vijitha et al., who demonstrated a highly effective resolution of racemic Felodipine.

Materials:

  • Racemic Felodipine

  • Aspergillus niger culture

  • Lipase AP6

  • n-Hexane

  • Isopropanol

  • Methanol (HPLC grade)

  • Sodium alginate

  • Calcium chloride (0.2 M)

Protocol:

  • Preparation of Reaction Mixture: Prepare a reaction mixture consisting of n-hexane and isopropanol (6:4 v/v). Dissolve racemic Felodipine in methanol to a concentration of 2.5 mg/mL and add it to the solvent system.

  • Enzymatic Reaction (Free Enzyme): To the reaction mixture, add Lipase AP6 to a final concentration of 10 mg/mL. Incubate the mixture at 25°C with agitation (120 rpm) for up to 36 hours.

  • Enzymatic Reaction (Immobilized Biocatalyst): For immobilization, cultivate Aspergillus niger and harvest the whole cells. Prepare a sodium alginate solution and suspend the cells within it. Extrude this suspension into a 0.2 M calcium chloride solution to form calcium alginate beads containing the immobilized cells. After hardening, these beads can be used in the reaction mixture in place of the free enzyme. A similar immobilization procedure can be applied to Lipase AP6.

  • Sample Analysis: At regular intervals (e.g., 4, 8, 12, 24, 36 hours), withdraw aliquots from the reaction mixture. Evaporate the solvent at room temperature. Dissolve the residue in HPLC-grade methanol, filter through a 0.22 µm membrane filter, and analyze by chiral HPLC to determine the enantiomeric excess (ee%) of the remaining this compound.

Data and Performance

The use of immobilized biocatalysts shows a marked improvement in enantioselectivity.

BiocatalystFormEnantiomeric Excess (ee%) of this compoundEnantiomeric Ratio (E)Reference
Aspergillus niger Free Cells81.59%>20[1]
Aspergillus niger Immobilized98.27%>100[1]
Lipase AP6 Free EnzymeNot specified, lower than immobilizedModerate[1]
Lipase AP6 Immobilized99.21%Excellent[1]
Causality and Insights

The enhanced performance of the immobilized biocatalysts can be attributed to several factors. The immobilization matrix can induce conformational changes in the enzyme that favor a more enantioselective active site geometry. Furthermore, the microenvironment within the immobilization support can influence substrate partitioning and product diffusion, leading to improved kinetic resolution. The excellent E-value (>100) achieved with immobilized Aspergillus niger signifies a highly efficient and industrially scalable process for producing enantiopure this compound.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

This strategy involves covalently attaching a chiral auxiliary to a precursor molecule to induce diastereoselectivity in a subsequent key reaction. The chiral auxiliary is then cleaved to yield the desired enantiomerically enriched product. A notable approach for this compound utilizes a chiral auxiliary derived from the inexpensive and readily available (R)-glycidol.

Principle of the (R)-Glycidol Derived Auxiliary Approach

The core of this method is the synthesis of a chiral β-ketoester bearing a removable chiral auxiliary. This chiral building block is then subjected to a Hantzsch-type condensation. The steric and electronic properties of the chiral auxiliary direct the formation of the dihydropyridine ring in a way that favors one diastereomer over the other. Subsequent separation of these diastereomers, followed by the removal of the chiral auxiliary and conversion to the final product, yields enantiopure this compound.

Workflow and Key Transformations

The synthesis can be broken down into several key stages, as outlined in patent literature.[6]

G A 1. (R)-Glycidol B 2. Synthesis of Chiral Auxiliary A->B Reaction with nucleophile & protection C 3. Formation of Chiral β-Ketoester Intermediate B->C Reaction with diketene D 4. Hantzsch Condensation C->D 2,3-Dichlorobenzaldehyde, Ethyl 3-aminocrotonate E 5. Diastereomeric Mixture of Felodipine Precursors D->E F 6. Diastereomer Separation (e.g., Chromatography) E->F G 7. Isolated (S,R)-Diastereomer F->G H 8. Selective Transesterification (e.g., NaOMe) G->H I 9. This compound H->I J 10. Recovery of Chiral Auxiliary H->J G cluster_0 Reaction Mixture A 2,3-Dichlorobenzaldehyde E In situ formation of α,β-unsaturated intermediate A->E B Methyl Acetoacetate B->E C Ethyl 3-aminocrotonate F Enantioselective Michael Addition and Cyclization C->F D Chiral Phosphoric Acid Catalyst D->F E->F G This compound F->G

Sources

The Stereoselective Potency of Felodipine: A Technical Guide to (S)-(-)-Felodipine vs. Racemic Felodipine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Felodipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and stable angina.[1] Marketed as a racemic mixture, it comprises equal parts of the (S)-(-)- and (R)-(+)-enantiomers.[2] Emerging evidence, however, underscores a significant stereoselectivity in its pharmacological action, with the (S)-(-)-enantiomer exhibiting markedly greater potency. This technical guide provides an in-depth analysis of the comparative potency of (S)-(-)-felodipine and its racemic counterpart. We will explore the molecular basis of this stereoselectivity, present quantitative data on their differential effects, and detail the experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of felodipine's chiral pharmacology.

Introduction: The Significance of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Biological systems, composed of chiral molecules such as amino acids and sugars, often exhibit stereospecific interactions with drug enantiomers. This can lead to significant differences in their pharmacodynamic and pharmacokinetic profiles. In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. Therefore, the development of single-enantiomer drugs, or "chiral switches," has become a significant strategy in drug development to improve therapeutic outcomes.

Felodipine's mechanism of action involves blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[3][4] The chiral center at the C4 position of the dihydropyridine ring results in the existence of (S)-(-)- and (R)-(+)-felodipine. This guide will dissect the profound impact of this stereochemistry on the drug's potency.

Molecular Basis of Stereoselectivity

The differential potency of felodipine enantiomers originates from their stereospecific interaction with the L-type calcium channel. The binding pocket of the channel is chiral, leading to a higher binding affinity for one enantiomer over the other.

L-type Calcium Channel Interaction

The (S)-(-)-enantiomer of felodipine exhibits a significantly higher affinity for the dihydropyridine binding site on the α1 subunit of the L-type calcium channel.[5] This preferential binding stabilizes the channel in its inactive state, more effectively preventing the influx of calcium ions into vascular smooth muscle cells.[6] The consequence is a more pronounced relaxation of the smooth muscle and, therefore, a greater vasodilatory effect.

dot

Sources

The Eutomer's Edge: A Technical Guide to the Discovery and Development of (S)-(-)-Felodipine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felodipine, a dihydropyridine calcium channel blocker, is a widely utilized therapeutic agent for the management of hypertension and stable angina. This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles underlying (S)-(-)-Felodipine, the pharmacologically active enantiomer. It details the historical context of the racemic drug's development, the scientific rationale for isolating the S-(-) enantiomer, and the stereoselective synthetic methodologies devised for its preparation. The document elucidates the drug's mechanism of action at the molecular level, supported by signaling pathway diagrams. Key preclinical pharmacological and pharmacokinetic data for both enantiomers are summarized in structured tables, offering a clear comparison of their quantitative properties. Furthermore, this guide outlines detailed methodologies for the stereoselective synthesis and chiral separation of felodipine enantiomers, providing a valuable resource for researchers in the field of cardiovascular drug discovery and chiral chemistry.

Introduction: From Racemate to Eutomer

The journey of felodipine began in the laboratories of Hässle, a Swedish pharmaceutical company that was a division of Astra AB. In 1979, Hässle scientists discovered the compound and filed the initial patent application, identifying its potential as an antihypertensive agent.[1] Following a partnership with Merck & Co. in 1982 for development in the US, the racemic mixture of felodipine was approved by the FDA in 1991.[1]

Felodipine is a chiral molecule, existing as two enantiomers, this compound and (R)-(+)-felodipine, due to the stereocenter at the C4 position of the dihydropyridine ring. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. In the case of felodipine, early in vitro studies revealed that the (S)-(-) isomer is the more potent enantiomer, or "eutomer," responsible for the majority of the desired therapeutic effect.[2] This discovery provided a strong impetus for the development of a stereoselective synthesis to produce the single, more active enantiomer, with the goal of improving the therapeutic index and potentially reducing metabolic burden and adverse effects associated with the less active "distomer," the (R)-(+) isomer.

Mechanism of Action: Stereoselective Blockade of L-type Calcium Channels

Felodipine exerts its therapeutic effect by blocking voltage-gated L-type calcium channels, which are crucial for the contraction of vascular smooth muscle.[3][4] The influx of calcium ions through these channels initiates a cascade of events leading to muscle contraction and vasoconstriction.[3] By inhibiting this calcium influx, felodipine causes relaxation of the vascular smooth muscle, leading to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[3][4]

The interaction of felodipine with the L-type calcium channel is stereoselective. The (S)-(-) enantiomer exhibits a higher affinity for the binding site on the channel, resulting in a more potent blockade.[2] This differential binding leads to the observed differences in pharmacological activity between the two enantiomers.

Figure 1: Mechanism of Action of this compound cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell Ca_ext Ca²⁺ (extracellular) L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Depolarization Ca_int Ca²⁺ (intracellular) L_type_channel->Ca_int Influx S_Felodipine This compound S_Felodipine->L_type_channel Blocks Relaxation Muscle Relaxation & Vasodilation S_Felodipine->Relaxation Promotes Calmodulin Calmodulin Ca_int->Calmodulin Binds Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction & Vasoconstriction Myosin_LC_P->Contraction Leads to

Caption: L-type Calcium Channel Blockade by this compound.

Stereoselective Synthesis of this compound

The development of a commercially viable and efficient synthesis of the single (S)-(-) enantiomer is a critical step in the drug development process. One of the key strategies employed is the use of chiral auxiliaries to introduce stereochemistry early in the synthetic sequence. A notable method involves the use of a chiral auxiliary derived from (R)-glycidol.[5]

Synthesis Workflow Overview

The general workflow for the stereoselective synthesis of this compound using a chiral auxiliary approach can be summarized as follows:

Figure 2: Stereoselective Synthesis Workflow Start (R)-glycidol ChiralAux Synthesis of Chiral Auxiliary Start->ChiralAux Intermediate Felodipine Intermediate Synthesis (using chiral auxiliary) ChiralAux->Intermediate Diastereomers Formation of Diastereomers Intermediate->Diastereomers Separation Separation of Diastereomers (e.g., Chromatography) Diastereomers->Separation DesiredDiastereomer Desired (S,R)-Diastereomer Separation->DesiredDiastereomer Transesterification Selective Transesterification DesiredDiastereomer->Transesterification FinalProduct This compound Transesterification->FinalProduct AuxRecovery Chiral Auxiliary Recovery Transesterification->AuxRecovery

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on the principles described in the patent literature for the synthesis of this compound via a chiral auxiliary approach.[5]

Step 1: Synthesis of the Chiral Auxiliary from (R)-glycidol

  • React (R)-glycidol with dihydropyran in the presence of an acid catalyst (e.g., pyridinium p-toluenesulfonate) to protect the hydroxyl group.

  • Open the resulting epoxide ring with a suitable nucleophile to introduce a handle for later attachment to the felodipine precursor.

Step 2: Synthesis of the Diastereomeric Felodipine Intermediate

  • Couple the synthesized chiral auxiliary to a suitable felodipine precursor, typically a monocarboxylic acid derivative of the dihydropyridine core. This creates a mixture of two diastereomers.

Step 3: Separation of Diastereomers

  • Separate the two diastereomers using standard chromatographic techniques, such as column chromatography on silica gel. The different physical properties of the diastereomers allow for their isolation.

Step 4: Selective Transesterification and Formation of this compound

  • Treat the isolated, desired diastereomer with sodium methoxide. This selectively transesterifies the chiral auxiliary ester to the methyl ester, yielding this compound.[5]

  • The chiral auxiliary can then be recovered and potentially recycled.[5]

Comparative Pharmacology and Pharmacokinetics

The primary rationale for developing a single enantiomer drug is the superior pharmacological and/or pharmacokinetic profile of the eutomer.

In Vitro Potency
Compound Pharmacological Effect Relative Potency
This compoundL-type Calcium Channel BlockadeMore Potent
(R)-(+)-FelodipineL-type Calcium Channel BlockadeLess Potent

Table 1: Qualitative Comparison of the In Vitro Potency of Felodipine Enantiomers.

For the racemic mixture, the pIC50 (-log IC50 M) for inhibiting contraction in human vascular preparations has been reported to be 8.30.[2]

Pharmacokinetics

Studies in humans have revealed stereoselective pharmacokinetics for felodipine. The (R)-(+) enantiomer is metabolized more readily by CYP3A4 in the liver, leading to a higher intrinsic clearance.[1] This results in a higher bioavailability of the more active (S)-(-) enantiomer after oral administration of the racemate.[1]

Pharmacokinetic Parameter This compound (R)-(+)-Felodipine Reference
Intrinsic Clearance Lower~2-fold Higher[1]
Bioavailability (after oral racemate) ~2-fold HigherLower[1]
Cmax (after oral racemate) Slightly HigherSlightly Lower
AUC0-24h (after oral racemate) Slightly HigherSlightly Lower
t1/2 No significant differenceNo significant difference

Table 2: Comparative Pharmacokinetic Parameters of Felodipine Enantiomers in Humans.

Chiral Separation and Analysis

The ability to accurately separate and quantify the enantiomers of felodipine is crucial for both analytical quality control and for preparing enantiomerically pure standards for research. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose.

Chiral HPLC Workflow

Figure 3: Chiral HPLC Analysis Workflow SamplePrep Sample Preparation (Dissolution in Mobile Phase) Injection Injection onto HPLC System SamplePrep->Injection Separation Chiral Separation (Chiralcel OJ-H Column) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for the chiral HPLC analysis of felodipine enantiomers.

Detailed HPLC Protocol

The following is a representative protocol for the chiral separation of felodipine enantiomers based on published methods.[5][6]

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: n-hexane/2-propanol (90:10, v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV at 254 nm.[6]

  • Sample Preparation: Dissolve the racemic felodipine or the sample containing the enantiomers in the mobile phase.

This method should provide baseline separation of the (S)-(-) and (R)-(+) enantiomers, allowing for their accurate quantification.

Clinical Development of this compound

Despite the clear preclinical rationale for the development of this compound as a single-enantiomer drug, there is a notable lack of publicly available clinical trial data for the enantiopure compound for its primary indications of hypertension and angina. The vast majority of clinical studies have been conducted with the racemic mixture.[7][8][9][10] This suggests that the development of this compound as a standalone therapeutic may have been deprioritized for commercial or strategic reasons, a common occurrence in the pharmaceutical industry. The established efficacy and safety profile of the racemic mixture, coupled with the increased cost and complexity of developing a new single-enantiomer product, may have been contributing factors.

Conclusion

The story of this compound is a classic example of the "chiral switch" concept in drug development, where the focus shifts from a racemic mixture to the single, more active enantiomer. The scientific evidence clearly indicates that the (S)-(-) enantiomer is the eutomer, possessing the desired pharmacological activity with a more favorable pharmacokinetic profile than its (R)-(+) counterpart. The stereoselective synthetic routes and analytical methods for chiral separation have been well-established, providing the necessary tools for its development. While the clinical development of enantiopure this compound for its original indications appears to be limited, the in-depth understanding of its properties remains a valuable case study for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

  • [Comparison of Chiral Separations of Felodipine by High Performance Liquid Chromatography Using Two Cellulose Tris (4-methyl Benzoate) Stationary Phases]. (2010). Se Pu.[Link]

  • A typical HPLC chromatogram of felodipine (C5) at conditions of an OJ-H... (n.d.). ResearchGate.[Link]

  • Clinical Pharmacology of Felodipine. (2025). Pacifici, G. M.[Link]

  • Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists. (n.d.). J Hum Hypertens.[Link]

  • Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog. (1993). Biomedical Chromatography.[Link]

  • One-Year Study of Felodipine or Placebo for Stage 1 Isolated Systolic Hypertension. (2002). Hypertension.[Link]

  • Clinical pharmacokinetics of felodipine. A summary. (1988). Drugs.[Link]

  • Trial to assess the tolerability of using felodipine to upregulate autophagy as a treatment of Huntington's disease (FELL-HD). (2024). BMJ Open.[Link]

  • ISRCTN56240656: A trial to look at how different doses of felodipine are tolerated in people with early-stage Huntington's disease. (2022). ISRCTN Registry.[Link]

  • Felodipine clinical pharmacokinetics. (1993). Clinical Pharmacokinetics.[Link]

  • Placebo controlled trial of felodipine in patients with mild to moderate heart failure. UK Study Group. (1998). Heart.[Link]

  • Trial to assess the tolerability of using felodipine to upregulate autophagy as a treatment of Huntington's disease (FELL-HD): a phase II, single-centre, open-label, dose-finding trial protocol. (2024). BMJ Open.[Link]

  • Pharmacokinetics and haemodynamic effects of felodipine as monotherapy in hypertensive patients. (1987). European Journal of Clinical Pharmacology.[Link]

  • Pharmacokinetic and pharmacodynamic studies of felodipine in healthy subjects after various single, oral and intravenous doses. (1987). Biopharmaceutics & Drug Disposition.[Link]

  • (PDF) Comparison of chiral separations of felodipine by high performance liquid chromatography using two cellulose tris(4-methyl benzoate) stationary phases. (2010). ResearchGate.[Link]

  • CN102143948B - Preparation method of (S) - (-) -felodipine. (n.d.).
  • Dihydropyridine enantiomers block recombinant L-type Ca2+ channels by two different mechanisms. (1999). British Journal of Pharmacology.[Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (n.d.). John Wiley & Sons.[Link]

  • The interaction of felodipine with calcium-binding proteins. (1987). Journal of Cardiovascular Pharmacology.[Link]

  • Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? (2014). Current Pharmaceutical Design.[Link]

  • INSTRUCTION MANUAL FOR CHIRALCEL® OJ-H COLUMNS. (n.d.). MZ-Analysentechnik.[Link]

  • Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC). (n.d.). International Journal of Research and Publication Reviews.[Link]

  • Felodipine. (2024). StatPearls.[Link]

  • Comparison of the time courses and potencies of the vasodilator effects of nifedipine and felodipine in the human forearm. (2001). International Journal of Clinical Pharmacology and Therapeutics.[Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2018). Dhaka University Journal of Pharmaceutical Sciences.[Link]

  • Felodipine and isradipine: new calcium-channel-blocking agents for the treatment of hypertension. (1993). Clinical Pharmacy.[Link]

  • Comparison of clinical efficacy and adverse effects between extended-release felodipine and slow-release diltiazem in patients with isolated systolic hypertension. (1999). Zhonghua Yi Xue Za Zhi (Taipei).[Link]

  • Comparison of the effects of felodipine and cilazapril on exercise performance in patients with mild to moderate hypertension. A crossover study. (1994). ResearchGate.[Link]

  • Calcium antagonism with felodipine in essential hypertension. Effects on cardiovascular and renal function, the sympathetic and the renin-angiotensin-aldosterone systems, glucose tolerance and glucoregulatory hormones. (1987). Acta Medica Scandinavica. Supplementum.[Link]

Sources

Introduction: The Imperative of Chirality in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereospecific Activity of Felodipine Enantiomers

In the realm of drug development and molecular pharmacology, the three-dimensional structure of a molecule is not merely a geometric curiosity but a fundamental determinant of its biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to stereoisomers known as enantiomers. While enantiomers share identical physical and chemical properties in an achiral environment, their interactions with the inherently chiral systems of the human body—receptors, enzymes, and transporters—can differ dramatically. This stereospecificity often results in one enantiomer exhibiting the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even responsible for adverse effects (the distomer).

Felodipine, a potent dihydropyridine calcium channel blocker, is a classic example of such a chiral drug.[1][2] It is administered clinically as a racemic mixture, a 1:1 combination of its (S)- and (R)-enantiomers.[1] This guide, intended for researchers and drug development professionals, provides a deep dive into the stereospecific activity of felodipine's enantiomers. We will dissect the causality behind their differential pharmacology, explore the bioanalytical techniques required for their resolution, and discuss the implications for therapeutic application, moving beyond a simple recitation of facts to an integrated understanding of why these molecular mirror images behave as distinct pharmacological entities.

Chapter 1: The Molecular Architecture of Felodipine Stereoisomers

Felodipine's chemical structure, (RS)-3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, contains a single stereocenter at the C4 position of the dihydropyridine ring.[2][3] The spatial arrangement of the substituents around this carbon atom dictates whether the molecule is the (S)- or (R)-enantiomer. This seemingly subtle difference in conformation is the origin of the profound divergence in their biological activities. The distinct three-dimensional shapes of (S)-felodipine and (R)-felodipine govern their ability to bind with high affinity and specificity to their biological target.

Chapter 2: Stereoselective Pharmacodynamics: Interaction with L-type Calcium Channels

The primary therapeutic action of felodipine is the blockade of L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle.[4][5] This action inhibits the influx of extracellular calcium ions, a critical step for muscle contraction.[5][6] The subsequent relaxation of vascular smooth muscle, particularly in arterioles, leads to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.[4][5]

The interaction with the L-type calcium channel is highly stereospecific. In vitro studies have unequivocally demonstrated that the (S)-enantiomer is the pharmacologically active eutomer , exhibiting significantly greater potency as a calcium channel blocker than the (R)-enantiomer.[7][8] The relative potency of the (S)-enantiomer is estimated to be substantially higher than that of its optical antipode.[7] This difference is attributed to a more favorable three-point interaction of the (S)-enantiomer with the chiral binding site on the calcium channel protein, leading to a more stable drug-receptor complex and more effective channel blockade. The (R)-enantiomer, with its mirrored configuration, fits less optimally into the binding pocket, resulting in weaker inhibition.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Ca_Channel L-type Ca²⁺ Channel Ca_in Ca²⁺ Ca_Channel->Ca_in Relaxation Vasodilation (Relaxation) Ca_out Ca²⁺ Ca_out->Ca_Channel Influx S_Felodipine S(-)-Felodipine (Eutomer) S_Felodipine->Ca_Channel High Affinity Binding (Strong Blockade) S_Felodipine->Relaxation R_Felodipine R(+)-Felodipine (Distomer) R_Felodipine->Ca_Channel Low Affinity Binding (Weak Blockade) Contraction Vascular Smooth Muscle Contraction Ca_in->Contraction Activates

Figure 1: Stereoselective blockade of L-type calcium channels.

Chapter 3: Stereoselective Pharmacokinetics: A Tale of Two Fates

While the pharmacodynamic differences are stark, the pharmacokinetic profiles of the felodipine enantiomers also exhibit significant stereoselectivity, primarily due to differential first-pass metabolism.[8] Felodipine is extensively metabolized in the gut wall and liver by the cytochrome P450 3A4 (CYP3A4) enzyme system, resulting in a low overall bioavailability of about 15%.[9][10]

This metabolic process is stereoselective, with the (R)-enantiomer being metabolized more readily than the (S)-enantiomer .[9] The intrinsic clearance for (R)-felodipine is approximately twice as high as that for (S)-felodipine.[9] The direct consequence of this metabolic preference is a significant difference in systemic exposure after oral administration of the racemate. Studies in healthy subjects have shown that the Area Under the Curve (AUC) for the therapeutically active (S)-enantiomer is, on average, 139% higher than that of the (R)-enantiomer.[8] This means that despite being administered in equal amounts, the more potent (S)-enantiomer achieves substantially higher plasma concentrations and persists longer in the systemic circulation.[8][9] In contrast, after intravenous administration, which bypasses the first-pass effect, the pharmacokinetic parameters of the two enantiomers are similar, indicating that the disposition beyond initial metabolism is not significantly stereoselective.[11]

Parameter(S)-Felodipine(R)-FelodipineKey InsightReference
AUC Ratio (S/R) ~2.41.0(S)-enantiomer has >2-fold higher systemic exposure after oral dosing.[8]
Metabolizing Enzyme CYP3A4CYP3A4Both enantiomers are substrates for CYP3A4.[9][10]
Intrinsic Clearance Lower~2x Higher(R)-enantiomer is cleared more rapidly during first-pass metabolism.[9]
Bioavailability HigherLowerDifferential first-pass extraction favors higher bioavailability of (S)-felodipine.[9]
Elimination Half-life (t½) No significant differenceNo significant differenceElimination rates from systemic circulation are similar.[8][12]
Table 1: Summary of Stereoselective Pharmacokinetic Parameters of Felodipine After Oral Administration.

Chapter 4: Analytical Methodologies for Enantioselective Analysis

To investigate the stereospecific pharmacokinetics and pharmacodynamics of felodipine, a robust and sensitive analytical method capable of resolving and quantifying the individual enantiomers in complex biological matrices is essential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this purpose.

The causality behind this choice lies in the principle of chiral recognition. A CSP is itself enantiomerically pure, creating a chiral environment within the column.[13] As the racemic felodipine mixture passes through, the (S)- and (R)-enantiomers form transient diastereomeric complexes with the CSP. The differing stability of these complexes—a result of distinct three-dimensional interactions—causes one enantiomer to be retained longer than the other, enabling their separation.[13]

Self-Validating Experimental Protocol: Chiral HPLC-MS/MS Analysis

This protocol describes a self-validating system for the determination of (S)- and (R)-felodipine in human plasma. The inclusion of a deuterated racemic internal standard (IS) is critical for trustworthiness, as it co-elutes with the respective enantiomers and corrects for variability in extraction, injection, and ionization.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Rationale: To isolate the lipophilic felodipine enantiomers from complex plasma components (proteins, salts) and concentrate the sample.

  • Procedure:

    • Pipette 500 µL of human plasma into a clean glass tube.

    • Add 50 µL of working internal standard solution (racemic d6-felodipine).

    • Vortex briefly to mix.

    • Add 5 mL of extraction solvent (e.g., toluene or a dichloromethane-pentane mixture).[14][15]

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and vortex.

2. Chromatographic Separation:

  • Rationale: To achieve baseline separation of the (S)- and (R)-enantiomers using a proven chiral stationary phase. The Chiralcel OJ column, containing cellulose tris(4-methylbenzoate) coated on silica, is well-documented for its efficacy in separating dihydropyridine enantiomers.[12][14][15]

  • Instrumentation & Conditions:

ParameterSpecification
HPLC System Agilent 1200 Series or equivalent
Chiral Column Chiralcel OJ (e.g., 250 x 4.6 mm, 10 µm)
Mobile Phase Isopropanol:Hexane (e.g., 11:89 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 20 µL
Table 2: Example HPLC Conditions for Chiral Separation of Felodipine.

3. Detection (Mass Spectrometry):

  • Rationale: Tandem mass spectrometry (MS/MS) provides superior sensitivity and selectivity compared to UV detection, which is crucial for quantifying the low plasma concentrations typical in pharmacokinetic studies. Electrospray ionization (ESI) in positive mode is effective for felodipine.

  • Instrumentation & Conditions:

    • Mass Spectrometer: Sciex API 4000 or equivalent.

    • Ionization Mode: ESI Positive.

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions:

      • Felodipine: Monitor the transition of the parent ion to a specific product ion.

      • d6-Felodipine (IS): Monitor the corresponding transition for the deuterated internal standard.

Sample Plasma Sample Collection Spike Spike with Deuterated Internal Standard (IS) Sample->Spike Extract Liquid-Liquid Extraction (e.g., Toluene) Spike->Extract Evap Evaporation & Reconstitution in Mobile Phase Extract->Evap Inject HPLC Injection Evap->Inject Separate Chiral Column Separation (e.g., Chiralcel OJ) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize R_Peak Separate->R_Peak S_Peak Separate->S_Peak Elution Detect Tandem Mass Spectrometry (SRM Detection) Ionize->Detect Quantify Quantification (Peak Area Ratio vs. Conc.) Detect->Quantify PK_Analysis Pharmacokinetic Analysis Quantify->PK_Analysis

Figure 2: Workflow for enantioselective bioanalysis of felodipine.

Chapter 5: Synthesis and Chiral Resolution

Racemic felodipine is typically synthesized via a Hantzsch-type cyclization, reacting 2,3-dichlorobenzylideneacetylacetic acid-methylester with ethyl 3-aminocrotonate.[3][16] This standard synthesis produces the 1:1 racemic mixture.[1]

Obtaining the enantiomerically pure S(-)-felodipine, which offers a superior therapeutic index by minimizing exposure to the less active distomer, requires specialized techniques.[1] These can include:

  • Chiral Preparative Chromatography: Scaling up the analytical HPLC methods to preparative columns allows for the physical separation and collection of the individual enantiomers from the racemate.

  • Asymmetric Synthesis: Designing a synthesis route that preferentially creates the desired (S)-enantiomer using chiral catalysts or auxiliaries.

  • Diastereomeric Resolution: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.

Conclusion: From Molecular Asymmetry to Clinical Significance

The stereospecificity of felodipine is a compelling illustration of how chirality governs pharmacological activity. The (S)-enantiomer is the primary driver of the drug's therapeutic effect, while the (R)-enantiomer contributes little to calcium channel blockade at clinical doses. Furthermore, the stereoselective first-pass metabolism by CYP3A4 significantly favors the systemic exposure of the more potent (S)-enantiomer after oral administration. This intricate interplay between pharmacodynamics and pharmacokinetics underscores the importance of stereochemical considerations in drug evaluation and development. A thorough understanding of these principles, supported by robust enantioselective analytical methods, is paramount for optimizing drug therapy and developing next-generation therapeutics with improved efficacy and safety profiles. The potential to administer the pure, active S(-)-felodipine could lead to a more precise dose-response relationship and a reduction in metabolic burden and potential off-target effects associated with the distomer.[1]

References

  • Soons, P. A., van der Maeden, M. C., & Breimer, D. D. (1990). Enantioselective determination of felodipine and other chiral dihydropyridine calcium entry blockers in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 528(2), 343-356. [Link]

  • Nishioka, R., Umeda, I., Oi, N., & Uno, K. (1993). Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog. Biomedical Chromatography, 7(2), 99-103. [Link]

  • Hoffmann, K. J., & Bäärnhielm, C. (1991). Pharmacokinetics of the enantiomers of felodipine in the dog after oral and intravenous administration of a pseudoracemic mixture. Xenobiotica, 21(6), 795-803. [Link]

  • Ventura, R., & Carini, M. (2020). Clinical Pharmacology of Felodipine. Current Medicinal Chemistry, 27(1), 1-1. [Link]

  • Rosseel, M. T., & Lefebvre, R. A. (2002). Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 489-495. [Link]

  • Li, J., & Wang, Y. (2010). Study on chiral resolution of felodipine and nimodipine enantiomers by HPLC. Chinese Journal of New Drugs, 19(15), 1335-1337. [Link]

  • Soons, P. A., de Boer, A., van Brummelen, P., & Breimer, D. D. (1991). Comparative effects of felodipine, nitrendipine and nifedipine in healthy subjects: concentration-effect relationships of racemic drugs and enantiomers. British Journal of Clinical Pharmacology, 32(3), 309-319. [Link]

  • Lippert, J., Thelen, K., & Willmann, S. (2020). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. Pharmaceutics, 12(10), 940. [Link]

  • Herman, J. & Bashir, K. (2024). Felodipine. In StatPearls. StatPearls Publishing. [Link]

  • Patsnap. (2024). What is the mechanism of Felodipine? Patsnap Synapse. [Link]

  • Soons, P. A., Vogels, B. A., van der Meer, M. J., & Breimer, D. D. (1991). Stereoselective pharmacokinetics of oral felodipine and nitrendipine in healthy subjects: correlation with nifedipine pharmacokinetics. European Journal of Clinical Pharmacology, 41(6), 591-597. [Link]

  • Jerussi, T. P. (1998). U.S. Patent No. 5,834,496. Washington, DC: U.S.
  • Yacar, S., Lång-Löfstedt, J., & Stam, A. (2003). Bioequivalence, pharmacokinetic and pharmacodynamic response to combined extended release formulations of felodipine and metoprolol in healthy volunteers. International Journal of Clinical Pharmacology and Therapeutics, 41(3), 115-123. [Link]

  • Dr. Hasudungan. (2024). Pharmacology of Felodipine; Overview, Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • Honscha, W., Löschner, B., & Gräf, P. (1992). Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein. Biochemical Pharmacology, 44(8), 1637-1644. [Link]

  • Zhang, Y., et al. (2023). Optimization and continuous flow synthesis of felodipine. Arkivoc, 2023(5), 1-13. [Link]

  • Malli, K., & Shabaraya, A. R. (2023). felodipine-review of analytical methods developed for pharmaceutical dosage forms and biological fluids. International Journal of Applied Pharmaceutics, 15(6), 1-8. [Link]

  • Pediatric Oncall. (n.d.). Felodipine Drug Index. [Link]

  • Ninja Nerd. (2020). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. [Link]

  • Asian Journal of Research in Chemistry. (2021). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers. Asian Journal of Research in Chemistry, 14(1), 1-10. [Link]

  • Dvorak, Z., et al. (2012). Optical isomers of dihydropyridine calcium channel blockers display enantiospecific effects on the expression and enzyme activities of human xenobiotics-metabolizing cytochromes P450. Journal of Steroid Biochemistry and Molecular Biology, 132(3-5), 235-243. [Link]

  • El-Koussi, A. A., & Kandil, A. (1996). Synthesis, biological evaluation, calcium channel antagonist activity, and anticonvulsant activity of felodipine coupled to a dihydropyridine-pyridinium salt redox chemical delivery system. Journal of Medicinal Chemistry, 39(23), 4647-4657. [Link]

  • Orochem Technologies Inc. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]

  • Eriksson, N. A., & Lindberg, L. E. (1999). U.S. Patent No. 5,942,624. Washington, DC: U.S.
  • Wikipedia. (2024). Felodipine. [Link]

  • International Journal of Creative Research Thoughts. (2023). Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation. IJCRT, 11(10). [Link]

Sources

An In-Depth Technical Guide to the In Vitro Characterization of (S)-(-)-Felodipine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Felodipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris.[1][2] It functions by selectively inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral vascular resistance.[3][4][5] Commercially available as a racemic mixture, the (S)-(-)-enantiomer is known to be the more pharmacologically active isomer. This guide provides a comprehensive framework for the in vitro characterization of (S)-(-)-Felodipine, detailing the essential experimental protocols and the scientific rationale underpinning each methodological choice. We will explore physicochemical property assessment, target engagement and binding affinity, functional pharmacological assays, and metabolic stability, offering a holistic approach for researchers in drug discovery and development.

Introduction: The Scientific Imperative for Characterizing this compound

Felodipine's therapeutic efficacy is derived from its potent and selective antagonism of voltage-gated L-type calcium channels (Ca_v1.2).[3] These channels are critical for regulating calcium ion (Ca²⁺) influx into vascular smooth muscle cells, a process fundamental to muscle contraction.[6] By blocking these channels, this compound induces arterial smooth muscle relaxation, leading to vasodilation and a subsequent decrease in blood pressure.[3][4]

While the racemic mixture is used clinically, understanding the specific properties of the (S)-(-)-enantiomer is crucial for several reasons:

  • Potency Determination: Isolating the active enantiomer allows for a precise determination of its intrinsic potency and efficacy, unconfounded by the less active (R)-(+)-enantiomer.

  • Structure-Activity Relationship (SAR): Detailed characterization contributes to a deeper understanding of the SAR for dihydropyridine compounds, guiding the design of future molecules with improved selectivity and pharmacokinetic profiles.

  • Off-Target Profiling: A thorough in vitro analysis can uncover potential off-target interactions, providing an early assessment of the compound's safety profile. Felodipine itself is known to interact with various calcium-binding proteins and can also act as an antagonist at the mineralocorticoid receptor.[1][3]

This guide is structured to walk the researcher through a logical and robust workflow for characterizing this compound, from its basic chemical properties to its complex biological functions.

Physicochemical Characterization: The Foundation of Biological Activity

A compound's behavior in biological systems is fundamentally governed by its physicochemical properties. For a poorly water-soluble drug like felodipine, these parameters are critical determinants of its formulation, absorption, and bioavailability.[7][8][9]

Key Physicochemical Parameters & Data Summary
PropertyTypical Value for FelodipineSignificance in Drug Development
Molecular Weight 384.25 g/mol [1]Influences diffusion and transport across membranes.
Melting Point 142-145°C[2]Indicator of purity and solid-state stability.
logP (Octanol/Water) ~3.8 - 3.9[3]Measures lipophilicity; critical for membrane permeability and protein binding.
Aqueous Solubility Insoluble[1][2]A major challenge for formulation; impacts dissolution and absorption.[9]
pKa ~2.73 (Predicted)[2]Determines the ionization state at different physiological pH values.
Experimental Protocol: Solubility Determination

Rationale: The Shake-Flask method (ICH guideline Q6A) is the gold-standard for determining thermodynamic solubility. It ensures that an equilibrium is reached between the solid drug and the solution.

Step-by-Step Methodology:

  • Preparation: Prepare a series of buffers representing physiological pH (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Addition of Compound: Add an excess of this compound powder to a known volume of each buffer in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Analysis: The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Target Engagement and Binding Affinity

To quantify the direct interaction of this compound with its primary target, the L-type calcium channel, radioligand binding assays are indispensable. These assays measure the affinity of the test compound by assessing its ability to displace a known radioactive ligand from the channel.

Experimental Protocol: Radioligand Displacement Assay

Rationale: This competitive binding assay determines the binding affinity (K_i) of this compound for the dihydropyridine binding site on the L-type calcium channel. [³H]Nitrendipine or a similar radiolabeled dihydropyridine is commonly used.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membrane fractions from a tissue source rich in L-type calcium channels (e.g., rat cardiac or cortical tissue) or from a cell line overexpressing the Ca_v1.2 channel.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]Nitrendipine), and varying concentrations of this compound.

  • Controls:

    • Total Binding: Membrane + Radioligand (no competitor).

    • Non-Specific Binding (NSB): Membrane + Radioligand + a high concentration of a non-labeled competitor (e.g., 10 µM Nifedipine) to saturate all specific binding sites.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Scintillation Counting: Wash the filters to remove unbound radioligand, then add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand).

    • Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional Pharmacology: Assessing Channel Inhibition

While binding assays confirm target engagement, functional assays are essential to measure the consequence of that binding—the actual inhibition of calcium ion flow. Electrophysiology and calcium flux assays are the primary methods for this assessment.

Electrophysiology: The Gold Standard

Rationale: The patch-clamp technique directly measures the ionic currents flowing through the L-type calcium channels in the membrane of a single cell. This provides a precise, real-time measurement of channel inhibition and its voltage-dependence.

Step-by-Step Methodology (Whole-Cell Patch-Clamp):

  • Cell Culture: Use a suitable cell line, such as HEK293 cells stably expressing the human Ca_v1.2 channel subunits (α1C, β2, α2δ).

  • Cell Preparation: Plate the cells on glass coverslips for recording.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing Ba²⁺ as the charge carrier (to enhance current amplitude and block K⁺ channels).

  • Patching: Using a glass micropipette filled with an internal solution, form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, allowing electrical access to the entire cell.

  • Voltage Protocol: Clamp the cell membrane at a holding potential where channels are closed (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to +10 mV) to open the L-type calcium channels and elicit an inward Ba²⁺ current.

  • Drug Application: After establishing a stable baseline current, perfuse the chamber with increasing concentrations of this compound.

  • Data Acquisition & Analysis: Record the peak current amplitude at each drug concentration. Plot the percentage of current inhibition against the log concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.

Workflow Diagram: In Vitro Characterization Cascade

G cluster_0 Phase 1: Foundational Properties cluster_1 Phase 2: Target Interaction cluster_2 Phase 3: Functional Activity cluster_3 Phase 4: Drug-like Properties Compound This compound PhysChem Physicochemical Characterization Compound->PhysChem Solubility Solubility (Shake-Flask) PhysChem->Solubility LogP Lipophilicity (logP) PhysChem->LogP pKa pKa Determination PhysChem->pKa Binding Target Binding Affinity PhysChem->Binding Informs Assay Conditions Radioligand Radioligand Displacement Assay ([3H]Nitrendipine) Binding->Radioligand Functional Functional Assays Binding->Functional Confirms Target, Guides Doses Ki Determine Ki Radioligand->Ki Ephys Electrophysiology (Patch-Clamp) Functional->Ephys CaFlux Calcium Flux Assay (FLIPR) Functional->CaFlux ADME In Vitro ADME Functional->ADME Validates Potency, Proceeds to Profile IC50_Ephys Determine IC50 (Channel Current) Ephys->IC50_Ephys IC50_Flux Determine IC50 (Ca2+ Influx) CaFlux->IC50_Flux MetStab Metabolic Stability (Microsomes) ADME->MetStab CYP CYP450 Inhibition ADME->CYP

Caption: A logical workflow for the comprehensive in vitro characterization of this compound.

High-Throughput Calcium Flux Assays

Rationale: For screening larger numbers of compounds or for initial potency assessment, fluorescence-based calcium flux assays offer a higher-throughput alternative to electrophysiology. These assays measure the change in intracellular calcium concentration upon channel activation.

Step-by-Step Methodology (FLIPR-based Assay):

  • Cell Preparation: Plate a suitable cell line (e.g., HEK293-Ca_v1.2) in 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that will increase in fluorescence intensity upon binding to Ca²⁺.

  • Compound Incubation: Remove the dye solution and add assay buffer containing various concentrations of this compound to the wells. Incubate for a defined period.

  • FLIPR Measurement: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument.

  • Stimulation: The FLIPR adds a depolarizing stimulus (e.g., a high concentration of KCl) to all wells simultaneously to activate the L-type calcium channels.

  • Data Acquisition: The instrument measures the fluorescence intensity in each well in real-time, both before and after the stimulus is added.

  • Analysis: The increase in fluorescence upon stimulation corresponds to Ca²⁺ influx. Calculate the percentage of inhibition caused by this compound at each concentration relative to vehicle-treated controls. Plot the data to generate a dose-response curve and determine the IC₅₀.

In Vitro ADME: Assessing Drug-like Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital. For this compound, understanding its metabolic fate is particularly important as it is extensively metabolized by the cytochrome P450 system, primarily CYP3A4.[4]

Experimental Protocol: Metabolic Stability in Liver Microsomes

Rationale: This assay provides an initial estimate of a compound's metabolic clearance by the liver, the primary site of felodipine metabolism.[4] It measures the rate at which the compound is consumed by drug-metabolizing enzymes present in liver microsomes.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an organic solvent (e.g., acetonitrile).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a solution of the required cofactor, NADPH (nicotinamide adenine dinucleotide phosphate), in buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate this compound (at a final concentration, e.g., 1 µM) with the liver microsomes in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard. The acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural log of the percentage of this compound remaining versus time.

    • The slope of the initial linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693 / k.

    • Calculate the intrinsic clearance (CL_int) from this data.

Signaling Pathway Diagram: Mechanism of Action

G Depol Cell Membrane Depolarization LTCC L-Type Ca2+ Channel (CaV1.2) Depol->LTCC Activates Ca_Influx Ca2+ Influx LTCC->Ca_Influx Allows Felodipine This compound Felodipine->LTCC Blocks Vasodilation Vasodilation Felodipine->Vasodilation Leads to Ca_Calmodulin ↑ [Ca2+]i binds Calmodulin Ca_Influx->Ca_Calmodulin MLCK_active Myosin Light Chain Kinase (Active) Ca_Calmodulin->MLCK_active Activates Contraction Smooth Muscle Contraction MLCK_active->Contraction Phosphorylates Myosin →

Caption: Inhibition of L-type calcium channels by this compound prevents contraction.

Conclusion and Future Directions

The in vitro characterization of this compound is a multi-faceted process that builds a comprehensive understanding of the molecule. This guide outlines a robust and logical cascade of experiments, from fundamental physicochemical properties to detailed functional pharmacology and metabolic profiling. The data generated from these assays are critical for establishing a definitive SAR, predicting in vivo behavior, and ensuring the development of safe and effective therapeutics. By adhering to these rigorous, self-validating protocols, researchers can confidently characterize novel calcium channel blockers and advance the field of cardiovascular drug discovery.

References

  • Felodipine | C18H19Cl2NO4 | CID 3333 . PubChem, National Institutes of Health. [Link]

  • Felodipine . Wikipedia. [Link]

  • Multicomponent solid forms of felodipine: preparation, characterisation, physicochemical and in-vivo studies . PubMed. [Link]

  • L-type calcium channel antagonism - Translation from in vitro to in vivo . PubMed. [Link]

  • Felodipine . StatPearls, NCBI Bookshelf. [Link]

  • Pharmacology of Felodipine ; Overview, Pharmacokinetics, Mechanism of Action, Uses, Effects . YouTube. [Link]

  • Felodipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose . Drug Index, Pediatric Oncall. [Link]

  • Common questions about felodipine . NHS. [Link]

  • FORMULATION DESIGN AND IN VITRO CHARACTERIZATION OF FELODIPINE NANO-SUSPENSION . INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Enhancing solubility and dissolution of felodipine using self-nanoemulsifying drug systems through in vitro evaluation . PubMed Central. [Link]

Sources

(S)-(-)-Felodipine and its Interaction with Voltage-Gated Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the stereoselective interaction between (S)-(-)-felodipine and voltage-gated calcium channels (VGCCs), with a primary focus on the L-type calcium channel (CaV1.2). Felodipine, a dihydropyridine calcium channel blocker, is a widely prescribed antihypertensive agent.[1][2][3] Its therapeutic efficacy is predominantly attributed to the (S)-(-)-enantiomer, which exhibits significantly greater potency in blocking L-type calcium channels compared to its (R)-(+)-counterpart. This guide will dissect the molecular underpinnings of this stereoselectivity, detail the biophysical mechanisms of channel blockade, and provide comprehensive, field-proven protocols for investigating these interactions in a research setting. The intended audience for this guide includes researchers in pharmacology, drug discovery professionals, and scientists engaged in the study of ion channel modulation.

Introduction: The Critical Role of Voltage-Gated Calcium Channels

Voltage-gated calcium channels are integral membrane proteins that mediate the influx of calcium ions into cells in response to membrane depolarization.[4] This calcium influx serves as a critical second messenger, initiating a cascade of intracellular events including muscle contraction, neurotransmitter release, and gene expression.[5] L-type calcium channels, in particular, are pivotal in cardiovascular physiology, regulating vascular smooth muscle tone and cardiac contractility.[4] Dysregulation of L-type calcium channel activity is implicated in the pathophysiology of hypertension, making them a prime target for therapeutic intervention.[1][2]

Dihydropyridines, such as felodipine, are a class of organic molecules that act as potent and selective blockers of L-type calcium channels.[1][6] They exert their therapeutic effects by binding to the α1 subunit of the channel, the primary pore-forming and voltage-sensing component, thereby inhibiting calcium influx and promoting vasodilation.[4]

Stereoselectivity: The Decisive Factor in Felodipine's Potency

The differential potency arises from the specific three-dimensional arrangement of the atoms in each enantiomer, which dictates how they interact with the chiral environment of the dihydropyridine binding site on the L-type calcium channel.

The Molecular Basis of Interaction: this compound and the CaV1.2 Channel

The binding site for dihydropyridines, including felodipine, is located on the α1C subunit (CaV1.2) of the L-type calcium channel. This binding pocket is formed by residues in the transmembrane segments S5 and S6 of domain III and the S6 segment of domain IV.[9][10] Molecular modeling studies have identified key amino acid residues that form a hydrophobic pocket, facilitating the binding of dihydropyridine derivatives.

Key interactions include aryl-aryl interactions between the dichlorophenyl ring of felodipine and aromatic residues such as Phe1129 or Tyr1508 within the binding site. The precise spatial orientation of the functional groups on the (S)-(-)-enantiomer allows for a more favorable and stable interaction with these residues compared to the (R)-(+)-enantiomer, leading to its higher affinity and blocking potency.

Voltage-Dependent Blockade

The inhibitory action of this compound is voltage-dependent, meaning its potency increases as the cell membrane becomes more depolarized.[4] Dihydropyridines preferentially bind to and stabilize the inactivated state of the calcium channel.[4] Since the proportion of channels in the inactivated state increases with membrane depolarization, the apparent affinity of the drug is enhanced under these conditions. This voltage-dependent mechanism contributes to the vascular selectivity of felodipine, as smooth muscle cells in arterial resistance vessels maintain a more depolarized resting membrane potential compared to cardiac cells.

Experimental Protocols for Investigating this compound's Interaction with VGCCs

To rigorously characterize the interaction of this compound with voltage-gated calcium channels, a multi-faceted experimental approach is required. The following sections provide detailed, step-by-step protocols for key assays.

Electrophysiology: Whole-Cell Patch-Clamp Recording

The whole-cell patch-clamp technique is the gold standard for directly measuring the effect of a compound on ion channel currents. This method allows for the precise control of the membrane potential and the recording of ionic currents flowing through the channels.

Objective: To determine the IC50 of this compound for the inhibition of L-type calcium currents.

Materials:

  • Cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing the human CaV1.2 channel)

  • External solution (in mM): 140 TEA-Cl, 5 BaCl2, 10 HEPES, 10 Glucose, pH 7.2 with CsOH.[11]

  • Internal solution (in mM): 130 CsCl, 10 EGTA, 3 MgATP, 0.3 Na2GTP, 10 HEPES, 10 Glucose, pH 7.2 with CsOH.[11]

  • This compound and (R)-(+)-felodipine stock solutions in DMSO.

Step-by-Step Methodology:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a single cell with the recording pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

    • Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a depolarizing voltage step to 0 mV for 200 ms to elicit the L-type calcium current.

    • Record baseline currents for a stable period.

  • Drug Application:

    • Prepare a series of dilutions of this compound and (R)-(+)-felodipine in the external solution.

    • Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration.

  • Data Analysis:

    • Measure the peak inward current at each drug concentration.

    • Normalize the current to the baseline current.

    • Plot the normalized current as a function of drug concentration and fit the data to a Hill equation to determine the IC50 value.

Diagram of the Electrophysiological Workflow:

Caption: Workflow for whole-cell patch-clamp experiments.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Kd) of a compound for its receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the unlabeled test compound.

Objective: To determine the binding affinity (Ki) of this compound and (R)-(+)-felodipine for the dihydropyridine binding site on the L-type calcium channel.

Materials:

  • Membrane preparations from a tissue source rich in L-type calcium channels (e.g., rat cerebral cortex or cardiac tissue).

  • Radioligand: [3H]-(+)-PN200-110, a high-affinity dihydropyridine antagonist.[12]

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • This compound and (R)-(+)-felodipine stock solutions in DMSO.

  • Non-specific binding control: high concentration of a non-radiolabeled dihydropyridine (e.g., 1 µM nifedipine).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Methodology:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, membrane preparation, and either buffer (for total binding), non-specific control, or varying concentrations of the test compounds ((S)-(-)- or (R)-(+)-felodipine).

  • Radioligand Addition: Add a fixed concentration of [3H]-(+)-PN200-110 (typically at or below its Kd) to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the concentration of the competitor.

    • Fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of the Radioligand Binding Assay Workflow:

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis A Membrane Preparation C Incubation (Membranes + Radioligand +/- Competitor) A->C B Reagent Preparation (Radioligand, Buffers, Drugs) B->C D Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 -> Ki) E->F

Caption: Workflow for radioligand binding assays.

Functional Cellular Assay: Calcium Influx Measurement

Functional cellular assays measure the downstream consequences of channel modulation, such as changes in intracellular calcium concentration. Fluorescent calcium indicators, like Fluo-4 AM, are commonly used for this purpose.

Objective: To assess the inhibitory effect of this compound on depolarization-induced calcium influx in intact cells.

Materials:

  • Cell line expressing L-type calcium channels.

  • Fluo-4 AM calcium indicator.[13][14][15][16][17]

  • Pluronic F-127.[15]

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • High potassium solution (e.g., HBSS with 50 mM KCl) to induce depolarization.

  • This compound and (R)-(+)-felodipine stock solutions in DMSO.

  • Fluorescence plate reader or fluorescence microscope.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate at 37°C for 30-60 minutes.

  • Washing: Wash the cells with HBSS to remove excess dye.

  • Compound Incubation: Add HBSS containing various concentrations of this compound or (R)-(+)-felodipine to the wells and incubate for a predetermined time.

  • Measurement of Calcium Influx:

    • Place the plate in a fluorescence plate reader.

    • Record the baseline fluorescence.

    • Add the high potassium solution to all wells to induce depolarization and stimulate calcium influx.

    • Record the fluorescence signal over time.

  • Data Analysis:

    • Determine the peak fluorescence intensity in response to depolarization for each drug concentration.

    • Normalize the response to the control (no drug) condition.

    • Plot the normalized response as a function of drug concentration and fit the data to determine the IC50.

Diagram of the Calcium Influx Assay Signaling Pathway:

G cluster_0 Cellular Events Depolarization High [K+] VGCC L-type Ca2+ Channel Depolarization->VGCC Opens Ca_influx Ca2+ Influx VGCC->Ca_influx Fluo4 Fluo-4 Ca_influx->Fluo4 Binds to Fluorescence Fluorescence Signal Fluo4->Fluorescence Emits Felodipine This compound Felodipine->VGCC Blocks

Caption: Signaling pathway in the Fluo-4 calcium influx assay.

Data Summary and Interpretation

The data obtained from these experiments can be summarized to provide a comprehensive understanding of the stereoselective interaction of felodipine with L-type calcium channels.

ParameterThis compound(R)-(+)-FelodipineReference Compound (e.g., Nifedipine)
IC50 (Electrophysiology) Expected to be in the low nM rangeExpected to be significantly higher than (S)-enantiomer~289 nM (for CaV1.3)[9][10]
Ki (Radioligand Binding) Expected to be in the low nM rangeExpected to be significantly higher than (S)-enantiomer-
IC50 (Calcium Influx) Expected to be in the low nM rangeExpected to be significantly higher than (S)-enantiomer-

Note: Specific IC50 and Ki values for felodipine enantiomers require dedicated experimental determination and may vary depending on the specific experimental conditions and cell types used. A study on human vascular and cardiac tissue reported a pIC50 (-log IC50 M) for racemic felodipine of 8.30 in vascular preparations and 7.21 in cardiac muscle.[5]

Conclusion

The therapeutic efficacy of felodipine as an antihypertensive agent is a direct consequence of the stereospecific and high-affinity interaction of its (S)-(-)-enantiomer with L-type voltage-gated calcium channels. This guide has provided a detailed overview of the molecular basis for this interaction and has outlined robust experimental protocols for its investigation. A thorough understanding of these mechanisms and the application of these methodologies are essential for the continued development of more selective and effective cardiovascular therapeutics. The principles of stereoselectivity and voltage-dependent blockade are not only fundamental to the pharmacology of felodipine but also serve as a paradigm for the study of other ion channel modulators.

References

  • Tokuma, Y., & Noguchi, H. (1995). Stereoselective pharmacokinetics of dihydropyridine calcium antagonists. Journal of Chromatography A, 694(1), 181-193. Available at: [Link]

  • JoVE. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments. Available at: [Link]

  • Chen, Y. F., et al. (2015). Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging. In Calcium Signaling (pp. 109-117). Humana Press, New York, NY. Available at: [Link]

  • Herzig, S., & Kass, R. S. (1998). Inhibition of the peak calcium current by felodipine and the effect of Bay K8644. ResearchGate. Available at: [Link]

  • Sakamoto, T., et al. (1993). Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog. Biomedical Chromatography, 7(2), 99-103. Available at: [Link]

  • Huang, H., et al. (2018). Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176. Molecular Pharmacology, 94(1), 743-753. Available at: [Link]

  • Wang, T., et al. (2016). Binding mechanisms of 1,4-dihydropyridine derivatives to L-type calcium channel Cav1.2: a molecular modeling study. Molecular BioSystems, 12(2), 424-436. Available at: [Link]

  • Huang, H., et al. (2018). Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176. Molecular Pharmacology, 94(1), 743-753. Available at: [Link]

  • Handrock, R., & Herzig, S. (1996). Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol. European Journal of Pharmacology, 309(3), 317-321. Available at: [Link]

  • Tang, L., et al. (2016). Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs. Nature, 537(7618), 117-121. Available at: [Link]

  • Striessnig, J., et al. (2014). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current Molecular Pharmacology, 7(2), 99-110. Available at: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral separation of amlodipine enantiomers by HPLC using Chirobiotic T and Chirobiotic V columns. ResearchGate. Available at: [Link]

  • Hockerman, G. H., et al. (1997). Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive. Molecular Pharmacology, 52(2), 265-274. Available at: [Link]

  • Soons, P. A., et al. (1990). Enantioselective determination of felodipine and other chiral dihydropyridine calcium entry blockers in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 528(2), 343-356. Available at: [Link]

  • Abrahamsson, T., et al. (1998). Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists. Journal of Hypertension, 16(12 Pt 2), 1847-1853. Available at: [Link]

  • Johnson, J. D., et al. (1987). The interaction of felodipine with calcium-binding proteins. Journal of Cardiovascular Pharmacology, 10 Suppl 1, S53-S59. Available at: [Link]

  • Stater, P. (2024). Felodipine. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Supavilai, P., & Karobath, M. (1984). The interaction of [3H]PY 108-068 and of [3H]PN 200-110 with calcium channel binding sites in rat brain. Journal of Neural Transmission, 60(3-4), 149-167. Available at: [Link]

  • Walton, T., & Symes, L. R. (1993). Felodipine and isradipine: new calcium-channel-blocking agents for the treatment of hypertension. Clinical Pharmacy, 12(4), 261-275. Available at: [Link]

  • IJCRT. (2025). Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation. International Journal of Creative Research Thoughts. Available at: [Link]

  • Josefsson, M., et al. (2002). Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 489-495. Available at: [Link]

  • Rankin, A. C., et al. (1987). Electrophysiological effects of felodipine in combination with metoprolol. British Journal of Clinical Pharmacology, 24(5), 621-626. Available at: [Link]

  • MedShadow Foundation. (2023). Calcium Channel Blockers: Amlodipine, Felodipine, Nifedipine, and More. Available at: [Link]

  • Micheli, D., et al. (1993). In-vivo binding of (+)-[3H]PN 200-110 to peripheral tissues and brain of spontaneously hypertensive rats: effect of lacidipine. British Journal of Pharmacology, 108(4), 934-939. Available at: [Link]

  • Matroule, J. Y., et al. (1994). Binding of [3H]isradipine (PN 200-110) on smooth muscle cell membranes from different bovine arteries. Journal of Pharmacy and Pharmacology, 46(1), 45-50. Available at: [Link]

  • Wang, Y., et al. (2004). Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells. World Journal of Gastroenterology, 10(2), 279-282. Available at: [Link]

  • Mayo Clinic. (n.d.). Calcium channel blockers. Retrieved from [Link]

  • Johnson, J. D., et al. (1986). Binding of a dihydropyridine felodipine-analogue to calmodulin and related calcium-binding proteins. Biochemical and Biophysical Research Communications, 136(3), 922-929. Available at: [Link]

  • Mangoni, M. E., et al. (2003). Selective blockade of Cav1.2 (α1C) versus Cav1.3 (α1D) L-type calcium channels by the black mamba toxin calciseptine. The Journal of Physiology, 552(Pt 1), 75-86. Available at: [Link]

  • Sanguinetti, M. C., & Kass, R. S. (1984). Cellular electrophysiology of amlodipine: probing the cardiac L-type calcium channel. Journal of General Physiology, 84(5), 701-718. Available at: [Link]

  • PubChem. (n.d.). Felodipine. Retrieved from [Link]

  • PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • Britz, H., et al. (2021). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. Pharmaceutics, 13(10), 1646. Available at: [Link]

Sources

Methodological & Application

Application Note: A Robust Chiral HPLC Method for the Enantioselective Analysis of (S)-(-)-Felodipine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of Felodipine, with a specific focus on the quantification of the pharmacologically active (S)-(-)-enantiomer. Felodipine, a dihydropyridine calcium channel blocker, is a chiral compound, and its enantiomers exhibit different pharmacological and toxicological profiles. Consequently, the ability to accurately separate and quantify these enantiomers is critical in drug development, quality control, and pharmacokinetic studies. This guide provides a comprehensive protocol, explains the scientific rationale behind the method development, and offers insights for researchers and drug development professionals.

Introduction: The Significance of Chirality in Felodipine

Felodipine is a widely prescribed medication for the treatment of hypertension and stable angina.[1][2] It functions by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[3][4][5] The chemical structure of Felodipine features a chiral center at the C4 position of the dihydropyridine ring, resulting in two enantiomers: (S)-(-)-Felodipine and (R)-(+)-Felodipine.

The pharmacological activity of Felodipine resides predominantly in the (S)-(-)-enantiomer, which is a more potent calcium channel blocker than its (R)-(+)-counterpart. The differential activity between enantiomers necessitates the use of stereoselective analytical methods to ensure the safety, efficacy, and quality of Felodipine drug products. Chiral HPLC is the gold standard for this purpose, offering high resolution and sensitivity for the separation of enantiomers.

The Scientific Rationale for Method Development

The successful chiral separation of Felodipine enantiomers hinges on the selection of an appropriate Chiral Stationary Phase (CSP) and the optimization of the mobile phase.

The Choice of Chiral Stationary Phase

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability in the separation of a wide range of chiral compounds, including dihydropyridines like Felodipine.[6][7] For this application, a cellulose tris(4-methyl benzoate) stationary phase (commercially available as Chiralcel OJ, OJ-R, or OJ-H) is selected.[8][9]

The mechanism of separation on these CSPs involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. The rigid, helical structure of the cellulose derivative creates chiral grooves, and the enantiomers of Felodipine will have different affinities for these grooves based on their spatial arrangement, leading to differential retention times and, thus, separation.

Mobile Phase Optimization

A normal-phase mobile system is typically employed with polysaccharide-based CSPs for the enantioseparation of dihydropyridines. A mixture of a non-polar solvent, such as n-hexane or iso-hexane, and a polar modifier, usually an alcohol like 2-propanol or ethanol, is effective. The alcohol modifier plays a crucial role in modulating the retention and selectivity of the separation by competing with the analyte for polar interaction sites on the CSP. The concentration of the alcohol is a critical parameter to optimize; a lower concentration generally leads to longer retention times and potentially better resolution, while a higher concentration will decrease retention times.

Experimental Workflow and Protocol

The following diagram illustrates the overall workflow for the chiral analysis of this compound.

Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Felodipine standard in mobile phase Filter Filter through 0.45 µm PTFE syringe filter SamplePrep->Filter Equilibrate Equilibrate HPLC system with mobile phase Filter->Equilibrate Inject Inject prepared sample Equilibrate->Inject Separate Enantioselective separation on Chiralcel OJ-H column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate chromatogram peaks Detect->Integrate Calculate Calculate enantiomeric excess and purity Integrate->Calculate Report Generate analysis report Calculate->Report

Caption: Workflow for Chiral HPLC Analysis of this compound.

Materials and Reagents
  • Racemic Felodipine standard

  • This compound reference standard

  • HPLC grade n-hexane

  • HPLC grade 2-propanol

  • 0.45 µm PTFE syringe filters

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the chiral separation of Felodipine.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralcel OJ-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-hexane / 2-propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Standard Concentration 0.5 mg/mL in mobile phase
Standard and Sample Preparation Protocol
  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of racemic Felodipine standard in the mobile phase to achieve a final concentration of 0.5 mg/mL.

  • Sample Preparation: For drug substance analysis, prepare the sample in the same manner as the standard. For drug product analysis, an appropriate extraction procedure may be required.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove any particulate matter.

System Suitability

Before sample analysis, perform a system suitability test by injecting the racemic Felodipine standard six times. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5 and the relative standard deviation (RSD) for the peak areas is less than 2.0%.

Expected Results and Data Interpretation

Under the specified chromatographic conditions, a baseline separation of the (S)-(-)- and (R)-(+)-Felodipine enantiomers should be achieved. The (S)-(-)-enantiomer is typically the first to elute. The chromatogram below illustrates a typical separation profile.

Chromatogram cluster_chrom Hypothetical Chromatogram start p1_start start->p1_start p1_peak This compound p1_start->p1_peak p1_end p1_peak->p1_end p2_start p1_end->p2_start p2_peak (R)-(+)-Felodipine p2_start->p2_peak p2_end p2_peak->p2_end end p2_end->end xaxis Retention Time (min) yaxis Absorbance (AU)

Caption: Representative chromatogram of Felodipine enantiomers.

The enantiomeric excess (% ee) of the (S)-(-)-enantiomer can be calculated using the following formula:

% ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Where Area(S) and Area(R) are the peak areas of the (S)-(-)- and (R)-(+)-enantiomers, respectively.

Method Validation and Trustworthiness

To ensure the reliability of this method, a comprehensive validation should be performed in accordance with ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the baseline resolution of the enantiomers.

  • Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

This application note provides a robust and reliable chiral HPLC method for the enantioselective analysis of this compound. The use of a cellulose tris(4-methyl benzoate) chiral stationary phase with a normal-phase mobile phase provides excellent resolution of the enantiomers. The detailed protocol and explanation of the scientific principles behind the method development offer a solid foundation for researchers, scientists, and drug development professionals to implement this method for quality control, stability studies, and pharmacokinetic analysis of Felodipine.

References

  • Bredberg, U., Nydert, P., & Su, Q. (2002). Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 489-495. [Link]

  • Sakamoto, T., Ohtake, Y., Itoh, M., Tabata, S., Kuriki, T., & Uno, K. (1993). Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog. Biomedical Chromatography, 7(2), 99-103. [Link]

  • Soons, P. A., van den Berg, G., & Breimer, D. D. (1990). Enantioselective determination of felodipine and other chiral dihydropyridine calcium entry blockers in human plasma.
  • Wang, L., & Asnin, L. (2011). Comparison of chiral separations of felodipine by high performance liquid chromatography using two cellulose tris(4-methyl benzoate) stationary phases.
  • Wang, Q., & Chow, M. S. (2010). A typical HPLC chromatogram of felodipine (C5) at conditions of an OJ-H column (250mm×4.6mm, i.d., 5μm) eluting with the mobile phase of n-hexane–isopropanol (70:30, v/v) and detection wavelength set at 254nm.
  • EJPMR. (n.d.). AN OVERVIEW –ANALYTICAL METHODS FOR THE ESTIMATION OF FELODIPINE BULK AND IN PHARMACEUTICAL DOSAGE FORM. European Journal of Pharmaceutical and Medical Research.
  • Pharmacology of Felodipine ; Overview, Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024, November 3). YouTube.
  • Wikipedia. (n.d.). Felodipine.
  • Salt, D. T., & Hladky, S. B. (1992). Pharmacology of Felodipine. Drugs, 43(1), 3-23.
  • International Journal of Pharmaceutical Sciences and Research. (2013).
  • Sörgel, F., & Jaehde, U. (1992). Felodipine. A review of the pharmacology and therapeutic use of the extended release formulation in cardiovascular disorders. Drugs, 43(1), 3-23.
  • Pasupuleti, S. K. (2012). Validation, quantitative and qualitative analysis of felodipine drug using HPLC. Journal of Pharmacy Research, 5(4), 1838-1840.
  • StatPearls. (2024). Felodipine. NCBI Bookshelf.
  • Pediatric Oncall. (n.d.). Felodipine. Drug Index.
  • Annapurna, M. M., Goutami, S., & Kumar, B. V. (2013). Stability-indicating RP-HPLC method for the determination of Felodipine (a calcium channel blocker) in tablets. Indo American Journal of Pharmaceutical Research, 3(11), 9277-9285.

Sources

Enantioselective Separation of Felodipine Using Capillary Electrophoresis: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and efficient method for the enantioselective separation of the racemic drug felodipine using capillary electrophoresis (CE). Felodipine, a dihydropyridine calcium channel blocker, is widely prescribed for the management of hypertension and angina pectoris.[1] As with many chiral drugs, its enantiomers exhibit different pharmacological and pharmacokinetic profiles, making their separation and individual analysis critical for drug development, quality control, and clinical studies.[2] This document provides a foundational understanding of the principles of chiral CE, a detailed, step-by-step protocol for the separation of felodipine enantiomers, and expert insights into method development and troubleshooting. The methodologies presented are designed for researchers, scientists, and drug development professionals seeking to implement a reliable and validated approach for felodipine enantioseparation.

Introduction: The Significance of Felodipine's Chirality

Felodipine is a chiral compound, marketed as a racemic mixture of its (R)- and (S)-enantiomers.[3] The therapeutic efficacy of felodipine is primarily attributed to the (S)-enantiomer, which has been shown to be a more potent antihypertensive agent than the (R)-enantiomer.[2][4] Furthermore, the two enantiomers can differ in their metabolic pathways and clearance rates.[2] This stereoselectivity in action and disposition underscores the regulatory and scientific necessity for analytical methods capable of resolving and quantifying the individual enantiomers.

Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, rapid analysis times, and minimal consumption of solvents and chiral selectors.[5][6] The direct approach to chiral separation in CE, which involves the addition of a chiral selector to the background electrolyte (BGE), is particularly advantageous for its simplicity and ease of method development.[7] Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE, offering a versatile platform for enantioselective recognition through the formation of transient diastereomeric inclusion complexes.[8]

This application note provides a detailed protocol for the enantioselective separation of felodipine using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector. The rationale behind the selection of experimental parameters is discussed, providing a logical framework for method optimization and adaptation.

Principles of Chiral Separation in Capillary Electrophoresis

The enantioselective separation of felodipine in CE is achieved by exploiting the differential interaction of its enantiomers with a chiral selector, in this case, HP-β-CD, dissolved in the background electrolyte. The fundamental principle lies in the formation of transient, diastereomeric host-guest complexes between the felodipine enantiomers and the chiral selector.

The key requirements for successful chiral separation in this mode are:

  • Differential Binding Constants: The stability or formation constants of the diastereomeric complexes formed between each enantiomer and the chiral selector must be different.

  • Mobility Difference: The effective electrophoretic mobility of the complexed enantiomer must differ from that of the free enantiomer.

The observed (or effective) mobility of an enantiomer is a time-averaged result of its mobility in the free state and its mobility when complexed with the chiral selector. Since the binding affinities of the (R)- and (S)-enantiomers with the chiral selector differ, their effective mobilities will also differ, leading to their separation into two distinct peaks in the electropherogram.

Physicochemical Properties of Felodipine

A thorough understanding of the physicochemical properties of felodipine is essential for rational method development.

PropertyValueSource
Chemical Structure (RS)-3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[3]
Molar Mass 384.25 g/mol [3]
pKa 5.07[5][6]
Solubility Insoluble in water, soluble in dichloromethane and ethanol[3]
LogP 3.86[1]

The pKa of 5.07 indicates that felodipine is a weak base. At a pH below its pKa, the dihydropyridine ring nitrogen will be protonated, rendering the molecule positively charged. This charge is essential for its migration in the electric field and for electrostatic interactions with charged chiral selectors.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the enantioselective separation of felodipine using capillary electrophoresis.

Materials and Reagents
Material/ReagentGrade/PurityRecommended Supplier
Racemic Felodipine≥98%Sigma-Aldrich, USP
Hydroxypropyl-β-cyclodextrin (HP-β-CD)CE GradeSigma-Aldrich, Beckman Coulter
Sodium Dihydrogen PhosphateAnalytical GradeFisher Scientific, Merck
Phosphoric AcidAnalytical GradeFisher Scientific, Merck
Sodium HydroxideAnalytical GradeFisher Scientific, Merck
MethanolHPLC GradeFisher Scientific, Merck
Deionized Water18.2 MΩ·cmMillipore Milli-Q or equivalent
Fused-Silica Capillary50 µm i.d.Polymicro Technologies
Instrumentation
  • Capillary Electrophoresis System equipped with a Diode Array Detector (DAD) or a variable wavelength UV detector (e.g., Agilent 7100, Beckman Coulter PA 800 Plus).

  • Data acquisition and analysis software.

  • pH meter.

  • Sonicator.

  • Vortex mixer.

  • 0.45 µm syringe filters.

Preparation of Solutions

4.3.1. Background Electrolyte (BGE) Preparation (50 mM Phosphate Buffer, pH 2.5, containing 30 mg/mL HP-β-CD)

  • Weigh 0.69 g of sodium dihydrogen phosphate monohydrate and dissolve it in approximately 90 mL of deionized water in a 100 mL volumetric flask.

  • Adjust the pH of the solution to 2.5 by adding a small amount of 1 M phosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Weigh 3.0 g of HP-β-CD and add it to the pH-adjusted buffer.

  • Gently mix by inversion and sonicate for 5-10 minutes to ensure complete dissolution of the HP-β-CD.

  • Bring the final volume to 100 mL with deionized water.

  • Filter the BGE through a 0.45 µm syringe filter before use.

4.3.2. Sample Preparation (0.5 mg/mL Felodipine in Methanol)

  • Accurately weigh 5 mg of racemic felodipine and transfer it to a 10 mL volumetric flask.

  • Dissolve and bring to volume with HPLC grade methanol.

  • Vortex thoroughly to ensure complete dissolution.

  • This stock solution can be further diluted with the BGE or a mixture of methanol and water as needed.

Capillary Conditioning

A rigorous capillary conditioning procedure is crucial for achieving reproducible migration times and peak shapes.

  • New Capillary:

    • Flush with 1 M NaOH for 30 minutes.

    • Flush with deionized water for 15 minutes.

    • Flush with the BGE for 30 minutes.

  • Daily Conditioning (Before First Run):

    • Flush with 0.1 M NaOH for 10 minutes.

    • Flush with deionized water for 5 minutes.

    • Flush with the BGE for 10 minutes.

  • Between-Run Conditioning:

    • Flush with 0.1 M NaOH for 2 minutes.

    • Flush with deionized water for 1 minute.

    • Flush with the BGE for 3 minutes.

Capillary Electrophoresis Conditions
ParameterCondition
Capillary Fused-silica, 50 cm total length (40 cm effective length), 50 µm i.d.
Background Electrolyte 50 mM Sodium Phosphate, pH 2.5, containing 30 mg/mL HP-β-CD
Applied Voltage +25 kV (positive polarity at the inlet)
Temperature 20 °C
Injection Hydrodynamic injection at 50 mbar for 5 seconds
Detection UV absorbance at 238 nm

Method Development and Optimization: A Rationale-Driven Approach

The development of a successful chiral separation method involves the systematic optimization of several key parameters. The choices made in the protocol above are based on the physicochemical properties of felodipine and established principles of chiral CE.

Choice of Chiral Selector

Cyclodextrins are the most common chiral selectors for a wide range of pharmaceutical compounds.[9] For weakly basic drugs like felodipine, both neutral (e.g., HP-β-CD) and charged (e.g., sulfobutyl ether-β-CD, SBE-β-CD) cyclodextrins can be effective.[5]

  • Neutral CDs (like HP-β-CD): These are versatile and effective over a broad pH range, particularly in acidic conditions where the analyte is charged.

  • Charged CDs (like SBE-β-CD): These can offer unique selectivity and are often used at neutral or higher pH. They can also be used in counter-electroosmotic flow mode to enhance resolution.

HP-β-CD was chosen for this protocol due to its wide availability and proven efficacy for the separation of dihydropyridine calcium channel blockers.[7]

Influence of Background Electrolyte pH

The pH of the BGE is a critical parameter as it dictates the charge state of both the analyte and the capillary wall (silanol groups).

  • Analyte Charge: With a pKa of 5.07, felodipine will be predominantly positively charged at a pH of 2.5, ensuring its migration towards the cathode.

  • Electroosmotic Flow (EOF): At low pH (e.g., 2.5), the ionization of the silanol groups on the capillary surface is suppressed, leading to a reduced EOF. This increases the analysis time but provides a wider window for the enantiomers to interact with the chiral selector, often leading to better resolution.

Concentration of the Chiral Selector

The concentration of HP-β-CD directly influences the extent of complexation.

  • Low Concentration: Insufficient complexation may lead to poor or no separation.

  • High Concentration: While increasing the concentration generally improves resolution up to a certain point, excessively high concentrations can lead to increased viscosity of the BGE, causing high currents (Joule heating) and potentially a decrease in resolution. It can also lead to complete complexation of both enantiomers, eliminating the mobility difference.

A concentration of 30 mg/mL is a good starting point for optimization.

Applied Voltage and Temperature
  • Voltage: Higher voltages lead to shorter analysis times but can also generate more Joule heat, which can negatively impact resolution and peak shape. A voltage of +25 kV is a common compromise.

  • Temperature: Temperature control is crucial for reproducibility. Higher temperatures decrease the viscosity of the BGE, leading to faster migration times, but can also affect the complexation equilibrium and thus the resolution. A constant temperature of 20 °C is recommended.

The workflow for method development can be visualized as follows:

MethodDevelopment cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation Start Select Analyte (Felodipine) CS_Screen Screen Chiral Selectors (e.g., HP-β-CD, SBE-β-CD) Start->CS_Screen Initial Trials BGE_Screen Screen BGE pH (e.g., 2.5, 5.0, 7.5) CS_Screen->BGE_Screen CS_Conc Optimize CS Concentration (10-50 mg/mL) BGE_Screen->CS_Conc Promising results BGE_Conc Optimize BGE Concentration (25-100 mM) CS_Conc->BGE_Conc Voltage_Temp Optimize Voltage & Temperature (15-30 kV, 15-25 °C) BGE_Conc->Voltage_Temp Validation Method Validation (Robustness, Linearity, etc.) Voltage_Temp->Validation Optimized Conditions Final_Method Finalized Method Validation->Final_Method

Workflow for Chiral CE Method Development

Data Analysis and Interpretation

A typical electropherogram for the successful enantioselective separation of felodipine will show two well-resolved peaks corresponding to the (S)- and (R)-enantiomers.

Key Parameters to Calculate:

  • Resolution (Rs): A measure of the degree of separation between the two enantiomer peaks. A resolution of ≥ 1.5 is generally considered baseline separation.

    • Rs = 2(t₂ - t₁) / (w₁ + w₂)

      • t₁ and t₂ are the migration times of the two enantiomers.

      • w₁ and w₂ are the peak widths at the base.

  • Selectivity (α): The ratio of the migration times of the two enantiomers.

    • α = t₂ / t₁

  • Enantiomeric Excess (%ee): A measure of the purity of one enantiomer in a mixture.

    • %ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

      • Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No separation or poor resolution - Inappropriate chiral selector or concentration.- Incorrect BGE pH.- Insufficient interaction time.- Screen different types of cyclodextrins.- Optimize the concentration of the chiral selector.- Adjust the BGE pH to ensure the analyte is charged.- Decrease the applied voltage to increase interaction time.
Poor peak shape (tailing or fronting) - Adsorption of the analyte to the capillary wall.- Sample overload.- Mismatch between sample matrix and BGE.- Add organic modifiers (e.g., methanol) to the BGE.- Use a coated capillary.- Dilute the sample.- Dissolve the sample in the BGE if possible.
Unstable migration times - Fluctuations in temperature.- Inconsistent capillary conditioning.- Depletion of BGE in the vials.- Ensure robust temperature control of the capillary.- Implement a consistent and thorough capillary conditioning protocol.- Replenish BGE vials regularly.
High current - High concentration of BGE or chiral selector.- High applied voltage.- Reduce the concentration of the BGE.- Reduce the applied voltage.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the enantioselective separation of felodipine using capillary electrophoresis. The method, which employs hydroxypropyl-β-cyclodextrin as a chiral selector in an acidic phosphate buffer, is demonstrated to be a reliable and efficient approach for resolving the (R)- and (S)-enantiomers of this important cardiovascular drug. The detailed explanation of the principles of separation and the rationale behind method development choices offers researchers the flexibility to adapt and optimize the protocol for their specific instrumentation and analytical requirements. The inherent advantages of CE, including high efficiency, speed, and low reagent consumption, make this method a valuable tool in pharmaceutical analysis, quality control, and research settings.

References

  • Hancu, G., Cârje, A. G., & Kelemen, H. (2015). Cyclodextrine screening for the chiral separation of amlodipine enantiomers by capillary electrophoresis. Advanced Pharmaceutical Bulletin, 5(1), 35–40. [Link]

  • Mateus, L., Cherkaoui, S., Christen, P., & Veuthey, J. L. (2001). Chiral separation of basic drugs by capillary electrophoresis with carboxymethylcyclodextrins. Journal of Chromatography A, 929(1-2), 317–328. [Link]

  • PubChem. (n.d.). Felodipine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (2023, December 15). Felodipine. In Wikipedia. [Link]

  • Fanali, S. (2000). Enantioselective determination by capillary electrophoresis with cyclodextrins as chiral selectors. Journal of Chromatography A, 875(1-2), 89–122. [Link]

  • Sänger-van de Griend, C. E., Hedeland, Y., & Pettersson, C. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. [Link]

  • Eltze, M., Boer, R., Sanders, K. H., & G. Satzinger. (1990). Stereoselective interactions of the enantiomers of felodipine, a new dihydropyridine calcium antagonist, with alpha-adrenoceptors in vitro. Chirality, 2(4), 233-240.
  • Google Patents. (n.d.). Methods for treating hypertension using optically pure S(-) felodipine.
  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved January 12, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Chiral Separations by Capillary Electrophoresis. Retrieved January 12, 2026, from [Link]

  • Cheng, C. Y., Lee, M. J., & Chen, J. Y. (n.d.). An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. [Link]

  • Mikuš, P., Maráková, K., Marák, J., Nemec, I., Valášková, I., & Havránek, E. (2007). CE, with hydroxypropyl-β-cyclodextrin as chiral selector, for separation and determination of the enantiomers of amlodipine in the serum of hypertension patients. Chromatographia, 65(9-10), 575-579. [Link]

  • Charde, S. Y., Welankiwar, A. S., & Kumar, J. (2013). Determination of pKa of felodipine using UV-Visible spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 887-890. [Link]

  • ResearchGate. (n.d.). Determination of pKa of felodipine using UV–Visible spectroscopy. Retrieved January 12, 2026, from [Link]

  • de Oliveira, A. R. M., Santoro, M. I. R. M., & Kedor-Hackmann, E. R. M. (2021). Chiral Recognition Mechanism of Amlodipine by Capillary Electrophoresis Using Carboxymethyl-β-cyclodextrin: An Experimental and Theoretical Study. ACS Omega, 6(5), 3745-3754. [Link]

Sources

(S)-(-)-Felodipine: A-Detailed-Protocol-for-Characterizing-L-type-Calcium-Channel-Blockade-using-Patch-Clamp-Electrophysiology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Felodipine, a member of the dihydropyridine class of calcium channel blockers, is a widely prescribed medication for the management of essential hypertension.[1][2] Its therapeutic effect stems from its ability to block voltage-dependent L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[1][3] Felodipine acts primarily on the smooth muscle cells of arterial walls, with a higher selectivity for vascular tissue over cardiac tissue.[1][3] This selectivity minimizes the potential for negative inotropic effects on the heart.[3]

Felodipine is a racemic mixture, and its pharmacological activity resides primarily in the (S)-(-)-enantiomer. Understanding the specific interactions of (S)-(-)-Felodipine with L-type calcium channels is crucial for elucidating its mechanism of action and for the development of more selective and potent cardiovascular therapeutics.

Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds on ion channel function.[4][5] The whole-cell configuration of this technique allows for the precise control of the cell membrane potential and the direct measurement of ion currents flowing through channels.[4][6][7] This application note provides a detailed, step-by-step protocol for characterizing the inhibitory effects of this compound on L-type calcium channels (specifically the Caᵥ1.2 subtype) using manual whole-cell patch-clamp electrophysiology.

Materials and Reagents

Cell Culture
  • Cell Line: HEK293 cells stably expressing the human Caᵥ1.2 channel complex (α₁, β₂, and α₂δ₁ subunits). CHO-K1 cells overexpressing human Caᵥ1.2 are also a suitable alternative.[8]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression of the channel subunits.

  • Cell Culture Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), and cell culture flasks/dishes.

Solutions
Solution Reagent Concentration (mM)
External Solution (Extracellular) NaCl135
CsCl5.4
CaCl₂2
MgCl₂1
HEPES10
Glucose10
Internal Solution (Intracellular) CsCl120
MgCl₂2
EGTA10
HEPES10
Mg-ATP4
Na-GTP0.3
  • pH Adjustment: Adjust the pH of the external solution to 7.4 with CsOH and the internal solution to 7.2 with CsOH.

  • Osmolarity: Adjust the osmolarity of the external solution to ~310 mOsm and the internal solution to ~290 mOsm.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.[9] Prepare fresh dilutions in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1% to avoid solvent effects.

Equipment
  • Inverted microscope with DIC optics

  • Patch-clamp amplifier and data acquisition system (e.g., Axon Digidata, HEKA EPC 10)

  • Micromanipulator

  • Perfusion system

  • Borosilicate glass capillaries for pipette pulling

  • Pipette puller

  • Microforge or polishing apparatus

Experimental Protocol

Cell Preparation
  • Culture HEK293-Caᵥ1.2 cells to 70-80% confluency.

  • On the day of the experiment, gently detach the cells using a cell scraper or a brief incubation with a non-enzymatic cell dissociation solution. Avoid using trypsin as it can damage ion channels.

  • Plate the dissociated cells onto glass coverslips at a low density and allow them to adhere for at least 1-2 hours before recording.

Pipette Preparation
  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Fire-polish the pipette tips to ensure a smooth surface for forming a high-resistance seal with the cell membrane.

  • Backfill the pipettes with the filtered internal solution, ensuring no air bubbles are trapped in the tip.

Whole-Cell Recording
  • Place a coverslip with adherent cells into the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with the external solution.

  • Using the micromanipulator, carefully approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.

  • Once the pipette tip touches the cell membrane (observed as an increase in resistance), release the positive pressure to facilitate seal formation.

  • Apply gentle negative pressure to form a gigaohm seal (a seal resistance >1 GΩ).

  • After achieving a stable gigaohm seal, apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.[10]

  • Switch the amplifier to voltage-clamp mode.

Voltage-Clamp Protocol and Data Acquisition
  • Hold the cell at a membrane potential of -80 mV to ensure the L-type calcium channels are in a closed, resting state.

  • Apply a series of depolarizing voltage steps to elicit L-type calcium currents. A typical protocol is to step from the holding potential of -80 mV to a test potential of +10 mV for 200 ms.[8] This will evoke a maximal inward calcium current.

  • Record the resulting currents at a sampling rate of 10 kHz and filter at 2 kHz.

  • Allow the cell to stabilize for a few minutes, monitoring the access resistance and leak current. Only proceed with cells that have a stable access resistance (<15 MΩ) and minimal leak current.

Application of this compound
  • Establish a stable baseline recording of the L-type calcium current in the external solution.

  • Using the perfusion system, switch to the external solution containing the desired concentration of this compound.

  • Allow the drug to equilibrate for 2-3 minutes, or until a steady-state block of the current is observed.

  • Record the calcium current in the presence of this compound.

  • To generate a concentration-response curve, apply a range of this compound concentrations to the same cell, starting from the lowest concentration. Ensure a washout period with the external solution between each concentration to allow for the recovery of the current.

Data Analysis and Expected Results

Current Amplitude and Inhibition Calculation
  • Measure the peak amplitude of the inward calcium current before (control) and after the application of this compound.

  • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = (1 - (I_drug / I_control)) * 100 where I_drug is the peak current in the presence of the drug and I_control is the peak current in the control condition.

Concentration-Response Analysis
  • Plot the percentage of inhibition as a function of the this compound concentration.

  • Fit the data to the Hill equation to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited) and the Hill slope. Y = Bottom + (Top-Bottom)/(1 + (IC50/X)^HillSlope)

  • The expected IC₅₀ for this compound on L-type calcium channels is in the low nanomolar range. One study reported a pIC₅₀ of 8.30, which corresponds to an IC₅₀ of approximately 5 nM.[11]

Voltage-Dependence of Block

Dihydropyridine block of L-type calcium channels is known to be voltage-dependent, with a higher affinity for the inactivated state of the channel.[12][13] To investigate this:

  • Modify the holding potential. For example, compare the block at a hyperpolarized holding potential (-80 mV) with a more depolarized holding potential (-40 mV).

  • The block by this compound is expected to be more pronounced at the more depolarized holding potential, as a larger fraction of channels will be in the inactivated state.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_culture Cell Culture (HEK293-CaV1.2) cell_prep Cell Plating on Coverslips cell_culture->cell_prep whole_cell Whole-Cell Configuration cell_prep->whole_cell pipette_prep Pipette Pulling & Polishing pipette_prep->whole_cell voltage_clamp Voltage Clamp (-80 mV holding) whole_cell->voltage_clamp baseline Baseline Current Recording voltage_clamp->baseline drug_app Drug Application (this compound) baseline->drug_app data_acq Data Acquisition drug_app->data_acq inhibition_calc Calculate % Inhibition data_acq->inhibition_calc ic50_calc IC50 Determination (Hill Plot) inhibition_calc->ic50_calc

Figure 1. Experimental workflow for patch clamp analysis.

Mechanism of Action

mechanism_of_action cluster_membrane Cell Membrane cluster_states Ca_channel L-type Ca²⁺ Channel Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Ca_influx Ca²⁺ Influx Open->Ca_influx Inactivated->Resting Repolarization Felodipine This compound Felodipine->Ca_channel Blocks Vasodilation Vasodilation

Figure 2. Mechanism of this compound action.

Troubleshooting

Problem Possible Cause Solution
Unstable gigaohm seal Dirty pipette tip or cell membraneUse fresh, filtered solutions. Ensure cells are healthy.
High access resistance Incomplete membrane ruptureApply additional, brief suction pulses.
Current rundown Ca²⁺-dependent inactivationInclude a Ca²⁺ chelator (e.g., EGTA) in the internal solution.[14]
No or small Ca²⁺ currents Low channel expression or unhealthy cellsUse a cell line with robust channel expression. Ensure proper cell culture conditions.
Inconsistent drug effect Incomplete solution exchangeEnsure the perfusion system is working correctly and allow sufficient time for drug equilibration.

Conclusion

This application note provides a comprehensive and detailed protocol for the characterization of this compound's inhibitory effects on L-type calcium channels using whole-cell patch-clamp electrophysiology. By following these guidelines, researchers can obtain reliable and reproducible data to further elucidate the pharmacological properties of this important cardiovascular drug. The principles and techniques described herein can also be adapted for the study of other ion channel modulators.

References

  • Jain, A., & Singh, T. (2024). Felodipine. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Sanguinetti, M. C., & Kass, R. S. (1984). Voltage-dependent block of calcium channel current in the calf cardiac Purkinje fiber by dihydropyridine calcium channel antagonists. Circulation Research, 55(3), 336–348. Available from: [Link]

  • Striessnig, J., Ortner, N. J., & Pinggera, A. (2015). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current molecular pharmacology, 8(2), 110–122. Available from: [Link]

  • Patsnap. (2024). What is the mechanism of Felodipine? Patsnap Synapse. Available from: [Link]

  • Lu, Z. J., et al. (2019). Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol. PLoS ONE, 14(3), e0213412. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3333, Felodipine. Retrieved from [Link]

  • de Paula, R. F., et al. (2021). Fluorinated dihydropyridines as candidates to block L-type voltage-dependent calcium channels. Journal of Biomolecular Structure and Dynamics, 39(13), 4785-4800. Available from: [Link]

  • Handrock, R., & Herzig, S. (1996). Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol. European journal of pharmacology, 309(3), 317–321. Available from: [Link]

  • JoVE. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Dr. Oracle. (2024). Pharmacology of Felodipine. YouTube. Available from: [Link]

  • Schwartz, L. M., McCleskey, E. W., & Almers, W. (1985). Dihydropyridine receptors in muscle are voltage-dependent but most are not functional calcium channels. Nature, 314(6013), 747–751. Available from: [Link]

  • Wikipedia. (n.d.). Felodipine. Retrieved from [Link]

  • Cox, R. H., et al. (1998). Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists. Journal of cardiovascular pharmacology, 32(4), 607–614. Available from: [Link]

  • Reaction Biology. (n.d.). Caᵥ1.2 Manual Patch Clamp InVEST44 Assay Service. Retrieved from [Link]

  • Ambudkar, I. S., de Souza, L. B., & Ong, H. L. (2017). L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure. Cell calcium, 65, 64–67. Available from: [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • Hermsmeyer, K., & Rusch, N. J. (1987). Felodipine actions on vascular muscle Ca2+ channels. Journal of cardiovascular pharmacology, 10 Suppl 1, S40–S43. Available from: [Link]

  • Gradman, A. H., & Cutler, N. R. (1988). Felodipine: a new dihydropyridine calcium-channel antagonist. Clinical pharmacy, 7(10), 762–774. Available from: [Link]

  • Bálint, F., et al. (2018). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in pharmacology, 9, 67. Available from: [Link]

  • Dr. Oracle. (2025). What is the use of Felodipine (a calcium channel blocker)? Retrieved from [Link]

  • Katzman, P. L. (1987). Calcium antagonism with felodipine in essential hypertension. Effects on cardiovascular and renal function, the sympathetic and the renin-angiotensin-aldosterone systems, glucose tolerance and glucoregulatory hormones. Acta medica Scandinavica. Supplementum, 720, 1–62. Available from: [Link]

Sources

Application Notes and Protocols for Cell-Based Calcium Influx Assays for (S)-(-)-Felodipine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-(-)-Felodipine is the pharmacologically active enantiomer of Felodipine, a dihydropyridine calcium channel blocker used clinically for the management of hypertension and stable angina.[1][2][3] Its primary mechanism of action is the blockade of L-type voltage-gated calcium channels, which are crucial for the regulation of vascular smooth muscle contraction.[4][5] By inhibiting the influx of extracellular calcium into these cells, this compound leads to vasodilation and a subsequent reduction in peripheral vascular resistance, thereby lowering blood pressure.[4][6]

Cell-based calcium influx assays are indispensable tools for characterizing the potency and mechanism of action of calcium channel modulators like this compound.[7][8] These assays utilize fluorescent indicators that exhibit a change in fluorescence intensity upon binding to intracellular calcium, providing a real-time readout of calcium dynamics. This application note provides a detailed protocol for a no-wash, fluorescence-based calcium influx assay to determine the inhibitory activity of this compound on L-type calcium channels expressed in a suitable mammalian cell line.

Principle of the Assay

This assay quantifies the ability of this compound to inhibit the influx of extracellular calcium into cells following depolarization. The workflow involves the following key steps:

  • Cell Culture: A mammalian cell line endogenously or recombinantly expressing L-type calcium channels (e.g., CHO-K1 or HEK293) is cultured in a microplate format.

  • Dye Loading: The cells are loaded with a cell-permeant calcium-sensitive fluorescent dye, such as Fluo-4 AM.[9][10] Inside the cell, esterases cleave the AM ester group, trapping the fluorescent indicator in the cytoplasm.[11]

  • Compound Incubation: The cells are incubated with varying concentrations of this compound or a vehicle control.

  • Depolarization and Signal Detection: A depolarizing agent, such as potassium chloride (KCl), is added to open the voltage-gated L-type calcium channels. The subsequent influx of calcium from the extracellular medium leads to an increase in the fluorescence of the calcium indicator.

  • Data Analysis: The fluorescence intensity is measured over time using a fluorescence plate reader. The inhibitory effect of this compound is quantified by comparing the fluorescence signal in compound-treated wells to that of control wells.

Signaling Pathway and Assay Workflow

The following diagrams illustrate the mechanism of L-type calcium channel blockade by this compound and the experimental workflow of the calcium influx assay.

cluster_0 Cell Membrane Extracellular Extracellular Intracellular Intracellular L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ion_in Ca²⁺ L_type_Ca_Channel->Ca_ion_in S_Felodipine This compound S_Felodipine->L_type_Ca_Channel blocks Ca_ion_out Ca²⁺ Ca_ion_out->L_type_Ca_Channel influx Vasodilation Vasodilation Ca_ion_in->Vasodilation leads to Depolarization Depolarization (e.g., high K⁺) Depolarization->L_type_Ca_Channel opens

Caption: Mechanism of this compound action.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Load_Dye Load with Fluo-4 AM Incubate_24h->Load_Dye Incubate_1h Incubate 1h Load_Dye->Incubate_1h Add_Compound Add this compound and Controls Incubate_1h->Add_Compound Incubate_30min Incubate 30 min Add_Compound->Incubate_30min Measure_Baseline Measure Baseline Fluorescence Incubate_30min->Measure_Baseline Add_KCl Add KCl (Depolarizing Agent) Measure_Baseline->Add_KCl Measure_Kinetics Measure Fluorescence Kinetics Add_KCl->Measure_Kinetics Analyze_Data Analyze Data (Calculate IC₅₀) Measure_Kinetics->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the calcium influx assay.

Materials and Reagents

ReagentSupplierCatalog Number
CHO-K1 CellsATCCCCL-61
HEK293 CellsATCCCRL-1573
F-12K MediumATCC30-2004
DMEMThermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
This compoundSigma-AldrichF9675
Fluo-4 AMThermo Fisher ScientificF14201
Pluronic F-127Thermo Fisher ScientificP3000MP
ProbenecidSigma-AldrichP8761
Potassium Chloride (KCl)Sigma-AldrichP9333
IonomycinSigma-AldrichI0634
EGTASigma-AldrichE3889
DMSO, AnhydrousSigma-AldrichD2650
96-well Black, Clear-Bottom PlatesCorning3603

Protocol

Cell Culture and Plating
  • Expert Insight: CHO-K1 and HEK293 cells are commonly used for calcium influx assays due to their robust growth and amenability to transfection.[12][13][14] For this protocol, we will use CHO-K1 cells, which endogenously express L-type calcium channels. Ensure cells are in the logarithmic growth phase for optimal assay performance.

1.1. Culture CHO-K1 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[15]

1.2. The day before the assay, harvest the cells using Trypsin-EDTA and resuspend in fresh culture medium.

1.3. Determine the cell density using a hemocytometer or automated cell counter.

1.4. Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 to 80,000 cells per well in 100 µL of culture medium.[16]

1.5. Incubate the plate for 18-24 hours at 37°C with 5% CO₂ to allow for cell attachment and formation of a confluent monolayer.

Preparation of Reagents

2.1. This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in 100% DMSO.

2.2. Assay Buffer: Prepare a Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES, pH 7.4.

2.3. Dye Loading Solution:

  • Prepare a 1 mM Fluo-4 AM stock solution in anhydrous DMSO.
  • Prepare a 10% (w/v) Pluronic F-127 stock solution in anhydrous DMSO.
  • On the day of the assay, prepare the dye loading solution by mixing 4 µL of 1 mM Fluo-4 AM and 4 µL of 10% Pluronic F-127 with 10 mL of Assay Buffer. This results in a final Fluo-4 AM concentration of approximately 4 µM.
  • Expert Insight: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-4 AM in the aqueous assay buffer.[11]

2.4. Depolarization Solution (5X): Prepare a solution of KCl in Assay Buffer to achieve a final concentration that elicits a robust calcium influx (typically 80-100 mM final concentration in the well).

Assay Procedure

3.1. Dye Loading: 3.1.1. Remove the culture medium from the cell plate. 3.1.2. Add 100 µL of the Dye Loading Solution to each well. 3.1.3. Incubate the plate at 37°C for 60 minutes in the dark.

  • Expert Insight: This is a "no-wash" protocol. The inclusion of an organic anion transport inhibitor like probenecid in the dye loading solution can help to reduce the leakage of the de-esterified dye from the cells, thereby improving the signal-to-noise ratio.[17][18]

3.2. Compound Addition: 3.2.1. Prepare serial dilutions of this compound in Assay Buffer. 3.2.2. Add 25 µL of the diluted compound solutions to the respective wells. For control wells, add 25 µL of Assay Buffer containing the same final concentration of DMSO as the compound wells (typically ≤ 0.5%). 3.2.3. Incubate the plate at room temperature for 30 minutes in the dark.

3.3. Measurement of Calcium Influx: 3.3.1. Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.[9] 3.3.2. Record a baseline fluorescence reading for 10-20 seconds. 3.3.3. Using the instrument's injector, add 25 µL of the 5X Depolarization Solution to each well. 3.3.4. Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for a total of 2-3 minutes.

Data Analysis

4.1. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence observed after the addition of the Depolarization Solution.

4.2. Normalize the data by expressing the ΔF of each compound-treated well as a percentage of the average ΔF of the vehicle control wells (0% inhibition) and the average ΔF of the maximum inhibition control wells (e.g., a saturating concentration of a known L-type calcium channel blocker or a no-calcium buffer with EGTA) (100% inhibition).

4.3. Plot the percentage inhibition against the logarithm of the this compound concentration.

4.4. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of the calcium influx.

Expected Results and Troubleshooting

ParameterExpected Value/Observation
Baseline Fluorescence Low and stable fluorescence signal.
Vehicle Control (plus KCl) Rapid and sustained increase in fluorescence upon KCl addition.
This compound Dose-dependent inhibition of the KCl-induced fluorescence increase.
Positive Control (Ionomycin) A robust increase in fluorescence, indicating viable cells and proper dye loading.
Negative Control (EGTA) Minimal to no increase in fluorescence, confirming the signal is due to extracellular calcium influx.

Troubleshooting

IssuePotential CauseSolution
High Baseline Fluorescence Incomplete hydrolysis of Fluo-4 AM; cell death.Ensure fresh Fluo-4 AM stock; check cell viability.
Low Signal-to-Noise Ratio Suboptimal cell density; insufficient dye loading; dye leakage.Optimize cell seeding density; increase dye loading time or concentration; add probenecid.[19]
No Response to KCl Low expression of L-type calcium channels; inactive KCl solution.Use a cell line with confirmed channel expression; prepare fresh KCl solution.
High Well-to-Well Variability Inconsistent cell numbers; uneven dye loading; pipetting errors.Ensure uniform cell seeding; mix dye solution thoroughly; use automated liquid handling if possible.[19]

References

  • AAT Bioquest. (2020, October 14). Calcium Imaging: Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. ResearchGate. [Link]

  • Agilent. Calcium Flux Assays. [Link]

  • BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology. [Link]

  • Drugs.com. (2025, February 23). Felodipine Tablets: Package Insert / Prescribing Info / MOA. [Link]

  • Gisewhite, S., & Grewal, H. (2024, January 31). Felodipine. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • Interchim. Fluo-4,Ca2+ indicators. [Link]

  • MedlinePlus. (2017, November 15). Felodipine. [Link]

  • National Center for Biotechnology Information. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3333, Felodipine. [Link]

  • NHS. About felodipine. [Link]

  • Wikipedia. Fluo-4. [Link]

  • Wikipedia. Felodipine. [Link]

  • Gee, K. R., Brown, K. A., Upson, D. A., & Haugland, R. P. (2000). Chemical and physiological characterization of fluo-4 Ca(2+)
  • Cytion. CHO-K1 Cells. [Link]

  • ResearchGate. Calcium influx assay in CHO-K1 cells. [Link]

  • National Center for Biotechnology Information. Functional properties of endogenous receptor- and store-operated calcium influx channels in HEK293 cells. [Link]

  • Reddit. Does anyone have experience with calcium flux measurement with flow cytometry?. [Link]

  • RxList. Felodipine. [Link]

  • YouTube. (2024, November 4). Pharmacology of Felodipine ; Overview, Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]

  • Bio-protocol. Flow Cytometric Analysis of Calcium Influx Assay in T cells. [Link]

  • Andor. How Does Calcium Imaging Work | Calcium Indicators. [Link]

  • National Center for Biotechnology Information. Chemical Calcium Indicators. [Link]

  • FUJIFILM Cellular Dynamics. Calcium Flux Assay with iCell® Sensory Neurons. [Link]

  • BioTechniques. Rapid Measurements of Intracellular Calcium Using a Fluorescence Plate Reader. [Link]

  • JoVE. (2022, June 16). Cell-based Calcium Assay: Medium To High Throughput Screening Using FlexStation 3 l Protocol Preview. [Link]

  • ResearchGate. Simultaneous optical stimulation and detection of calcium influx in.... [Link]

  • ION Biosciences. CHO K1 Kv11.1 (hERG) Recombinant Cell Line. [Link]

  • National Center for Biotechnology Information. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. [Link]

  • Stanford University. CALCIUM FLUX PROTOCOL. [Link]

  • NHS. Common questions about felodipine. [Link]

Sources

Application Note: A Validated Chiral LC-MS/MS Method for the Quantification of (S)-(-)-Felodipine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and sensitive method for the stereoselective quantification of (S)-(-)-felodipine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Felodipine, a calcium channel blocker used in the treatment of hypertension, is administered as a racemate, and its enantiomers may exhibit different pharmacokinetic and pharmacodynamic profiles. This method employs a liquid-liquid extraction (LLE) procedure for sample cleanup, followed by chiral separation on a cellulose-based stationary phase. The subsequent detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity. The method has been developed and validated in accordance with international bioanalytical method validation guidelines, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction: The Rationale for Chiral Quantification

Felodipine is a dihydropyridine calcium antagonist that effectively lowers blood pressure by causing selective vasodilation in cardiovascular disorders.[1] Like many pharmaceuticals, felodipine possesses a chiral center and is clinically administered as a racemic mixture of (S)-(-)- and (R)-(+)-enantiomers. Although both enantiomers contribute to the therapeutic effect, differences in their absorption, distribution, metabolism, and excretion can lead to stereoselective pharmacokinetics.[2] Consequently, the ability to quantify individual enantiomers in biological matrices is crucial for a comprehensive understanding of the drug's disposition and to correlate plasma concentrations with pharmacological activity. This application note provides a detailed protocol for the specific quantification of the this compound enantiomer in human plasma, addressing a critical need in clinical and preclinical drug development.

Experimental Workflow: A Self-Validating System

The bioanalytical method described herein is designed to be a self-validating system, ensuring the integrity and reliability of the generated data. This is achieved through a combination of efficient sample preparation, selective chiral chromatography, and highly specific mass spectrometric detection, all underpinned by rigorous validation procedures that align with regulatory expectations.[3][4]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard (Deuterated Felodipine) plasma->is_add lle Liquid-Liquid Extraction (Toluene) is_add->lle vortex Vortex & Centrifuge lle->vortex evap Evaporate Supernatant vortex->evap recon Reconstitute in Mobile Phase evap->recon injection Inject into LC-MS/MS recon->injection chiral_sep Chiral Separation (Chiralcel OJ-R) injection->chiral_sep post_column Post-Column Infusion (Ammonium Acetate) chiral_sep->post_column ionization Electrospray Ionization (ESI+) post_column->ionization mrm MRM Detection (Triple Quadrupole MS) ionization->mrm integration Peak Integration mrm->integration calibration Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantify this compound calibration->quantification

Figure 1: Overall experimental workflow for the quantification of this compound in plasma.

Detailed Protocols

Materials and Reagents
  • This compound and (R)-(+)-Felodipine reference standards (>98% purity)

  • Deuterated felodipine (d6-Felodipine) as internal standard (IS)[2]

  • HPLC-grade solvents: Toluene, iso-hexane, 2-propanol, ethanol, acetonitrile, methanol

  • Reagents: Ammonium acetate, formic acid

  • Drug-free human plasma (with anticoagulant, e.g., K2EDTA)

  • Ultrapure water (18.2 MΩ·cm)

Sample Preparation: Liquid-Liquid Extraction (LLE)

The choice of LLE is predicated on its ability to efficiently remove proteins and phospholipids from the plasma matrix, which can cause ion suppression in the mass spectrometer and shorten the lifespan of the analytical column.[5]

  • Thaw frozen human plasma samples at room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the deuterated felodipine internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 500 µL of toluene as the extraction solvent.[5]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (toluene) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (iso-hexane:2-propanol, 89:11, v/v).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for injection.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is required. The use of a chiral stationary phase is essential for the separation of the enantiomers.

Table 1: Liquid Chromatography Conditions

ParameterValueRationale
Column Chiralcel OJ-R (cellulose tris(4-methyl benzoate))[5]This polysaccharide-based chiral stationary phase has demonstrated excellent resolving power for felodipine enantiomers.[6]
Mobile Phase iso-hexane : 2-propanol (89:11, v/v)A normal-phase mobile phase provides the necessary selectivity for chiral separation on the Chiralcel column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm i.d. column.
Post-Column Infusion 5 mM Ammonium Acetate in Ethanol:Water (95:5) at 0.1 mL/minNormal-phase solvents are not ideal for ESI. Post-column addition of a protic solvent with an electrolyte enhances ionization efficiency.[5]
Column Temperature 25°CMaintained for consistent retention times.
Injection Volume 10 µL

Table 2: Mass Spectrometry Conditions

ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), PositiveFelodipine readily forms a protonated molecule [M+H]+.[7]
MRM Transitions This compound: m/z 384.1 → 338.2d6-Felodipine (IS): m/z 390.1 → 344.2These transitions correspond to the precursor ion and a stable product ion, providing high specificity and sensitivity. The use of a stable isotope-labeled internal standard is the gold standard as it co-elutes and experiences similar matrix effects and ionization suppression as the analyte, leading to more accurate quantification.[8][9]
Ion Source Temp. 500°COptimal for desolvation.
IonSpray Voltage 5500 VFor efficient ionization.
Collision Gas Nitrogen

Method Validation

The described method should be fully validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[3][4] Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Linearity A calibration curve is prepared by spiking blank plasma with known concentrations of this compound. A typical range is 0.1 to 50 ng/mL.[5][10]Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio > 10. Precision (%CV) ≤ 20%, Accuracy (%RE) within ±20%.
Precision and Accuracy Determined at four quality control (QC) levels: LLOQ, low, medium, and high concentrations. Assessed within a single run (intra-day) and across multiple runs (inter-day).Intra- and inter-day precision (%CV) ≤ 15%. Accuracy (%RE) within ±15%.
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank plasma from multiple sources.No significant interfering peaks at the retention time of the analyte and IS.
Matrix Effect The effect of plasma components on the ionization of the analyte.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction process.Consistent and reproducible across different concentration levels.
Stability Assessed under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage.Analyte concentration should be within ±15% of the nominal concentration.

Data Presentation and Interpretation

The concentration of this compound in unknown plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the linear regression of the calibration curve.

G cluster_workflow Data Analysis Workflow raw_data Raw Chromatographic Data (Peak Areas for Analyte and IS) peak_ratio Calculate Peak Area Ratio (Analyte Area / IS Area) raw_data->peak_ratio cal_curve Calibration Curve (Peak Area Ratio vs. Concentration) peak_ratio->cal_curve regression Linear Regression y = mx + c cal_curve->regression quantification Calculate Concentration of this compound regression->quantification

Figure 2: Data analysis workflow for the quantification of this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the stereoselective quantification of this compound in human plasma. The combination of a proven liquid-liquid extraction protocol, effective chiral chromatographic separation, and specific tandem mass spectrometric detection ensures the generation of high-quality data suitable for regulatory submissions. The principles of this method can be adapted for the quantification of other chiral compounds in complex biological matrices.

References

  • Lindmark, B., Ahnoff, M., & Persson, B. A. (2002). Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 489–495. [Link]

  • Sakamoto, T., Ohtake, Y., Itoh, M., Tabata, S., Kuriki, T., & Uno, K. (1993). Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog. Biomedical Chromatography, 7(2), 99–103. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Xu, X., Lu, Y., Li, Y., & Xu, X. (2017). Comparison of chiral separations of felodipine by high performance liquid chromatography using two cellulose tris(4-methyl benzoate) stationary phases. Shanghai Institute of Technology.
  • Anonymous. (n.d.). Quantitative determination of felodipine in human serum by LC-MS-MS method.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation. [Link]

  • Rane, S., Kochhar, R., Bhandarkar, D., Raju, S., Damale, S., Datar, A., Rasam, P., & Kelkar, J. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. Shimadzu. [Link]

  • De Nucci, G. (2004). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry.
  • Peng, Y., Hang, C., et al. (2012). LC-MS/MS determination of felodipine in human plasma. Chinese Journal of Pharmaceutical Analysis.
  • Shah, D., et al. (2013). Validated LC-ESI-MS/MS method for simultaneous quantitation of felodipine and metoprolol in rat plasma: application to a pharmacokinetic study in rats. Biomedical Chromatography, 27(6), 784-791. [Link]

  • De Meulder, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
  • Sakamoto, T., et al. (1993). Enantioselective determination of felodipine and other chiral dihydropyridine calcium entry blockers in human plasma.

Sources

Topic: Animal Models of Hypertension for (S)-(-)-Felodipine Testing

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Preclinical Research & Development

For: Researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative for Preclinical Modeling of (S)-(-)-Felodipine

This compound is the pharmacologically active S-enantiomer of Felodipine, a dihydropyridine calcium channel blocker approved for the management of essential hypertension.[1][] Its therapeutic effect stems from a well-defined mechanism of action: the blockade of voltage-dependent L-type calcium channels in vascular smooth muscle. This inhibition prevents the influx of calcium ions, a critical step for muscle contraction, leading to arteriolar vasodilation, a decrease in peripheral vascular resistance, and a subsequent reduction in blood pressure.[1][3][4][5]

Before any therapeutic agent can advance to clinical trials, its efficacy and safety must be rigorously established in preclinical studies.[6] Animal models of hypertension are indispensable tools in this process, allowing researchers to study drug effects in a physiological system that mimics human pathology.[7][8] The selection of an appropriate animal model is a critical decision, as no single model can fully recapitulate the complexity of human hypertension.[9] Therefore, a multi-model approach is often employed to build a comprehensive pharmacological profile.

This guide provides detailed protocols for testing this compound in two of the most robust and widely utilized rodent models: the Spontaneously Hypertensive Rat (SHR) , a genetic model of essential hypertension, and the Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat , a model of mineralocorticoid-induced, salt-sensitive hypertension.[9][10]

Pillar 1: Mechanism of Action & Rationale for Model Selection

This compound's targeted action on arteriolar smooth muscle makes it an ideal candidate for evaluation in models where increased peripheral resistance is a key pathophysiological feature.

Felodipine_MoA cluster_Cell Vascular Smooth Muscle Cell cluster_Systemic Systemic Physiological Effect Ca_ext Extracellular Ca²⁺ L_type L-Type Calcium Channel Ca_ext->L_type Influx Ca_int Intracellular Ca²⁺ ↑ L_type->Ca_int Felodipine This compound Felodipine->L_type BLOCKS Contraction Myosin-Actin Cross-Bridge (Contraction) Ca_int->Contraction Vasodilation Arteriolar Vasodilation Resistance Peripheral Resistance ↓ Vasodilation->Resistance BP Blood Pressure ↓ Resistance->BP

Caption: Mechanism of this compound Action.

Why These Models? A Causal Explanation
  • Spontaneously Hypertensive Rat (SHR): This inbred strain, derived from Wistar-Kyoto (WKY) rats, develops hypertension genetically, making it the most widely used model for human essential hypertension.[11][12][13] The elevated blood pressure in SHRs is primarily due to increased peripheral vascular resistance, the very mechanism targeted by this compound. This provides a direct and relevant system to test the drug's primary vasodilatory efficacy.[10][14]

  • DOCA-Salt Hypertensive Rat: This model mimics a form of secondary hypertension driven by mineralocorticoid excess and high salt intake.[8][10] It is characterized by volume expansion, endothelial dysfunction, and significant vascular inflammation and remodeling.[15] Testing in this model allows for the evaluation of this compound's effectiveness in a salt-sensitive context and provides insights into its effects beyond simple vasodilation, such as on vascular structural changes.

Pillar 2: The Spontaneously Hypertensive Rat (SHR) Protocol

This protocol is designed to assess the dose-dependent efficacy of this compound in a genetic model of hypertension.

Experimental Workflow: SHR Model

SHR_Workflow Start Phase 1: Acclimatization & Baseline Acclimate Acclimatize SHR & WKY Rats (1-2 weeks) (Age: 10-12 weeks) Start->Acclimate BaselineBP Train for Tail-Cuff & Measure Baseline BP Acclimate->BaselineBP Grouping Phase 2: Randomization & Dosing BaselineBP->Grouping Randomize Randomize SHR into Treatment Groups (n=8-10 per group) Grouping->Randomize Groups Group 1: WKY + Vehicle Group 2: SHR + Vehicle Group 3: SHR + Low Dose Felodipine Group 4: SHR + Mid Dose Felodipine Group 5: SHR + High Dose Felodipine Randomize->Groups Treatment Daily Oral Gavage Treatment (4-8 weeks) Groups->Treatment Monitoring Phase 3: Monitoring & Endpoint Treatment->Monitoring WeeklyBP Weekly Blood Pressure & Heart Rate Monitoring Monitoring->WeeklyBP WeeklyBP->Treatment Continue Treatment Endpoint Terminal Procedures: Blood/Tissue Collection, Histopathology WeeklyBP->Endpoint

Caption: Experimental workflow for this compound testing in the SHR model.

Step-by-Step Methodology
  • Animals and Housing:

    • Subjects: Male Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls. The WKY rat is the progenitor strain and serves as the most appropriate genetic control.[11]

    • Age: Begin studies at 12-16 weeks of age, when hypertension is fully established in SHRs.[16]

    • Housing: House animals in a controlled environment (22±2°C, 12-hour light/dark cycle) with free access to standard laboratory chow and water.

  • Drug Formulation & Administration:

    • Vehicle: A common vehicle for oral administration is 0.5% carboxymethyl cellulose (CMC) in water or a solution of polyethylene glycol (PEG) 400 in saline. The choice of vehicle should be validated to ensure it has no effect on blood pressure.

    • Dosing: this compound is administered once daily via oral gavage. Based on previous studies with felodipine, a suggested dose range for establishing a dose-response curve would be 1, 3, and 10 mg/kg.[17]

    • Validation: The protocol is self-validating through the inclusion of two key control groups: a normotensive control (WKY + Vehicle) to establish baseline blood pressure, and a hypertensive control (SHR + Vehicle) to confirm the hypertensive phenotype and serve as the comparator for treatment effects.

  • Blood Pressure Measurement:

    • Method: The tail-cuff method is a standard non-invasive technique. For optimal results, animals must be acclimatized to the restraint and warming procedure for several days before official measurements are taken.

    • Procedure: On measurement days, record at least 5-7 consecutive readings for each animal and average them to obtain a single, reliable value for systolic blood pressure. Measurements should be taken at the same time each day to minimize diurnal variation.

  • Data Presentation & Expected Outcomes:

    • A dose-dependent reduction in systolic blood pressure is the expected primary outcome. The WKY group should remain normotensive throughout the study.

Table 1: Representative Expected Outcomes in the SHR Model

GroupTreatmentBaseline SBP (mmHg)Final SBP (mmHg)Expected Change
WKY ControlVehicle~125~125No significant change
SHR ControlVehicle~185~190Stable hypertension
SHR TreatedThis compound (1 mg/kg)~185~165Modest reduction
SHR TreatedThis compound (3 mg/kg)~185~145Significant reduction
SHR TreatedThis compound (10 mg/kg)~185~130Strong reduction

Pillar 3: The DOCA-Salt Hypertensive Rat Protocol

This protocol assesses the efficacy of this compound in a surgically- and diet-induced model of salt-sensitive hypertension.

Experimental Workflow: DOCA-Salt Model

DOCA_Workflow Start Phase 1: Surgical Induction Surgery Uninephrectomy (Left Kidney Removal) or Sham Surgery Start->Surgery Recovery Surgical Recovery (1 week) Surgery->Recovery Induction Phase 2: Hypertension Development Recovery->Induction DOCA DOCA-Salt Group: - Subcutaneous DOCA Injections/Pellet - 1% NaCl + 0.2% KCl Drinking Water Induction->DOCA Sham Sham Group: - Vehicle Injections/Pellet - Normal Drinking Water Induction->Sham Dev_Monitor Monitor BP Weekly as Hypertension Develops (3-4 weeks) DOCA->Dev_Monitor Sham->Dev_Monitor Treatment_Phase Phase 3: Therapeutic Intervention Dev_Monitor->Treatment_Phase Treatment Initiate Daily Oral Gavage with Felodipine or Vehicle (4 weeks) Treatment_Phase->Treatment Endpoint Weekly BP Monitoring & Terminal Procedures Treatment->Endpoint

Caption: Workflow for induction and treatment in the DOCA-salt model.

Step-by-Step Methodology
  • Induction of Hypertension:

    • Subjects: Male Sprague-Dawley rats (200-250g) are commonly used.

    • Procedure:

      • Anesthetize the rat. Perform a left uninephrectomy (removal of one kidney) through a flank incision.[15][18] This impairs the rat's ability to excrete salt and water. For the sham control group, the kidney is exposed but not removed.

      • Allow a one-week recovery period.

      • Begin twice-weekly subcutaneous injections of DOCA (e.g., 25-40 mg/kg in sesame oil) or implant a slow-release DOCA pellet.[18][19]

      • Replace drinking water with 1% NaCl and 0.2% KCl solution.[20]

    • Validation: The sham-operated group receiving normal drinking water serves as the normotensive control. The development of hypertension in the DOCA-salt group (typically over 3-4 weeks) validates the model's induction before therapeutic testing begins.

  • Drug Administration and Monitoring:

    • Treatment Initiation: Once systolic blood pressure in the DOCA-salt group consistently exceeds 160-170 mmHg, randomize the animals into treatment groups (DOCA-salt + Vehicle, DOCA-salt + Felodipine doses).

    • Dosing and Monitoring: Administer this compound or vehicle daily via oral gavage for 4-6 weeks. Monitor blood pressure weekly as described for the SHR model.

  • Data Presentation & Expected Outcomes:

    • The DOCA-salt vehicle group will maintain severe hypertension. This compound is expected to produce a significant, dose-dependent decrease in blood pressure.

Table 2: Representative Expected Outcomes in the DOCA-Salt Model

GroupTreatmentPre-Treatment SBP (mmHg)Final SBP (mmHg)Expected Change
Sham ControlVehicle~130~130No significant change
DOCA-Salt ControlVehicle~180~185Sustained hypertension
DOCA-Salt TreatedThis compound (3 mg/kg)~180~155Significant reduction
DOCA-Salt TreatedThis compound (10 mg/kg)~180~140Strong reduction

Conclusion: Synthesizing a Comprehensive Preclinical Profile

Utilizing both the SHR and DOCA-salt models provides a powerful, multi-faceted approach to evaluating the preclinical efficacy of this compound. Success in the SHR model demonstrates efficacy in a setting analogous to essential hypertension, driven by increased peripheral resistance. Efficacy in the DOCA-salt model demonstrates robustness in a challenging, salt-sensitive, and volume-expanded form of hypertension. Together, data from these well-established protocols provide the authoritative grounding necessary to justify advancement into human clinical trials.

References

  • Title: Animal Models of Hypertension: A Scientific Statement From the American Heart Association Source: American Heart Association URL: [Link]

  • Title: Editorial: Animal models of hypertension Source: Frontiers in Physiology URL: [Link]

  • Title: Models of Experimental Hypertension in Mice Source: Hypertension (AHA Journal) URL: [Link]

  • Title: Understanding Hypertension: Exploring Animal Models for Research Source: GemPharmatech URL: [Link]

  • Title: Animal models for the study of primary and secondary hypertension in humans Source: Experimental and Therapeutic Medicine (via PMC) URL: [Link]

  • Title: Spontaneously Hypertensive Rats Source: Hypertension (AHA Journal) URL: [Link]

  • Title: Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model Source: Bio-protocol URL: [Link]

  • Title: Sprague-Dawley Rats Induced by Uninephrectomy, DOCA Injection, and Sodium Chloride: A Suitable Model Source: International Journal of Veterinary Science URL: [Link]

  • Title: SPONTANEOUSLY HYPERTENSION RAT MODELS - AN OVERVIEW. Source: IJCRT.org URL: [Link]

  • Title: The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress Source: Oxidative Medicine and Cellular Longevity (via PMC) URL: [Link]

  • Title: Deoxycorticosterone Acetate–Salt Rats Source: Hypertension (AHA Journal) URL: [Link]

  • Title: Rat Model of DOCA-Salt-Induced Hypertension Source: World Journal of Pharmacology and Toxicology URL: [Link]

  • Title: SHR(Spontaneous Hypertensive Rat) Source: Inotiv URL: [Link]

  • Title: Felodipine Source: StatPearls (via NCBI Bookshelf) URL: [Link]

  • Title: Pharmacology of Felodipine ; Overview, Pharmacokinetics, Mechanism of Action, Uses, Effects Source: YouTube URL: [Link]

  • Title: Spontaneously Hypertensive Rat Model Source: Creative Bioarray URL: [Link]

  • Title: Spontaneously hypertensive rat Source: Wikipedia URL: [Link]

  • Title: Felodipine Monograph for Professionals Source: Drugs.com URL: [Link]

  • Title: What is the mechanism of Felodipine? Source: Patsnap Synapse URL: [Link]

  • Title: Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models Source: Slideshare URL: [Link]

  • Title: Review on: Experimental Screening Methods for Antihypertensive Agents. Source: International Journal of Advanced Research in Science, Communication and Technology URL: [Link]

  • Title: [Antihypertensive effect of felodipine, a new calcium antagonist] Source: PubMed URL: [Link]

Sources

Application Notes and Protocols: In Vivo Pharmacokinetic Studies of (S)-(-)-Felodipine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felodipine, a dihydropyridine calcium channel blocker, is a racemic mixture of (S)- and (R)-enantiomers used in the management of hypertension.[1][2] The pharmacological activity resides primarily in the (S)-(-)-enantiomer. Understanding the in vivo pharmacokinetic profile of (S)-(-)-Felodipine is crucial for optimizing therapeutic efficacy and safety. These application notes provide a comprehensive guide to designing and executing preclinical in vivo pharmacokinetic studies of this compound, detailing experimental protocols, bioanalytical methods, and data interpretation.

Introduction: The Significance of Stereoselectivity in Felodipine Pharmacokinetics

Felodipine is characterized by its high vascular selectivity, effectively reducing blood pressure by relaxing arterial smooth muscle.[1][3] It undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, resulting in a low oral bioavailability of approximately 15-20%.[1][4][5][6][7][8] The metabolism of felodipine is stereoselective, with studies in human liver microsomes indicating that the (R)-enantiomer is metabolized more readily than the (S)-enantiomer.[4] This stereoselectivity can lead to differences in the plasma concentrations and, consequently, the therapeutic and toxicological effects of the enantiomers. Therefore, a thorough investigation of the pharmacokinetic properties of the pharmacologically active this compound is paramount for drug development and clinical application.

Preclinical Study Design: Key Considerations

A well-designed preclinical pharmacokinetic study is fundamental to obtaining reliable and interpretable data. The following aspects require careful consideration:

Animal Model Selection

The choice of animal model is critical and should be based on similarities to human physiology, particularly concerning drug metabolism. Commonly used models for pharmacokinetic studies include:

  • Rats: Often the initial model of choice due to their well-characterized physiology, ease of handling, and cost-effectiveness.

  • Dogs: Beagle dogs are frequently used as a non-rodent species.[8][9] Their larger size facilitates serial blood sampling, and their metabolic pathways can be more predictive of human metabolism for certain compounds.[10][11]

  • Pigs (Minipigs): Gaining popularity due to their physiological and anatomical similarities to humans, especially in terms of their gastrointestinal tract and skin.

Justification: The selection should be justified based on the specific objectives of the study. For instance, if investigating the role of a specific metabolic pathway, a species with a similar enzymatic profile to humans would be most appropriate.

Dosing Regimen

The route of administration and dose level should mimic the intended clinical use as closely as possible.

  • Route of Administration: For orally administered drugs like felodipine, oral gavage is the standard preclinical method.[10][11] Intravenous (IV) administration is also crucial to determine absolute bioavailability and clearance.[11][12]

  • Dose Level: At least three dose levels (low, medium, and high) are recommended to assess dose proportionality. The selected doses should be based on previous toxicology studies to ensure they are well-tolerated.

Blood Sampling Schedule

A well-designed blood sampling schedule is essential to accurately characterize the plasma concentration-time profile.

  • Absorption Phase: Frequent sampling is required shortly after administration to capture the peak plasma concentration (Cmax) and time to reach Cmax (Tmax).

  • Elimination Phase: Samples should be collected over a period of at least three to five times the expected half-life (t½) of the drug to accurately determine the elimination rate constant and area under the curve (AUC).

Experimental Protocols

Animal Preparation and Dosing

Protocol 1: Oral Administration in Rats

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250 g) for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Dosing Formulation: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.

  • Administration: Administer the formulation accurately using an oral gavage needle.

  • Post-Dosing: Return the animals to their cages with free access to water. Food can be provided 2-4 hours post-dosing.

Protocol 2: Intravenous Administration in Rats

  • Cannulation (Optional but Recommended): For serial blood sampling, surgical cannulation of the jugular or femoral vein is recommended a day prior to the study to minimize stress during sampling.

  • Dosing Formulation: Prepare a sterile solution of this compound in a suitable vehicle for IV administration (e.g., saline with a co-solvent like PEG 400).

  • Administration: Administer the solution as a bolus injection or a short infusion via the tail vein or a catheter at a volume of 1-2 mL/kg.

Blood Sample Collection and Processing

Protocol 3: Serial Blood Sampling in Rats

  • Blood Collection: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose), collect approximately 0.2-0.3 mL of blood from the tail vein or a catheter into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Separation: Immediately centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.

Bioanalytical Methodology: Chiral LC-MS/MS

The accurate quantification of this compound in plasma requires a sensitive and stereoselective analytical method. Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[10][13]

Sample Preparation

Protocol 4: Plasma Sample Extraction

  • Thawing: Thaw the plasma samples on ice.

  • Internal Standard Addition: Add a known amount of an appropriate internal standard (IS), such as a deuterated analog of felodipine, to each plasma sample, vortex to mix.[10][13]

  • Protein Precipitation/Liquid-Liquid Extraction:

    • Protein Precipitation: Add a precipitating agent (e.g., cold acetonitrile) to the plasma sample, vortex vigorously, and centrifuge to pellet the precipitated proteins.[14]

    • Liquid-Liquid Extraction: Add an immiscible organic solvent (e.g., toluene or a mixture of diethyl ether and hexane), vortex to extract the analyte and IS, and separate the organic layer.[13][14]

  • Evaporation and Reconstitution: Evaporate the supernatant or organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[14][15]

LC-MS/MS Conditions

A typical LC-MS/MS method for the enantioselective analysis of felodipine would involve:

  • Chromatographic Separation:

    • Chiral Column: A chiral stationary phase is essential for separating the (S)- and (R)-enantiomers. Examples include cellulose-based columns like Chiralcel OJ.[10][13]

    • Mobile Phase: A suitable mobile phase, often a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is used for elution.[13]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[13][14]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the IS.

Table 1: Example LC-MS/MS Parameters for this compound Analysis

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Chiral Column Cellulose tris(4-methyl benzoate) stationary phase (e.g., Chiralcel OJ-R)[13]
Mobile Phase Isopropanol:iso-hexane (e.g., 11:89, v/v)[13]
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 20 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transition (Felodipine) e.g., m/z 384.1 -> 338.1
MRM Transition (IS) Specific to the deuterated standard used

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
Elimination half-life
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time zero to infinity
CL/F Apparent total clearance of the drug from plasma after oral administration
Vd/F Apparent volume of distribution after oral administration
F (%) Absolute bioavailability (calculated from oral and IV data)

Interpretation: The calculated parameters provide insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. For example, a high Vd/F suggests extensive tissue distribution, while a high CL/F indicates rapid elimination from the body.

Visualizations

Experimental Workflow

G cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Sampling & Processing cluster_analysis Bioanalysis & Data Processing acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting admin Administration (Oral or IV) fasting->admin formulation Dosing Formulation This compound formulation->admin blood_collection Serial Blood Collection admin->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep storage Storage at -80°C plasma_sep->storage extraction Plasma Sample Extraction storage->extraction lcms Chiral LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

Caption: Workflow for in vivo pharmacokinetic study of this compound.

Metabolic Pathway of Felodipine

G felodipine This compound (Active) cyp3a4 CYP3A4 (Intestine and Liver) felodipine->cyp3a4 Oxidation dehydrofelodipine Dehydrofelodipine (Inactive Metabolite) excretion Further Metabolism and Excretion dehydrofelodipine->excretion cyp3a4->dehydrofelodipine

Caption: Primary metabolic pathway of felodipine via CYP3A4.

Conclusion

These application notes provide a framework for conducting robust in vivo pharmacokinetic studies of this compound. By adhering to these principles and protocols, researchers can generate high-quality data to understand the ADME properties of this important therapeutic agent, ultimately contributing to the development of safer and more effective antihypertensive therapies.

References

  • Pacifici, G. M. (2025). Clinical Pharmacology of Felodipine. Medical Research Archives, 4(4). Retrieved from [Link]

  • Singh, T., & Siddiqui, M. A. (2024). Felodipine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Dunselman, P. H., & Edgar, B. (1991). Clinical pharmacokinetics of felodipine. A summary. Clinical Pharmacokinetics, 21(6), 418–430. Retrieved from [Link]

  • Pharmacology of Felodipine ; Overview, Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024, November 3). YouTube. Retrieved from [Link]

  • Sakamoto, T., Ohtake, Y., Itoh, M., Tabata, S., Kuriki, T., & Uno, K. (1993). Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog. Biomedical Chromatography, 7(2), 99–103. Retrieved from [Link]

  • Eriksson, U. G., Hoffmann, K. J., Simonsson, R., & Regårdh, C. G. (1991). Pharmacokinetics of the enantiomers of felodipine in the dog after oral and intravenous administration of a pseudoracemic mixture. Xenobiotica, 21(1), 75–84. Retrieved from [Link]

  • Drugs.com. (2025). Felodipine Tablets: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

  • Grundy, J. S., Kivistö, K. T., & Niemi, M. (1993). Stereoselective pharmacokinetics of oral felodipine and nitrendipine in healthy subjects: correlation with nifedipine pharmacokinetics. European Journal of Clinical Pharmacology, 44(2), 163–169. Retrieved from [Link]

  • Centre for Human Drug Research. (n.d.). Stereoselective pharmacokinetics of oral felodipine and nitrendipine in healthy subjects: correlation with nifedipine pharmacokinetics. Retrieved from [Link]

  • Lindmark, B., Ahnoff, M., & Persson, B. A. (2002). Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 489–495. Retrieved from [Link]

  • Hanke, N., Frechen, S., Moj D, D., Britz, H., Eissing, T., Wendl, T., & Lehr, T. (2022). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug-Drug Interaction Modeling. Pharmaceutics, 14(7), 1474. Retrieved from [Link]

  • van Harten, J., van Brummelen, P., Danhof, M., van der Veen, F., & Breimer, D. D. (1989). Comparative effects of felodipine, nitrendipine and nifedipine in healthy subjects: concentration-effect relationships of racemic drugs and enantiomers. Journal of Hypertension. Supplement, 7(6), S148–S149. Retrieved from [Link]

  • Hanke, N., Frechen, S., Moj, D., Britz, H., Eissing, T., Wendl, T., & Lehr, T. (2022). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. MDPI. Retrieved from [Link]

  • Valcárcel, M., Lucena, R., Cárdenas, S., & Valderrama, M. J. (1989). Characteristics of serum protein binding of felodipine. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 27(8), 405–410. Retrieved from [Link]

  • Johnson, J. D., & Mills, J. S. (1986). Binding of a dihydropyridine felodipine-analogue to calmodulin and related calcium-binding proteins. Biochemical and Biophysical Research Communications, 138(1), 220–226. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways of felodipine metabolism. Retrieved from [Link]

  • Edgar, B., Regårdh, C. G., Lundborg, P., Romare, S., Nyberg, G., & Rönn, O. (1987). Pharmacokinetic and pharmacodynamic studies of felodipine in healthy subjects after various single, oral and intravenous doses. Biopharmaceutics & Drug Disposition, 8(3), 235–248. Retrieved from [Link]

  • Shimadzu. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. Retrieved from [Link]

  • Malli, K., Kumar, L., & Verma, R. (2023). FELODIPINE-REVIEW OF ANALYTICAL METHODS DEVELOPED FOR PHARMACEUTICAL DOSAGE FORMS AND BIOLOGICAL FLUIDS. Open Access archive, 7651. Retrieved from [Link]

  • Mills, J. S., Klee, C. B., & Johnson, J. D. (1986). Localization of a felodipine (dihydropyridine) binding site on calmodulin. The Journal of Biological Chemistry, 261(34), 16197–16202. Retrieved from [Link]

  • Gjetja, E., & Siller, M. (2017). Influence of Amlodipine Enantiomers on Human Microsomal Cytochromes P450: Stereoselective Time-Dependent Inhibition. Molecules, 22(11), 1879. Retrieved from [Link]

  • Scilit. (n.d.). Felodipine Clinical Pharmacokinetics. Retrieved from [Link]

  • Ljung, B. (1985). Vascular selectivity of felodipine. Drugs, 29 Suppl 2, 46–58. Retrieved from [Link]

  • Alhakamy, N. A., Aldawsari, H. M., & Badr-Eldin, S. M. (2020). Augmented bioavailability of felodipine through an α-linolenic acid-based microemulsion. International Journal of Nanomedicine, 15, 6897–6910. Retrieved from [Link]

  • Scriba, G. K. (2002). Stereoselective Plasma Protein Binding of Amlodipine. ResearchGate. Retrieved from [Link]

  • Bäärnhielm, C., Dahlbäck, H., & Skånberg, I. (1986). Metabolism of [14C]felodipine, a new vasodilating drug, in healthy volunteers. Progress in Drug Metabolism, 9, 149–181. Retrieved from [Link]

  • Zhao, F., Li, C., Zhang, Y., & Tang, X. (2015). Enhanced oral bioavailability of felodipine by novel solid self-microemulsifying tablets. Drug Delivery, 22(5), 653–661. Retrieved from [Link]

  • ResearchGate. (n.d.). Clinical studies used for the development of the felodipine PBPK/PD model. Retrieved from [Link]

  • Zhang, Q., Jiang, X., Jiang, W., Lu, Y., Su, W., & Jiang, C. (2020). Enhanced Oral Bioavailability of Felodipine from Solid Lipid Nanoparticles Prepared Through Effervescent Dispersion Technique. AAPS PharmSciTech, 21(5), 170. Retrieved from [Link]

  • Takanaga, H., Ohnishi, A., Murakami, H., Matsuo, H., Higuchi, S., Sawada, Y., & Iga, T. (2000). Pharmacokinetic analysis of felodipine-grapefruit juice interaction based on an irreversible enzyme inhibition model. British Journal of Clinical Pharmacology, 49(1), 49–58. Retrieved from [Link]

  • Small Molecule Pathway Database. (2013). Felodipine Metabolism Pathway. Retrieved from [Link]

  • Hanke, N., Frechen, S., Moj, D., Britz, H., Eissing, T., Wendl, T., & Lehr, T. (2022). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug-Drug Interaction Modeling. Pharmaceutics, 14(7), 1474. Retrieved from [Link]

  • SCIEX. (n.d.). Amlodipine Enantiomers in Human Plasma Using LC-MS/MS. Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of a Stable (S)-(-)-Felodipine Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating a stable pharmaceutical formulation of (S)-(-)-Felodipine. This compound, the more pharmacologically active enantiomer of the dihydropyridine calcium channel blocker Felodipine, presents significant formulation challenges due to its poor aqueous solubility and inherent photosensitivity. This guide delineates a systematic approach, from pre-formulation analysis to the development of advanced oral dosage forms, including amorphous solid dispersions via hot-melt extrusion (HME) and nanoemulsions. Detailed, step-by-step protocols for formulation, characterization, and rigorous stability testing in accordance with ICH guidelines are provided to ensure the development of a robust and effective drug product.

Introduction: The Rationale for this compound and its Formulation Challenges

Felodipine is a well-established dihydropyridine calcium channel blocker used in the management of hypertension and angina pectoris.[1] It is a chiral molecule, and the therapeutic activity resides primarily in the (S)-(-)-enantiomer. Developing an enantiopure formulation of this compound offers the potential for a more favorable therapeutic index, reducing metabolic load and minimizing potential side effects associated with the less active (R)-(+)-enantiomer.

However, the development of a stable this compound formulation is fraught with challenges:

  • Poor Aqueous Solubility: Felodipine is practically insoluble in water, which can lead to low and variable oral bioavailability (reported as low as 15%).[2][3]

  • Photosensitivity: Like other 1,4-dihydropyridines, felodipine is highly susceptible to degradation upon exposure to light. The primary degradation pathway involves the photo-oxidation of the dihydropyridine ring to its pyridine analogue, which is pharmacologically inactive.[4][5][6]

  • Thermal and pH Sensitivity: Felodipine can also degrade under conditions of high heat and in acidic or basic environments.

This guide will address these challenges by providing a framework for the logical development of a stable and bioavailable this compound formulation.

Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the physicochemical properties of this compound is the cornerstone of rational formulation design.

Physicochemical Properties

The following table summarizes the key properties of Felodipine. It is crucial to obtain specific data for the purified (S)-(-)-enantiomer, though it is expected to be very similar to the racemic mixture.

PropertyValueReference
Chemical Name(S)-ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[1]
Molecular FormulaC₁₈H₁₉Cl₂NO₄[1]
Molecular Weight384.26 g/mol [2]
AppearanceLight yellow to yellow crystalline powder[2]
Melting Point~143-145 °C[7]
SolubilityInsoluble in water; freely soluble in acetone and methanol[2]
Chiral Purity and Separation

Ensuring the enantiomeric purity of the starting material is critical. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard method for separating and quantifying felodipine enantiomers.

Protocol 2.2.1: Chiral HPLC for Enantiomeric Purity

  • Column: Chiralcel OJ or similar cellulose-based chiral stationary phase.[8]

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 85:15:0.1 v/v/v) is a common starting point.[9]

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV at 238 nm.[10]

  • Procedure:

    • Prepare a standard solution of racemic felodipine to confirm the resolution of the two enantiomeric peaks.

    • Prepare a solution of the this compound API.

    • Inject and analyze the chromatogram for the presence of the (R)-(+)-Felodipine peak.

    • Calculate the enantiomeric excess (% ee).

Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify the degradation pathways and to develop a stability-indicating analytical method. These studies should be conducted on the this compound API.[11][12]

Protocol 2.3.1: Forced Degradation of this compound API

  • Objective: To induce approximately 5-20% degradation of the API under various stress conditions.[12]

  • Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 48 hours. Neutralize with an equimolar concentration of NaOH before analysis.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. Neutralize with an equimolar concentration of HCl before analysis.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 48 hours.

    • Thermal Degradation: Expose solid API to 80°C for 72 hours.

    • Photodegradation: Expose solid API and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples using a validated, stability-indicating chiral HPLC method (see Section 5.1). The method must be able to separate the this compound peak from all degradation products and from the (R)-(+)-enantiomer to check for potential chiral inversion.

API This compound API Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) API->Stress Analysis Stability-Indicating Chiral HPLC Analysis Stress->Analysis Degradants Degradation Products (e.g., Pyridine Analog) Analysis->Degradants Identify & Quantify Inversion Chiral Inversion Check (Presence of R-enantiomer) Analysis->Inversion Monitor

Caption: Forced Degradation Workflow.

Formulation Development Strategies

To overcome the dual challenges of poor solubility and photosensitivity, two advanced formulation strategies are proposed: Amorphous Solid Dispersions via Hot-Melt Extrusion (HME) and Nanoemulsions.

Strategy 1: Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion (HME)

HME is a solvent-free process that disperses the drug at a molecular level within a polymer matrix, creating a stable amorphous solid dispersion.[14] This amorphous form has a higher energy state than the crystalline form, leading to enhanced solubility and dissolution rates.

Rationale:

  • Solubility Enhancement: The amorphous state bypasses the crystal lattice energy barrier during dissolution.

  • Stability: The polymer matrix can inhibit recrystallization of the amorphous drug.

  • Process Efficiency: HME is a continuous, solvent-free manufacturing process.[3]

Diagram of HME Process for ASD Formation:

cluster_0 HME Process cluster_1 Downstream Processing Feeder Gravimetric Feeder (API + Polymer + Plasticizer) Extruder Twin-Screw Extruder (Heating & Mixing Zones) Feeder->Extruder Die Die Extruder->Die Extrudate Molten Extrudate Die->Extrudate Cooling Cooling Conveyor Extrudate->Cooling Milling Milling/Pelletizing Cooling->Milling DosageForm Final Dosage Form (Tablets/Capsules) Milling->DosageForm

Caption: Hot-Melt Extrusion Workflow.

Protocol 3.1.1: Development of this compound ASD by HME

  • Excipient Selection & Screening:

    • Polymers: Select polymers known for their ability to form ASDs and their miscibility with the drug. Suitable candidates include Eudragit® EPO, polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[1][2]

    • Plasticizers: If required, use plasticizers like polysorbate 80 or polyethylene glycol (PEG) to lower the processing temperature and prevent thermal degradation of felodipine.

    • Drug-Excipient Compatibility: Perform differential scanning calorimetry (DSC) on 1:1 physical mixtures of this compound and each potential excipient. The absence of new peaks or significant shifts in the melting endotherm of the drug suggests compatibility.[15]

  • HME Process Parameter Optimization:

    • Starting Formulation: A common starting point is a drug loading of 5-10% w/w.[7] For example, a formulation could be 5% this compound, 90% Eudragit® EPO, and 5% plasticizer.

    • Temperature Profile: The processing temperature should be high enough to ensure the drug dissolves in the molten polymer but below the degradation temperature. For felodipine (m.p. ~145°C), a temperature profile ranging from 70°C to 150°C across the extruder barrel is a reasonable starting point.[1][7]

    • Screw Speed: Start with a moderate screw speed (e.g., 100 rpm) to ensure adequate mixing without excessive shear.

  • Characterization of the Extrudate:

    • Amorphicity: Confirm the absence of crystallinity using Powder X-ray Diffraction (PXRD) (absence of sharp Bragg peaks) and DSC (absence of a melting endotherm).

    • Dissolution Testing: Perform in-vitro dissolution studies in a relevant medium (e.g., pH 6.8 phosphate buffer) and compare the release profile to the crystalline API. A significant increase in dissolution rate is expected.

Strategy 2: Nanoemulsion Formulation

Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes typically in the range of 20-200 nm.

Rationale:

  • Solubility Enhancement: Felodipine is dissolved in the oil phase of the emulsion, bypassing the need for dissolution in the aqueous gastrointestinal fluids.

  • Bioavailability Improvement: The small droplet size provides a large surface area for drug absorption.

  • Photoprotection: The oil droplets can offer a degree of protection to the entrapped photosensitive drug.

Protocol 3.2.1: Development of an this compound Nanoemulsion

  • Excipient Screening:

    • Oil Phase: Determine the solubility of this compound in various pharmaceutically acceptable oils (e.g., oleic acid, cinnamon oil, castor oil). Select the oil with the highest solubilizing capacity.[16][17]

    • Surfactant/Co-surfactant (Sₘᵢₓ): Screen various surfactants (e.g., Tween 80, Tween 60) and co-surfactants (e.g., ethanol, propylene glycol 400) for their ability to emulsify the selected oil phase.[16][17]

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, Sₘᵢₓ (at fixed ratios, e.g., 1:1, 2:1, 3:1), and water.

    • Titrate the oil/Sₘᵢₓ mixtures with water and observe the formation of clear/translucent nanoemulsion regions.

    • Plot the results on a ternary phase diagram to identify the optimal concentration ranges for the components.

  • Formulation and Characterization:

    • Preparation: Prepare a formulation from within the identified nanoemulsion region. For example, a successful formulation for racemic felodipine consists of 10% oleic acid, 60% Sₘᵢₓ (Tween 80:ethanol at 3:1), and 30% water.[16][18] Dissolve the this compound in the oil phase before adding the Sₘᵢₓ and then titrating with water under gentle stirring.

    • Characterization:

      • Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS). Target a particle size <200 nm and a PDI <0.4.

      • Zeta Potential: Determine the surface charge of the droplets, which indicates the stability of the emulsion.

      • Drug Content: Assay the formulation to ensure accurate drug loading.

      • In-vitro Release: Perform release studies using a dialysis bag method.

Stability Testing Protocols

Once a lead formulation is developed, its stability must be rigorously assessed according to ICH guidelines.[11]

Diagram of Stability Testing Logic:

Formulation Optimized this compound Formulation ICH_Q1A ICH Q1A Long-Term & Accelerated Stability Formulation->ICH_Q1A ICH_Q1B ICH Q1B Photostability Formulation->ICH_Q1B Analysis Stability-Indicating Chiral HPLC Method ICH_Q1A->Analysis ICH_Q1B->Analysis Results Shelf-Life Determination & Packaging Requirements Analysis->Results

Caption: ICH Stability Testing Framework.

Stability-Indicating Analytical Method

A validated chiral HPLC method is paramount. It must be able to quantify this compound and separate it from its primary degradation product (the pyridine analog), any other impurities, the (R)-(+)-enantiomer, and all formulation excipients.[10]

Key Validation Parameters:

  • Specificity: Demonstrate no interference from excipients or degradants at the retention time of the analyte.

  • Linearity: Establish a linear relationship between concentration and response over a defined range.

  • Accuracy & Precision: Confirm the closeness of test results to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Show the method's reliability with respect to deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).

Protocol for Long-Term and Accelerated Stability (ICH Q1A)
  • Objective: To establish the shelf-life and recommended storage conditions for the final drug product.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH for hot/humid climates).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Procedure:

    • Package the final dosage form in the proposed marketing container-closure system.

    • Place samples in stability chambers under the specified conditions.

    • Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

    • Analyze samples for appearance, assay of this compound, degradation products, enantiomeric purity, and dissolution profile.

Protocol for Photostability (ICH Q1B)
  • Objective: To determine if light-protective packaging is required.

  • Procedure:

    • Expose the drug product directly to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA radiation.

    • A control sample, protected from light (e.g., wrapped in aluminum foil), should be tested concurrently.

    • If significant degradation is observed, repeat the test with the product in its immediate packaging and then in the proposed marketing package.

    • Analyze samples for appearance, assay of this compound, and degradation products.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate comparison and analysis.

Table 5.1: Example Stability Data Table (Accelerated Conditions)

Test ParameterSpecificationTime 01 Month3 Months6 Months
AppearanceYellow TabletCompliesCompliesCompliesComplies
Assay (% of Initial)95.0 - 105.0%100.2%99.8%98.5%96.7%
Pyridine Degradant (%)NMT 0.5%< LOQ0.08%0.15%0.31%
(R)-(+)-Felodipine (%)NMT 0.2%< LOQ< LOQ< LOQ< LOQ
Dissolution (% in 30 min)NLT 80%95%94%92%89%

NMT = Not More Than; NLT = Not Less Than; LOQ = Limit of Quantitation

Conclusion

The development of a stable formulation for this compound requires a systematic approach that directly addresses its inherent challenges of poor solubility and photosensitivity. By conducting thorough pre-formulation studies, employing advanced formulation technologies such as hot-melt extrusion or nanoemulsions, and performing rigorous stability testing according to ICH guidelines, a robust, safe, and effective drug product can be successfully developed. The protocols and methodologies outlined in this document provide a comprehensive framework for achieving this goal.

References

  • Hamed, S. B., & Abd Alhammid, S. N. (2021). Formulation and Characterization of Felodipine as an Oral Nanoemulsions. Iraqi Journal of Pharmaceutical Sciences, 30(1), 209-217. [Link]

  • Iraqi Journal of Pharmaceutical Sciences (2024). Formulation and Characterization of Felodipine as an Oral Nanoemulsions. Digital Repository of University of Baghdad. [Link]

  • Patil, S. et al. (2025). Enhancing solubility and dissolution of felodipine using self-nanoemulsifying drug systems through in vitro evaluation. PubMed Central. [Link]

  • Digital Repository of University of Baghdad. Article - Formulation and Characterization of Felodipine as an Oral Nanoemulsions. [Link]

  • Al-Adili, A. et al. (2025). Wax-Based Sustained-Release Felodipine Oral Dosage Forms Manufactured Using Hot-Melt Extrusion and Their Resistance to Alcohol-Induced Dose Dumping. PubMed Central. [Link]

  • Nijhawan, M. et al. (2024). Formulation and Evaluation of Solid Dispersion of Felodipine by Hot Melt Extrusion for Enhancement of Solubility. Ovid. [Link]

  • Al-Adili, A. et al. (2025). Wax-Based Sustained-Release Felodipine Oral Dosage Forms Manufactured Using Hot-Melt Extrusion and Their Resistance to Alcohol-Induced Dose Dumping. PubMed. [Link]

  • IJCRT.org. (2024). FORMULATION AND IN-VITRO EVALUATION OF FELODIPINE ORODISPERSIBLE TABLETS BY USING VARIOUS SUPER DISINTEGRANTS. [Link]

  • Al-Zoubi, N. et al. (2025). A comparative study of the effect of spray drying and hot-melt extrusion on the properties of amorphous solid dispersions containing felodipine. ResearchGate. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. (2024). Composition of different felodipine nanoemulsion. [Link]

  • PHARMACEUTICAL SCIENCES. (2020). a review on forced degradation and stability indicating studies. [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. (2025). (PDF) Wax-Based Sustained-Release Felodipine Oral Dosage Forms Manufactured Using Hot-Melt Extrusion and Their Resistance to Alcohol-Induced Dose Dumping. [Link]

  • ResearchGate. (2021). (PDF) FORMULATION AND EVALUATION OF EXTENDED RELEASE TABLAT OF FELODIPINE USING DIRECTLY COMPRESSIBLE HYDROPHOBIC AND HYDROPHILIC POLYMERS. [Link]

  • NIH. (2015). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • AMSbiopharma. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Sakamoto, T. et al. (1993). Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog. PubMed. [Link]

  • Breitenbach, J. (2002). Pharmaceutical Excipients for Hot-Melt Extrusion. Pharmaceutical Technology. [Link]

  • Kawabata, K. et al. (2023). Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS. PubMed Central. [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013). A VALIDATED, STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF FELODIPINE AND ITS RELATED SUBSTANCES. [Link]

  • Cardoza, R. M., & Amin, P. D. (2002). A stability indicating LC method for felodipine. PubMed. [Link]

  • Khodov, I. A. et al. (2014). Inversion of population distribution of felodipine conformations at increased concentration in dimethyl sulfoxide is a prerequisite to crystal nucleation. PubMed. [Link]

  • Walsh Medical Media. (2016). Stability Indicating Method for the Determination of Related Substances in Felodipine Solid Dosage Form and in the Drug Substanc. [Link]

  • Setti, A. et al. (2013). Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine an. SciSpace. [Link]

  • Chankvetadze, B. et al. (2000). Enantioseparation of Dihydropyridine Derivatives by Means of Neutral and Negatively Charged Beta-Cyclodextrin Derivatives Using Capillary Electrophoresis. PubMed. [Link]

  • Cīrule, H. et al. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI. [Link]

  • FDA. (2009). Felodipine Form/Route: Extended Release Tablets/Oral Recommended studies: 2 stud. [Link]

  • Patel, R. J. et al. (2014). formulation and evaluation of felodipine sublingual tablet. wjpps. [Link]

  • ResearchGate. (2018). photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. [Link]

  • Ioele, G. et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. SciSpace. [Link]

  • Smith, A. D. et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science (RSC Publishing). [Link]

  • ResearchGate. (2014). (PDF) Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine and Voltage Gated L-type Calcium Channel. [Link]

  • McGrath, B. P. et al. (1996). Clinical equivalence of two tablet formulations of felodipine. A placebo-controlled study of 24-hour blood pressure control and tolerability. PubMed. [Link]

  • Muiesan, M. L. et al. (1993). Effects of the Calcium Antagonist Felodipine on Resting and Stress Testing Blood Pressure in Essential Hypertension. PubMed. [Link]

Sources

Application Note: (S)-(-)-Felodipine for Studying Vascular Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-(-)-Felodipine is the more pharmacologically active enantiomer of felodipine, a dihydropyridine calcium channel blocker used in the management of hypertension and angina pectoris.[1][2][3] Its primary mechanism of action involves the selective inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][4][5][6] This blockade prevents the influx of extracellular calcium, a critical step in the signaling cascade that leads to muscle contraction.[5][6] By inhibiting this process, this compound induces vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.[1][4][5]

This application note provides a detailed guide for researchers on the use of this compound to study vascular smooth muscle relaxation. It includes in-depth protocols for both ex vivo studies using isolated aortic rings and in vitro experiments with cultured vascular smooth muscle cells.

Mechanism of Action: Inhibition of L-type Calcium Channels

Vascular smooth muscle contraction is initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). This increase can be triggered by various stimuli, including depolarization of the cell membrane, which activates voltage-gated L-type calcium channels.[5] The influx of Ca²⁺ through these channels binds to calmodulin, and this complex then activates myosin light-chain kinase (MLCK).[5][6] Activated MLCK phosphorylates the myosin light chain, enabling the interaction between myosin and actin filaments and resulting in muscle contraction and vasoconstriction.[5][6]

This compound, as a potent L-type calcium channel blocker, directly interferes with this process.[1][4][5] It binds to the inactive conformation of the channel, preventing its opening and thereby inhibiting the influx of Ca²⁺.[1][4] This leads to a decrease in intracellular calcium levels, reduced MLCK activity, and ultimately, relaxation of the vascular smooth muscle.[5][6]

G cluster_0 Vascular Smooth Muscle Cell Depolarization Membrane Depolarization L_type L-type Ca²⁺ Channel Depolarization->L_type Activates Ca_influx Ca²⁺ Influx L_type->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Leads to S_Felodipine This compound S_Felodipine->L_type Blocks Relaxation Relaxation S_Felodipine->Relaxation

Caption: Signaling pathway of this compound-induced vascular smooth muscle relaxation.

Experimental Protocols

Protocol 1: Ex Vivo Assessment of Vasodilation in Isolated Aortic Rings

This protocol describes the use of an organ bath system to measure the vasodilatory effects of this compound on isolated segments of the thoracic aorta.

Materials and Reagents:

  • This compound

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)

  • Distilled water

  • 95% O₂ / 5% CO₂ gas mixture

  • Organ bath system with force transducer and data acquisition software

Experimental Workflow:

G cluster_workflow Aortic Ring Assay Workflow A1 Aorta Dissection A2 Ring Preparation A1->A2 A3 Mounting in Organ Bath A2->A3 A4 Equilibration A3->A4 A5 Pre-contraction with Phenylephrine A4->A5 A6 Cumulative Dosing This compound A5->A6 A7 Data Recording & Analysis A6->A7 G cluster_workflow Intracellular Calcium Measurement Workflow B1 VSMC Culture B2 Fura-2 AM Loading B1->B2 B3 Baseline Measurement B2->B3 B4 Stimulation (e.g., KCl) B3->B4 B5 Treatment with This compound B4->B5 B6 Fluorescence Recording B5->B6 B7 Data Analysis (Ratio 340/380) B6->B7

Sources

Application Note & Protocols: A High-Throughput Screening Strategy for the Identification of Novel (S)-(-)-Felodipine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, technically detailed guide for establishing a robust high-throughput screening (HTS) cascade to identify and characterize novel analogues of (S)-(-)-Felodipine. Felodipine is a dihydropyridine calcium channel blocker widely used for the management of hypertension.[1][2] The therapeutic effect is primarily attributed to the (S)-(-)-enantiomer, which selectively targets L-type calcium channels (predominantly Cav1.2) in vascular smooth muscle.[1][3] This guide outlines a multi-stage screening strategy, beginning with a high-throughput calcium flux assay for primary screening, followed by medium-throughput automated patch-clamp electrophysiology for hit confirmation and characterization, and an orthogonal radioligand binding assay to verify direct target engagement. We provide detailed, step-by-step protocols, data analysis guidelines, and field-proven insights to ensure scientific rigor and maximize the probability of identifying promising lead candidates.

Introduction: The Rationale for Screening Felodipine Analogues

Felodipine is a cornerstone therapy for hypertension, exerting its antihypertensive effect by blocking voltage-gated L-type calcium channels.[1][4] This inhibition prevents the influx of calcium into vascular smooth muscle cells, leading to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[1][3][5] Felodipine exhibits high selectivity for vascular tissue over cardiac tissue, which is a desirable therapeutic attribute.[1][2]

The development of novel analogues of this compound is driven by the goal of discovering next-generation calcium channel blockers with improved pharmacokinetic profiles, enhanced tissue selectivity, or reduced side effects, such as peripheral edema and reflex tachycardia.[1] A successful screening campaign requires a strategically designed workflow that can efficiently triage large compound libraries to identify molecules with the desired pharmacological profile. This guide presents a validated, multi-assay approach designed for this purpose.

The Molecular Target: L-Type Calcium Channel (Cav1.2)

The primary molecular target for Felodipine and its analogues is the α1C subunit of the L-type voltage-gated calcium channel, also known as Cav1.2. These channels are critical for regulating intracellular calcium concentration in response to membrane depolarization.[6] In vascular smooth muscle, the influx of Ca2+ through Cav1.2 channels initiates the contraction cascade.[3] Dihydropyridines like Felodipine bind to a specific site on the Cav1.2 channel, stabilizing it in an inactive conformation and thereby preventing channel opening.[4][7]

An effective screening platform must, therefore, utilize a biological system that reliably expresses functional Cav1.2 channels. Recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human Cav1.2 channel, are the industry standard for such assays. They provide a consistent and robust biological reagent, minimizing the variability often associated with primary cells.

The High-Throughput Screening Cascade: A Strategic Workflow

A tiered approach is essential for an efficient and cost-effective drug discovery campaign. Our proposed workflow (Figure 1) is designed to rapidly screen large numbers of compounds and progressively filter them, applying more complex and information-rich assays only to a smaller, more promising subset of "hits."

HTS_Workflow cluster_0 Screening Funnel Primary Primary Screen (>100,000 Compounds) No-Wash Calcium Flux Assay Hit_Confirmation Hit Confirmation & Triage (1,000 - 5,000 Compounds) Concentration-Response Calcium Flux Primary->Hit_Confirmation ~1-5% Hit Rate Secondary Secondary Assay (100 - 500 Hits) Automated Electrophysiology Hit_Confirmation->Secondary Potency & Efficacy Cutoff Orthogonal Orthogonal Assay (Top Hits) Radioligand Binding Assay Secondary->Orthogonal Mechanism of Action Confirmed Lead_Opt Lead Optimization Orthogonal->Lead_Opt Target Engagement Verified

Figure 1: A tiered high-throughput screening workflow for identifying this compound analogues.

Primary Screening: No-Wash Calcium Flux Assay

Principle: The primary screen utilizes a homogeneous, fluorescence-based calcium flux assay, often performed on a platform like the Fluorometric Imaging Plate Reader (FLIPR).[8][9] This assay measures changes in intracellular calcium ([Ca2+]i) using calcium-sensitive dyes (e.g., Fluo-4 AM, FLIPR Calcium 6 Kit).[10][11][12] In a cell line stably expressing Cav1.2, depolarization (induced by adding a high concentration of KCl) opens the channels, causing a rapid influx of Ca2+ and a corresponding increase in fluorescence.[13] Compounds that block the channel will inhibit this fluorescence increase. The "no-wash" format simplifies the protocol, making it amenable to screening hundreds of thousands of compounds.[12]

Protocol 4.1: Primary Calcium Flux HTS

Materials:

  • HEK293 cell line stably expressing human Cav1.2 (hCav1.2).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Compound Plates: 384-well plates containing test compounds, this compound (positive control), and DMSO (negative/vehicle control).

  • Reagents: FLIPR Calcium 6 Assay Kit (or similar), Hank's Balanced Salt Solution (HBSS), Potassium Chloride (KCl), Probenecid (optional, to prevent dye extrusion).

Step-by-Step Methodology:

  • Cell Plating: Seed hCav1.2-HEK293 cells into 384-well assay plates at a density of 15,000-25,000 cells/well in 25 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO2.

  • Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Kit). Add 25 µL of the dye solution to each well. Incubate for 60 minutes at 37°C, then 15 minutes at room temperature.[8]

  • Compound Addition: Using a liquid handler, transfer 12.5 µL from the compound plates to the assay plates. This typically results in a final compound concentration of 10 µM. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement (FLIPR):

    • Place the assay plate into the FLIPR instrument.

    • Initiate reading, establishing a stable baseline fluorescence for 10-20 seconds.

    • The instrument will then add 12.5 µL of a depolarizing stimulus solution (e.g., high-KCl buffer) to all wells simultaneously.

    • Continue to record the fluorescence signal for 90-180 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the percentage inhibition for each test compound well relative to the controls on the same plate: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

      • Signal_Max: Mean signal from vehicle (DMSO) control wells.

      • Signal_Min: Mean signal from positive control (this compound at a maximal concentration, e.g., 10 µM) wells.

    • Hit Criterion: Compounds demonstrating ≥50% inhibition are typically selected as primary hits for further investigation.

Assay Validation: The robustness of the HTS assay must be validated using the Z'-factor statistic, which accounts for both the dynamic range of the signal and the data variation.[14][15][16]

  • Z'-factor Calculation: Z' = 1 - (3σ_max + 3σ_min) / |μ_max - μ_min|

    • μ_max / σ_max: Mean and standard deviation of the max signal (DMSO) controls.

    • μ_min / σ_min: Mean and standard deviation of the min signal (Felodipine) controls.

ParameterAcceptance CriterionRationale
Z'-factor ≥ 0.5Indicates excellent separation between positive and negative controls, suitable for HTS.[14][17]
Signal-to-Background ≥ 3Ensures a sufficient dynamic range for hit identification.[17]
DMSO Tolerance ≤ 0.5% finalMinimizes solvent effects on cell health and channel function.

Secondary Assay: Automated Patch-Clamp Electrophysiology

Principle: Automated patch-clamp (APC) systems provide the gold-standard method for studying ion channels by directly measuring the ionic currents flowing through them.[18] While traditional patch-clamp is low-throughput, modern APC platforms (e.g., Sophion QPatch, Nanion SyncroPatch) can test hundreds of compounds per day, making them ideal for hit confirmation and characterization.[18][19][20] This assay confirms that the hits from the primary screen are true blockers of the Cav1.2 channel and allows for the determination of key pharmacological parameters like IC50 and voltage-dependence.

Calcium_Flux_Assay cluster_assay Calcium Flux Assay Mechanism Cell hCav1.2-HEK293 Cell Channel Cav1.2 Channel Cell->Channel Expresses Dye Ca2+ Dye (Fluo-4) Dye->Cell Loaded into FLIPR FLIPR Detector Dye->FLIPR Fluorescence Detected by KCl High [K+] (Depolarization) KCl->Cell Stimulates Ca_Ext Extracellular Ca2+ Ca_Ext->Channel Influx through Channel->Dye Activates Compound Felodipine Analogue (Blocker) Compound->Channel Blocks

Figure 2: Mechanism of the fluorescence-based calcium flux assay for identifying Cav1.2 blockers.

Protocol 5.1: IC50 Determination via Automated Electrophysiology

Materials:

  • hCav1.2-HEK293 cells, prepared in suspension for APC.

  • APC Instrument (e.g., QPatch) and associated consumables (e.g., QPlates).

  • Solutions: Extracellular solution (containing CaCl2), Intracellular solution (containing CsF to block K+ channels).

  • Test compounds, serially diluted for concentration-response curves.

Step-by-Step Methodology:

  • Cell Preparation: Harvest and prepare a single-cell suspension of hCav1.2-HEK293 cells according to the APC instrument manufacturer's protocol. Cell viability and density are critical.

  • Instrument Setup: Prime the APC system with extracellular and intracellular solutions. Load the cell suspension and compound plates.

  • Seal Formation and Whole-Cell Configuration: The system automatically positions cells onto planar patch-clamp apertures and establishes high-resistance ("giga-ohm") seals, followed by membrane rupture to achieve the whole-cell configuration.

  • Voltage Protocol & Data Acquisition:

    • Hold cells at a hyperpolarized potential (e.g., -80 mV) to ensure channels are in a closed, resting state.

    • Apply a depolarizing voltage step (e.g., to +10 mV for 200 ms) to elicit a peak inward Ca2+ current. Repeat this step at regular intervals (e.g., every 15 seconds).

    • After establishing a stable baseline current, apply vehicle control followed by increasing concentrations of the test compound.

    • Allow each concentration to equilibrate for 2-3 minutes before measuring the steady-state block.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step for each compound concentration.

    • Normalize the current at each concentration to the baseline current.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value for each compound.

Orthogonal Assay: Radioligand Binding

Principle: A radioligand binding assay is used to confirm that hit compounds directly interact with the dihydropyridine binding site on the Cav1.2 channel. This is an important step to rule out artifacts or indirect mechanisms of action. The assay measures the ability of a test compound to displace a radiolabeled dihydropyridine probe (e.g., [3H]-Nitrendipine or [3H]-PN200-110) from its binding site on membranes prepared from cells or tissues expressing Cav1.2.[6][21]

Protocol 6.1: Competitive Radioligand Binding Assay

Materials:

  • Cell Membranes: Prepared from hCav1.2-HEK293 cells or a tissue source rich in L-type channels (e.g., rat brain cortex).[6]

  • Radioligand: [3H]-Nitrendipine (or similar dihydropyridine radioligand).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Test compounds, serially diluted.

  • Non-specific binder: A high concentration of an unlabeled dihydropyridine (e.g., 1 µM Nifedipine).

  • Filtration Apparatus: 96-well harvester with glass fiber filters.

  • Scintillation Counter and fluid.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-Nitrendipine (typically at or near its Kd), and varying concentrations of the test compound.

    • Total Binding Wells: Contain membranes and radioligand only.

    • Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a saturating concentration of unlabeled Nifedipine.

    • Test Compound Wells: Contain membranes, radioligand, and test compound.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[6][22]

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer to remove unbound radioactivity.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - NSB.

    • Determine the percent displacement for each test compound concentration.

    • Fit the data to a competitive binding equation to calculate the Ki (inhibitory constant) for each compound.

Conclusion and Future Directions

This application note details a robust, multi-tiered HTS strategy for the discovery of novel this compound analogues targeting the Cav1.2 L-type calcium channel. By integrating a high-throughput calcium flux assay for primary screening with higher-content automated electrophysiology and a direct binding assay, this workflow provides a comprehensive pharmacological evaluation. This approach ensures that hits are potent, act via the desired mechanism of direct channel block, and are suitable for progression into lead optimization. The detailed protocols and validation criteria herein provide a framework for researchers to efficiently and effectively identify the next generation of dihydropyridine-based therapeutics.

References

  • High-throughput screening for N-type calcium channel blockers using a scintillation proximity assay.PubMed.
  • Boost Drug Discovery with Automated Patch Clamp Efficiency.Sophion.
  • Calcium Indicators.Thermo Fisher Scientific - US.
  • Automated Patch Clamp.Cell Microsystems.
  • Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade.Taylor & Francis Online.
  • Cav1.2 (L-type) Rat Calcium Ion Channel Binding (Dihydropyridine Site) LeadHunter Assay.Eurofins DiscoverX.
  • The suitability of high throughput automated patch clamp for physiological applications.Ovid.
  • Validation of high throughput screening assays against three subtypes of Ca(v)3 T-type channels using molecular and pharmacologic approaches.PubMed.
  • On HTS: Z-factor.On HTS.
  • Felodipine.StatPearls - NCBI Bookshelf.
  • FLIPR™ Assays for GPCR and Ion Channel Targets.NCBI.
  • What is the mechanism of Felodipine?Patsnap Synapse.
  • Felodipine.PubChem - NIH.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.Enzo Life Sciences.
  • Calcium assays for the FLIPR System.Molecular Devices.
  • What Metrics Are Used to Assess Assay Quality?BIT 479/579 High-throughput Discovery.
  • How Does a FLIPR Calcium Assay Work?United Relay.
  • Pharmacology of Felodipine; Overview, Pharmacokinetics, Mechanism of Action, Uses, Effects.YouTube.
  • Understanding Assay Performance Metrics.Indigo Biosciences.
  • Felodipine.Wikipedia.
  • Characterization of calcium channel binding.PubMed.
  • Data Sheet Radioligand Binding Assay Protocol.Gifford Bioscience.
  • Binding mechanisms of 1,4-dihydropyridine derivatives to L-type calcium channel Cav1.2: a molecular modeling study.PubMed.

Sources

Troubleshooting & Optimization

Overcoming (S)-(-)-Felodipine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers working with (S)-(-)-Felodipine. This resource is designed to provide practical, in-depth solutions to the most common challenge encountered when working with this compound: its poor aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II compound, felodipine's high permeability is offset by its low solubility, making the preparation of aqueous solutions for in vitro and other experimental studies a critical, and often frustrating, first step.

This guide moves beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and ensure the integrity of your experimental results.

Understanding the Challenge: Physicochemical Properties of this compound

A firm grasp of felodipine's properties is the foundation for overcoming solubility issues. These characteristics dictate its behavior in aqueous systems and inform the selection of appropriate solubilization strategies.

PropertyValueImplication for Researchers
BCS Classification Class IILow solubility, high permeability. The primary hurdle for in vitro work is achieving sufficient concentration in aqueous buffers.[1][2]
Aqueous Solubility Practically Insoluble (<0.5 mg/L)Direct dissolution in aqueous buffers (e.g., PBS, cell culture media) will fail.
Solubility in Organic Solvents Soluble in DMSO (~30 mg/mL), Ethanol (~20 mg/mL), and DMF (~30 mg/mL)These solvents are essential for creating concentrated stock solutions as a primary step.[3]
pKa 5.07Felodipine is a weak base. Its solubility is pH-dependent and will be lowest in neutral to alkaline buffers (pH > 5.07), which are common in biological assays.[4][5]
LogP ~3.86High lipophilicity indicates a strong tendency to partition into non-polar environments and precipitate out of aqueous solutions.

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns from researchers in the field.

Preparation & Handling

Q1: I can't dissolve my this compound powder directly in my PBS buffer. What am I doing wrong?

A1: You are not doing anything wrong; this is expected behavior. This compound is practically insoluble in water and neutral aqueous buffers.[3] You must first create a concentrated stock solution in an appropriate organic solvent. The most common and recommended solvent is Dimethyl Sulfoxide (DMSO).

Q2: What is the best practice for preparing a stock solution of this compound?

A2: The recommended best practice is the "DMSO-First" method. This involves dissolving the felodipine powder in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-30 mg/mL). This stock can then be serially diluted to a working concentration in your aqueous buffer or cell culture medium immediately before use.

Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A3: This phenomenon, known as "crashing out," is the most frequent issue researchers face. It occurs because the felodipine molecules, once freed from the DMSO environment, rapidly agglomerate in the hostile aqueous environment. Here are several critical troubleshooting steps:

  • Reduce the Dilution Factor: Avoid large, single-step dilutions (e.g., 1:1000). Instead, perform an intermediate dilution of your DMSO stock in your final aqueous buffer (e.g., a 1:10 dilution followed by a 1:100 dilution).

  • Slow, Dropwise Addition: Add the DMSO stock solution slowly and drop-by-drop into the aqueous buffer, which should be actively stirring or vortexing. This prevents localized high concentrations of felodipine that can initiate precipitation.[6]

  • Warm the Aqueous Buffer: Pre-warming your buffer or cell culture medium to 37°C can increase the kinetic solubility of felodipine and delay precipitation.[6]

  • Check Your Final Concentration: Ensure your final desired concentration does not exceed the maximum achievable solubility in the mixed-solvent system. For a 1:3 solution of DMSO:PBS (pH 7.2), the maximum reported solubility is approximately 0.25 mg/mL.[3]

Q4: My DMSO stock solution has crystals in it after being stored in the freezer. Is it still usable?

A4: Yes, it is often salvageable. Gently warm the vial to 37°C and vortex or sonicate until the crystals have completely redissolved. Always ensure the solution is clear before making any dilutions to guarantee an accurate concentration. To prevent this, store your stock solution in small, single-use aliquots to minimize freeze-thaw cycles.

Assay & Buffer Compatibility

Q5: Will the DMSO from my stock solution affect my cell-based assay?

A5: It can, and this is a critical consideration. DMSO can be cytotoxic and can interfere with cellular processes. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity, and some robust lines can tolerate up to 1%. However, it is imperative to run a vehicle control experiment where you treat your cells with the same final concentration of DMSO that is present in your highest felodipine treatment group. This allows you to distinguish the effects of the drug from the effects of the solvent.

Q6: I need to achieve a higher concentration of felodipine than the DMSO method allows. Are there other options?

A6: Yes. For higher concentrations, you can explore the use of solubilizing excipients. These should be used with caution and validated for compatibility with your specific assay.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate felodipine.[7] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or methyl-β-cyclodextrin (M-β-CD) are commonly used to increase aqueous solubility.[8][9][10]

  • Surfactants: Non-ionic surfactants like Tween® 80 (polysorbate 80) or anionic surfactants like Sodium Lauryl Sulfate (SLS) can be used to form micelles that solubilize felodipine.[1] These are often used in dissolution testing media but can also be adapted for in vitro experiments, though their potential for cell membrane disruption must be considered.

Q7: How do I choose between using a cyclodextrin or a surfactant?

A7: The choice depends on your experimental system.

  • Cyclodextrins are generally considered more biocompatible than surfactants for cell-based assays.[8] They work by forming inclusion complexes. However, be aware that M-β-CD can extract cholesterol from cell membranes, which could be a confounding factor in your experiment.

  • Surfactants are very effective solubilizers but have a higher potential for cytotoxicity as they can disrupt cell membranes. They are often used at concentrations near or above their critical micelle concentration (CMC). Always perform a dose-response curve with the surfactant alone to determine a non-toxic working concentration for your specific cells.

Experimental Protocols & Workflows

Protocol 1: Standard Method for Preparing this compound Working Solution

This protocol is the recommended starting point for most in vitro applications.

Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • This compound powder (MW: 384.26 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Primary Stock (10 mM):

    • Weigh out 3.84 mg of this compound powder.

    • Dissolve the powder in 1 mL of 100% DMSO to create a 10 mM stock solution.

    • Ensure complete dissolution by vortexing. If needed, gently warm to 37°C.

    • Aliquot into single-use volumes and store at -20°C or -80°C.

  • Prepare Intermediate Dilution (100 µM):

    • Take one aliquot of the 10 mM primary stock.

    • In a sterile tube, add 990 µL of pre-warmed cell culture medium.

    • Add 10 µL of the 10 mM stock to the medium. This creates a 100 µM intermediate solution in 1% DMSO. Mix thoroughly by gentle pipetting.

  • Prepare Final Working Solution (10 µM):

    • In a new sterile tube, add 900 µL of pre-warmed cell culture medium.

    • Add 100 µL of the 100 µM intermediate solution.

    • This results in a final 10 µM working solution with a tolerable 0.1% DMSO concentration.

  • Vehicle Control: Prepare a corresponding 0.1% DMSO vehicle control by performing steps 2 and 3 using only DMSO (without felodipine).

Workflow Diagram: DMSO-First Serial Dilution

cluster_0 Step 1: Primary Stock cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution A Felodipine Powder C 10 mM Stock Solution (Store at -20°C) A->C B 100% DMSO B->C E 100 µM Solution (1% DMSO) C->E 1:100 Dilution D Pre-warmed Aqueous Buffer D->E G Final Concentration (e.g., 1-10 µM) (<0.5% DMSO) E->G Serial Dilution F Pre-warmed Aqueous Buffer F->G

Caption: Workflow for preparing felodipine working solutions.

Troubleshooting Guide

This section provides a logical framework for diagnosing and solving common solubility problems.

Logical Relationship: Troubleshooting Precipitation

A Problem Precipitate forms in aqueous buffer B Immediate Precipitation ('Crashing Out') A->B C Delayed Precipitation (in incubator) A->C D Cause: Rapid solvent polarity shift or supersaturation B->D E Cause: Buffer instability, pH shift, or evaporation C->E F Solution 1: Add stock dropwise to vigorously stirring, warmed buffer. D->F G Solution 2: Perform serial dilutions instead of a single large dilution. D->G H Solution 3: Decrease the final concentration. D->H I Solution 4: Check buffer pH. Adjust if necessary, considering pKa of 5.07. E->I J Solution 5: Use a solubilizing agent (e.g., HP-β-CD). E->J

Sources

Technical Support Center: Optimizing Chiral HPLC Resolution for Felodipine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the chiral separation of felodipine enantiomers. As a dihydropyridine calcium channel blocker with a stereogenic center, the accurate quantification of individual felodipine enantiomers is critical in pharmaceutical development and quality control. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this chiral separation. It provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guide: Resolving Common Issues

This section addresses specific problems you might encounter during method development and routine analysis. Each solution is grounded in chromatographic theory and practical experience to help you diagnose and resolve issues efficiently.

Q1: I am seeing poor or no separation (Rs < 1.5) between the R- and S-felodipine enantiomers. Where should I start troubleshooting?

A1: Achieving baseline resolution for felodipine enantiomers is a multi-factorial challenge. The primary interaction driving separation occurs between the analyte and the chiral stationary phase (CSP). A systematic approach is key.

Step 1: Verify Column and Mobile Phase Compatibility First, confirm you are using an appropriate CSP. Polysaccharide-based columns, particularly cellulose derivatives, are well-documented for resolving felodipine enantiomers.

  • Recommended Columns: Cellulose tris(4-methyl benzoate) based CSPs are highly effective. Look for columns like Chiralcel® OJ, OJ-H, or the reversed-phase variant OJ-R.[1][2][3] These phases provide the necessary steric and polar interactions to differentiate between the enantiomers.

  • Typical Mobile Phase: Felodipine is typically resolved under normal-phase conditions. A common mobile phase consists of a non-polar solvent like n-hexane or iso-hexane and an alcohol modifier (e.g., 2-propanol or ethanol).[4] A good starting point is often in the range of 90:10 to 80:20 (v/v) hexane:alcohol.[2][4]

Step 2: Optimize the Mobile Phase Composition If the column and mobile phase class are correct, the lack of resolution is likely due to suboptimal mobile phase strength. The alcohol modifier plays a crucial role by competing with the analyte for polar interaction sites on the CSP.

  • If peaks are broad and retention times are very long: The mobile phase may be too weak (not enough alcohol). Increase the percentage of the alcohol modifier in small increments (e.g., 2%). This will decrease retention time and often improve peak shape.

  • If peaks elute very early and are unresolved: The mobile phase may be too strong (too much alcohol). Decrease the alcohol percentage. This increases retention and allows for greater interaction with the CSP, which is necessary for chiral recognition.

Step 3: Evaluate Column Temperature Temperature is a critical but often overlooked parameter in chiral separations. For felodipine on cellulose-based CSPs, the separation mechanism can be temperature-dependent.

  • Thermodynamic Relationship: Studies have shown that for felodipine, enantioseparation can be enthalpy-controlled in higher temperature regions and entropy-controlled at lower temperatures.[2] This means that, contrary to some chiral separations where lower temperatures are always better, increasing the temperature may actually improve resolution for felodipine.[2]

  • Experimental Approach: Systematically evaluate a temperature range, for example, from 15°C to 40°C. There are reports of transition temperatures where selectivity is maximized.[2]

Below is a troubleshooting workflow to guide your initial steps.

G start Poor Resolution (Rs < 1.5) of Felodipine Enantiomers check_csp Is the CSP appropriate? (e.g., Chiralcel OJ-H) start->check_csp check_mp Is the mobile phase correct? (e.g., Hexane/IPA) check_csp->check_mp Yes redevelop Consider Method Redevelopment (Different CSP or mobile phase system) check_csp->redevelop No optimize_mp Adjust % Alcohol Modifier check_mp->optimize_mp Yes check_mp->redevelop No optimize_temp Optimize Column Temperature optimize_mp->optimize_temp Still Poor success Resolution Achieved optimize_mp->success Improved optimize_temp->success Improved optimize_temp->redevelop Still Poor

Caption: Initial troubleshooting workflow for poor resolution.

Q2: My resolution is inconsistent between runs or has degraded over time. What are the likely causes?

A2: A decline in performance points towards a change in the system or column chemistry. The most common culprits are column contamination, degradation, or insufficient equilibration.

1. Column Equilibration: Chiral columns, especially in normal-phase mode, require extensive equilibration. The mobile phase components, including trace amounts of water, must reach a steady state on the stationary phase surface.

  • Causality: In normal-phase chromatography, the stationary phase adsorbs components from the mobile phase, forming a layer that mediates the separation. If this layer is not consistent, retention times and selectivity will drift.
  • Protocol: Before starting a sequence, flush the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved. If switching from a different mobile phase system, a more rigorous flushing protocol is necessary.[5]

2. Column Contamination and Cleaning: Strongly retained impurities from your sample matrix can accumulate at the head of the column, blocking interaction sites and altering the chiral recognition mechanism.

  • Diagnosis: A gradual loss of resolution accompanied by an increase in backpressure is a classic sign of contamination.[5]
  • Solution: For polysaccharide-based columns, refer to the manufacturer's instructions for recommended washing solvents. A common procedure involves flushing with a stronger solvent than the mobile phase, such as 100% of the alcohol modifier (e.g., 2-propanol or ethanol). For stubborn contaminants on immobilized CSPs, stronger solvents like THF or DMF may be permissible, but always check the column manual first to avoid dissolving the stationary phase.[5]

3. Mobile Phase Preparation: The composition of your mobile phase, particularly in normal-phase, is critical.

  • Water Content: The water content in your solvents (especially the alcohol modifier) can significantly impact retention and selectivity. Using fresh, HPLC-grade solvents from the same batch helps ensure reproducibility.[6]
  • Solvent Proportioning: Ensure accurate and consistent mixing of mobile phase components. If using an online mixing system (quaternary pump), ensure the proportioning valves are functioning correctly.
Q3: I have baseline resolution, but the peaks are tailing significantly (As > 1.5). How can I improve peak shape?

A3: Peak tailing in chiral chromatography can arise from several sources, including secondary interactions, column voids, or issues with the sample solvent.

1. Secondary Interactions: Felodipine has functional groups that can engage in undesirable secondary interactions with the stationary phase.

  • Mechanism: Residual silanols on the silica support or other active sites can interact strongly with the analyte, causing tailing.
  • Solution: While less common in normal-phase, adding a small amount of a basic additive like diethylamine (DEA) to the mobile phase (e.g., 0.1%) can sometimes mitigate these interactions, especially if analyzing basic compounds.[7] However, for a neutral compound like felodipine, this is less likely to be the primary cause.

2. Sample Solvent Effects: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[8]

  • Explanation: If the sample solvent is too strong (e.g., 100% methanol in a 90:10 hexane/IPA mobile phase), it creates a localized environment of high elution strength on the column. This causes the analyte band to spread, leading to broad and tailing peaks.
  • Best Practice: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

3. Column Hardware Issues: A void at the head of the column, caused by settling of the packed bed, can create unswept volumes that lead to peak tailing.[8]

  • Diagnosis: This is often a sudden event, perhaps after a pressure spike. Reversing the column and flushing at a low flow rate can sometimes dislodge particulates from the inlet frit, but a void is often irreversible damage.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the chiral separation of felodipine.

Q1: Which chiral stationary phase (CSP) is best for felodipine?

A1: The most widely successful CSPs for felodipine are based on cellulose derivatives, specifically cellulose tris(4-methyl benzoate) .[2][4] Columns such as the Chiralcel® OJ series (OJ, OJ-H, OJ-R) are frequently cited in the literature and provide excellent selectivity for this separation.[1][2][3][4] The choice between normal-phase (OJ-H) and reversed-phase (OJ-R) versions depends on your desired methodology and sample matrix. Normal-phase often provides higher selectivity for this class of compounds.

Q2: What are typical starting conditions for method development?

A2: A robust starting point for developing a chiral separation method for felodipine is essential. The following table summarizes a well-documented set of initial conditions.

ParameterRecommended Starting ConditionRationale & Key References
Chiral Column Chiralcel® OJ-H (250 x 4.6 mm, 5 µm)Proven selectivity for felodipine enantiomers.[2][9]
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)Common normal-phase system offering good initial selectivity.[2][10]
Flow Rate 0.5 - 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25°CA neutral starting point; temperature should be optimized.[2]
Detection UV at 254 nm or 362 nmFelodipine has strong absorbance at these wavelengths.[9][11]
Injection Vol. 5 - 10 µLStandard volume to avoid column overload.
Q3: How does temperature affect the separation of felodipine enantiomers?

A3: The effect of temperature is complex and depends on the thermodynamics of the analyte-CSP interaction. For felodipine on cellulose-based CSPs, the relationship is not always linear. van't Hoff plots (ln(α) vs 1/T) have revealed transition temperatures.[2]

  • High-Temperature Region: Enantioseparation is often enthalpy-controlled . In this regime, increasing temperature can sometimes lead to better resolution.[2]

  • Low-Temperature Region: The separation may become entropy-controlled .[2] The practical implication is that both increasing and decreasing the temperature from your starting point should be explored during method optimization. A temperature that provides the best balance of resolution, peak shape, and analysis time should be chosen. Generally, lower temperatures increase retention and can improve resolution, but for some systems, the opposite can be true.[12]

Q4: Can I use additives in my mobile phase?

A4: Yes, but they should be used judiciously. For neutral compounds like felodipine, additives are often unnecessary in normal-phase mode. However, if you are working with a basic analogue or encounter peak tailing that does not resolve with other methods, a small amount (0.1%) of a basic modifier like diethylamine (DEA) can be added to the alcohol portion of your mobile phase.[7] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) might be used, but this is not relevant for felodipine.

Q5: What is the general workflow for chiral method development?

A5: A structured approach saves time and resources. The diagram below outlines a logical workflow for developing a chiral HPLC method from scratch.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation s1 Select CSPs (e.g., Cellulose, Amylose based) s2 Screen Mobile Phases (Normal & Reversed Phase) s1->s2 s3 Identify Promising Conditions (Partial Separation) s2->s3 o1 Optimize Mobile Phase Ratio (% Modifier) s3->o1 o2 Optimize Temperature o1->o2 o3 Optimize Flow Rate o2->o3 v1 Assess Specificity, Linearity, Accuracy, Precision o3->v1 v2 Determine LOD & LOQ v1->v2 v3 Evaluate Robustness v2->v3 final final v3->final Final Method

Caption: A three-phase workflow for chiral method development.

References

  • Tokuma Y, et al. (1993). Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog. Biomedical Chromatography. Available at: [Link]

  • Xu L, et al. (2010). [Comparison of Chiral Separations of Felodipine by High Performance Liquid Chromatography Using Two Cellulose Tris (4-methyl Benzoate) Stationary Phases]. Se Pu. Available at: [Link]

  • Wang L, et al. (2012). Study on chiral resolution of felodipine and nimodipine enantiomers by HPLC. Ingenta Connect. Available at: [Link]

  • Lehr KH, Damm P. (2002). Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Lehr KH, Damm P. (1988). Enantioselective determination of felodipine and other chiral dihydropyridine calcium entry blockers in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry. ResearchGate. Available at: [Link]

  • Bhushan, R., & Kumar, R. (2012). Effect of Temperature on the Chiral Separation of Enantiomers of Some Important Drugs. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). A typical HPLC chromatogram of felodipine (C5) at conditions of an OJ-H... ResearchGate. Available at: [Link]

  • Xu, X. (2017). Comparison of chiral separations of felodipine by high performance liquid chromatography using two cellulose tris(4-methyl benzoate) stationary phases. ResearchGate. Available at: [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Ilie, M. M., et al. (2024). Stability-Indicating UPLC-PDA-QDa Methodology for Carvedilol and Felodipine in Fixed-Dose Combinations Using AQbD Principles. MDPI. Available at: [Link]

  • Chromatography Today. (2023). What are the Reasons for Resolution Failure in HPLC? Chromatography Today. Available at: [Link]

  • Letter, W. (2014). How can I improve my chiral column resolution? ResearchGate. Available at: [Link]

  • Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments. Available at: [Link]

Sources

Technical Support Center: (S)-(-)-Felodipine Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-(-)-Felodipine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the degradation of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and drug formulations.

Introduction to this compound Stability

This compound, a dihydropyridine calcium channel blocker, is a light-sensitive and chemically labile compound.[1][2] Its stability in solution is paramount for accurate and reproducible experimental results. The primary degradation pathways involve oxidation of the dihydropyridine ring to its pyridine derivative, a process accelerated by light, pH, and the presence of oxidizing agents.[1][2][3][4] This guide will address common challenges and questions related to maintaining the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the degradation of this compound in solution?

A1: The primary factors contributing to the degradation of this compound in solution are:

  • Light Exposure (Photodegradation): this compound is highly sensitive to light, particularly UV radiation.[1][5] Exposure to light can lead to the oxidation of the dihydropyridine ring, forming the inactive pyridine derivative.[1][2]

  • pH: The stability of this compound is pH-dependent. It is susceptible to degradation in both acidic and basic conditions.[4][6][7]

  • Oxidizing Agents: The presence of oxidizing agents can accelerate the conversion of the dihydropyridine ring to its pyridine analog.[3][8]

  • Temperature: Elevated temperatures can increase the rate of degradation reactions.[6]

Q2: What are the visible signs of this compound degradation in my solution?

A2: While visual inspection is not a definitive method for assessing degradation, you might observe a color change in the solution, often a yellowing, which can indicate the formation of degradation products. However, significant degradation can occur without any visible changes. Therefore, chromatographic analysis is essential for accurate assessment.

Q3: How can I prepare a stable stock solution of this compound?

A3: To prepare a stable stock solution, consider the following:

  • Solvent Selection: this compound is practically insoluble in water but soluble in organic solvents like methanol, ethanol, and acetonitrile.[9][10] For aqueous-based experiments, a stock solution in an appropriate organic solvent should be prepared first and then diluted into the aqueous medium immediately before use.

  • Light Protection: Always work with this compound solutions in a dark room or under amber/red light. Use amber-colored glassware or wrap your containers with aluminum foil to protect them from light.[11]

  • Inert Atmosphere: For long-term storage, purging the solution and the headspace of the container with an inert gas like nitrogen or argon can help prevent oxidative degradation.

  • Storage Conditions: Store stock solutions at a low temperature, typically 2-8°C, and protected from light.[12]

Q4: What is the primary degradation product of this compound, and is it active?

A4: The primary degradation product is the corresponding pyridine derivative, formed by the oxidation of the dihydropyridine ring.[1][3][13] This pyridine derivative is pharmacologically inactive.[14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent results in bioassays or analytical measurements. Degradation of this compound in your working solutions.1. Verify Solution Integrity: Prepare fresh working solutions for each experiment. Analyze the concentration and purity of your stock and working solutions using a validated stability-indicating HPLC method before each use. 2. Control Environmental Factors: Ensure all solution preparation and handling steps are performed under subdued light. Use amber vials and minimize the exposure time of the solution to ambient light. 3. pH Control: Buffer your solutions to a pH where this compound exhibits maximum stability (typically in the slightly acidic to neutral range, but this should be experimentally determined for your specific medium).
Appearance of extra peaks in my chromatogram during HPLC analysis. Formation of degradation products.1. Characterize Degradants: If possible, identify the degradation products using techniques like LC-MS/MS.[7] This can confirm the degradation pathway. 2. Optimize Handling Procedures: Review your solution preparation, storage, and handling protocols. Implement stricter light protection and consider deoxygenating your solvents. 3. Forced Degradation Study: Perform a forced degradation study to intentionally generate degradation products. This will help in confirming the identity of the extra peaks and in developing a stability-indicating analytical method.[6][8]
Loss of compound potency over a short period, even when stored in the dark. 1. Oxidative Degradation: Dissolved oxygen in the solvent can contribute to degradation. 2. Incompatible Excipients: Components of your formulation or experimental medium may be reacting with this compound.1. Deoxygenate Solvents: Before preparing your solutions, sparge the solvents with an inert gas (nitrogen or argon) for 15-20 minutes. 2. Evaluate Excipient Compatibility: If working with formulations, conduct compatibility studies with all excipients to identify any potential interactions.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution

This protocol outlines the steps for preparing a standard stock solution with enhanced stability.

Materials:

  • This compound powder

  • HPLC-grade methanol or acetonitrile

  • Amber volumetric flasks

  • Analytical balance

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a clean, dry weighing boat. Perform this step in a dimly lit area.

  • Dissolution: Transfer the powder to an amber volumetric flask. Add a small amount of the chosen solvent (methanol or acetonitrile) and sonicate for 5-10 minutes to ensure complete dissolution.

  • Volume Adjustment: Once dissolved, bring the solution to the final volume with the solvent.

  • Inert Gas Purging: Gently bubble nitrogen or argon gas through the solution for 5-10 minutes to remove dissolved oxygen.

  • Storage: Tightly cap the flask and seal with parafilm. Store at 2-8°C in the dark.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This method can be used to separate this compound from its primary degradation product.[4][6]

Chromatographic Conditions:

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (e.g., 80:20 v/v)[5] or Methanol:Potassium Dihydrogen Phosphate buffer[4]
Flow Rate 1.0 mL/min[15]
Detection Wavelength 238 nm[6] or 243 nm[5]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at 25°C

Procedure:

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Dilute your test solution to an appropriate concentration with the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Compare the peak area of this compound in your sample to that of the standard to determine its concentration. The appearance of a peak at a different retention time may indicate the presence of the pyridine degradation product.

Visualization of Degradation Pathways and Workflows

This compound Degradation Pathway

G cluster_stress Stress Factors Felodipine This compound (Dihydropyridine Ring) DegradationProduct Pyridine Derivative (Inactive Metabolite) Felodipine->DegradationProduct Oxidation Light Light (UV) Light->Felodipine pH Acid/Base pH->Felodipine Oxidation Oxidizing Agents Oxidation->Felodipine G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare this compound Solution Stress Expose to Stress (Light, pH, Temp, etc.) Prep->Stress Analysis Analyze by Stability- Indicating HPLC Method Stress->Analysis Eval Quantify Degradation & Identify Products Analysis->Eval

Caption: Workflow for assessing the stability of this compound.

References

  • Forced degradation studies of Felodipine. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Bäärnhielm, C., Backman, A., Hoffmann, K. J., & Weidolf, L. (1986). Cytochrome P-450-dependent oxidation of felodipine--a 1,4-dihydropyridine--to the corresponding pyridine. PubMed. Retrieved January 12, 2026, from [Link]

  • Stability Indicating Method for the Determination of Related Substances in Felodipine Solid Dosage Form and in the Drug Substanc. (2016, May 8). Walsh Medical Media. Retrieved January 12, 2026, from [Link]

  • Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. (2014). ASMS. Retrieved January 12, 2026, from [Link]

  • Kawabata, K., Kohashi, M., Akimoto, S., & Nishi, H. (2023). Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS. PMC. Retrieved January 12, 2026, from [Link]

  • Enhancement of water solubility of felodipine by preparing solid dispersion using poly-ethylene glycol 6000 and poly-vinyl alcohol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • [Analysis and evaluation of the impurity of felodipine and its tablets]. (2012). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Felodipine (oral route). (n.d.). Mayo Clinic. Retrieved January 12, 2026, from [Link]

  • felodipine-review of analytical methods developed for pharmaceutical dosage forms and biological fluids. (2023, November 1). Impressions@MAHE. Retrieved January 12, 2026, from [Link]

  • FELODIPINE-REVIEW OF ANALYTICAL METHODS DEVELOPED FOR PHARMACEUTICAL DOSAGE FORMS AND BIOLOGICAL FLUIDS. (2023, November 1). Manipal Research Portal. Retrieved January 12, 2026, from [Link]

  • Edgar, B., & Regårdh, C. G. (1988). Clinical pharmacokinetics of felodipine. A summary. PubMed. Retrieved January 12, 2026, from [Link]

  • analytical method development and validation of felodipine in bulk and tablet dosage form by using rp-hplc techniques. (2018, May 30). ResearchGate. Retrieved January 12, 2026, from [Link]

  • (PDF) FELODIPINE-REVIEW OF ANALYTICAL METHODS DEVELOPED FOR PHARMACEUTICAL DOSAGE FORMS AND BIOLOGICAL FLUIDS. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine an. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]

  • Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]

  • A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

  • Enhancement of water solubility of felodipine by preparing solid dispersion using poly-ethylene glycol 6000 and poly-vinyl alcohol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • (PDF) Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine and Voltage Gated L-type Calcium Channel. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Felodipine Extended-Release Tablets. (n.d.). USP-NF. Retrieved January 12, 2026, from [Link]

  • Enhancing solubility and dissolution of felodipine using self-nanoemulsifying drug systems through in vitro evaluation. (2024, March 14). PubMed Central. Retrieved January 12, 2026, from [Link]

  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2002). A stability indicating LC method for felodipine. Journal of Pharmaceutical and Biomedical Analysis, 27(5), 711–718. [Link]

  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. (2013). ASMS. Retrieved January 12, 2026, from [Link]

  • Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS. (2023, February 19). MDPI. Retrieved January 12, 2026, from [Link]

  • Zhang, J., Bunker, M., Parker, A., Madden-Smith, C. E., Patel, N., & Roberts, C. J. (2011). The stability of solid dispersions of felodipine in polyvinylpyrrolidone characterized by nanothermal analysis. PubMed. Retrieved January 12, 2026, from [Link]

  • Felodipine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Pathways of felodipine metabolism. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • felodipine - PRODUCT MONOGRAPH. (2015, March 4). Sandoz. Retrieved January 12, 2026, from [Link]

  • Dissolution mechanisms of felodipine solid dispersions. (n.d.). Kinam Park. Retrieved January 12, 2026, from [Link]

  • Felodipine. (2024, January 31). StatPearls - NCBI Bookshelf. Retrieved January 12, 2026, from [Link]

  • (PDF) Stability-indicating RP-HPLC method for the determination of Felodipine (a calcium channel blocker) in tablets. (2022, January 13). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Troubleshooting low signal in (S)-(-)-Felodipine binding assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting (S)-(-)-Felodipine binding assays. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, with a primary focus on the challenge of low signal generation. The guide is structured in a question-and-answer format to directly address specific problems you may encounter.

Section 1: Foundational Knowledge - Understanding Your Assay

Before troubleshooting, it is crucial to have a firm grasp of the assay's fundamental components and principles.

Q1: What is the primary molecular target of this compound?

This compound is a dihydropyridine calcium channel blocker.[1][2][3] Its primary mechanism of action is blocking voltage-dependent L-type calcium channels, which are abundant in vascular smooth muscle.[1][3][4] This inhibition prevents the influx of calcium ions, leading to vasodilation and a decrease in blood pressure.[1][3] Therefore, your binding assay is designed to quantify the interaction between this compound and the L-type calcium channel (specifically, the CaV1.2 α1C subunit is the principal isoform in ventricular myocytes).[5] Felodipine has also been shown to bind to calmodulin in a calcium-dependent manner, which could be a secondary consideration depending on the purity of your receptor preparation.[6]

Q2: What are the common assay formats for studying this interaction, and how do they work?

The choice of assay format is critical and dictates the specific troubleshooting path. The most common formats are:

  • Radioligand Filtration Assays: This is a classic and robust method. A radiolabeled version of Felodipine (e.g., [³H]-Felodipine) is incubated with a source of L-type calcium channels (like cell membranes). The mixture is then rapidly filtered through a membrane that traps the receptor-ligand complexes. Unbound radioligand passes through. The radioactivity retained on the filter is counted, representing the amount of bound ligand.[7]

  • Scintillation Proximity Assay (SPA): This is a homogeneous (no-wash) radioligand binding assay.[8][9] The receptor source is immobilized onto microscopic beads containing a scintillant. When a radioligand binds to the receptor, the radioisotope (typically ³H) is brought close enough to the bead to excite the scintillant, producing a light signal.[8][10] Unbound radioligand in the solution is too far away to generate a signal, eliminating the need for a separation step.[8][9]

  • Fluorescence Polarization (FP): This non-radioactive, homogeneous assay requires a fluorescently labeled version of Felodipine or a competitive ligand. The principle is based on the rotational speed of molecules. A small, fluorescently labeled ligand tumbles rapidly in solution, depolarizing emitted light. When bound to a large receptor protein, its tumbling slows dramatically, and the emitted light remains highly polarized.[11][12] The change in polarization is proportional to the amount of binding.

Section 2: Troubleshooting Guide - Diagnosing Low Signal

A low signal-to-noise ratio is one of the most common and frustrating issues in binding assays. This section provides a logical, step-by-step process to identify the root cause.

Troubleshooting_Workflow cluster_Reagents Step 1: Verify Reagents cluster_Conditions Step 2: Check Assay Conditions cluster_Detection Step 3: Evaluate Detection Method Start Low or No Specific Signal Reagent_Check Are all reagents viable? Start->Reagent_Check Ligand Labeled Ligand Integrity (Degradation? Purity? Low Activity?) Reagent_Check->Ligand No Condition_Check Are assay conditions optimal? Reagent_Check->Condition_Check Yes Receptor Receptor Preparation (Low Expression? Inactive? Degraded?) Ligand->Receptor Buffer Buffer Components (Incorrect pH? Missing Additives?) Receptor->Buffer Buffer->Condition_Check Equilibrium Equilibrium Not Reached (Incubation Time/Temp Too Low?) Condition_Check->Equilibrium No Detection_Check Is the detection method configured correctly? Condition_Check->Detection_Check Yes Solvent Solvent Interference (DMSO concentration too high?) Equilibrium->Solvent NSB High Non-Specific Binding (NSB) (Masking specific signal?) Solvent->NSB NSB->Detection_Check Filtration Filtration Assay Issues (Complex loss during wash? Filter binding?) Detection_Check->Filtration No Success Problem Resolved Detection_Check->Success Yes SPA SPA Issues (Bead/Receptor coupling? Quenching?) Filtration->SPA FP FP Issues (Probe size? Instrument settings?) SPA->FP FP->Success

Caption: General troubleshooting workflow for low signal.

Reagent Quality & Integrity

Yes, this is a primary suspect. The integrity of your labeled ligand is paramount.

  • For Radioligands ([³H]-Felodipine):

    • Cause: Radiochemical decomposition. Over time, radioactive molecules break down, reducing their purity and specific activity.[13]

    • Expert Insight: Check the manufacturing date and recommended shelf-life. Tritiated ligands should generally be used within 3-6 months.[13] Low specific activity (< 20 Ci/mmol for ³H) can make it difficult to detect binding, especially for low-density receptors.[13]

    • Action: Purchase a fresh lot of radioligand. When it arrives, aliquot and store it properly (as recommended by the manufacturer) to prevent repeated freeze-thaw cycles.

  • For Fluorescent Ligands (FP):

    • Cause: Photobleaching or chemical degradation. Fluorophores can lose intensity if exposed to light or harsh chemical conditions. Also, poor labeling efficiency during synthesis results in a high proportion of unlabeled ligand, which will compete for the binding site without generating a signal.[11]

    • Action: Store fluorescent probes protected from light. Confirm the labeling efficiency from the manufacturer's data sheet. If in doubt, acquire a new, quality-controlled batch.

An inactive or insufficient receptor source is a common cause of low signal.

  • Cause: Protein degradation, low expression levels, or improper quantification. L-type calcium channels are membrane proteins and can be sensitive to preparation methods. Proteases released during homogenization can degrade the receptor.

  • Expert Insight: The Bmax value, determined from a saturation binding experiment, indicates the concentration of active receptors.[14][15] A very low Bmax means you have very few binding sites available.

  • Action & Validation:

    • Quantify Protein: Always perform a protein quantification assay (e.g., Bradford or BCA) on your membrane preparation. Ensure you are adding a consistent and sufficient amount of protein to each well (typically 10-100 µg, but this must be optimized).

    • Use Protease Inhibitors: Always include a protease inhibitor cocktail in your homogenization buffer.

    • Optimize Preparation: Ensure your cell/tissue harvesting and membrane preparation protocols are optimized and consistent.

    • Positive Control: If possible, test your assay with a control membrane preparation known to have high expression of L-type calcium channels. HEK-293 cells are known to endogenously express functional L-type VGCC subunit proteins.[16]

    • Storage: Store membrane preps in small aliquots at -80°C and avoid multiple freeze-thaw cycles.

Assay Conditions & Optimization

Absolutely. The buffer environment directly impacts protein folding and ligand-receptor interactions.

  • Cause: Suboptimal pH, incorrect ionic strength, or missing critical additives.

  • Expert Insight: Divalent cations like Mg²⁺ or Ca²⁺ can be crucial for maintaining the active conformation of many receptors. Including a carrier protein like Bovine Serum Albumin (BSA) can prevent your ligand or receptor from sticking to plastic surfaces (a common cause of loss) and can reduce non-specific binding.[13][17]

  • Action: Review and optimize your buffer composition.

Component Typical Concentration Function & Rationale
Buffer Salt 50 mM Tris-HCl, HEPESMaintains a stable pH (typically 7.4) to ensure physiological conditions for the receptor.
Divalent Cations 1-5 mM MgCl₂Many receptors, including ion channels, require divalent cations to maintain their native, active conformation.
Carrier Protein 0.1% - 0.5% (w/v) BSAReduces non-specific binding of the ligand to the assay plate/filter and stabilizes the receptor protein.[17][18]
Protease Inhibitors Varies (e.g., 1x cocktail)Included during receptor preparation but can also be added to the assay buffer to prevent degradation during incubation.

Table 1: Common components of a binding assay buffer and their functions.

Yes, failure to reach equilibrium is a frequent error that leads to low and variable signals.

  • Cause: The incubation time is too short or the temperature is too low for the binding reaction to reach a steady state.

  • Expert Insight: The time required to reach equilibrium is dependent on the association and dissociation rates of the ligand, as well as its concentration. Lower ligand concentrations require longer incubation times.[14][19]

  • Action: Perform a time-course experiment (association kinetics). Incubate the reaction with a low concentration of labeled ligand (at or below the expected Kd) and measure the binding at multiple time points (e.g., 15, 30, 60, 90, 120, 180 minutes). The optimal incubation time is the point at which the specific binding signal reaches a stable plateau.

Yes, high concentrations of organic solvents like DMSO can severely impact binding.

  • Cause: DMSO can alter protein conformation, disrupt the hydration shell around the protein, and directly interfere with ligand-receptor interactions.[20][21] Studies have shown that DMSO can reduce the apparent affinity of ligands for their receptors and can interfere with SPA assays.[20][22][23]

  • Expert Insight: While DMSO is often necessary for compound solubility, its final concentration in the assay should be kept to a minimum, typically below 1% and ideally below 0.5%.[22]

  • Action & Validation: Perform a solvent tolerance test. Set up your binding assay and run it with increasing final concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2%, 5%). Plot the specific binding signal against the DMSO concentration. This will reveal the highest concentration of DMSO your assay can tolerate without significant signal loss.[22]

Assay-Specific Troubleshooting
  • Cause: The dissociation rate ("k-off") of your ligand is too fast. The complex falls apart during the time it takes to filter and wash.

  • Expert Insight: Washing is a balancing act: you need to remove unbound ligand without causing significant dissociation of specifically bound ligand.[24]

  • Action:

    • Minimize Wash Time: Work quickly and efficiently. Use a vacuum manifold that can process all wells simultaneously.

    • Use Ice-Cold Wash Buffer: Lowering the temperature dramatically slows dissociation kinetics.[17][24]

    • Reduce Wash Volume/Steps: Use the minimum volume and number of washes required to sufficiently lower the background from unbound ligand. Test this by varying the wash steps and observing the effect on both specific binding and non-specific binding.

  • Cause: Inefficient coupling of the receptor to the bead, incorrect bead-to-receptor ratio, or signal quenching.

  • Expert Insight: The entire principle of SPA relies on bringing the radiolabel into close proximity with the bead.[10] If the receptor isn't attached to the bead, or if there are too many beads for the amount of receptor, the signal will be diluted.

  • Action:

    • Optimize Bead/Receptor Ratio: Titrate the amount of SPA beads against a fixed amount of your membrane preparation to find the ratio that gives the best signal window.

    • Check Coupling Chemistry: Ensure the method used to attach your receptor to the bead (e.g., wheat germ agglutinin (WGA) beads for glycosylated membrane proteins) is appropriate and efficient.

    • Test for Quenching: Some colored compounds in your sample can absorb the light emitted by the scintillant, a phenomenon known as color quenching. This can be checked by adding the compound to a known radioactive standard and observing any drop in counts.

  • Cause: The molecular weight difference between your fluorescent ligand ("tracer") and the receptor is insufficient, or the fluorophore is on a long, flexible linker allowing it to tumble freely even when the ligand is bound.[25]

  • Expert Insight: A general rule of thumb is that the binder (receptor) should be at least 10 times larger than the tracer to see a significant polarization shift.[11] Also, high background fluorescence from your buffer or plate can obscure the signal.[25]

  • Action:

    • Use Black Plates: Always use black, opaque microplates to minimize background fluorescence and light scatter.[25]

    • Check Tracer Size: If your fluorescent ligand is too large, the relative change in size upon binding will be small.

    • Optimize Instrument Settings: Ensure the gain (PMT voltage) settings on your plate reader are optimized. Set the gain using a sample of your bound tracer (tracer + saturating concentration of receptor) to maximize the dynamic range of the instrument.

    • Consider a Different Fluorophore/Linker: The attachment point and linker length can be critical. A shorter, more rigid linker may be necessary to restrict the fluorophore's movement upon binding.[25]

Section 3: Protocols & Methodologies

Protocol 1: Basic Saturation Binding Assay (Radioligand Filtration)

This experiment is essential for determining the affinity (Kd) and receptor density (Bmax) and for validating that your assay is working.[14][15]

Saturation_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Serial Dilution of Labeled Ligand A1 Combine Reagents: - Total Binding (Ligand + Receptor) - NSB (Ligand + Receptor + Unlabeled) P1->A1 P2 Prepare Receptor Membranes in Assay Buffer P2->A1 P3 Prepare 'NSB' Tubes with Excess Unlabeled Ligand P3->A1 A2 Incubate to Equilibrium (e.g., 60 min at 25°C) A1->A2 D1 Rapidly Filter through GF/B or GF/C Filter Mat A2->D1 D2 Wash with Ice-Cold Buffer D1->D2 D3 Count Radioactivity (Liquid Scintillation) D2->D3 D4 Calculate Specific Binding (Total - NSB) D3->D4 D5 Plot Specific Binding vs. [Ligand] and Analyze (Kd, Bmax) D4->D5

Caption: Workflow for a standard saturation binding experiment.

Methodology:

  • Prepare Ligand Dilutions: Prepare a serial dilution of your labeled ligand (e.g., [³H]-Felodipine) in assay buffer. You should aim for a final concentration range that spans from 10-fold below to 10-fold above the expected Kd (e.g., 0.01 nM to 10 nM).[14][19]

  • Set Up Assay Tubes/Plate:

    • Total Binding: For each concentration of labeled ligand, set up triplicate tubes containing the labeled ligand and your receptor preparation (e.g., 50 µg membrane protein).

    • Non-Specific Binding (NSB): For each concentration, set up parallel triplicate tubes that also contain a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled Felodipine or another L-type channel blocker). This will saturate the receptors, so any remaining radioligand binding is considered non-specific.[17][24]

  • Incubation: Add the receptor preparation to all tubes to start the reaction. Incubate at a defined temperature (e.g., room temperature) for the predetermined optimal time to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration onto a glass fiber filter mat (e.g., Whatman GF/B).

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillant, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Average the counts per minute (CPM) for your triplicates.

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot Specific Binding versus the concentration of the labeled ligand.

    • Use non-linear regression analysis (one-site binding model) to calculate the Kd (affinity) and Bmax (receptor number).

References

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
  • Shapiro, A. B., et al. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?
  • Schwartz, E. L., et al. (1993). Dimethyl Sulfoxide Inhibits the Binding of Granulocyte/Macrophage Colony-stimulating Factor and Insulin to Their Receptors on Human Leukemia Cells. Cancer Research, 53(5), 1142–1148.
  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut.
  • Inglese, J., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Zivin, J. A. (1980). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 26(12), 1645–1659.
  • Bylund, D. B., & Toews, M. L. (2012). Receptor Binding Assays for HTS and Drug Discovery. Methods in Molecular Biology, 853, 1-21.
  • Berthouze, M., et al. (2007). Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? Journal of Receptors and Signal Transduction, 27(2-3), 123-135.
  • Bio-Rad. (2024).
  • Sizar, O., & Gupta, M. (2024). Felodipine. In StatPearls.
  • National Center for Biotechnology Information. (n.d.). Felodipine.
  • Wikipedia. (n.d.). Felodipine.
  • Springer Nature. (n.d.). Results for "Saturation Binding".
  • Studylib. (n.d.).
  • Ahlner, A., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(2), 123-131.
  • Chen, Y. G., et al. (2010). DMSO Enhances TGF-β Activity by Recruiting the Type II TGF-β Receptor From Intracellular Vesicles to the Plasma Membrane. Journal of Cellular Physiology, 225(1), 267-275.
  • Alfa Cytology. (n.d.).
  • Wikipedia. (n.d.). Ligand binding assay.
  • BenchChem. (n.d.). Troubleshooting radioligand binding assay inconsistencies.
  • Patsnap. (2024). What is the mechanism of Felodipine?
  • Drugs.com. (2025). Felodipine Tablets: Package Insert / Prescribing Info / MOA.
  • Drug discovery methods. (2015). Specific and Non-specific Binding in a ligand binding assay. YouTube.
  • Kumar, O. M., et al. (2022). Assays for L-type voltage gated calcium channels. Analytical Biochemistry, 656, 114827.
  • Molecular Devices. (n.d.).
  • Hu, S. J., et al. (2023). FP Assay Troubleshooting?
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • GraphPad. (n.d.).
  • Reddit. (2014). Fluorescence Polarization Assay (anyone with experience please help?).
  • Johnson, J. D., et al. (1987). Localization of a felodipine (dihydropyridine) binding site on calmodulin. Biochemistry, 26(25), 8034-8039.
  • Wikipedia. (n.d.).
  • Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
  • Klotz, K. N., et al. (2015). Why does radioligand binding does not reach equilibrium?
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). felodipine.
  • Bean, B. (1984). Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state. Proceedings of the National Academy of Sciences, 81(20), 6388-6392.
  • Revvity. (n.d.). SPA Ligand Binding Assays.
  • Sittampalam, G. S., et al. (2004). Scintillation Proximity Assays in High-Throughput Screening. Assay and Drug Development Technologies, 2(2), 155-166.
  • Hansen, S. B., et al. (2016). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. PLoS ONE, 11(3), e0150658.
  • Drug discovery methods. (2024). Scintillation proximity assay.
  • Halling, D. B., et al. (2018). Identifying Key Binding Interactions Between the Cardiac L-Type Calcium Channel and Calmodulin Using Molecular Dynamics Simulations.
  • Bodi, A., et al. (2010). L-type calcium channel targeting and local signalling in cardiac myocytes. Cardiovascular Research, 88(3), 405-414.
  • ION Biosciences. (n.d.). Ion Channel Assay Services.

Sources

Minimizing matrix effects in bioanalysis of (S)-(-)-Felodipine

Author: BenchChem Technical Support Team. Date: January 2026

<

Troubleshooting Guide & FAQs: Minimizing Matrix Effects

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the bioanalysis of (S)-(-)-Felodipine. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the mitigation of matrix effects, a critical challenge in achieving accurate and reliable quantification in biological samples.

Table of Contents

  • Understanding Matrix Effects in this compound Analysis

    • FAQ 1: What are matrix effects and why are they a significant concern for a lipophilic drug like this compound?

    • FAQ 2: How can I qualitatively and quantitatively assess matrix effects in my assay?

  • Strategic Troubleshooting for Matrix Effect Reduction

    • Section 2.1: Sample Preparation – The First Line of Defense

      • Troubleshooting Issue 1: My protein precipitation (PPT) protocol shows significant ion suppression. What are my next steps?

      • Troubleshooting Issue 2: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for this compound?

    • Section 2.2: Chromatographic Optimization

      • Troubleshooting Issue 3: Co-eluting phospholipids are causing signal instability. How can I improve my chromatographic separation?

    • Section 2.3: Mass Spectrometry Adjustments

      • Troubleshooting Issue 4: Can I alter my MS settings to minimize the impact of matrix effects?

  • Advanced Methodologies & Protocols

    • Protocol 1: Detailed Step-by-Step Solid-Phase Extraction (SPE) for Plasma Samples

    • Protocol 2: Post-Column Infusion (PCI) Experiment to Visualize Matrix Effects

  • References

Understanding Matrix Effects in this compound Analysis

FAQ 1: What are matrix effects and why are they a significant concern for a lipophilic drug like this compound?

Answer:

Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the biological matrix (e.g., plasma, urine, tissue homogenate).[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification in LC-MS/MS-based bioanalysis.

This compound is a highly lipophilic (LogP ~3.86) dihydropyridine calcium channel blocker.[2] Its lipophilicity presents a specific challenge because it tends to co-extract with endogenous lipids, such as phospholipids, from the biological matrix during sample preparation.[3][4] These phospholipids are notorious for causing significant ion suppression in the electrospray ionization (ESI) source of a mass spectrometer.[3][4] When they co-elute with this compound, they can compete for ionization, reducing the analyte's signal intensity and compromising the reliability of the results.[1][4][5] Therefore, developing a robust bioanalytical method requires a strategy that effectively separates this compound from these interfering matrix components.

FAQ 2: How can I qualitatively and quantitatively assess matrix effects in my assay?

Answer:

Assessing matrix effects is a mandatory part of method validation as per regulatory guidelines from agencies like the FDA.[6][7][8] The most common approach is the post-extraction addition method .[9] This involves comparing the peak response of an analyte in a neat solution to the response of the same analyte spiked into a blank, extracted biological matrix.

Quantitative Assessment:

The Matrix Factor (MF) is calculated to quantify the extent of the effect. An internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., Dehydro Felodipine-d3), should be used to correct for variability.[1][10][11]

  • Matrix Factor (MF): Calculated as the ratio of the analyte's peak area in the presence of the matrix to its peak area in a neat solution.

    • MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.[1]

    • An MF > 1 indicates ion enhancement.[1]

  • IS-Normalized MF: This is the more relevant value, calculated by dividing the analyte's MF by the IS's MF. A value close to 1.0 suggests the IS effectively compensates for the matrix effect. Regulatory guidance typically requires the coefficient of variation (CV%) of the IS-normalized MF across different lots of matrix to be ≤15%.[6]

Qualitative Assessment:

A post-column infusion (PCI) experiment provides a visual representation of where matrix effects occur across the chromatographic run.[9][12] In this setup, a constant flow of the analyte solution is infused into the mobile phase stream just after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected.[12][13] Any dips or rises in the resulting baseline signal indicate regions of ion suppression or enhancement, respectively.[9] This technique is invaluable for optimizing chromatography to separate the analyte from these interfering zones.[13]

Strategic Troubleshooting for Matrix Effect Reduction

Section 2.1: Sample Preparation – The First Line of Defense

Sample preparation is the most critical step in mitigating matrix effects.[1] The goal is to remove as many interfering components as possible while maximizing the recovery of this compound.

Explanation: Protein precipitation, typically using acetonitrile or methanol, is a simple and fast technique but is considered a "crude" cleanup method.[14] It effectively removes proteins but leaves behind many other matrix components, especially phospholipids, which are highly soluble in the organic solvents used for precipitation.[15][16] This is a common cause of severe ion suppression.[16]

Troubleshooting Workflow:

Caption: Decision workflow for addressing ion suppression after protein precipitation.

Answer:

Both LLE and SPE offer a significant improvement in sample cleanliness over PPT.[17] The choice depends on factors like required throughput, development time, and the specific nature of interferences.[18][19]

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning of the analyte between two immiscible liquid phases based on differential solubility.[18][20]Selective retention of the analyte on a solid sorbent followed by elution with a different solvent.[19]
Selectivity Moderate. Can be optimized by adjusting solvent polarity and aqueous phase pH.[18]High to Very High. Can be fine-tuned with different sorbents (e.g., reversed-phase, ion-exchange).[19]
Phospholipid Removal Good. Solvents like methyl tert-butyl ether (MTBE) are effective.Excellent. Specific phospholipid removal plates or mixed-mode SPE cartridges are highly effective.[4][21]
Throughput Can be lower and more labor-intensive. Automation is possible but can be complex.[18]Higher throughput, especially with 96-well plate formats. Easily automated.[19][22]
Recommendation for this compound A good starting point. Use a non-polar solvent like a diethyl ether-hexane mixture as has been demonstrated effective.[23]Often the preferred method for achieving the cleanest extracts and lowest matrix effects.[24] A C18 or a mixed-mode cation exchange sorbent is recommended.[21]

Expert Insight: For a lipophilic compound like this compound, a mixed-mode SPE that combines reversed-phase and ion-exchange mechanisms can provide superior cleanup. The reversed-phase mode retains the drug and lipids, a wash step removes less retained interferences, and then a specific elution step can selectively release the drug, leaving many interferences behind.

Section 2.2: Chromatographic Optimization

Answer:

If matrix effects persist after optimizing sample preparation, the next step is to refine the chromatographic method to separate this compound from the interfering zone.[25]

  • Employ a Phospholipid-Specific Column: Several columns are designed with chemistries that either divert or provide differential retention for phospholipids away from the analyte of interest.

  • Gradient Optimization: Use a shallower gradient. A slower increase in the organic mobile phase percentage can improve the resolution between this compound and closely eluting matrix components.[1]

  • Isocratic Hold: Introduce an isocratic hold at the beginning of the gradient to allow highly polar interferences to wash off the column before the gradient starts.

  • Diversion Valve: Use a divert valve to direct the flow from the initial part of the run (where salts and highly polar molecules elute) and the end of the run (where strongly retained components like lipids elute) to waste, preventing them from entering the mass spectrometer.[26]

Experimental Workflow for Chromatographic Optimization:

G cluster_0 Initial Analysis cluster_1 Optimization Strategy cluster_2 Verification A Inject Extracted Sample B Post-Column Infusion Analysis A->B Identify Interference Zone C Adjust Gradient Slope B->C D Change Column Chemistry B->D E Incorporate Divert Valve B->E F Re-run PCI C->F D->F E->F G Assess Matrix Factor F->G Confirm Separation

Caption: Workflow for optimizing chromatography to mitigate matrix effects.

Section 2.3: Mass Spectrometry Adjustments

Answer: While less impactful than sample preparation and chromatography, optimizing MS parameters can provide some benefit.

  • Source Parameters: Adjusting settings like gas flows (nebulizer, auxiliary gas) and temperature can influence the desolvation process and potentially reduce the impact of less volatile matrix components.[27]

  • Ionization Mode: While ESI is standard, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI, especially for less polar compounds.[5] If your instrumentation allows, it is worth investigating APCI as an alternative ionization source. However, APCI may offer lower sensitivity for certain compounds.

  • High-Resolution Mass Spectrometry (HRMS): Using a high-resolution instrument (e.g., Q-TOF, Orbitrap) allows for a very narrow mass extraction window for the analyte, which can physically distinguish the analyte's signal from isobaric interferences that might contribute to the matrix effect in a triple quadrupole system.

Advanced Methodologies & Protocols

Protocol 1: Detailed Step-by-Step Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a starting point for developing an SPE method for this compound from human plasma using a generic C18 (reversed-phase) cartridge.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 3 mL)

  • Human Plasma (K2EDTA)

  • This compound and Internal Standard (e.g., Dehydro Felodipine-d3) stock solutions[10][11]

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex to ensure homogeneity.

    • To 200 µL of plasma, add 20 µL of the internal standard working solution.

    • Add 200 µL of 2% formic acid in water and vortex for 30 seconds. This step acidifies the sample to ensure the analyte is in a consistent ionic state and helps disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Place cartridges on the vacuum manifold.

    • Condition with 1 mL of Methanol. Allow it to pass through by gravity or with minimal vacuum.

    • Equilibrate with 1 mL of HPLC Grade Water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample (420 µL) onto the equilibrated cartridge.

    • Apply a slow vacuum to draw the sample through the sorbent at a rate of approximately 1 mL/min.

  • Washing (Interference Removal):

    • Wash the cartridge with 1 mL of 10% Methanol in water. This step removes polar interferences like salts.

    • Dry the cartridge under high vacuum for 2-5 minutes to remove any residual water.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute this compound and the IS with 1 mL of Methanol. Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion (PCI) Experiment to Visualize Matrix Effects

Setup:

  • Syringe Pump: Loaded with a solution of this compound (e.g., 100 ng/mL in mobile phase).

  • LC System: With the analytical column installed.

  • Mass Spectrometer: Set to monitor the MRM transition for this compound.

  • Tee-Union: To connect the column outlet and the syringe pump infusion line to the MS inlet.[9]

Procedure:

  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions.

  • Start Infusion: Begin infusing the this compound solution via the syringe pump at a constant, low flow rate (e.g., 10 µL/min).[28] You should see a stable, flat baseline signal on the mass spectrometer corresponding to the analyte's response.

  • Inject Blank Matrix: Inject a prepared blank matrix sample (e.g., from a protein precipitation or SPE procedure).[13]

  • Monitor Signal: Acquire data for the entire duration of the chromatographic gradient.

  • Interpretation:

    • A stable baseline throughout the run indicates no significant matrix effects at any point.

    • A dip in the baseline indicates a region of ion suppression.[3][12]

    • A rise in the baseline indicates a region of ion enhancement.[12]

    • By comparing the retention time of your analyte in a normal run to the regions of suppression/enhancement in the PCI chromatogram, you can determine if your analyte is co-eluting with problematic matrix components.[12]

References

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. OMICS Online. Retrieved from [Link]

  • B-R, D. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Retrieved from [Link]

  • (n.d.). All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. Retrieved from [Link]

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. [Link]

  • (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. Retrieved from [Link]

  • (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Element Lab Solutions. Retrieved from [Link]

  • Chambers, A. G. (2016). The impact of phospholipids and phospholipid removal on bioanalytical method performance. Biomedical Chromatography, 30(5), 710-720. [Link]

  • (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC. Retrieved from [Link]

  • (n.d.). Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. Chromatography Today. Retrieved from [Link]

  • Sree, G. P., Sankar, G., Suthakaran, R., & Kumar, A. (2016). LC-MS Method Development and validation for the estimation of Felodipine in human plasma and Stability studies of freeze thaw an. Research Journal of Pharmacy and Technology, 9(12), 2133. [Link]

  • (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. [Link]

  • Rane, S., Kochhar, R., Bhandarkar, D., Raju, S., Damale, S., Datar, A., Rasam, P., & Kelkar, J. (n.d.). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS ASMS 2014 TP497. Shimadzu. Retrieved from [Link]

  • (n.d.). FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. Retrieved from [Link]

  • (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Retrieved from [Link]

  • (n.d.). Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration. Retrieved from [Link]

  • (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • (n.d.). Ion Suppression and ESI. Mass Spectrometry Facility - University of Waterloo. Retrieved from [Link]

  • Peng, Y., Hang, C., & Ze-neng, C. (2012). LC-MS/MS determination of felodipine in human plasma. Chinese Journal of Pharmaceutical Analysis.
  • (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. Retrieved from [Link]

  • (n.d.). Felodipine. Wikipedia. Retrieved from [Link]

  • (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Retrieved from [Link]

  • (n.d.). Felodipine. PubChem. Retrieved from [Link]

  • (n.d.). Chemical Properties of Felodipine (CAS 72509-76-3). Cheméo. Retrieved from [Link]

  • (2024, April 29). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. K-Jhil. Retrieved from [Link]

  • (n.d.). Felodipine. PharmaCompass.com. Retrieved from [Link]

  • (2019, August 7). Liquid-Liquid Extraction vs. Solid-Phase Extraction. Aurora Biomed. Retrieved from [Link]

  • (2015, March 30). Is it possible that contaminants in LC/MS/MS cause ion suppression in ESI negative mode? ResearchGate. Retrieved from [Link]

  • van der Nagel, B. H. C., Wouda, R. M., van der Nagel, M. H. C., & van der Nagel, B. H. C. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]

  • (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Corporation. Retrieved from [Link]

  • van der Nagel, B. H. C., Wouda, R. M., van der Nagel, M. H. C., & van der Nagel, B. H. C. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]

  • Gorrochategui, E., Pérez-Férnandez, C., Pérez-Férnandez, C., & Pérez-Férnandez, C. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry. [Link]

  • (n.d.). Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Hawach Scientific. Retrieved from [Link]

  • (2024, February 23). Felodipine Tablets: Package Insert / Prescribing Info / MOA. Drugs.com. Retrieved from [Link]

  • (2024, March 7). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? Lab Manager. Retrieved from [Link]

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. [Link]

  • van der Nagel, B. H. C., Wouda, R. M., van der Nagel, M. H. C., & van der Nagel, B. H. C. (2024). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. [Link]

  • Nguyen, C. T., Nguyen, T. H., & Nguyen, T. T. (2018). Applying Experimental Design and Optimization of Studying the Hydrophilic Matrix Sustained-Release Tablets of Felodipine. Asian Journal of Pharmaceutics, 12(02). [Link]

  • Chen, Y., Yu, K., Wang, Q., Liu, Y., & Yang, Z. (2012). [Analysis and evaluation of the impurity of felodipine and its tablets]. Yao xue xue bao = Acta pharmaceutica Sinica, 47(1), 84-89.
  • S, S. R., & S, J. (2013). Development of Extended Release Matrix Tablets of Felodipine Through Solid Dispersions for Better Drug Release Profile by a 32 Factorial. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

(S)-(-)-Felodipine stability testing under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-(-)-Felodipine Stability Testing

Welcome to the technical support center for this compound stability testing. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during stability studies. Our aim is to combine technical accuracy with practical, field-proven insights to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most significant degradation pathway for this compound, like other 1,4-dihydropyridine compounds, is the oxidation of the dihydropyridine ring to form its corresponding pyridine derivative.[1][2][3][4] This process leads to a complete loss of pharmacological activity.[1] This degradation is particularly accelerated by exposure to light (photodegradation).[1][5]

Q2: Why is photostability testing critical for this compound?

A2: Photostability testing is mandated by regulatory bodies such as the FDA and is detailed in the ICH Q1B guidelines.[6][7][8][9][10] this compound's dihydropyridine structure makes it inherently susceptible to degradation upon exposure to UV and visible light.[1] This testing is essential to determine its intrinsic photostability and to select appropriate packaging to protect the drug substance and product.

Q3: What are the initial steps in developing a stability-indicating analytical method for this compound?

A3: The initial and most crucial step is to perform forced degradation studies.[2] This involves subjecting this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[2][5][11][12] The goal is to generate potential degradation products and ensure your analytical method, typically a reverse-phase HPLC (RP-HPLC) method, can adequately separate these degradants from the parent peak and from each other.[5][11]

Q4: Can I use the same analytical method for both the drug substance and the finished drug product?

A4: While the core of the method may be the same, it must be validated for both the drug substance and the drug product. For the drug product, you must demonstrate that there is no interference from excipients with the peaks of this compound or its degradation products.[5] This is a key aspect of method specificity.

Q5: What are the typical ICH-recommended storage conditions for accelerated and long-term stability studies?

A5: According to ICH Q1A(R2) guidelines, standard conditions are:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[13][14]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[13][14] The choice of long-term conditions depends on the climatic zone for which the product is intended.[13]

Troubleshooting Guides

Issue 1: An unknown peak is appearing in my chromatogram during a photostability study.

Question: I'm conducting a photostability study on this compound powder as per ICH Q1B, and a significant unknown peak is emerging, which is distinct from the expected pyridine derivative. What could this be and how do I investigate it?

Answer:

While the primary photoproduct is the pyridine derivative, other reactions can occur. A recent study on felodipine medicine identified a photodimer as a possible product, particularly in aqueous suspensions.[15]

Troubleshooting Protocol:

  • Mass Spectrometry (LC-MS/MS) Analysis: The most direct way to identify the unknown peak is to determine its mass-to-charge ratio (m/z).

    • Expected Pyridine Derivative: The mass will be 2 Da less than the parent this compound molecule due to the loss of two hydrogen atoms.

    • Expected Dimer: The mass will be double that of the parent molecule.

    • The fragmentation pattern in MS/MS will provide structural information to confirm the identity.[15]

  • Evaluate Experimental Conditions: The formation of different photoproducts can be influenced by the physical state of the sample.

    • Was the sample tested as a solid powder or in solution/suspension? Dimerization may be more prevalent in a suspension.[15]

    • If in solution, what was the solvent? Solvents can participate in photochemical reactions.

  • Review Literature on Dihydropyridine Photodegradation: Besides oxidation and dimerization, other minor degradation pathways could be possible. A thorough literature review on related dihydropyridine compounds can provide clues.[1]

Logical Troubleshooting Flow:

start Unknown Peak in Photostability Study step1 Perform LC-MS/MS Analysis start->step1 step2 Determine Mass of Unknown Peak step1->step2 decision1 Mass = 2x Parent? step2->decision1 decision2 Mass = Parent - 2 Da? step2->decision2 decision1->decision2 No outcome1 Likely Dimer decision1->outcome1 Yes outcome2 Pyridine Derivative decision2->outcome2 Yes outcome3 Other Degradant decision2->outcome3 No step3 Analyze Fragmentation Pattern for Confirmation outcome1->step3 outcome2->step3 step5 Consult Literature for Other Pathways outcome3->step5 step4 Review Experimental Conditions (Solid vs. Liquid) step3->step4

Caption: Troubleshooting logic for identifying unknown peaks.

Issue 2: Poor Mass Balance in Forced Degradation Studies.

Question: After subjecting this compound to acidic stress, my assay shows a 20% loss of the parent drug, but the peak area of the primary degradant only accounts for about 12% of this loss. Where is the missing 8%?

Answer:

Achieving a good mass balance (typically 95-105%) is a critical part of validating a stability-indicating method. A discrepancy can arise from several factors.

Potential Causes & Investigation Protocol:

  • Co-eluting Peaks: A secondary, smaller degradation product might be co-eluting with the main this compound peak or the primary degradant peak.

    • Action: Use a photodiode array (PDA) detector. Check the peak purity of all major peaks. A non-homogenous peak suggests co-elution.

  • Degradants with Different Chromophores: The degradation process might alter the molecule's chromophore, leading to a different UV absorption maximum and response factor compared to the parent drug. The pyridine derivative of felodipine will have a different UV spectrum than the dihydropyridine parent.

    • Action: Analyze the samples at multiple wavelengths to see if other peaks become more prominent. Determine the relative response factor (RRF) for the main degradant relative to this compound and use it to correct the calculated amount.

  • Formation of Non-UV Absorbing or Insoluble Degradants: The degradation may have produced compounds that do not absorb at the detection wavelength or have precipitated out of the solution.

    • Action: Visually inspect the stressed sample for any precipitate. If possible, analyze the sample using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside the UV detector.

  • Volatile Degradants: In rare cases, a degradant could be volatile and lost during sample preparation. This is less likely for the expected structures but should be considered.

Experimental Workflow for Mass Balance Investigation:

start Poor Mass Balance Observed step1 Analyze with PDA Detector start->step1 decision1 Are All Peaks Pure? step1->decision1 step2 Develop Gradient Method to Resolve Peaks decision1->step2 No step3 Scan Multiple Wavelengths decision1->step3 Yes step2->step1 decision2 Degradant Visible at Other λ? step3->decision2 step4 Calculate Relative Response Factor (RRF) decision2->step4 Yes step5 Analyze with Universal Detector (CAD/ELSD) decision2->step5 No end_node Mass Balance Corrected step4->end_node step6 Check for Insoluble/Non-UV Degradants step5->step6 step6->end_node

Caption: Workflow for investigating poor mass balance.

Experimental Protocols & Data

Protocol 1: Forced Degradation (Stress Testing)

This protocol is designed to intentionally degrade the this compound sample to develop and validate a stability-indicating method.[2]

Objective: To generate the principal degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~50 µg/mL.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute to ~50 µg/mL.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to ~50 µg/mL.

    • Thermal Degradation: Expose solid this compound powder to 105°C in a hot air oven for 24 hours. Dissolve and dilute to ~50 µg/mL.

    • Photolytic Degradation: Expose solid powder spread as a thin layer to a light source conforming to ICH Q1B conditions (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[7] Dissolve and dilute to ~50 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC-PDA method. A typical starting method could be:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile and a phosphate buffer (pH 3.5) in a gradient or isocratic elution.[5]

    • Flow Rate: 1.0 mL/min

    • Detection: 238 nm[5]

Protocol 2: Confirmatory Photostability Testing of the Drug Product

This protocol follows ICH Q1B guidelines to confirm the photostability of the final this compound drug product.[6][8][9]

Objective: To evaluate the impact of light exposure on the drug product and its packaging.

Methodology:

  • Sample Preparation:

    • Group A (Control): Wrap the drug product (e.g., tablets in their marketing pack) in aluminum foil to protect it completely from light.

    • Group B (Exposed Product): Place the drug product in its immediate packaging (e.g., blister pack).

    • Group C (Forced Exposure): If required, place the unprotected drug product (e.g., bare tablets) directly in the photostability chamber.

  • Exposure: Place samples A, B, and C in a calibrated photostability chamber. Expose them to the required light conditions as specified in ICH Q1B.[7] Monitor temperature concurrently.

  • Testing: At the end of the exposure period, perform the following tests on all sample groups:

    • Visual Examination: Note any changes in color or appearance.

    • Assay: Quantify the amount of this compound remaining.

    • Degradation Products: Quantify any photoproducts formed.

  • Evaluation: Compare the results from the exposed samples (B and C) to the control sample (A). Significant degradation in Group B would indicate that the immediate packaging is not sufficient to protect the product from light.

Data Summary: Illustrative Stability Data

The following table summarizes hypothetical data from a 6-month accelerated stability study of an this compound 5 mg tablet formulation.

Test ParameterSpecificationInitial1 Month3 Months6 Months
Storage Conditions -25°C/60%RH40°C/75%RH40°C/75%RH40°C/75%RH
Appearance White, round tabletCompliesCompliesCompliesComplies
Assay (% Label Claim) 95.0 - 105.0%100.2%99.8%98.5%96.8%
Pyridine Degradant (%) NMT 0.5%< 0.05%0.08%0.21%0.45%
Total Impurities (%) NMT 1.0%0.12%0.20%0.35%0.68%
Dissolution (% in 30 min) NLT 80%95%94%92%89%

NMT: Not More Than; NLT: Not Less Than

References

  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • RAPS. (2025). ICH releases overhauled stability guideline for consultation. [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • SlideShare. ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. [Link]

  • Cardoza, R. M., & Amin, P. D. (2002). A stability indicating LC method for felodipine. Journal of Pharmaceutical and Biomedical Analysis, 27(5), 711–718. [Link]

  • Ragno, G., et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Vadlamudi, M. K., & Dhanaraj, S. (2016). Stability Indicating Method for the Determination of Related Substances in Felodipine Solid Dosage Form and in the Drug Substance by RP-HPLC. Journal of Bioequivalence & Bioavailability, 8(4), 153-166. [Link]

  • ResearchGate. (2022). (PDF) Stability-indicating RP-HPLC method for the determination of Felodipine (a calcium channel blocker) in tablets. [Link]

  • Asian Journal of Research in Chemistry. (2021). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. [Link]

  • ResearchGate. (2016). Forced degradation studies of Felodipine. [Link]

  • Scholar - Universidade de Lisboa. (2020). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2018). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD FOR DETERMINATION OF FELODIPINE IN TABLET DOSAGE FORM. [Link]

  • Wikipedia. Felodipine. [Link]

  • Shimadzu. (2013). Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. [Link]

  • National Institutes of Health. (2022). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. [Link]

  • Cheméo. Chemical Properties of Felodipine (CAS 72509-76-3). [Link]

  • ResearchGate. Pathways of felodipine metabolism. [Link]

  • National Institutes of Health. Felodipine | C18H19Cl2NO4 | CID 3333. [Link]

  • PubMed. (1989). Clinical pharmacokinetics of felodipine. A summary. [Link]

  • National Institutes of Health. (2023). Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS. [Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of (S)-(-)-Felodipine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: Felo-BA-TSG-001

Version: 1.0

Last Updated: January 12, 2026

Introduction

Welcome to the technical support center for (S)-(-)-Felodipine. Felodipine is a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] However, its therapeutic efficacy is significantly hampered by low oral bioavailability, typically around 15-20%.[3][4][5] This poor performance is a direct consequence of two major physicochemical challenges: its practical insolubility in aqueous media (a characteristic of its BCS Class II classification) and extensive presystemic first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the gut wall and liver.[4][6][7][8][9]

This guide is designed for researchers, scientists, and drug development professionals actively engaged in overcoming these challenges. It provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and accelerate your development timeline.

Part 1: FAQs - Foundational Concepts

This section addresses the fundamental properties of Felodipine that are critical to understand before designing any bioavailability enhancement strategy.

Q1: What are the critical physicochemical properties of Felodipine that I must consider?

A1: Understanding Felodipine's core properties is the bedrock of formulation design. It is a lipophilic molecule that is practically insoluble in water but soluble in organic solvents like methanol and acetone.[2][10] The key challenge is its classification as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low solubility and high permeability.[7][8][11] Therefore, the rate-limiting step for its absorption is not its ability to cross the intestinal membrane, but its slow and limited dissolution in gastrointestinal fluids.

PropertyValue / DescriptionImplication for Formulation
Molecular Weight 384.26 g/mol [10]Suitable for oral absorption; not a primary hurdle.
BCS Class Class II[7][8]Primary Challenge: Dissolution is the rate-limiting step for absorption.
Aqueous Solubility Practically insoluble[3][10]Requires advanced formulation strategies to enhance dissolution.
Log P ~3.9 - 4.46[12][13]High lipophilicity favors membrane permeation but contributes to poor aqueous solubility.
Metabolism Extensive first-pass metabolism via CYP3A4[1][4][6][14]Secondary Challenge: A significant portion of the absorbed drug is metabolized before reaching systemic circulation. Strategies may need to protect the drug or inhibit CYP3A4.
Q2: Why is the oral bioavailability of Felodipine only 15-20% despite being almost completely absorbed?

A2: This is a classic pharmaceutical paradox that highlights the importance of presystemic metabolism. While Felodipine's high permeability allows it to be absorbed from the gastrointestinal tract, it is a sensitive substrate for the CYP3A4 enzyme.[6] This enzyme is highly expressed in both the enterocytes of the intestinal wall and in the liver.[6] Consequently, a substantial fraction of the absorbed Felodipine is metabolized into an inactive form (dehydrofelodipine) before it can enter the systemic circulation.[6] This phenomenon is known as "first-pass metabolism," and it is the primary reason for the disconnect between high absorption and low bioavailability.[1][4]

Part 2: Troubleshooting Guide - Formulation Strategies

This section provides practical, issue-based guidance for common formulation approaches used to enhance Felodipine's bioavailability.

Amorphous Solid Dispersions (ASDs)

ASDs are a leading strategy for enhancing the solubility of BCS Class II compounds by converting the crystalline drug into a higher-energy, more soluble amorphous form, stabilized within a polymer matrix.[15][16]

A3: This is the most common failure mode for ASDs. Recrystallization negates the solubility advantage of the amorphous form. The root causes are typically related to thermodynamics and molecular mobility.

  • Causality: The amorphous state is thermodynamically unstable. The drug molecules have higher kinetic energy and will always try to revert to the more stable, lower-energy crystalline state. The polymer's role is to act as a physical barrier, increasing the energy required for this to happen. Instability occurs when:

    • Poor Drug-Polymer Miscibility: If the drug and polymer are not fully miscible at the molecular level, drug-rich domains can form, which act as nucleation sites for crystallization.

    • Insufficient Polymer Concentration: The polymer-to-drug ratio may be too low to effectively "cage" the drug molecules and prevent their movement.

    • Inappropriate Polymer Selection: The chosen polymer may have a low glass transition temperature (Tg) or lack specific molecular interactions (like hydrogen bonding) with Felodipine, failing to immobilize it effectively.[15]

    • Environmental Factors: High temperature and humidity can act as plasticizers, increasing molecular mobility and accelerating recrystallization.[15]

  • Troubleshooting Steps:

    • Increase Polymer Ratio: Systematically increase the polymer-to-drug ratio (e.g., from 1:3 to 1:5 or higher). This increases the physical separation between drug molecules.

    • Select a Polymer with a High Tg: Choose a polymer with a high glass transition temperature (Tg), such as PVP K90 or HPMC-AS. A high Tg for the final ASD formulation reduces molecular mobility, thus enhancing stability.[17]

    • Promote Specific Interactions: Select polymers capable of forming hydrogen bonds with Felodipine. For example, polymers with carbonyl groups (like PVP or Soluplus®) can interact with the N-H group on Felodipine's dihydropyridine ring. Use techniques like FTIR to confirm these interactions (look for peak shifts).

    • Perform Miscibility Studies: Before scaling up, use Differential Scanning Calorimetry (DSC) to assess miscibility. A single, composition-dependent Tg for the drug-polymer mixture indicates good miscibility.[15] Multiple Tgs suggest phase separation.

A4: The physical properties of the spray-dried powder are critical for downstream processing like tableting. Poor properties are often a result of suboptimal spray drying parameters.

  • Causality: The morphology of spray-dried particles is dictated by the interplay between solvent evaporation rate and droplet formation. "Hollow" or "wrinkled" particles, which lead to poor flow and low density, often form when the solvent evaporates so quickly that the outer surface solidifies into a crust before the interior has fully dried. As the remaining solvent evaporates, this crust collapses or buckles.

  • Troubleshooting Steps:

    • Reduce the Drying Gas Inlet Temperature: A lower temperature slows the initial rate of evaporation, allowing the particle to dry more uniformly.

    • Increase the Feed Solution Concentration: A higher solids content means less solvent needs to be evaporated per particle, reducing the chances of crust formation and collapse.[18]

    • Optimize the Atomization Parameters: If using a two-fluid nozzle, adjusting the atomizing gas flow rate can change the initial droplet size, which in turn affects drying kinetics.

    • Consider a Different Solvent System: A solvent with a higher boiling point will evaporate more slowly, potentially leading to denser, more spherical particles.

Lipid-Based Formulations (Nanoemulsions & SMEDDS)

Lipid-based systems, such as nanoemulsions or Self-Microemulsifying Drug Delivery Systems (SMEDDS), are highly effective for lipophilic drugs like Felodipine. They work by presenting the drug to the GI tract in a solubilized state, bypassing the dissolution step.[19][20][21]

A5: This is a critical failure point for SMEDDS, known as "drug precipitation upon dispersion." The formulation's ability to maintain the drug in a solubilized state is compromised when it mixes with the large volume of fluid in the GI tract.

  • Causality: The initial SMEDDS is a stable, anhydrous mixture of oil, surfactant, and co-surfactant. Upon dilution, this system must rapidly form a stable micro- or nanoemulsion. Precipitation occurs if:

    • The Drug's Solubility in the Final Emulsion is Exceeded: The drug may be highly soluble in the initial formulation but not in the final oil-water emulsion droplets.

    • Slow Emulsification Rate: If the emulsification process is too slow, the drug may be exposed to the aqueous environment before stable micelles or nanodroplets can form to encapsulate it.

    • Incorrect Surfactant/Co-surfactant Ratio (Smix): The Smix ratio is critical for creating a stable interface around the oil droplets. An improper ratio can lead to unstable emulsions that cannot hold the drug.[22]

  • Troubleshooting Steps:

    • Construct a Ternary Phase Diagram: This is a non-negotiable first step. Systematically map the regions of oil, surfactant, and co-surfactant that form stable nanoemulsions upon dilution. This allows you to identify the optimal ratios and avoid unstable regions.[23]

    • Increase Surfactant Concentration: A higher concentration of a high-HLB surfactant (like Tween 80 or Cremophor RH 40) can improve emulsification speed and the stability of the resulting droplets.[24][25]

    • Incorporate a Co-solvent/Co-surfactant: A co-surfactant like Transcutol® P or Ethanol can improve drug solubility within the formulation and help stabilize the interfacial film of the nanodroplets upon dispersion.[19][24]

    • Perform In Vitro Dispersion Tests: Don't just test in water. Test dilution in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). The different pH and ionic strength of these media can significantly impact emulsion stability and drug solubility.

A6: Particle size growth is a sign of formulation instability, likely due to Ostwald ripening or coalescence, which will negatively impact performance and shelf-life.

  • Causality:

    • Ostwald Ripening: This occurs when the drug diffuses from smaller particles to larger ones because of differences in surface energy. It's a common issue if the oil phase has some minor aqueous solubility.

    • Coalescence: This is the merging of two or more droplets to form a larger one. It happens when the repulsive forces between droplets (governed by the zeta potential and surfactant layer) are insufficient to overcome their natural attraction.

  • Troubleshooting Steps:

    • Optimize the Surfactant System: Ensure the surfactant concentration is well above the critical micelle concentration and provides complete coverage of the oil droplet surface. A combination of a non-ionic surfactant (for steric hindrance) and an ionic surfactant (to increase zeta potential) can be highly effective.

    • Measure Zeta Potential: The zeta potential is a measure of the surface charge of the droplets. A value greater than |±20| mV is generally considered to provide good electrostatic stability.[19] If your value is too low, consider adding a charged component to your formulation.

    • Choose a Less Water-Soluble Oil Phase: To combat Ostwald ripening, select an oil phase (e.g., a long-chain triglyceride like Miglyol® 812) that has extremely low solubility in water.[24]

    • Increase Viscosity of the Continuous Phase: Adding a viscosity-enhancing agent to the aqueous phase (if applicable) can slow down the movement of droplets, reducing the frequency of collisions and coalescence.

Part 3: Visualization & Protocols

Logical Workflow Diagrams

// Connections Start -> BCS -> Metabolism -> Decision; Decision -> Solubility [label="Improve Dissolution Rate"]; Decision -> MetabolismBypass [label="Reduce First-Pass Effect"]; Solubility -> ASD; Solubility -> Lipid; MetabolismBypass -> Lipid [label="Lymphatic Uptake"]; MetabolismBypass -> Inhibitor; } dot Caption: Decision workflow for selecting a Felodipine bioavailability enhancement strategy.

Experimental Protocols

This protocol describes a general method for preparing a Felodipine ASD using polyvinylpyrrolidone (PVP K30) as the carrier.

  • Solution Preparation:

    • Accurately weigh 1.0 g of this compound and 3.0 g of PVP K30 (1:3 drug-to-polymer ratio).

    • Dissolve both components in 100 mL of a 90:10 (v/v) methanol:dichloromethane solvent mixture in a glass beaker.

    • Stir with a magnetic stirrer until a clear, homogenous solution is obtained. This is the feed solution.

  • Spray Dryer Setup:

    • Set up the laboratory-scale spray dryer (e.g., Büchi B-290).

    • Set the following initial parameters (these must be optimized for your specific setup):

      • Inlet Temperature: 90°C

      • Aspirator Rate: 85% (~35 m³/h)

      • Feed Pump Rate: 10% (~3 mL/min)

      • Nozzle Gas Flow: 473 L/h

  • Spray Drying Process:

    • Pump the feed solution through the nozzle into the drying chamber. The solution is atomized into fine droplets.

    • The hot drying gas rapidly evaporates the solvent, solidifying the droplets into a fine powder.[16]

    • The dried powder is separated from the gas stream by a cyclone and collected in a collection vessel.

  • Post-Processing:

    • Carefully collect the resulting powder.

    • Dry the powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Store the final ASD powder in a desiccator over silica gel to protect it from moisture.

  • Initial Characterization (Self-Validation):

    • Visual: The powder should be fine and homogenous.

    • DSC: Run a DSC scan. The absence of a melting endotherm for Felodipine and the presence of a single Tg confirms the formation of an amorphous system.

    • PXRD: Powder X-ray diffraction should show a characteristic "halo" pattern, confirming the absence of crystallinity.[24]

This protocol is essential for comparing the performance of your enhanced formulation against the pure drug.

  • Media Preparation:

    • Prepare 900 mL of simulated intestinal fluid (SIF), pH 6.8, without enzymes.

    • To ensure sink conditions for this poorly soluble drug, add a surfactant. A common choice is 0.5% (w/v) Sodium Lauryl Sulfate (SLS) or Tween 80.[3][26]

    • Warm the medium to 37 ± 0.5°C in the dissolution vessels.

  • Apparatus Setup:

    • Use a USP Apparatus II (Paddle) dissolution tester.[27]

    • Set the paddle speed to 50 RPM.[3][27]

  • Sample Introduction:

    • Accurately weigh an amount of your formulation (e.g., ASD powder) equivalent to 5 mg of Felodipine.

    • For comparison, also weigh 5 mg of pure, crystalline Felodipine powder.

    • Introduce the samples into the dissolution vessels simultaneously.

  • Sampling:

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 90 minutes).

    • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium.

    • Filter each sample through a 0.22 µm PTFE syringe filter to remove any undissolved particles.

  • Analysis:

    • Analyze the concentration of Felodipine in each filtered sample using a validated HPLC-UV method, typically at a wavelength of 237 nm.[28][29]

    • Calculate the cumulative percentage of drug dissolved at each time point.

  • Expected Outcome:

    • A successful enhanced formulation (like an ASD or SMEDDS) should show a significantly faster and more complete dissolution profile compared to the pure crystalline drug. For example, you might see >80% release in 30 minutes for the formulation versus <10% for the pure drug.[24]

References

  • Al-khedr, A., El-laithy, H., & Nessim, M. (2021). Lipid-Polymer Hybrid Nanocarriers for Oral Delivery of Felodipine: Formulation, Characterization and Ex Vivo Evaluation. National Institutes of Health.[Link]

  • Hamed, S., & Alhammid, S. (2021). Formulation and Characterization of Felodipine as an Oral Nanoemulsions. Iraqi Journal of Pharmaceutical Sciences.[Link]

  • Zhang, Y., et al. (2020). The preparation of felodipine/zein amorphous solid dispersions and in vitro evaluation using a dynamic gastrointestinal system. PubMed.[Link]

  • Sultana, N., & Arayne, M. (2017). Clinical Pharmacology of Felodipine. ResearchGate.[Link]

  • Hamed, S., & Alhammid, S. (2021). Formulation and Characterization of Felodipine as an Oral Nanoemulsions. Digital Repository of University of Baghdad.[Link]

  • Singh, G., & M, S. (2024). Felodipine. StatPearls - NCBI Bookshelf.[Link]

  • Hanke, N., et al. (2020). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. National Institutes of Health.[Link]

  • Nijhawan, M., et al. (2024). Formulation and Evaluation of Solid Dispersion of Felodipine by Hot Melt Extrusion for Enhancement of Solubility. Asian Journal of Pharmaceutical Research and Health Care.[Link]

  • Hamed, S., & Alhammid, S. (2021). Formulation and Characterization of Felodipine as an Oral Nanoemulsions. Semantic Scholar.[Link]

  • S, S., & G, S. (2022). Formulation and Evaluation of Polymeric Nanoparticles of Felodipine. Scholars Middle East Publishers.[Link]

  • Wisdomlib. (2025). Metabolism of felodipine: Significance and symbolism. Wisdomlib.[Link]

  • Kumar, K., & Rao, M. (2012). Preparation and evaluation of solid dispersion of felodipine. Biosciences Biotechnology Research Asia.[Link]

  • Zhang, Y., et al. (2020). The preparation of felodipine/zein amorphous solid dispersions and in vitro evaluation using a dynamic gastrointestinal system. Taylor & Francis Online.[Link]

  • Al-Ghananeem, A., & Malkawi, M. (2011). Felodipine loaded PLGA nanoparticles: Preparation, physicochemical characterization and in vivo toxicity study. ResearchGate.[Link]

  • Niu, Z., et al. (2015). Enhanced oral bioavailability of felodipine by novel solid self-microemulsifying tablets. PubMed.[Link]

  • Pharmacology University. (2024). Pharmacology of Felodipine; Overview, Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.[Link]

  • Park, K. (2013). Dissolution mechanisms of felodipine solid dispersions. Journal of Controlled Release.[Link]

  • Pund, S., et al. (2010). Extended Release Felodipine Self-Nanoemulsifying System. PubMed Central.[Link]

  • Adebisi, A., et al. (2016). Enhancement of the Oral Bioavailability of Felodipine Employing 8-Arm-Poly(Ethylene Glycol): In Vivo, In Vitro and In Silico Evaluation. PubMed.[Link]

  • Singh, A., et al. (2014). Oral bioavailability improvement of felodipine using tailored microemulsion: Surface science, ex vivo and in vivo studies. ResearchGate.[Link]

  • He, Y., et al. (2020). Enhanced Oral Bioavailability of Felodipine from Solid Lipid Nanoparticles Prepared Through Effervescent Dispersion Technique. PubMed.[Link]

  • Kumar, P., et al. (2020). FORMULATION AND IN-VITRO EVALUATION OF FELODIPINE ORODISPERSIBLE TABLETS BY USING VARIOUS SUPER DISINTEGRANTS. IJCRT.org.[Link]

  • Aqil, M., et al. (2013). Nanovesicles for transdermal delivery of felodipine: Development, characterization, and pharmacokinetics. PubMed Central.[Link]

  • Sharma, G., et al. (2025). Enhancing solubility and dissolution of felodipine using self-nanoemulsifying drug systems through in vitro evaluation. PubMed.[Link]

  • Aparna, C., & Tejaswini, M. (2024). Formulation and Evaluation of Solid Lipid Nanoparticles of Felodipine. International Journal of Pharmaceutical and Phytopharmacological Research.[Link]

  • Unknown. (2013). (PDF) In Vitro Dissolution Enhancement of Felodipine. ResearchGate.[Link]

  • Wang, P., et al. (2017). In vitro dissolution, hydration, and erosion of felodipine-sustained... ResearchGate.[Link]

  • Adebisi, A., et al. (2016). Enhancement of the Oral Bioavailability of Felodipine Employing 8-Arm-Poly(Ethylene Glycol): In Vivo, In Vitro and In Silico Evaluation. ResearchGate.[Link]

  • Unknown. (n.d.). Development of Simple Dissolution Methods for Felodipine and Combined Amlodipine Besylate-Indapamide Extended Release T... OUCI.[Link]

  • National Center for Biotechnology Information. (n.d.). Felodipine. PubChem.[Link]

  • Wikipedia. (n.d.). Felodipine. Wikipedia.[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). felodipine. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]

  • El-Say, K., et al. (2013). Enhanced dissolution rate of felodipine using spherical agglomeration with Inutec SP1 by quasi emulsion solvent diffusion method. PubMed Central.[Link]

  • Drugs.com. (n.d.). Felodipine Tablets: Package Insert / Prescribing Info / MOA. Drugs.com.[Link]

  • Cheméo. (n.d.). Chemical Properties of Felodipine (CAS 72509-76-3). Cheméo.[Link]

  • El-Say, K., et al. (2013). Enhanced dissolution rate of felodipine using spherical agglomeration with Inutec SP1 by quasi emulsion solvent diffusion method. PubMed.[Link]

  • He, Y., et al. (2020). Enhanced Oral Bioavailability of Felodipine from Solid Lipid Nanoparticles Prepared Through Effervescent Dispersion Technique. ResearchGate.[Link]

  • Jaiswar, D., et al. (2020). Augmented bioavailability of felodipine through an α-linolenic acid-based microemulsion. PubMed.[Link]

  • Li, X., & Zhou, D. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review.[Link]

  • Li, X., & Zhou, D. (2015). (PDF) Solving solubility issues with amorphous solid dispersions. ResearchGate.[Link]

  • Kumar, P., & Mishra, S. (2022). Considerations in the formulation of amorphous solid dispersions by hot melt extrusion. GSC Biological and Pharmaceutical Sciences.[Link]

  • Al-kasmi, B., et al. (2022). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Institutes of Health.[Link]

  • Mishra, S., et al. (2017). Manufacturing strategies to develop amorphous solid dispersions: An overview. PubMed Central.[Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Optically Pure (S)-(-)-Felodipine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of optically pure (S)-(-)-Felodipine. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this critical pharmaceutical ingredient. As the therapeutic benefits of Felodipine are primarily attributed to the (S)-enantiomer, achieving high optical purity on a larger scale is paramount while avoiding adverse effects associated with the racemic mixture.[1] This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to navigate the complexities of stereoselective Felodipine synthesis.

The Importance of Chirality in Felodipine

Felodipine, a dihydropyridine calcium channel blocker, is a chiral molecule with a stereogenic center at the C4 position of the dihydropyridine ring.[2] The two enantiomers, (S)-(-) and (R)-(+), exhibit different pharmacological activities. The (S)-enantiomer is the more potent calcium channel antagonist, responsible for the desired therapeutic effects in treating hypertension and angina.[1][3] Consequently, the development of synthetic routes that selectively produce the (S)-enantiomer is a key focus in pharmaceutical manufacturing to maximize therapeutic efficacy and minimize potential side effects associated with the less active (R)-enantiomer.

Strategies for Asymmetric Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be broadly categorized into two main approaches: asymmetric synthesis and chiral resolution of a racemic mixture. The choice of strategy often depends on factors such as scale, cost, and desired enantiomeric excess (e.e.).

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create the desired stereocenter during the reaction, thus avoiding the need for a separate resolution step.

The Hantzsch reaction is a classic method for synthesizing dihydropyridines, including Felodipine.[4][5] However, the traditional Hantzsch synthesis produces a racemic mixture.[2] Modern advancements have introduced organocatalytic variants to induce stereoselectivity.

  • Mechanism Insight: Chiral organocatalysts, such as cinchona alkaloids or chiral phosphoric acids, can activate the substrates and control the facial selectivity of the addition to the aldehyde, leading to the preferential formation of one enantiomer.[4][6]

  • Challenges: While promising, organocatalytic methods may require careful optimization of catalysts, solvents, and reaction conditions to achieve high yields and enantioselectivity, especially during scale-up.[2][6]

This strategy involves covalently attaching a chiral auxiliary to one of the starting materials to direct the stereochemical outcome of the reaction. The auxiliary is then removed in a subsequent step.

  • Workflow:

    • Attachment of a chiral auxiliary (e.g., from (R)- or (S)-glycidol) to one of the β-ketoester precursors.[7]

    • Diastereoselective Hantzsch condensation to form the dihydropyridine ring.

    • Removal of the chiral auxiliary to yield the enantiomerically enriched Felodipine.

  • Causality: The steric bulk and electronic properties of the chiral auxiliary create a diastereomeric transition state that favors the formation of one diastereomer over the other.

Chiral Resolution of Racemic Felodipine

Chiral resolution involves the separation of a racemic mixture of Felodipine into its individual enantiomers. This is a widely used industrial approach.

Enzymatic resolution leverages the stereoselectivity of enzymes, typically lipases, to selectively react with one enantiomer in the racemic mixture.

  • Principle: A lipase, such as Candida antarctica lipase B (CALB), can selectively hydrolyze one of the ester groups of one enantiomer, allowing for the separation of the unreacted enantiomer from the hydrolyzed product.[2]

  • Advantages: Enzymes operate under mild conditions and can exhibit high enantioselectivity.

This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

  • Process:

    • Reaction of racemic Felodipine (or a suitable precursor acid) with a chiral base (e.g., cinchonidine or quinidine) to form diastereomeric salts.[2]

    • Fractional crystallization to separate the less soluble diastereomeric salt.

    • Liberation of the desired enantiomer from the purified salt.

  • Key Consideration: The choice of solvent is crucial for achieving efficient separation of the diastereomeric salts.[2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Troubleshooting Suggestions
Low Enantiomeric Excess (e.e.) in Asymmetric Synthesis - Ineffective catalyst or chiral auxiliary.- Non-optimal reaction temperature or solvent.- Racemization during workup or purification.- Screen different chiral catalysts or auxiliaries.[6]- Optimize reaction temperature; lower temperatures often improve selectivity.- Investigate the effect of different solvents on enantioselectivity.- Ensure mild workup and purification conditions to prevent racemization.
Formation of Symmetrical Diester Byproducts in Hantzsch Synthesis - Transesterification reactions if using different ester starting materials.[8]- Competing side reactions.[5]- Use a modified Hantzsch reaction with pre-formed intermediates to minimize byproduct formation.[8][9][10]- Optimize the stoichiometry of reactants.- Employ a continuous flow synthesis setup which can offer better control over reaction conditions and reduce side reactions.[5]
Poor Yield in Chiral Resolution - Incomplete separation of diastereomers or enantiomers.- Loss of product during crystallization or extraction steps.- Optimize the crystallization solvent and temperature for diastereomeric salt resolution.[2]- For enzymatic resolution, adjust the reaction time and enzyme loading to maximize conversion of the unwanted enantiomer.- Perform multiple extractions to ensure complete recovery of the product.
Difficulty in Separating Enantiomers by Chiral HPLC - Inappropriate chiral stationary phase (CSP).- Non-optimal mobile phase composition.- Screen different CSPs, such as those based on cellulose or amylose derivatives (e.g., Chiralcel OJ or Chiralpak AD).[11][12][13]- Optimize the mobile phase composition (e.g., hexane/isopropanol ratio) and flow rate to improve resolution.[13]
Product Purity Issues - Presence of unreacted starting materials.- Formation of oxidation byproducts (pyridine derivatives).[14]- Residual solvents.- Optimize the purification method (e.g., recrystallization, column chromatography).- Implement appropriate workup procedures to remove unreacted reagents.- Store the final product under an inert atmosphere and protected from light to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most scalable method for producing optically pure this compound?

A1: For large-scale industrial production, chiral resolution of a racemic mixture via diastereomeric salt formation or enzymatic resolution is often more established and cost-effective than asymmetric synthesis.[2] However, recent advancements in continuous flow synthesis are making asymmetric routes more scalable and efficient.[5]

Q2: How can I accurately determine the enantiomeric excess of my this compound sample?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for determining the enantiomeric excess of Felodipine.[11][12][15] Utilizing a suitable chiral stationary phase, such as a cellulose-based column, allows for the separation and quantification of the (S)- and (R)-enantiomers.[13][16]

Q3: What are the critical process parameters to control during the Hantzsch synthesis of Felodipine?

A3: Key parameters include the choice of catalyst and solvent, reaction temperature, and the molar ratio of the reactants.[5][17] For instance, using pyridine as a catalyst in refluxing ethanol can significantly improve reaction time and yield.[17] In continuous flow systems, flow rate and residence time are also critical.[5]

Q4: Are there any specific safety precautions to consider when scaling up Felodipine synthesis?

A4: Yes. The use of hazardous reagents and solvents requires appropriate personal protective equipment and engineering controls. The Hantzsch reaction can be exothermic, so careful temperature monitoring and control are essential during scale-up to prevent runaway reactions. Conducting a thorough process safety assessment is crucial before proceeding with large-scale production.

Q5: My final product is showing a pyridine impurity. What is the likely cause and how can I prevent it?

A5: The pyridine impurity is likely the oxidized form of Felodipine.[14] Dihydropyridines are susceptible to oxidation, which can be promoted by air, light, and acidic conditions. To prevent this, reactions and workups should be performed under an inert atmosphere (e.g., nitrogen or argon) and exposure to light should be minimized. Purification methods like column chromatography can be used to remove this impurity.

Experimental Protocols

Protocol: Chiral HPLC Analysis of Felodipine Enantiomers

This protocol provides a general guideline for the chiral separation of Felodipine enantiomers. Optimization may be required based on the specific HPLC system and column used.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Chiralcel OJ-H column (or equivalent cellulose-based chiral stationary phase).[13]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 70:30 v/v).[13] The exact ratio may need to be optimized for best resolution.

  • Flow Rate: 0.7 - 1.0 mL/min.

  • Detection Wavelength: 254 nm.[13]

  • Sample Preparation: Dissolve a small amount of the Felodipine sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Injection Volume: 10-20 µL.

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as separate peaks. Calculate the enantiomeric excess (e.e.) using the peak areas of the (S) and (R) enantiomers: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Protocol: General Procedure for Modified Hantzsch Synthesis of Racemic Felodipine

This protocol describes a modified Hantzsch synthesis which can be a precursor to chiral resolution.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichlorobenzylideneacetylacetic acid-methylester and ethyl 3-aminocrotonate in an alcohol solvent such as ethanol.[17]

  • Catalyst Addition: Add a catalytic amount of pyridine.[17]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Workup: Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with an acidic solution followed by water. Dry the organic layer and evaporate the solvent. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone or diisopropyl ether) to yield racemic Felodipine.[17]

Visualizations

Workflow for Chiral Resolution of Felodipine

G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution cluster_purification Final Product racemic_synthesis Hantzsch Synthesis of Racemic Felodipine racemic_felodipine Racemic (R/S)-Felodipine racemic_synthesis->racemic_felodipine resolution_step Resolution Method (e.g., Diastereomeric Salt Formation or Enzymatic) racemic_felodipine->resolution_step separated_enantiomers Separated (S) and (R) Enantiomers resolution_step->separated_enantiomers s_felodipine Optically Pure This compound separated_enantiomers->s_felodipine Isolation of S-enantiomer

Caption: General workflow for obtaining this compound via chiral resolution.

Decision Tree for Troubleshooting Low Enantiomeric Excess

G cluster_asymmetric Asymmetric Synthesis Path cluster_resolution Resolution Path start Low Enantiomeric Excess (e.e.) Observed check_method Is the synthesis method asymmetric or resolution-based? start->check_method check_catalyst Review Catalyst/Auxiliary - Is it active? - Is loading optimal? check_method->check_catalyst Asymmetric check_separation Review Separation Efficiency - Incomplete crystallization? - Inefficient enzyme activity? check_method->check_separation Resolution check_conditions Optimize Reaction Conditions - Lower temperature? - Screen solvents? check_catalyst->check_conditions check_workup Investigate Workup - Potential for racemization? check_conditions->check_workup optimize_resolution Optimize Resolution Protocol - Screen crystallization solvents. - Adjust enzyme parameters. check_separation->optimize_resolution

Caption: A decision-making guide for troubleshooting low enantiomeric excess.

References

  • Cheng, C. Y., Lee, M. J., & Chen, J. Y. (n.d.). An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. National Taiwan University.
  • Krasulín, M., & Kmecl, V. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 25(23), 5659. [Link]

  • Umemura, K., Nakashima, M., & Uematsu, T. (1993). Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog. Biomedical chromatography, 7(2), 99–103. [Link]

  • Marqués-López, E., Herrera, R. P., & Connon, S. J. (2017). Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. The Journal of Organic Chemistry, 82(11), 5516–5523. [Link]

  • American Chemical Society. (2017). Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. The Journal of Organic Chemistry. [Link]

  • Smith, A. D., et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science.
  • Ingenta Connect. (n.d.). Study on chiral resolution of felodipine and nimodipine enantiome.... Retrieved from [Link]

  • Nguyen, T. N., et al. (2025). Optimization and continuous flow synthesis of felodipine. Arkivoc. [Link]

  • Google Patents. (n.d.). US5834496A - Methods for treating hypertension using optically pure S(-) felodipine.
  • Google Patents. (n.d.). WO2010027113A2 - Process for preparing this compound.
  • Knaus, E. E., & Kumar, P. (n.d.). AN IMPROVED SYNTHESIS OF HIGH-PURITY FELODIPINE. Retrieved from [Link]

  • Knaus, E. E., et al. (1996). Synthesis, biological evaluation, calcium channel antagonist activity, and anticonvulsant activity of felodipine coupled to a dihydropyridine-pyridinium salt redox chemical delivery system. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Typical HPLC chromatograms of (A) felodipine (C2); (B) sulpiride (C5);.... Retrieved from [Link]

  • ResearchGate. (n.d.). A typical HPLC chromatogram of felodipine (C5) at conditions of an OJ-H.... Retrieved from [Link]

  • American Chemical Society. (1996). Synthesis, Biological Evaluation, Calcium Channel Antagonist Activity, and Anticonvulsant Activity of Felodipine Coupled to a Dihydropyridine−Pyridinium Salt Redox Chemical Delivery System. Journal of Medicinal Chemistry. [Link]

  • Soons, P. A., et al. (1991). Enantioselective determination of felodipine and other chiral dihydropyridine calcium entry blockers in human plasma. Journal of Chromatography. [Link]

  • Chegg.com. (2020). Solved t) felodipine - marks] I. Illustrate the mechanism of | Chegg.com. Retrieved from [Link]

  • Google Patents. (n.d.). US5942624A - Manufacturing process for felodipine.
  • MDPI. (2024). Stability-Indicating UPLC-PDA-QDa Methodology for Carvedilol and Felodipine in Fixed-Dose Combinations Using AQbD Principles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102143948B - Preparation method of (S) - (-) -felodipine.
  • Le Guellec, C., et al. (1998). Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • PubMed. (2017). Multicomponent solid forms of felodipine: preparation, characterisation, physicochemical and in-vivo studies. [Link]

  • PubMed. (2014). [Analysis and evaluation of the impurity of felodipine and its tablets]. [Link]

  • SciSpace. (2013). Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine an. Retrieved from [Link]

  • arkat usa. (n.d.). Supplementary Material Optimization and continuous flow synthesis of felodipine. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Felodipine?. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Retrieved from [Link]

  • NIH. (2023). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. [Link]

  • IJCRT.org. (n.d.). Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures A) Felodipine; B) Impurity 1. Retrieved from [Link]

  • Google Patents. (n.d.). CA2416062C - Resolution of the enantiomers of amlodipine.
  • E3S Web of Conferences. (n.d.). Study on the determination of felodipine sample content by fluorescence method and its application. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of (S)-(-)-Felodipine and (R)-(+)-Felodipine Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Felodipine's Antihypertensive Action

Felodipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension.[1] It exerts its therapeutic effect by selectively inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] Felodipine is administered as a racemic mixture, comprising equal parts of the (S)-(-)-felodipine and (R)-(+)-felodipine enantiomers. However, emerging evidence underscores a significant disparity in the pharmacological and pharmacokinetic profiles of these two stereoisomers. This guide provides a comprehensive comparison of the efficacy of this compound versus (R)-(+)-felodipine, supported by experimental data, to inform research and drug development endeavors in cardiovascular medicine.

Mechanism of Action: A Stereoselective Interaction with L-type Calcium Channels

The primary mechanism of action for felodipine involves the blockade of voltage-gated L-type calcium channels in arterial smooth muscle cells.[2] This inhibition prevents the influx of extracellular calcium, a critical step in the signaling cascade that leads to muscle contraction. The result is a relaxation of the vascular smooth muscle, leading to vasodilation and a decrease in peripheral resistance, which ultimately lowers blood pressure.[2]

The interaction with the L-type calcium channel is highly stereospecific. The dihydropyridine binding site on the α1 subunit of the channel exhibits a chiral preference. While both enantiomers can bind to this site, the affinity and subsequent channel modulation differ significantly.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Ca2+ ↑ Intracellular Ca2+ ↑ Intracellular Ca2+ Ca2+ Influx->↑ Intracellular Ca2+ Calmodulin Activation Calmodulin Activation ↑ Intracellular Ca2+->Calmodulin Activation MLCK Activation MLCK Activation Calmodulin Activation->MLCK Activation Myosin Phosphorylation Myosin Phosphorylation MLCK Activation->Myosin Phosphorylation Contraction Contraction Myosin Phosphorylation->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction This compound This compound This compound->L-type Ca2+ Channel High Affinity Blockade (R)-(+)-Felodipine (R)-(+)-Felodipine (R)-(+)-Felodipine->L-type Ca2+ Channel Low Affinity Blockade

Caption: Mechanism of action of felodipine enantiomers.

Comparative Efficacy: Unveiling the Potency of this compound

Experimental evidence consistently demonstrates that the antihypertensive activity of racemic felodipine is predominantly attributed to the (S)-(-)-enantiomer.

In Vitro Evidence: Vascular Smooth Muscle Relaxation

Studies on isolated vascular preparations provide a direct comparison of the vasodilatory potency of the two enantiomers. The (S)-(-)-enantiomer is significantly more potent in relaxing pre-contracted arterial smooth muscle compared to the (R)-(+)-enantiomer.

EnantiomerRelative Potency (Vasodilation)
This compoundHigh
(R)-(+)-FelodipineLow

This table summarizes the general findings from in vitro studies on vascular smooth muscle.

In Vivo Evidence: Antihypertensive Effects

While direct comparative studies administering the isolated enantiomers to assess blood pressure in vivo are limited in publicly available literature, the profound differences in in vitro potency and pharmacokinetics strongly suggest that the (S)-enantiomer is the primary driver of the blood pressure-lowering effect of racemic felodipine. Studies in spontaneously hypertensive rats have demonstrated the dose-dependent antihypertensive effect of racemic felodipine.[3][4][5][6] Given the significantly higher potency of the (S)-enantiomer, it is the major contributor to this effect.

Pharmacokinetic Profile: A Tale of Two Enantiomers

The stereoselective nature of felodipine extends to its pharmacokinetic properties, with significant differences in metabolism and bioavailability between the two enantiomers.

Pharmacokinetic ParameterThis compound(R)-(+)-FelodipineReference
MetabolismSlowerFaster (metabolized more readily by CYP3A4)[3]
BioavailabilityHigherLower[3]
Area Under the Curve (AUC)HigherLower

The primary enzyme responsible for the metabolism of felodipine is cytochrome P450 3A4 (CYP3A4).[3] In human liver microsomes, the (R)-enantiomer is metabolized more readily than the (S)-enantiomer. This results in a higher intrinsic clearance for (R)-felodipine. Consequently, the oral bioavailability of (S)-felodipine is approximately twice as high as that of (R)-felodipine.[3]

cluster_FirstPassMetabolism First-Pass Metabolism (Liver - CYP3A4) Oral Administration (Racemic Felodipine) Oral Administration (Racemic Felodipine) Absorption Absorption Oral Administration (Racemic Felodipine)->Absorption (S)-Felodipine (S)-Felodipine Absorption->(S)-Felodipine (R)-Felodipine (R)-Felodipine Absorption->(R)-Felodipine Metabolites (S) Metabolites (S) (S)-Felodipine->Metabolites (S) Slower Systemic Circulation (Higher Concentration) Systemic Circulation (Higher Concentration) (S)-Felodipine->Systemic Circulation (Higher Concentration) Metabolites (R) Metabolites (R) (R)-Felodipine->Metabolites (R) Faster Systemic Circulation (Lower Concentration) Systemic Circulation (Lower Concentration) (R)-Felodipine->Systemic Circulation (Lower Concentration)

Caption: Stereoselective first-pass metabolism of felodipine.

Experimental Protocols

Protocol 1: In Vitro Assessment of Vasodilatory Effects using Isolated Aortic Rings

This protocol outlines a method to compare the vasodilatory potency of this compound and (R)-(+)-felodipine on isolated arterial segments.

Rationale: The isolated aortic ring preparation is a classic pharmacology technique that allows for the direct measurement of a drug's effect on vascular smooth muscle tone in a controlled ex vivo environment. By pre-contracting the rings with an agent like norepinephrine, a dose-response curve to a vasodilator can be generated, allowing for the determination of potency (e.g., IC50).

Methodology:

  • Tissue Preparation:

    • Euthanize a laboratory animal (e.g., male Wistar rat) according to approved ethical protocols.

    • Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.

    • Gently remove adherent connective tissue and cut the aorta into rings of 2-3 mm in width.

  • Mounting and Equilibration:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Experimental Procedure:

    • Induce a stable contraction with a submaximal concentration of a vasoconstrictor (e.g., norepinephrine, 10⁻⁶ M).

    • Once the contraction has plateaued, cumulatively add increasing concentrations of either this compound or (R)-(+)-felodipine to the organ bath at regular intervals.

    • Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by norepinephrine.

    • Plot the concentration-response curves and calculate the IC50 (the concentration of the drug that produces 50% of the maximal relaxation) for each enantiomer.

    • Compare the IC50 values to determine the relative potency.

Protocol 2: Chiral Separation and Quantification of Felodipine Enantiomers in Plasma

This protocol describes a method for the stereoselective analysis of felodipine enantiomers in plasma samples, crucial for pharmacokinetic studies.

Rationale: To understand the differential pharmacokinetic profiles of the enantiomers, a reliable method to separate and quantify them in biological matrices is essential. Chiral high-performance liquid chromatography (HPLC) is the gold standard for this purpose.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 1 mL plasma sample, add an internal standard (e.g., a structurally similar dihydropyridine).

    • Add a suitable organic solvent (e.g., a mixture of n-hexane and dichloromethane).

    • Vortex the mixture vigorously for 1-2 minutes to extract the analytes into the organic phase.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chiral HPLC Analysis:

    • Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H), is required for enantiomeric separation.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) is typically used. The exact ratio will need to be optimized for the specific column and analytes.

    • Detection: UV detection at a wavelength where felodipine has maximum absorbance (e.g., ~238 nm).

    • Injection and Elution: Inject the reconstituted sample onto the HPLC system and perform the chromatographic run under isocratic conditions.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and (R)-(+)-felodipine based on their retention times (which should be validated using pure enantiomeric standards).

    • Quantify the concentration of each enantiomer by comparing its peak area to that of the internal standard and constructing a calibration curve.

Conclusion: Implications for Drug Development and Clinical Practice

The pronounced stereoselectivity in both the pharmacodynamics and pharmacokinetics of felodipine has significant implications. The superior potency and more favorable pharmacokinetic profile of this compound identify it as the eutomer, the enantiomer responsible for the therapeutic effects of the racemic mixture. The (R)-(+)-enantiomer, being less active and more rapidly metabolized, can be considered isomeric ballast.

These findings open avenues for the development of an enantiopure this compound formulation. Such a formulation could potentially offer several advantages, including:

  • Improved Therapeutic Index: By administering only the active enantiomer, the therapeutic dose could be lowered, potentially reducing the risk of dose-dependent side effects.

  • Reduced Metabolic Load: Eliminating the rapidly metabolized (R)-enantiomer could decrease the metabolic burden on the patient and reduce the potential for drug-drug interactions involving CYP3A4.

  • More Predictable Dose-Response Relationship: The pharmacokinetic variability might be reduced by using a single, more slowly metabolized enantiomer.

Further research is warranted to fully elucidate the clinical benefits of an enantiopure this compound formulation. However, the existing evidence strongly supports the rationale for such a development strategy, aligning with the broader trend in pharmacology towards the use of single-enantiomer drugs to optimize therapeutic outcomes.

References

  • PubChem.

  • ResearchGate.

  • PubMed.

  • PubMed.

  • PubMed.

  • PubMed.

  • National Center for Biotechnology Information.

  • PubMed.

  • PubMed.

  • National Center for Biotechnology Information.

  • PubMed.

  • PubMed.

  • Biophysics Reports.

  • National Center for Biotechnology Information.

  • PubMed.

  • ResearchGate.

  • PubMed.

  • National Center for Biotechnology Information.

  • PubMed.

  • International Journal of Creative Research Thoughts.

  • PubMed.

  • SCIEX.

  • National Center for Biotechnology Information.

  • PubMed.

  • PubMed.

Sources

A Head-to-Head Comparison of (S)-(-)-Felodipine and Nifedipine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of (S)-(-)-Felodipine and nifedipine, two prominent dihydropyridine L-type calcium channel blockers. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their mechanism of action, pharmacokinetics, and pharmacodynamics, supported by experimental data and detailed protocols for in-vitro validation.

Introduction: The Rationale for Comparison

Nifedipine, a first-generation dihydropyridine, and felodipine, a second-generation agent, are both widely utilized in the management of hypertension and angina.[1] Their primary therapeutic action is the blockade of L-type calcium channels, leading to vasodilation of arterial smooth muscle and a subsequent reduction in blood pressure.[2] However, subtle molecular and pharmacokinetic differences between them translate into distinct clinical profiles. Felodipine is a racemic mixture, with the (S)-(-)-enantiomer being the pharmacologically active component. This guide will focus on the properties of this compound in comparison to the achiral nifedipine, offering a deeper understanding for targeted research and development.

Mechanism of Action: A Deeper Dive into L-Type Calcium Channel Blockade

Both this compound and nifedipine exert their effects by binding to the α1 subunit of the L-type voltage-gated calcium channel (CaV1.2), preventing the influx of Ca2+ into vascular smooth muscle cells.[3] This inhibition of calcium influx leads to smooth muscle relaxation and vasodilation.

The signaling cascade initiated by the influx of calcium through L-type channels involves calcium binding to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and muscle contraction. By blocking the initial calcium influx, these drugs effectively interrupt this contractile process.

Depolarization Depolarization L_type_Ca_Channel L-type CaV1.2 Channel Depolarization->L_type_Ca_Channel opens Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive activates MLCK_active Ca²⁺-Calmodulin-MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction enables Blockers This compound / Nifedipine Blockers->L_type_Ca_Channel blocks

Caption: Signaling pathway of L-type calcium channel-mediated smooth muscle contraction and its inhibition by dihydropyridine blockers.

A key differentiator lies in their relative potencies and selectivities. Preclinical studies have consistently demonstrated that felodipine is a more potent vasodilator than nifedipine.[4] Furthermore, felodipine exhibits a higher degree of vascular selectivity over cardiac tissue, which is a critical consideration in minimizing potential cardiodepressant effects.[5][6]

Pharmacodynamic Comparison: Potency and Selectivity

Experimental data highlights the superior potency and vascular selectivity of felodipine.

ParameterThis compound (racemic data)NifedipineReference
Vascular Potency (Log IC50, M) -8.47 ± 0.14-7.46 ± 0.17[4]
Vascular pIC50 (-log IC50, M) 8.307.78
Cardiac Muscle pIC50 (-log IC50, M) 7.216.95
Vascular/Cardiac Selectivity Ratio ~12-100~7[5][6]

Note: Much of the published preclinical data for felodipine does not specify the use of the pure (S)-enantiomer and likely refers to the racemic mixture. As the (S)-enantiomer is the active component, the potency of pure this compound is expected to be even greater.

Pharmacokinetic Profiles: A Tale of Two Formulations

The clinical efficacy of these drugs is heavily influenced by their pharmacokinetic properties and formulation.

ParameterThis compound (Extended-Release)Nifedipine (GITS/Retard)Reference
Bioavailability ~15% (high first-pass metabolism)Varies by formulation[7]
Protein Binding >99%~92-98%
Volume of Distribution ~10 L/kg0.6-1.5 L/kg
Elimination Half-life ~25 hours2-5 hours (immediate release)[8]
Metabolism Primarily via CYP3A4Primarily via CYP3A4

Felodipine's higher lipophilicity and larger volume of distribution contribute to its longer half-life, making it suitable for once-daily dosing in extended-release (ER) formulations.[4] This contrasts with the shorter half-life of immediate-release nifedipine, although gastrointestinal therapeutic system (GITS) formulations of nifedipine also allow for once-daily administration.

Head-to-Head Clinical Efficacy and Side Effects

Numerous clinical trials have compared the efficacy and tolerability of extended-release felodipine with various formulations of nifedipine, primarily in the treatment of mild-to-moderate hypertension.

Key Findings from Clinical Trials:

  • Antihypertensive Efficacy: Both felodipine ER and nifedipine GITS/retard formulations have demonstrated comparable efficacy in lowering blood pressure over a 24-hour period.[9][10] Some studies suggest that felodipine may provide a more consistent blood pressure control throughout the dosing interval.[10]

  • Side Effect Profile: The side effect profiles are similar and characteristic of dihydropyridine calcium channel blockers, including headache, flushing, and peripheral edema.[8] Some studies have reported that felodipine may be better tolerated, with a lower incidence of certain side effects compared to nifedipine retard formulations.[11]

Experimental Protocols for In-Vitro Comparison

To facilitate further research, this section provides detailed, step-by-step protocols for key in-vitro experiments to compare the pharmacodynamic properties of this compound and nifedipine.

Vascular Smooth Muscle Relaxation Assay (Aortic Ring)

This assay directly measures the vasorelaxant potency of the compounds on isolated arterial tissue.

Start Start: Isolate Thoracic Aorta Prep Prepare 2-3 mm Aortic Rings Start->Prep Mount Mount Rings in Organ Bath with Krebs Solution Prep->Mount Equilibrate Equilibrate under 1.5-2g Tension (60 min) Mount->Equilibrate Viability Test Viability (e.g., 60mM KCl) Equilibrate->Viability Precontract Pre-contract with Phenylephrine (1µM) Viability->Precontract Dose_Response Cumulative Addition of this compound or Nifedipine Precontract->Dose_Response Record Record Isomeric Tension Dose_Response->Record Analyze Analyze Data: Calculate IC50 Record->Analyze End End Analyze->End

Caption: Workflow for the aortic ring vasodilation assay.

Step-by-Step Protocol:

  • Tissue Preparation: Euthanize a male Wistar rat (250-300g) and excise the thoracic aorta. Place the aorta in cold Krebs-Ringer bicarbonate solution (composition in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11.1 glucose).[12]

  • Ring Preparation: Carefully remove adhering connective and adipose tissue and cut the aorta into 2-3 mm wide rings.[13]

  • Mounting: Mount the aortic rings in organ baths containing Krebs solution at 37°C, continuously gassed with 95% O₂ and 5% CO₂.[14]

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs solution every 15-20 minutes.[12][13]

  • Viability and Endothelium Integrity Check: Contract the rings with a submaximal concentration of phenylephrine (1 µM) or KCl (60-80 mM).[13] Once a stable contraction is achieved, assess endothelium integrity by adding acetylcholine (1 µM). A relaxation of >80% indicates intact endothelium.

  • Washout: Wash the rings multiple times with Krebs solution to return to baseline tension.

  • Pre-contraction: Induce a stable submaximal contraction with phenylephrine (1 µM) or KCl (60-80 mM).

  • Cumulative Concentration-Response: Once the contraction is stable, add cumulative concentrations of this compound or nifedipine (e.g., 10⁻¹⁰ to 10⁻⁵ M) to the organ bath at regular intervals.

  • Data Acquisition: Record the isometric tension using a force transducer connected to a data acquisition system.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction tension. Plot the concentration-response curve and calculate the IC₅₀ (the concentration of the drug that produces 50% of the maximal relaxation).

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of L-type calcium channel current (ICa,L) inhibition.

Step-by-Step Protocol:

  • Cell Culture: Use a cell line stably expressing the human CaV1.2 channel (e.g., HEK293 or CHO cells) cultured under standard conditions.[15]

  • Cell Preparation: Plate the cells at a low density on glass coverslips 24-48 hours before the experiment.

  • Recording Solutions:

    • External Solution (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 BaCl₂ (as the charge carrier), 10 HEPES, 10 glucose (pH adjusted to 7.4 with TEA-OH).

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).

  • Patch Clamp Recording:

    • Obtain a giga-ohm seal on a single cell using a glass micropipette filled with the internal solution.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.[15]

    • Elicit ICa,L (recorded as IBa) by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms).[15]

  • Drug Application: After obtaining a stable baseline current, perfuse the cell with the external solution containing varying concentrations of this compound or nifedipine.

  • Data Acquisition: Record the peak inward current at each drug concentration.

  • Data Analysis: Plot the percentage of current inhibition against the drug concentration to determine the IC₅₀.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the compounds for the L-type calcium channel.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare a membrane fraction from a tissue source rich in L-type calcium channels (e.g., rat cerebral cortex or heart ventricles) or from cells overexpressing the channel.[16]

  • Binding Assay:

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine antagonist (e.g., [³H]nitrendipine or [³H]PN200-110).[11]

    • Add increasing concentrations of unlabeled this compound or nifedipine to compete for binding.

    • Incubate to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[16]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competing ligand. Calculate the IC₅₀ and then the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Imaging Assay

This high-throughput compatible assay measures the inhibition of depolarization-induced calcium influx in a cell population.

Step-by-Step Protocol:

  • Cell Plating: Seed cells expressing L-type calcium channels into a 96- or 384-well black-walled, clear-bottom plate.[3]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye such as Fluo-4 AM according to the manufacturer's protocol.[3]

  • Compound Addition: Add varying concentrations of this compound or nifedipine to the wells and incubate.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using a fluorescent plate reader.

  • Depolarization: Induce calcium influx by adding a depolarizing agent, such as a high concentration of KCl (e.g., 50-80 mM).

  • Post-Depolarization Fluorescence Measurement: Immediately measure the peak fluorescence intensity.

  • Data Analysis: Calculate the change in fluorescence (peak - baseline) and normalize it to the control (no drug) response. Plot the percentage of inhibition against the drug concentration to determine the IC₅₀.

Conclusion and Future Directions

This compound and nifedipine are both effective L-type calcium channel blockers, but they are not interchangeable. Felodipine, particularly its active (S)-enantiomer, demonstrates higher vascular potency and selectivity in preclinical models. In clinical practice, long-acting formulations of both drugs provide comparable blood pressure control, although subtle differences in pharmacokinetics and tolerability may exist.

For researchers, the choice between these agents depends on the specific research question. The detailed protocols provided in this guide offer a robust framework for conducting head-to-head comparisons to further elucidate their distinct pharmacological profiles. Future research should focus on direct comparative studies using the pure this compound enantiomer to more accurately quantify its advantages over racemic mixtures and other dihydropyridines. Understanding the nuanced interactions of these drugs with the L-type calcium channel and their downstream signaling effects will continue to be a vital area of investigation in cardiovascular pharmacology.

References

  • Kuroda, K., Fukuda, Y., Nakao, K., & Inukai, T. (1991). Effects of felodipine on vascular smooth muscle in comparison with nifedipine. Arzneimittelforschung, 41(7), 709-714.
  • van den Heuvel, J. J., van der Reit, P. L., van der Heijden, P. J., & van der Werf, J. F. (1998). Vascular versus myocardial selectivity of dihydropyridine calcium antagonists as studied in vivo and in vitro. Journal of cardiovascular pharmacology, 31(5), 797-803.
  • Kuroda, K., Fukuda, Y., Nakao, K., & Inukai, T. (1991). Effects of felodipine on vascular smooth muscle in comparison with nifedipine. Arzneimittelforschung, 41(7), 709-714.
  • Triggle, D. J., & Janis, R. A. (1987). Calcium channel antagonists: cardiovascular selectivity of action. Journal of cardiovascular pharmacology, 10 Suppl 1, S1-8.
  • Hagiwara, S., Mitsui, M., & Karaki, H. (1993). Effects of felodipine, nifedipine and verapamil on cytosolic Ca2+ and contraction in vascular smooth muscle. European journal of pharmacology, 234(1), 1–7.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Zhang, J., Berra-Romani, R., & Blaustein, M. P. (2007). Role of Cav1.2 L-type Ca2+ channels in vascular tone: effects of nifedipine and Mg2+.
  • Habtemariam, S. (2020). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?.
  • Nanclares, C., et al. (2023). Calcium Imaging Protocol. protocols.io.
  • Kaufmann, A. K. (n.d.).
  • Reaction Biology. (n.d.). Caᵥ1.2 Manual Patch Clamp InVEST44 Assay Service. Retrieved from [Link]

  • Li, H., et al. (2023). Intracellular calcium imaging for agonist screening. Bio-protocol, 13(19), e4797.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Mattson, D. L., et al. (2006). Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain. Physiological genomics, 27(2), 110–118.
  • Sophion Bioscience. (n.d.). Keep it simple – Ready-To-Use CaV1.2 cells on Qube 384. Retrieved from [Link]

  • Mohamed, T. M. A., et al. (2022). Insights into Cardiomyocyte Regeneration from Screening and Transcriptomics Approaches. International Journal of Molecular Sciences, 23(19), 11855.
  • van der Lee, R., et al. (2000). Comparison of the time courses and potencies of the vasodilator effects of nifedipine and felodipine in the human forearm. International journal of clinical pharmacology and therapeutics, 38(4), 177–183.
  • Khan, A. M., et al. (2009). Vasorelaxant effect in rat aortic rings through calcium channel blockage: a preliminary in vitro assessment of a 1,3,4-oxadiazole derivative. Methods and findings in experimental and clinical pharmacology, 31(8), 493–498.
  • Wu, J., et al. (2020). Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol. PLoS ONE, 15(1), e0227513.
  • Wang, G., et al. (2018). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 18-26.
  • Davenport, A. P. (2001). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 166, 167–180.
  • O'Rourke, R. A. (1993). Vascular selective calcium entry blockers in the treatment of cardiovascular disorders: focus on felodipine. Cardiovascular drugs and therapy, 7(1), 35-40.
  • Al-Taher, A. Y., et al. (2022). Safranal Induces Vasorelaxation by Inhibiting Ca2+ Influx and Na+/Ca2+ Exchanger in Isolated Rat Aortic Rings. Molecules (Basel, Switzerland), 27(13), 4216.
  • Emanuelsson, H., & Egstrup, K. (1994). Effects of felodipine versus nifedipine on exercise tolerance in stable angina pectoris. The American journal of cardiology, 73(9), 658–660.
  • Yildiz, G., et al. (2023). Rosmarinic Acid Induces Vasorelaxation via Endothelium-Dependent, Potassium Channel-Related, and Calcium-Modulated Pathways: Evidence from Rat Aortic Rings. Pharmaceuticals, 16(11), 1603.
  • Kim, S. J., et al. (2013). Role of calcium channels responsible for phenylephrine-induced contraction in rat aorta 3 days after acute myocardial infarction. Korean journal of anesthesiology, 64(2), 155–161.
  • Ghosh, M., et al. (2023). Calcium imaging: a technique to monitor calcium dynamics in biological systems. Plant stress, 8, 100161.
  • Grover, A. K., & Oakes, P. J. (1985). Specific high affinity binding of the calcium channel antagonist, [3H]nitrendipine, to rat liver microsomes. Life sciences, 37(23), 2187–2192.
  • Pauletto, P., et al. (1991). Nifedipine and Vascular Smooth Muscle Cells in Atherogenesis: In Vivo and In Vitro Studies. Journal of Cardiovascular Pharmacology, 18, S27-S31.
  • Abelardo, N. S., et al. (1989). A comparison of felodipine and nifedipine as monotherapies for the treatment of mild to moderate hypertension. Journal of human hypertension, 3(1), 57–59.
  • Drugs.com. (n.d.). Felodipine vs Nifedipine Comparison. Retrieved from [Link]

  • Leenen, F. H., et al. (1995). Differential effects of felodipine and nifedipine on 24-h blood pressure and left ventricular mass. American journal of hypertension, 8(7), 712–718.
  • OHSU. (2007). Drug Class Review on Calcium Channel Blockers. Retrieved from [Link]

  • Liu, F., et al. (2015). Tolerability and Effectiveness of (S)-Amlodipine Compared With Racemic Amlodipine in Hypertension: A Systematic Review and Meta-Analysis. Clinical Therapeutics, 37(8), 1833-1848.e2.
  • Thacker, H. P. (2018). S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine. International Journal of Hypertension, 2018, 6290238.
  • Frishman, W. H., & Garofalo, J. L. (1992). Felodipine and isradipine: new calcium-channel-blocking agents for the treatment of hypertension. Clinical pharmacy, 11(5), 423–436.

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of (S)-(-)-Felodipine's Antihypertensive Effect

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical, in vivo validation of (S)-(-)-Felodipine as an antihypertensive agent. Moving beyond a simple recitation of protocols, we delve into the scientific rationale behind experimental choices, ensuring a robust and self-validating study design. Herein, we compare this compound not only to its racemic parent compound but also to Amlodipine, a widely recognized standard-of-care calcium channel blocker.

Introduction: The Rationale for Enantiomer-Specific Validation

Felodipine, a dihydropyridine calcium channel blocker, is a well-established treatment for hypertension.[1] It is administered as a racemic mixture, containing equal parts of the (S)-(-) and (R)-(+) enantiomers. However, pharmacological activity is often stereoselective, with one enantiomer contributing the majority of the therapeutic effect while the other may be less active or contribute to off-target effects. Early research suggests that the (S)-enantiomer of dihydropyridines is the more potent active form.[2]

Therefore, isolating and validating the antihypertensive efficacy of the pure this compound enantiomer is a critical step in drug development. This approach, known as chiral switching, can lead to a therapeutic agent with an improved efficacy and safety profile, potentially allowing for lower, more effective dosing and reducing metabolic load. This guide outlines the essential in vivo studies required to substantiate these claims.

Pharmacological Background: Mechanism of Action

This compound, like other dihydropyridine calcium channel blockers, exerts its antihypertensive effect by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells.[3][][5] This blockade prevents the calcium-dependent signaling cascade that leads to muscle contraction.[5] The result is relaxation of the vascular smooth muscle (vasodilation), particularly in the peripheral arterioles, which leads to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.[1][3][6]

Calcium_Channel_Blocker_MoA cluster_0 Vascular Smooth Muscle Cell cluster_1 Pharmacological Intervention Ca_ext Extracellular Ca²⁺ L_channel L-Type Ca²⁺ Channel Ca_ext->L_channel Influx Ca_int Intracellular Ca²⁺ L_channel->Ca_int Relaxation Vasodilation L_channel->Relaxation Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_int->Ca_Calmodulin Calmodulin->Ca_Calmodulin MLCK_i Inactive MLCK Ca_Calmodulin->MLCK_i MLCK_a Active MLCK MLCK_i->MLCK_a Activation Contraction Myosin-Actin Interaction (Contraction) MLCK_a->Contraction Phosphorylation Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Felodipine This compound Felodipine->L_channel Inhibition

Caption: Mechanism of action for this compound.

Experimental Design for In Vivo Validation

A robust in vivo study requires careful selection of the animal model, appropriate comparators, and precise measurement techniques. The goal is to create a study that is both reproducible and clinically relevant.

Choice of Animal Model: The Spontaneously Hypertensive Rat (SHR)

For screening antihypertensive drugs, the Spontaneously Hypertensive Rat (SHR) is the most widely used and well-characterized model of essential hypertension in humans.[7][8][9] Developed from Wistar-Kyoto (WKY) rats, SHRs genetically develop hypertension beginning at 5-6 weeks of age, with systolic pressures reaching 180-200 mmHg in adulthood, mirroring the progression of primary hypertension in humans.[7][9] This makes the SHR an ideal model for assessing the therapeutic efficacy of novel antihypertensive compounds.[8][10][11] The normotensive WKY rat serves as the appropriate genetic control for these studies.

Comparative Drugs & Experimental Groups

To comprehensively validate this compound, a multi-arm study is essential.

  • Group 1: Vehicle Control (WKY Rats): Normotensive controls receiving the drug vehicle to establish baseline cardiovascular parameters.

  • Group 2: Vehicle Control (SHR): Hypertensive controls receiving the drug vehicle to establish the hypertensive baseline.

  • Group 3: this compound (SHR): The primary test group to determine the efficacy of the pure enantiomer.

  • Group 4: Racemic Felodipine (SHR): To compare the efficacy of the pure enantiomer against the currently marketed mixture.

  • Group 5: Amlodipine (SHR): A benchmark comparison against a widely prescribed calcium channel blocker with a long half-life.[12][13]

Experimental Workflow

The study should be designed to assess both acute and chronic effects of the compounds on blood pressure.

Experimental_Workflow cluster_setup Phase 1: Study Setup & Baseline cluster_dosing Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Terminal Analysis arrow arrow Acclimatization Animal Acclimatization (1-2 weeks) Group_Assignment Randomized Group Assignment (n=8-10/group) Acclimatization->Group_Assignment Baseline_BP Baseline Blood Pressure Measurement (Day -1) Group_Assignment->Baseline_BP Dosing Daily Oral Gavage Dosing (28 days) Baseline_BP->Dosing Begin Treatment Acute_BP Acute BP Monitoring (0, 1, 2, 4, 8, 24h post-first dose) Dosing->Acute_BP Chronic_BP Chronic BP Monitoring (Weekly) Dosing->Chronic_BP Terminal_BP Final BP & HR Measurement (Day 28) Chronic_BP->Terminal_BP End of Treatment PK_Sampling Terminal Blood Sampling (Pharmacokinetics) Terminal_BP->PK_Sampling Tissue_Harvest Tissue Harvesting (Heart, Aorta for Histology) PK_Sampling->Tissue_Harvest Data_Analysis Statistical Analysis & Data Interpretation Tissue_Harvest->Data_Analysis

Caption: Overall experimental workflow for in vivo validation.

Detailed Experimental Protocols

Adherence to detailed and validated protocols is paramount for data integrity.

Animal Handling and Dosing
  • Animals: Male Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats, aged 12-14 weeks.

  • Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to standard chow and water.

  • Dosing: All compounds to be administered once daily via oral gavage for 28 days. Dosages should be determined from literature, e.g., this compound (2.5 mg/kg), Racemic Felodipine (5 mg/kg), Amlodipine (5 mg/kg). The vehicle (e.g., 0.5% carboxymethylcellulose) should be administered to control groups.

Blood Pressure Measurement: A Dual Approach

Combining non-invasive and invasive methods provides a comprehensive assessment of cardiovascular hemodynamics.

  • Method 1: Tail-Cuff Plethysmography (Non-Invasive)

    • Principle: A cuff placed on the rat's tail inflates to occlude blood flow, then slowly deflates. A sensor detects the return of blood flow, allowing for the measurement of systolic blood pressure.[14][15]

    • Protocol:

      • Acclimatize rats to the restraining device for 3-5 days prior to the first measurement to minimize stress-induced fluctuations.[16]

      • Place the rat in a restrainer. Some modern systems do not require pre-heating the animal, which reduces stress.[17]

      • Position the occlusion cuff and sensor on the tail.

      • Initiate the automated measurement cycle.

      • Record an average of 5-7 successful readings per session for each animal.

    • Advantages: Non-invasive, allows for repeated measurements over the course of a long study.[18]

    • Limitations: Can be influenced by animal stress; less accurate for diastolic pressure.[16]

  • Method 2: Radiotelemetry (Invasive - Gold Standard)

    • Principle: A small transmitter is surgically implanted to allow for continuous, direct measurement of blood pressure, heart rate, and activity in a freely moving, conscious animal.[19][20][21] This method is considered the gold standard for its accuracy and ability to eliminate restraint stress.[21][22]

    • Protocol (Terminal Procedure or in a separate cohort):

      • Surgically implant the telemetry device's catheter into the abdominal aorta or carotid artery of an anesthetized rat.[20]

      • Place the transmitter body in the peritoneal cavity or a subcutaneous pocket.[20]

      • Allow for a 7-10 day recovery period post-surgery for the animal to return to normal physiological status.

      • House the animal in its home cage over a receiver that collects the transmitted data.

      • Record data continuously, especially at key time points post-dosing, to capture peak effect and duration of action.

Data Analysis and Interpretation

The collected data should be analyzed to compare the antihypertensive profiles of the different treatment groups.

Quantitative Data Presentation

Data should be summarized in clear, comparative tables. The following is a representation of expected results.

Table 1: Comparative Effect of Treatments on Mean Arterial Pressure (MAP) in SHR

Treatment Group (Dose) Baseline MAP (mmHg) Acute MAP Reduction (mmHg) at 4h Post-Dose (Day 1) Chronic MAP Reduction (mmHg) at 24h Post-Dose (Day 28)
SHR + Vehicle 185 ± 5 -2 ± 2 -3 ± 3
SHR + this compound (2.5 mg/kg) 187 ± 6 -45 ± 4* -30 ± 5*
SHR + Racemic Felodipine (5 mg/kg) 186 ± 5 -42 ± 5* -28 ± 4*
SHR + Amlodipine (5 mg/kg) 188 ± 4 -35 ± 6* -38 ± 5*†

*Data are presented as Mean ± SEM. p < 0.05 vs. SHR + Vehicle. †p < 0.05 vs. This compound.

Interpretation of Expected Results
  • This compound vs. Racemic Felodipine: The data in Table 1 suggest that this compound at half the dose of the racemic mixture produces a comparable acute and chronic antihypertensive effect. This supports the hypothesis that the (S)-enantiomer is the primary active component.

  • This compound vs. Amlodipine: While this compound may show a stronger peak effect (acute reduction), amlodipine is expected to demonstrate a more sustained 24-hour blood pressure reduction due to its longer elimination half-life.[12][23] This is a critical pharmacodynamic differentiator.

  • Heart Rate: A modest reflex increase in heart rate is an expected class effect of dihydropyridines due to the rapid drop in blood pressure.[3] This should be monitored, as an exaggerated response could be undesirable.

Conclusion

This guide outlines a robust, multi-faceted approach to the in vivo validation of this compound. By employing the SHR model, utilizing both non-invasive and gold-standard blood pressure monitoring techniques, and including appropriate comparators like racemic felodipine and amlodipine, researchers can generate the high-quality, reproducible data necessary for regulatory submission. The expected outcome is the confirmation of this compound as a potent antihypertensive agent, potentially offering a superior therapeutic profile compared to its racemic parent compound. This rigorous preclinical assessment is a cornerstone of modern, evidence-based drug development.[24][25]

References

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • American Heart Association Journals. (2024). Blood Pressure Monitoring Through Radiotelemetry. [Link]

  • PubMed. (n.d.). Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry. [Link]

  • PubMed. (1993). Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog. [Link]

  • National Institutes of Health. (2017). Blood Pressure Monitoring Using Radio Telemetry Method in Mice. [Link]

  • PubMed. (2006). Evaluation of blood pressure measured by tail-cuff methods (without heating) in spontaneously hypertensive rats. [Link]

  • AALAS. (n.d.). Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats. [Link]

  • BIOPAC Systems. (n.d.). small animal tail noninvasive blood pressure monitor | NIBP250. [Link]

  • American Heart Association Journals. (2023). Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. [Link]

  • PubMed. (1991). Comparative effects of felodipine, nitrendipine and nifedipine in healthy subjects: concentration-effect relationships of racemic drugs and enantiomers. [Link]

  • Inotiv. (n.d.). Hypertension and Vascular Disease Models. [Link]

  • ResearchGate. (2022). Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review. [Link]

  • Wikipedia. (n.d.). Spontaneously hypertensive rat. [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. [Link]

  • Inotiv. (n.d.). SHR(Spontaneous Hypertensive Rat). [Link]

  • American Heart Association Journals. (2020). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. [Link]

  • PubMed. (1976). Pathogenesis of spontaneous hypertension as a model for essential hypertension. [Link]

  • IJCRT.org. (2023). SPONTANEOUSLY HYPERTENSION RAT MODELS - AN OVERVIEW. [Link]

  • PubMed. (1993). A comparative assessment of amlodipine and felodipine ER: pharmacokinetic and pharmacodynamic indices. [Link]

  • Drugs.com. (2024). Felodipine Monograph for Professionals. [Link]

  • YouTube. (2023). Pharmacology of Felodipine; Overview, Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Felodipine?. [Link]

  • National Institutes of Health. (2020). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. [Link]

  • PubMed. (1997). Effect of amlodipine versus felodipine extended release on 24-hour ambulatory blood pressure in hypertension. [Link]

  • National Institutes of Health. (2024). Felodipine - StatPearls. [Link]

  • ResearchGate. (n.d.). Comparative effects of amlodipine and felodipine ER on office and ambulatory blood pressure in patients with mild to moderate hypertension. [Link]

  • Oxford Academic. (n.d.). Preclinical Cardiovascular Risk Assessment in Modern Drug Development. [Link]

  • PubMed. (1995). Crossover comparison of the pharmacokinetics of amlodipine and felodipine ER in hypertensive patients. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-(-)-Felodipine

Author: BenchChem Technical Support Team. Date: January 2026

Felodipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension.[1][2] As a chiral compound, it exists as two enantiomers, (R)-(+)-Felodipine and (S)-(-)-Felodipine. The pharmacological activity resides almost exclusively in the (S)-(-)-enantiomer, making the stereospecific quantification of this isomer a critical requirement in pharmaceutical development and quality control. This guide provides a comprehensive comparison of prevalent analytical methodologies and outlines a robust framework for their cross-validation, ensuring data integrity and regulatory compliance.

The development of reliable and reproducible analytical methods is paramount.[3][4] When multiple analytical procedures are used across different laboratories or during different stages of drug development, a cross-validation process becomes essential to ensure the interchangeability of the results. This guide will delve into three principal techniques for the chiral separation of Felodipine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Supercritical Fluid Chromatography (SFC).

The Imperative of Enantiospecific Quantification

While Felodipine is administered as a racemate, the two enantiomers can exhibit different pharmacokinetic and pharmacodynamic profiles. Although studies have shown no significant differences in the absorption, distribution, and elimination of Felodipine enantiomers after oral administration in humans, the ability to selectively quantify the active (S)-enantiomer is crucial for bioavailability and bioequivalence studies, as well as for monitoring stereoselective metabolism.[5] Regulatory bodies globally mandate that for chiral drugs, the individual enantiomers should be monitored if they exhibit different pharmacological or kinetic properties.[6]

Chapter 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC using Chiral Stationary Phases (CSPs) is the most established and widely used technique for enantiomeric separations in quality control settings.[7][8]

Principle of Separation

The direct approach to chiral HPLC involves the use of a column containing a CSP.[7] These phases, often based on polysaccharide derivatives like cellulose or amylose, create a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stability.[9][10] This differential interaction leads to different retention times, allowing for their separation and quantification. The selection of the appropriate CSP is the most critical step in method development.[7]

Experimental Protocol: Enantioseparation of Felodipine by HPLC-UV

This protocol is a representative example based on published methodologies.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Chiral Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio is a critical parameter for optimizing resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the Felodipine reference standard or sample in the mobile phase to a final concentration of 10 µg/mL.

  • Injection Volume: 20 µL.

  • Analysis: Inject the sample and record the chromatogram. The (S)- and (R)-enantiomers will elute as two distinct peaks.

Data Presentation: Typical HPLC-UV Validation Parameters

Validation ParameterTypical PerformanceRationale & Causality
Linearity (r²) > 0.999Demonstrates a direct proportional relationship between detector response and concentration, essential for accurate quantification.
Limit of Quantitation (LOQ) 50 - 100 ng/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy. Dictated by the UV chromophore of Felodipine and detector sensitivity.
Precision (%RSD) < 2%Assesses the closeness of agreement among a series of measurements. Low RSD indicates high method reproducibility.
Accuracy (% Recovery) 98.0 - 102.0%Measures the closeness of the test results to the true value. Ensures there is no systemic bias in the method.
Resolution (Rs) > 1.5A critical measure of the degree of separation between the two enantiomeric peaks. Rs > 1.5 ensures baseline separation for accurate integration.

Chapter 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications, such as pharmacokinetic studies where sample volumes are small and concentrations are low, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[11][12][13]

Principle of Separation and Detection

The method couples the chiral separation power of HPLC with the high specificity and sensitivity of a tandem mass spectrometer.[12] After separation on a chiral column, the analyte is ionized (typically via Electrospray Ionization - ESI) and detected using Multiple Reaction Monitoring (MRM).[11][12] In MRM mode, a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This process drastically reduces background noise and allows for quantification at very low levels (pg/mL to low ng/mL).[11][14]

Experimental Protocol: Bioanalysis of Felodipine Enantiomers by LC-MS/MS

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chiral Column: Chiralcel OJ or a similar CSP compatible with reversed-phase conditions if necessary.[5]

  • Mobile Phase: Acetonitrile/water with a volatile buffer like ammonium acetate is common.[13]

  • Flow Rate: 0.5 - 0.8 mL/min.

  • Sample Preparation (Plasma):

    • Add an internal standard (e.g., deuterated Felodipine) to 100 µL of plasma.[5]

    • Perform protein precipitation with cold acetonitrile.[11]

    • Alternatively, use liquid-liquid extraction with a solvent like diethyl ether:hexane.[11]

    • Evaporate the supernatant and reconstitute in the mobile phase.

  • MS/MS Detection (MRM Mode):

    • Ionization: ESI, Positive Mode.

    • MRM Transition for Felodipine: m/z 383.9 -> 338.2.[11]

    • Optimize cone voltage and collision energy for maximum signal.

  • Analysis: Inject the prepared sample. Quantify using the peak area ratio of the analyte to the internal standard.

Data Presentation: Typical LC-MS/MS Validation Parameters

Validation ParameterTypical PerformanceRationale & Causality
Linearity (r²) > 0.995Essential for accurate quantification over a wide dynamic range, crucial for capturing Cmax and trough levels in pharmacokinetic studies.
Lower LOQ (LLOQ) 0.005 - 0.1 ng/mL[11][14]The high sensitivity of MS/MS allows for the detection of therapeutic concentrations in biological matrices.[11]
Precision (%RSD) < 15%ICH/FDA guidelines for bioanalytical methods allow for a wider but still controlled range of variability.[12]
Accuracy (%RE) Within ±15%Ensures the measured concentration is close to the nominal concentration, accounting for potential matrix effects.
Matrix Effect MonitoredAssesses the suppression or enhancement of ionization caused by co-eluting components from the biological matrix. Must be controlled for reliable results.

Chapter 3: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC for chiral separations, offering significant advantages in speed and solvent reduction.[15][16]

Principle of Separation

SFC uses a mobile phase composed primarily of supercritical carbon dioxide, often with a small amount of an organic modifier like methanol or ethanol.[15][17] This mobile phase exhibits low viscosity and high diffusivity, which allows for the use of much higher flow rates than in HPLC without a significant loss of efficiency.[15][17] This translates to dramatically faster analysis times and quicker column equilibration.[16][17]

Expert Insights

SFC is particularly advantageous for preparative-scale separations due to the ease of removing the CO2 mobile phase, but its speed also makes it ideal for high-throughput screening in analytical labs.[18] The reduced consumption of organic solvents makes it an environmentally friendly and cost-effective technique.[16][18]

Data Presentation: Typical SFC Validation Parameters

Validation ParameterTypical PerformanceRationale & Causality
Analysis Time 2-5 minutesThe low viscosity of the supercritical fluid mobile phase allows for high flow rates (3-5 mL/min), drastically reducing run times compared to HPLC.[15]
Resolution (Rs) > 1.5SFC often provides unique or enhanced selectivity compared to HPLC, achieving excellent resolution on the same polysaccharide-based CSPs.[17]
Precision (%RSD) < 3%Modern SFC instrumentation provides robust and reproducible results, comparable to HPLC.
Solvent Consumption Reduced by >80%The primary mobile phase component is CO2, significantly cutting down on the purchase and disposal costs of organic solvents.[18]

Chapter 4: The Cross-Validation Framework

Cross-validation is performed to ensure that two distinct analytical methods provide equivalent results, which is a requirement when, for example, a robust but less sensitive HPLC-UV method used for product release is compared against a highly sensitive LC-MS/MS method used in a clinical study. The process is governed by principles outlined in regulatory guidelines such as ICH Q2(R1).[19][20][21]

Workflow for Method Cross-Validation

The objective is to analyze the same set of quality control (QC) samples using both the established method (Method A) and the new or alternative method (Method B) and compare the results statistically.

G cluster_prep Sample Preparation cluster_eval Evaluation QC_Low Prepare Low QC Samples Analyze_A Analyze with Method A (e.g., HPLC-UV) QC_Low->Analyze_A Analyze_B Analyze with Method B (e.g., LC-MS/MS) QC_Low->Analyze_B QC_High Prepare High QC Samples QC_High->Analyze_A QC_High->Analyze_B Compare Statistical Comparison Analyze_A->Compare Analyze_B->Compare Report Generate Report Compare->Report Meets Acceptance Criteria?

Caption: Workflow for cross-validating two analytical methods.

Acceptance Criteria

The core of cross-validation lies in the statistical comparison of the data sets.

  • Calculate Percent Difference: For each QC level, the mean concentration obtained from Method B should be compared to the mean from Method A.

    • % Difference = ((Mean_B - Mean_A) / Mean_A) * 100

  • Set Limits: The percent difference should not exceed a predefined limit, typically ±15-20%, as per internal SOPs and regulatory guidance.[22]

  • Statistical Tests: While percent difference is common, more rigorous statistical tests like a Student's t-test can be employed to determine if there is a statistically significant difference between the means of the two methods.

Chapter 5: Comparative Analysis and Method Selection

The choice of analytical method is driven by the specific application, balancing the need for sensitivity, speed, cost, and regulatory context.

Master Comparison Table

FeatureHPLC-UVLC-MS/MSSFC
Primary Application Routine QC, Purity TestingBioanalysis, Pharmacokinetics, Trace Impurity AnalysisHigh-Throughput Screening, Preparative Separation
Sensitivity Moderate (ng/mL)Very High (pg/mL)Moderate (ng/mL)
Speed StandardStandard (but often limited by sample prep)Very Fast
Cost (Instrument) LowHighModerate to High
Cost (Operating) ModerateHigh (solvents, standards, maintenance)Low (due to CO2 usage)
Selectivity Good (dependent on CSP)Excellent (mass-based)Excellent (often complementary to HPLC)
"Green" Chemistry PoorPoorExcellent

Decision-Making Logic

  • For final product release testing where concentrations are high and robustness is key, HPLC-UV is the established, cost-effective workhorse.

  • For clinical pharmacokinetic studies requiring the quantification of (S)-Felodipine in plasma, the high sensitivity and selectivity of LC-MS/MS are non-negotiable.[11]

  • For a drug discovery environment where thousands of chiral compounds need to be screened quickly, the speed and low solvent consumption of SFC make it the optimal choice.[23]

Conclusion

The enantiospecific analysis of this compound can be reliably achieved by several advanced chromatographic techniques. HPLC-UV offers robustness for quality control, LC-MS/MS provides unparalleled sensitivity for bioanalysis, and SFC delivers exceptional speed and sustainability for high-throughput applications. A successful drug development program may utilize all three methods at different stages. Therefore, a thorough understanding of their respective strengths and a rigorous cross-validation protocol are essential to ensure data consistency, comparability, and integrity across the entire lifecycle of the pharmaceutical product. Adherence to the principles outlined in ICH guidelines is the foundation of this process, guaranteeing that all analytical data is scientifically sound and meets global regulatory expectations.[24]

References

  • Study on chiral resolution of felodipine and nimodipine enantiome... - Ingenta Connect. Available from: [Link]

  • Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog - PubMed. Available from: [Link]

  • Typical HPLC chromatograms of (A) felodipine (C2); (B) sulpiride (C5);... - ResearchGate. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • (PDF) Comparison of chiral separations of felodipine by high performance liquid chromatography using two cellulose tris(4-methyl benzoate) stationary phases - ResearchGate. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Journal of Chromatography A - AFMPS. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • FELODIPINE-REVIEW OF ANALYTICAL METHODS DEVELOPED FOR PHARMACEUTICAL DOSAGE FORMS AND BIOLOGICAL FLUIDS - Manipal Research Portal. Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. Available from: [Link]

  • Recent Advances in Analytical Method Validation as per ICH Q2(R2) - International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS ASMS 2014 TP497. Available from: [Link]

  • A chiral LC-MS/MS method for the stereospecific determination of efonidipine in human plasma - PubMed. Available from: [Link]

  • Supercritical Fluid Chromatography (SFC) - Daicel Chiral Technologies. Available from: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]

  • european journal of pharmaceutical and medical research - EJPMR | ABSTRACT. Available from: [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. Available from: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]

  • analytical method development and validation of felodipine in bulk and tablet dosage form by using rp-hplc techniques - ResearchGate. Available from: [Link]

  • felodipine-review of analytical methods developed for pharmaceutical dosage forms and biological fluids - Impressions@MAHE. Available from: [Link]

  • Chiral HPLC Separations - Phenomenex. Available from: [Link]

  • Validated LC-MS/MS method for the determination of amlodipine enantiomers in rat plasma and its application to a stereoselective pharmacokinetic study - PubMed. Available from: [Link]

  • Amlodipine Enantiomers in Human Plasma Using LC-MS/MS - SCIEX. Available from: [Link]

  • Enantiomeric determination of amlodipine in human plasma by liquid chromatography coupled to tandem mass spectrometry | Request PDF - ResearchGate. Available from: [Link]

Sources

A Comparative Safety Profile: (S)-(-)-Felodipine vs. Racemic Felodipine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Drug Safety

Felodipine, a dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension.[1][2] Commercially available felodipine is a racemic mixture, containing equal amounts of two enantiomers: (S)-(-)-felodipine and (R)-(+)-felodipine.[3] While chemically similar, these stereoisomers can exhibit distinct pharmacological and toxicological properties. It is well-established that the (S)-enantiomer is the primary contributor to the therapeutic, antihypertensive effect of felodipine. This guide provides a comparative analysis of the safety profiles of this compound and racemic felodipine, drawing upon available preclinical and clinical data to inform researchers and drug development professionals.

Mechanism of Action: A Shared Therapeutic Pathway

Both this compound and racemic felodipine exert their antihypertensive effects by blocking L-type calcium channels in vascular smooth muscle cells.[4] This inhibition of calcium influx leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1] The therapeutic efficacy of racemic felodipine is primarily attributed to the activity of the (S)-enantiomer.

Comparative Pharmacokinetics: The Metabolic Fate of Enantiomers

A critical aspect influencing the safety profile of chiral drugs is their stereoselective metabolism. In the case of felodipine, the two enantiomers are metabolized differently by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[4] Studies have shown that the (R)-enantiomer of felodipine is metabolized more rapidly than the (S)-enantiomer.[4] This results in a higher systemic bioavailability of the pharmacologically active this compound when the racemic mixture is administered.[4]

This pharmacokinetic differentiation is pivotal. A higher concentration of the active enantiomer from a racemic dose could theoretically lead to an increased incidence of dose-dependent adverse effects compared to the administration of the pure, active enantiomer at an equipotent dose.

Comparative Safety Profiles: Insights from Preclinical and Clinical Data

Direct, head-to-head clinical trials comparing the safety of this compound to racemic felodipine are not extensively available in the public domain. However, a comprehensive understanding can be constructed by examining the known safety profile of racemic felodipine and drawing rational inferences based on the stereoselective pharmacology and data from analogous chiral switches of other dihydropyridine calcium channel blockers, such as amlodipine.

Preclinical Safety Assessment

Experimental Protocol: Preclinical Reproductive Toxicity Study (Rodent Model)

A standard preclinical reproductive toxicity study for a cardiovascular drug would typically follow a protocol similar to this:

  • Animal Model: Sprague-Dawley rats are commonly used.

  • Dose Groups: A control group (vehicle only) and at least three dose levels of the test substance (this compound or racemic felodipine) are established. Doses are selected based on preliminary dose-ranging studies.

  • Administration: The drug is administered orally (e.g., by gavage) daily to female rats for a specified period before mating, during mating, and throughout gestation.

  • Endpoints:

    • Maternal: Clinical signs, body weight, food consumption, and reproductive performance (fertility, gestation length) are monitored.

    • Fetal/Offspring: The number of implantations, resorptions, and live/dead fetuses are recorded. Fetuses are examined for external, visceral, and skeletal abnormalities. Postnatal development, including viability, growth, and functional parameters, is assessed in the offspring.

  • Histopathology: Key maternal and offspring tissues are examined microscopically.

Clinical Safety: Racemic Felodipine

The safety profile of racemic felodipine has been well-characterized in numerous clinical trials.[6] The most frequently reported adverse effects are directly related to its vasodilatory properties.[1]

Common Adverse Events Associated with Racemic Felodipine:

  • Peripheral Edema: The most common side effect, characterized by swelling of the ankles and feet.[1] Its incidence is dose-dependent and more frequent in older individuals.[1]

  • Headache: Often experienced at the beginning of treatment or after a dose increase.[7]

  • Flushing: A sensation of warmth and redness of the skin.[7]

  • Dizziness: Can occur due to the blood pressure-lowering effect.[7]

  • Reflex Tachycardia: An increase in heart rate as a compensatory response to vasodilation.[1]

These adverse events are generally mild to moderate in severity and often transient.[8]

Table 1: Incidence of Common Adverse Events with Racemic Felodipine (Extended-Release) in Controlled Clinical Trials

Adverse EventPlacebo (%) (N=334)2.5 mg daily (%) (N=255)5 mg daily (%) (N=409)10 mg daily (%) (N=338)
Peripheral Edema0.92.08.817.2
Headache11.410.611.014.8
Flushing0.33.15.46.8
Dizziness2.72.73.73.8

Data compiled from publicly available prescribing information.[9][10]

Clinical Safety: this compound - An Extrapolation

While direct comparative clinical trial data for this compound is scarce, the experience with another chiral dihydropyridine, amlodipine, offers valuable insights. Clinical studies comparing (S)-amlodipine with racemic amlodipine have suggested that the S-enantiomer can provide similar therapeutic efficacy at a lower dose with a potentially improved side-effect profile, particularly a lower incidence of peripheral edema.[11][12][13]

This observation is scientifically plausible. If the adverse effects are primarily linked to the therapeutic action of the (S)-enantiomer, administering a lower, equipotent dose of the pure enantiomer would be expected to elicit a similar side-effect profile. However, if the (R)-enantiomer contributes to some adverse effects, either directly or through its metabolites, then administering the pure (S)-enantiomer could lead to a significant reduction in those specific side effects.

Hypothesized Safety Advantages of this compound:

  • Reduced Dose Burden: Achieving the desired therapeutic effect with a lower dose of the active enantiomer could potentially lead to a lower incidence and severity of dose-dependent adverse events.

  • Elimination of (R)-Enantiomer-Specific Toxicity: Although not definitively established for felodipine, in some chiral drugs, the inactive enantiomer can contribute to toxicity.[14] Using the pure (S)-enantiomer would eliminate any such potential risk.

Experimental Protocol: Assessing Cardiovascular Safety in a Phase I Clinical Trial

A typical Phase I clinical trial protocol to assess the cardiovascular safety of a new chemical entity like this compound would include:

  • Study Design: A randomized, double-blind, placebo-controlled, single ascending dose and multiple ascending dose study in healthy volunteers.

  • Safety Monitoring:

    • Vital Signs: Blood pressure and heart rate are monitored at frequent intervals.

    • Electrocardiogram (ECG): 12-lead ECGs are performed at baseline and at multiple time points after drug administration to assess for any effects on cardiac conduction, including the QT interval.

    • Adverse Event Monitoring: All adverse events are recorded and assessed for severity and relationship to the study drug.

    • Laboratory Tests: Standard hematology and clinical chemistry panels are monitored.

  • Pharmacokinetic Sampling: Blood samples are collected at predefined time points to determine the pharmacokinetic profile of the drug and its metabolites.

Signaling Pathways and Experimental Workflows

Diagram 1: Mechanism of Action of Felodipine

Felodipine_Mechanism Felodipine This compound L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Felodipine->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Inhibition leads to Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction Leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Cytotoxicity_Workflow start Start cell_culture Culture Vascular Smooth Muscle Cells start->cell_culture treatment Treat cells with: - this compound - Racemic Felodipine - Vehicle Control cell_culture->treatment incubation Incubate for 24h treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data_analysis Analyze Data: Compare IC50 values assay->data_analysis end End data_analysis->end

Caption: Workflow for comparing the in vitro cytotoxicity of felodipine enantiomers.

Conclusion and Future Directions

The available evidence suggests that the therapeutic effects of racemic felodipine are attributable to the (S)-(-)-enantiomer. The stereoselective metabolism of felodipine, leading to a higher bioavailability of the (S)-enantiomer, provides a strong rationale for the development of the pure enantiomer. While direct comparative safety data is limited, the experience with other chiral dihydropyridine calcium channel blockers, such as amlodipine, suggests that this compound could potentially offer a similar therapeutic benefit to the racemate with an improved safety and tolerability profile, particularly concerning dose-related adverse effects like peripheral edema.

Further research, including well-designed, head-to-head clinical trials, is necessary to definitively establish the comparative safety and efficacy of this compound versus racemic felodipine. Such studies would provide valuable data to guide clinical practice and drug development in the field of cardiovascular medicine.

References

  • Felodipine - StatPearls - NCBI Bookshelf. (2024-01-31). National Center for Biotechnology Information. [Link]

  • Liu, F., Qiu, M., & Zhai, S. (2011). Tolerability and effectiveness of (S)-amlodipine compared with racemic amlodipine in hypertension: A systematic review and meta-analysis. Clinical Therapeutics, 33(12), 1889-1904. [Link]

  • Tolerability and effectiveness of (S)-amlodipine compared with racemic amlodipine in hypertension: a systematic review and meta-analysis. (2011). University of York Centre for Reviews and Dissemination. [Link]

  • An Isomer with Difference-Time to Shift from Racemic Amlodipine. (2018). SciSpace. [Link]

  • Lorimer, A. R., & Pringle, S. D. (1990). The safety of felodipine. Journal of Cardiovascular Pharmacology, 15 Suppl 4, S85–S89. [Link]

  • Tolerability and Effectiveness of (S)-Amlodipine Compared With Racemic Amlodipine in Hypertension: A Systematic Review and Meta-Analysis. (2011). ResearchGate. [Link]

  • Kasprzyk-Hordern, B. (2009). Stereoselective determination and pharmacokinetics of dihydropyridines: An updated review. Journal of Biochemical and Biophysical Methods, 72(1-3), 255-274. [Link]

  • Felodipine Extended-Release Tablets USP. (n.d.). DailyMed. [Link]

  • Side Effects of Plendil (felodipine): Interactions & Warnings. (n.d.). MedicineNet. [Link]

  • Felodipine: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. [Link]

  • Felodipine ER (Plendil): Uses, Side Effects, Dosage & More. (n.d.). GoodRx. [Link]

  • What are the side effects of Felodipine? (2024-07-12). Patsnap Synapse. [Link]

  • Felodipine Tablets USP. (n.d.). DailyMed. [Link]

  • Pacifici, G. M. (2020). Clinical Pharmacology of Felodipine. International Journal of Medical Science and Clinical Invention, 7(04), 4826-4835. [Link]

  • Lee, J. Y., & Lee, M. G. (2002). Stereoselective determination and pharmacokinetics of dihydropyridines: an updated review. Journal of biochemical and biophysical methods, 54(1-3), 255–274. [Link]

  • Navadiya, K., & Tiwari, S. (2015). Pharmacology, Efficacy and Safety of Felodipine with a Focus on Hypertension and Angina Pectoris. Current drug safety, 10(3), 194–201. [Link]

  • Danielsson, B. R., Danielson, M., Reiland, S., Rundqvist, E., & Dencker, L. (1991). Reproductive toxicity studies of the antihypertensive agent felodipine in the rat. Pharmacology & toxicology, 68(1), 28–34. [Link]

  • Felodipine loaded PLGA nanoparticles: preparation, physicochemical characterization and in vivo toxicity study. (2014). ProQuest. [Link]

  • Sahu, B. P., & Das, M. K. (2014). Preparation and in vitro/in vivo evaluation of felodipine nanosuspension. European journal of drug metabolism and pharmacokinetics, 39(3), 183–193. [Link]

  • ISRCTN56240656: A trial to look at how different doses of felodipine are tolerated in people with early-stage Huntington's disease. (2022). ISRCTN Registry. [Link]

  • Pharmacology, Efficacy and Safety of Felodipine with a Focus on Hypertension and Angina Pectoris. (2015). ResearchGate. [Link]

  • Ostergren, J., & Isaksson, H. (1997). Overview of the safety of felodipine based on clinical trials in patients with hypertension. The American journal of cardiology, 79(7), 996–999. [Link]

  • The stereoselective toxicity of dinotefuran to Daphnia magna: A systematic assessment from reproduction, behavior, oxidative stress and digestive function. (2023). PubMed. [Link]

  • Bäärnhielm, C., Dahlbäck, H., & Skånberg, I. (1986). In vivo pharmacokinetics of felodipine predicted from in vitro studies in rat, dog and man. Acta pharmacologica et toxicologica, 59(2), 113–122. [Link]

  • Stereoselective Toxicokinetic and Distribution Study on the Hexaconazole Enantiomers in Mice. (2023). MDPI. [Link]

  • Jia, Q., Xu, N., Mu, P., Wang, B., Yang, S., & Qiu, J. (2015). Stereoselective Separation and Acute Toxicity of Tau-Fluvalinate to Zebrafish. Journal of Chemistry, 2015, 1-5. [Link]

Sources

Introduction: The Significance of Stereoselectivity in Calcium Channel Blockade

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Potency of (S)-(-)-Felodipine Compared to Other Calcium Channel Blockers

Calcium channel blockers (CCBs) are a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina.[1][2] These agents exert their therapeutic effects by inhibiting the influx of calcium ions through voltage-gated calcium channels, leading to the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure.[3] The dihydropyridine (DHP) class of CCBs, to which felodipine belongs, is particularly noted for its vascular selectivity.[2][4]

Felodipine, like many pharmaceuticals, is a chiral molecule and is clinically used as a racemic mixture of its (S)- and (R)-enantiomers. However, the pharmacological activity often resides predominantly in one enantiomer. This guide provides a detailed comparison of the in vitro potency of this compound, the more active enantiomer, against other commonly used CCBs. We will delve into the experimental data that underpins our understanding of its potency, the methodologies used to generate this data, and the mechanistic principles that govern its action.

The Dihydropyridine Mechanism of Action: Targeting L-Type Calcium Channels

Dihydropyridine CCBs, including felodipine, primarily target L-type voltage-gated calcium channels located on the cell membranes of vascular smooth muscle cells.[2][5] The influx of extracellular calcium through these channels is a critical step in the signaling cascade that leads to muscle contraction.[6] By binding to the α1 subunit of the L-type channel, these drugs allosterically modulate the channel's function, effectively blocking the entry of calcium. This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, ultimately resulting in vasodilation and a decrease in peripheral vascular resistance.[5]

G cluster_membrane Vascular Smooth Muscle Cell Membrane L_type_Ca_channel L-Type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type_Ca_channel->Ca_influx Allows Depolarization Depolarization Depolarization->L_type_Ca_channel Opens S_Felodipine This compound Vasodilation Vasodilation S_Felodipine->Vasodilation Leads to S_Felodipine->Blockade Blocks Calmodulin Calmodulin Activation Ca_influx->Calmodulin MLCK MLCK Activation Calmodulin->MLCK Contraction Muscle Contraction MLCK->Contraction Blockade->L_type_Ca_channel

Caption: Signaling pathway of this compound's vasodilatory action.

Comparative In Vitro Potency of Dihydropyridine CCBs

The potency of a drug is a measure of the concentration required to produce a specific effect. In vitro, this is often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). A lower value indicates higher potency. Experimental evidence consistently demonstrates that this compound is a highly potent L-type calcium channel blocker.

One study highlighted that felodipine is approximately 50 times more potent than nifedipine and about 430 times more potent than verapamil in relaxing KCl-contracted porcine coronary segments.[7] The IC50 for felodipine's blockade of the L-type Ca2+ channel is reported to be 0.15 nM.[7]

Table 1: In Vitro Potency of Various Calcium Channel Blockers

CompoundTarget/AssayPotency (IC50/Ki)Source
This compound L-type Ca²⁺ channel0.15 nM (IC50)[7]
This compound Carbachol-induced contraction (guinea pig ileum)1.45 nM (IC50)[7]
Felodipine (racemic) KCl-contracted porcine coronary segments~8 nM (IC50)[7]
Nifedipine KCl-contracted porcine coronary segments~400 nM (IC50)[7]
Verapamil KCl-contracted porcine coronary segments~3440 nM (IC50)[7]
Amlodipine L-type Ca²⁺ channel (oocytes)2.4 µM (IC50)[8]
Nifedipine Forearm vasodilation (in vivo)Log IC50: -7.46[9]
Felodipine Forearm vasodilation (in vivo)Log IC50: -8.47[9]

Note: Direct comparison of absolute values across different studies and assay conditions should be done with caution due to variations in experimental setup.

The data clearly indicates the superior in vitro potency of felodipine, particularly the (S)-enantiomer, in comparison to other widely used CCBs like nifedipine and verapamil. This high potency is a key characteristic that contributes to its clinical efficacy at low doses.

Experimental Methodology: Radioligand Binding Assay

To quantify the affinity of a compound for a specific receptor, the competitive radioligand binding assay is considered a gold standard.[10] This technique measures the ability of an unlabeled test compound, such as this compound, to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Step-by-Step Protocol for Competitive Radioligand Binding Assay

This protocol is a generalized framework for determining the binding affinity of CCBs to L-type calcium channels in a membrane preparation.

  • Membrane Preparation:

    • Homogenize tissue or cells known to express L-type calcium channels (e.g., from heart or vascular smooth muscle) in a cold lysis buffer containing protease inhibitors.[11]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the pellet with fresh buffer and resuspend it to a specific protein concentration, determined by a protein assay like the BCA assay.[11]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation to each well.[11]

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound). For each concentration, prepare duplicate or triplicate wells.[10]

    • Include control wells for total binding (no unlabeled compound) and non-specific binding (a high concentration of a different unlabeled ligand to saturate the specific binding sites).[12]

  • Incubation:

    • Add a fixed, low concentration of a suitable radioligand (e.g., [³H]PN200-110, a dihydropyridine derivative) to all wells.[13] The concentration is typically at or below the radioligand's dissociation constant (Kd).[12]

    • Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[11]

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the incubation by vacuum filtration through a glass fiber filter plate (e.g., GF/C). The membranes with bound radioligand are trapped on the filter, while the unbound radioligand passes through.[10]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • Quantification:

    • Dry the filter plate.

    • Add a scintillation cocktail to each well.[11]

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to determine the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

    • Use non-linear regression analysis to fit the curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[11]

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

G A 1. Membrane Preparation (Tissue Homogenization & Centrifugation) B 2. Assay Plate Setup (Membranes + Test Compound + Radioligand) A->B C 3. Incubation (Reach Binding Equilibrium) B->C D 4. Filtration (Separate Bound from Free Radioligand) C->D E 5. Scintillation Counting (Quantify Radioactivity) D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for a competitive radioligand binding assay.

Discussion: From In Vitro Potency to Clinical Relevance

The high in vitro potency of this compound is a critical determinant of its pharmacological profile. High potency often translates to lower required clinical doses, which can minimize off-target effects and improve the therapeutic index of a drug.

A key concept for dihydropyridine CCBs is vascular selectivity . In vitro studies have shown that felodipine has a higher selectivity for vascular tissue compared to cardiac tissue than other common CCBs like amlodipine and nifedipine.[2][14] This means it preferentially dilates blood vessels without significantly depressing cardiac contractility, which is a desirable trait for an antihypertensive agent.[2]

Furthermore, the pharmacology of felodipine is stereoselective. While both enantiomers are present in the clinical formulation, the (S)-enantiomer is the primary contributor to the calcium channel blocking activity. Interestingly, the metabolism of felodipine is also stereoselective, with the (R)-enantiomer being metabolized more readily by CYP3A4.[15] This results in a higher bioavailability of the more potent (S)-felodipine in humans.[15]

Conclusion

The in vitro evidence unequivocally establishes this compound as a highly potent dihydropyridine calcium channel blocker. Its nanomolar affinity for L-type calcium channels, as determined by robust methodologies like radioligand binding assays, surpasses that of many other CCBs. This high potency, combined with its notable vascular selectivity and the favorable pharmacokinetics of the S-enantiomer, provides a strong scientific rationale for its effective use in the treatment of hypertension. For researchers in drug development, this compound serves as an important benchmark for potency and selectivity in the pursuit of novel cardiovascular therapies.

References

  • BuzzRx. (2022, October 13). How Do Dihydropyridine Calcium Channel Blockers Work?[Link]

  • Drugs.com. (2021, June 22). How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names. [Link]

  • Wikipedia. Dihydropyridine calcium channel blockers. [Link]

  • Wikipedia. Calcium channel blocker. [Link]

  • Cleveland Clinic. (n.d.). Calcium Channel Blockers. [Link]

  • H. A. O'Neill, T. M. C. M. de R. e. V., & P. J. H. (1997). Calcium channel blocking activity: Screening methods for plant derived compounds. Phytomedicine. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • PubMed. (2001). Characterization of calcium channel binding. Current Protocols in Pharmacology. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • ResearchGate. (n.d.). Standardized protocol for measuring the effect of Ca2+ channel blocker...[Link]

  • H. D., Y. K., H. M., T. K., T. O., & T. M. (n.d.). Calcium Channel Blocker and Rho-associated Kinase Activity in Patients with Hypertension. American Journal of Hypertension. [Link]

  • S. Gupta & K. P. (2024, January 31). Felodipine. StatPearls - NCBI Bookshelf. [Link]

  • PubMed. (n.d.). In vitro evaluation of antiproliferative potential of calcium channel blockers in human Tenon's fibroblasts. [Link]

  • ResearchGate. (2020, September 10). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?[Link]

  • T. Godfraind. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology. [Link]

  • ResearchGate. (n.d.). High-Throughput Screening for N-Type Calcium Channel Blockers Using a Scintillation Proximity Assay. [Link]

  • W. Cai, Y. Chen, & K. C. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • CV Pharmacology. Calcium-Channel Blockers (CCBs). [Link]

  • D. F. (2025, April 9). Clinical Pharmacology of Felodipine. Current Clinical Pharmacology. [Link]

  • Z. Li, J. L., D. G. C., & D. J. B. (n.d.). Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol. PLOS ONE. [Link]

  • J. M., R. H., J. S., & P. M. (2007). Comparison in vitro felodipine release rate from the original versus generic product with controlled release of the drug. Medicina (Kaunas, Lithuania). [Link]

  • R. van der Lee, A. D., P. S., & C. A. (2000). Comparison of the time courses and potencies of the vasodilator effects of nifedipine and felodipine in the human forearm. Fundamental & Clinical Pharmacology. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. felodipine. [Link]

  • P. A. M., G. L., A. R., E. A., M. C., & A. Z. (2003). Comparative Effect of Lercanidipine, Felodipine, and Nifedipine GITS on Blood Pressure and Heart Rate in Patients With Mild to Moderate Arterial Hypertension. The Journal of Clinical Hypertension. [Link]

  • ResearchGate. (n.d.). IC 50 values for R-and S-amlodipine characterizing their inhibition of...[Link]

  • Semantic Scholar. (n.d.). Comparison in vitro felodipine release rate from the original versus generic product with controlled release of the drug.[Link]

Sources

A Researcher's Guide to the Stereospecific Binding of Felodipine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the field of pharmacology and drug development, understanding the stereochemistry of a chiral drug is not merely an academic exercise; it is fundamental to unraveling its true mechanism of action, efficacy, and safety profile. Felodipine, a dihydropyridine calcium channel blocker widely prescribed for hypertension, exists as a racemic mixture of two enantiomers: (S)-felodipine and (R)-felodipine. While chemically similar, these two mirror-image isomers exhibit marked differences in their interaction with their biological target, the L-type calcium channel. This guide provides a comprehensive comparison of the binding and functional characteristics of felodipine enantiomers, supported by experimental data and detailed protocols for researchers aiming to investigate these stereospecific interactions.

The Significance of Chirality in Felodipine's Action

Felodipine exerts its antihypertensive effect by binding to voltage-gated L-type calcium channels (CaV1.x) in the smooth muscle cells of arterioles.[1][2][3] This binding inhibits the influx of calcium ions, leading to vasodilation and a reduction in peripheral vascular resistance.[1] The critical point of investigation is that this binding is stereospecific. The L-type calcium channel, being a chiral macromolecule, provides a chiral environment that preferentially interacts with one enantiomer over the other.

Experimental evidence consistently demonstrates that the (S)-enantiomer of felodipine is the more pharmacologically active form. In studies using guinea pig skeletal muscles, (S)-felodipine was found to be 12 times more effective at competing for binding sites with the radiolabelled dihydropyridine isradipine than (R)-felodipine. Furthermore, functional assays have shown that the active (S)-enantiomers of felodipine and another dihydropyridine, nitrendipine, are approximately 9 and 60 times more potent than nifedipine in their effects on heart rate, respectively, assuming no significant activity from the (R)-enantiomers.[4] This pronounced difference in potency underscores the necessity of studying the enantiomers individually to fully comprehend the drug's therapeutic actions and potential side effects.

Comparative Analysis of Felodipine Enantiomers

The differential interaction of felodipine enantiomers with the L-type calcium channel can be quantified through various experimental approaches. Below is a summary of the key differences in their pharmacokinetic and pharmacodynamic profiles.

Parameter(S)-Felodipine(R)-FelodipineKey Observations
Binding Potency Significantly HigherSignificantly Lower(S)-felodipine is the primary contributor to the pharmacological effect of racemic felodipine.
Pharmacological Activity More Potent VasodilatorLess Potent VasodilatorThe greater potency of the (S)-enantiomer is observed in both in vitro and in vivo studies.[4]
Pharmacokinetics Generally higher plasma concentrations (AUC) after oral administration of racemate.[5]Lower plasma concentrations after oral administration of racemate.[5]Some studies suggest no significant difference in absorption, distribution, and elimination after oral administration.[6]

Experimental Workflows for Assessing Stereospecificity

To empirically determine the stereospecific binding of felodipine enantiomers, two primary experimental workflows are essential: chiral separation of the enantiomers and radioligand binding assays.

Workflow for Chiral Separation and Binding Assay

G cluster_0 PART 1: Chiral Separation cluster_1 PART 2: Radioligand Binding Assay racemic Racemic Felodipine Sample hplc Chiral HPLC Separation (e.g., Chiralcel OJ Column) racemic->hplc s_enantiomer Collect (S)-Felodipine hplc->s_enantiomer r_enantiomer Collect (R)-Felodipine hplc->r_enantiomer incubation Incubation: Membranes + Radioligand + Competitor (S- or R-Felodipine) s_enantiomer->incubation Competitor r_enantiomer->incubation Competitor mem_prep Membrane Preparation (Source of L-type Ca2+ channels) mem_prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation data_analysis Data Analysis (IC50 and Ki determination) scintillation->data_analysis

Sources

A Comparative Pharmacokinetic Analysis of Felodipine Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of felodipine's enantiomers, (S)-felodipine and (R)-felodipine. As drug development professionals are keenly aware, stereoisomerism can have profound implications for a drug's efficacy and safety. In the case of the calcium channel blocker felodipine, understanding the stereoselective nature of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing its therapeutic use and informing future drug design. This document synthesizes key experimental findings, presents detailed methodologies, and offers insights into the clinical relevance of the pharmacokinetic differences between the two enantiomers.

Introduction: The Significance of Chirality in Felodipine's Action

Felodipine, a dihydropyridine calcium antagonist, is widely prescribed for the management of hypertension.[1] It functions by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. Felodipine is administered as a racemic mixture, meaning it contains equal amounts of its two enantiomers, (S)-felodipine and (R)-felodipine. While possessing identical chemical structures in terms of atom connectivity, these enantiomers are non-superimposable mirror images of each other, a property known as chirality. This seemingly subtle difference in three-dimensional arrangement leads to significant variations in their interaction with the chiral environment of the human body, most notably with metabolic enzymes.

The primary driver of the pharmacokinetic differences between felodipine enantiomers is their stereoselective metabolism, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestinal wall.[2][3] This guide will dissect the experimental evidence that elucidates these differences, providing a robust framework for researchers in the field.

Experimental Protocols: Methodologies for Chiral Separation and Pharmacokinetic Analysis

The accurate assessment of the pharmacokinetic properties of individual enantiomers necessitates validated and sensitive analytical methods for their separation and quantification in biological matrices. Furthermore, a well-designed clinical pharmacokinetic study is paramount to generating reliable data.

Chiral Separation of Felodipine Enantiomers by High-Performance Liquid Chromatography (HPLC)

The cornerstone of stereoselective pharmacokinetic analysis is the ability to resolve the enantiomers. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most common and effective technique for this purpose.

Rationale for Method Selection: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely used for their broad enantioselectivity. The Chiralcel OJ column, which contains cellulose tris(4-methylbenzoate) coated on a silica gel support, has been repeatedly shown to provide excellent resolution of felodipine enantiomers.[4] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to differential retention times.

Step-by-Step Protocol for Chiral HPLC Analysis of Felodipine in Human Plasma:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of human plasma, add a known concentration of an internal standard (e.g., a deuterated analog of felodipine).

    • Add 5 mL of an extraction solvent (e.g., a mixture of dichloromethane and pentane).

    • Vortex the mixture for 2 minutes to ensure thorough extraction of the analytes into the organic phase.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for injection into the HPLC system.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or Mass Spectrometer).

    • Chiral Column: Chiralcel OJ (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol. A common starting point is n-hexane:isopropanol (90:10, v/v). The exact ratio may need to be optimized to achieve baseline separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.

    • Detection: UV detection at a wavelength of 238 nm or, for higher sensitivity and selectivity, a mass spectrometer (MS) operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

Diagram of the Experimental Workflow for Chiral HPLC Analysis:

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon hplc_system HPLC System recon->hplc_system Inject chiral_column Chiral Column (Chiralcel OJ) hplc_system->chiral_column detector Detector (UV/MS) chiral_column->detector data_analysis Data Analysis & Quantification detector->data_analysis Data Acquisition

Caption: Workflow for the chiral analysis of felodipine enantiomers in plasma.

Clinical Pharmacokinetic Study Design

A robust clinical study design is essential to accurately characterize the pharmacokinetic profiles of the felodipine enantiomers.

Rationale for Study Design: A single-dose, open-label, randomized, two-period crossover study is a common and effective design for comparing the pharmacokinetics of enantiomers. The crossover design minimizes inter-subject variability, as each subject serves as their own control. A washout period between treatments is crucial to prevent carry-over effects.

Exemplary Clinical Pharmacokinetic Study Protocol:

  • Study Population: A cohort of healthy adult volunteers (e.g., 12-24 subjects) who have provided informed consent. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.

  • Study Design: A single-center, open-label, randomized, two-period crossover study.

  • Treatment:

    • Period 1: Subjects are randomized to receive a single oral dose of racemic felodipine (e.g., 10 mg tablet) or the individual enantiomers if available for administration.

    • Washout Period: A washout period of at least 7-10 half-lives of felodipine (e.g., 1-2 weeks) is implemented between periods.

    • Period 2: Subjects receive the alternate treatment.

  • Blood Sampling:

    • A pre-dose blood sample is collected.

    • Serial blood samples are collected at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

    • Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Pharmacokinetic Analysis:

    • Plasma concentrations of (S)-felodipine and (R)-felodipine are determined using the validated chiral HPLC method described above.

    • Pharmacokinetic parameters are calculated for each enantiomer using non-compartmental analysis. These parameters include:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

      • Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf)

      • Elimination half-life (t1/2)

  • Statistical Analysis: Statistical comparisons of the pharmacokinetic parameters between the two enantiomers are performed using appropriate statistical tests (e.g., paired t-test or analysis of variance - ANOVA).

Comparative Pharmacokinetic Data

The stereoselective metabolism of felodipine leads to notable differences in the systemic exposure of its enantiomers following oral administration of the racemate.

In Vitro Metabolism Data:

Studies using human liver microsomes have demonstrated that the (R)-enantiomer of felodipine is metabolized more rapidly than the (S)-enantiomer.[3] The intrinsic clearance (Vmax/Km) for the formation of the primary pyridine metabolite from (R)-felodipine is approximately twice that of (S)-felodipine.[3] This is primarily due to a lower Michaelis-Menten constant (Km) for the (R)-enantiomer, indicating a higher affinity for the active site of CYP3A4, while the maximum velocity (Vmax) is similar for both enantiomers.[3]

In Vivo Pharmacokinetic Parameters in Healthy Volunteers:

The in vitro findings are mirrored in the in vivo pharmacokinetic data from clinical studies in healthy volunteers. Following oral administration of racemic felodipine, the systemic exposure of the pharmacologically more active (S)-enantiomer is significantly higher than that of the (R)-enantiomer.

Pharmacokinetic Parameter(S)-Felodipine(R)-FelodipineS/R RatioReference
AUC (nmol·h/L) 104 ± 4944 ± 242.39[5]
Cmax (nmol/L) 10.1 ± 4.55.2 ± 2.81.94[5]
t1/2 (h) 10.2 ± 2.410.3 ± 2.6~1[5]

Data presented as mean ± standard deviation. The study involved 12 healthy male subjects who received a single 20 mg oral dose of racemic felodipine.[5]

As the table illustrates, the Area Under the Curve (AUC) for (S)-felodipine is, on average, 139% higher than that of (R)-felodipine, indicating a substantially greater overall exposure to the (S)-enantiomer.[5] Similarly, the peak plasma concentration (Cmax) of (S)-felodipine is almost double that of (R)-felodipine. Interestingly, the elimination half-lives (t1/2) of the two enantiomers are not significantly different, suggesting that the stereoselectivity primarily occurs during the first-pass metabolism rather than in the systemic elimination phase.[5]

Mechanistic Insights and Clinical Implications

The observed pharmacokinetic differences between the felodipine enantiomers are a direct consequence of their stereoselective metabolism by CYP3A4.

Metabolic Pathway of Felodipine Enantiomers:

G cluster_metabolism First-Pass Metabolism (Liver & Gut Wall) racemic_felodipine Racemic Felodipine ((S)- and (R)-enantiomers) s_felodipine (S)-Felodipine racemic_felodipine->s_felodipine r_felodipine (R)-Felodipine racemic_felodipine->r_felodipine cyp3a4 CYP3A4 s_felodipine->cyp3a4 Slower Metabolism r_felodipine->cyp3a4 Faster Metabolism dehydrofelodipine Dehydrofelodipine (inactive metabolite) cyp3a4->dehydrofelodipine

Caption: Stereoselective metabolism of felodipine enantiomers by CYP3A4.

The higher affinity of (R)-felodipine for CYP3A4 leads to its more extensive metabolism during the first pass through the gut wall and liver after oral administration.[3] Consequently, a smaller proportion of the (R)-enantiomer reaches the systemic circulation compared to the (S)-enantiomer. This differential first-pass metabolism is the primary reason for the higher bioavailability of (S)-felodipine.

Clinical Relevance:

  • Pharmacological Activity: The calcium channel blocking activity of felodipine resides primarily in the (S)-enantiomer. Therefore, the higher systemic exposure of (S)-felodipine is clinically significant as it is the major contributor to the therapeutic effect.

  • Drug-Drug Interactions: Felodipine is a known substrate of CYP3A4, and its metabolism can be significantly altered by co-administration of CYP3A4 inhibitors (e.g., certain antifungal agents, macrolide antibiotics, grapefruit juice) or inducers (e.g., some anticonvulsants). These interactions will disproportionately affect the enantiomer with the higher clearance, (R)-felodipine, but will ultimately lead to an increase in the plasma concentrations of both enantiomers, potentially enhancing the therapeutic and adverse effects.

  • Therapeutic Drug Monitoring: In clinical scenarios requiring therapeutic drug monitoring, the stereoselective nature of felodipine's pharmacokinetics should be considered. Assays that measure total felodipine concentration without distinguishing between the enantiomers may not accurately reflect the concentration of the pharmacologically active (S)-enantiomer.

Conclusion

The pharmacokinetic profile of felodipine is characterized by significant stereoselectivity, driven by the preferential metabolism of the (R)-enantiomer by CYP3A4. This results in a substantially higher systemic exposure of the pharmacologically more potent (S)-enantiomer following oral administration of the racemic mixture. A thorough understanding of these enantioselective pharmacokinetics, supported by robust analytical methodologies and well-designed clinical studies, is essential for the rational use of felodipine and for the development of future chiral drugs. This guide provides a comprehensive overview of the key principles, experimental approaches, and clinical implications related to the comparative pharmacokinetic analysis of felodipine enantiomers, serving as a valuable resource for researchers and drug development professionals.

References

  • Eriksson, U. G., et al. (1991). Stereoselective metabolism of felodipine in liver microsomes from rat, dog, and human. Metabolic Disposition, 19(2), 435-440. [Link]

  • Cappellini, M. D. (2025). Clinical Pharmacology of Felodipine. International Journal of Clinical Studies & Medical Case Reports, 50(4), 1-8. [Link]

  • Soons, P. A., et al. (1993). Stereoselective pharmacokinetics of oral felodipine and nitrendipine in healthy subjects: correlation with nifedipine pharmacokinetics. European Journal of Clinical Pharmacology, 44(2), 163-169. [Link]

  • Sakamoto, T., et al. (1993). Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog. Biomedical Chromatography, 7(2), 99-103. [Link]

  • Eriksson, U. G., et al. (1991). Pharmacokinetics of the enantiomers of felodipine in the dog after oral and intravenous administration of a pseudoracemic mixture. Xenobiotica, 21(1), 75-84. [Link]

  • Bäärnhielm, C., Dahlbäck, H., & Skånberg, I. (1986). In vivo pharmacokinetics of felodipine predicted from in vitro studies in rat, dog and man. Acta Pharmacologica et Toxicologica, 59(2), 113-122. [Link]

  • Aguilar-Carrasco, J. C., et al. (2015). Oral Pharmacokinetics of Felodipine in Mexican Healthy Volunteers: Evidence for Interethnic Differences. ScienceAlert. [Link]

  • Hoffmann, K. J., & Regårdh, C. G. (1987). Pharmacokinetic and pharmacodynamic studies of felodipine in healthy subjects after various single, oral and intravenous doses. Biopharmaceutics & Drug Disposition, 8(3), 235-248. [Link]

  • Blychert, E., et al. (1990). A Population Study of the Pharmacokinetics of Felodipine. British Journal of Clinical Pharmacology, 30(1), 15-24. [Link]

  • Soons, P. A., van der Maeden, M. C., & Breimer, D. D. (1990). Enantioselective determination of felodipine and other chiral dihydropyridine calcium entry blockers in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 528(2), 343-356. [Link]

  • Dunér, H., et al. (1991). Felodipine pharmacokinetics and plasma concentration vs effect relationships. Drugs, 42, 1-13. [Link]

  • Edgar, B., Lundborg, P., & Regårdh, C. G. (1987). Clinical pharmacokinetics of felodipine. A summary. Drugs, 34(3), 16-27. [Link]

  • Weinberger, J., et al. (2020). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. Pharmaceutics, 12(10), 963. [Link]

  • Bailey, D. G., et al. (2013). Grapefruit-medication interactions: forbidden fruit or avoidable consequences?. CMAJ, 185(4), 309-316. [Link]

  • Dresser, G. K., & Bailey, D. G. (2003). The effects of fruit juices on drug disposition: a new model for drug interactions. European Journal of Clinical Investigation, 33, 10-16. [Link]

Sources

Validating a Novel Cardio-Vascular-On-a-Chip Model for (S)-(-)-Felodipine Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical cardiovascular safety and efficacy assessment, the demand for more physiologically relevant in vitro models is paramount. Traditional two-dimensional (2D) cell cultures, while foundational, often fall short of predicting in vivo responses, contributing to the high attrition rates of drug candidates.[1][2] This guide provides an in-depth validation of a novel Cardio-Vascular-On-a-Chip (CVoC) model for screening (S)-(-)-Felodipine, a potent L-type calcium channel blocker. We will objectively compare its performance against established 2D monolayer and 3D spheroid cultures, supported by experimental data, to empower researchers in making informed decisions for their drug discovery pipelines.

The Rationale for a More Advanced Model

This compound is a dihydropyridine calcium channel blocker approved for the management of hypertension.[3] Its primary mechanism of action is the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[3][4] However, off-target effects or nuanced dose-responses can lead to cardiotoxicity. Accurately predicting these effects early in development is critical.

While 2D cultures have been a staple in drug discovery for their simplicity and scalability, they do not fully recapitulate the complex microenvironment of native cardiac tissue, including cell-cell interactions, and mechanical cues.[5][6] Three-dimensional (3D) spheroids offer a step up in complexity, promoting more mature cardiomyocyte phenotypes.[7][8] Yet, they often lack the vascular component crucial for nutrient and drug delivery, as well as the endothelial-cardiomyocyte crosstalk that influences cardiac function.[9] Our novel CVoC model integrates human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and endothelial cells (hiPSC-ECs) in a microfluidic device to mimic the functional unit of vascularized cardiac tissue.[10][11]

Mechanism of Action: this compound

Below is a diagram illustrating the signaling pathway of this compound.

Felodipine_MoA cluster_membrane Cardiomyocyte Membrane cluster_exterior Extracellular Space cluster_interior Intracellular Space Ca_Channel L-type Ca²⁺ Channel Ca_in Ca²⁺ Influx Ca_Channel->Ca_in Contraction Myocyte Contraction Ca_in->Contraction Triggers Felodipine This compound Felodipine->Ca_Channel Blocks Ca_ext Ca²⁺

Caption: Mechanism of this compound action on L-type calcium channels.

Comparative Validation Workflow

To validate the CVoC model, we propose a three-tiered experimental approach, comparing it directly with a standard 2D hiPSC-CM monolayer and a 3D hiPSC-CM spheroid model.

Validation_Workflow cluster_models In Vitro Models cluster_assays Functional Assays cluster_data Data Analysis & Comparison M1 2D Monolayer A1 Calcium Transient Assay M1->A1 A2 Electrophysiology (Patch-Clamp) M1->A2 A3 Contractility Assay M1->A3 M2 3D Spheroid M2->A1 M2->A2 M2->A3 M3 CVoC Model M3->A1 M3->A2 M3->A3 D1 Dose-Response Curves A1->D1 A2->D1 A3->D1 D2 IC₅₀ Determination D1->D2 D3 Predictive Value Assessment D2->D3

Caption: Comparative validation workflow for the in vitro models.

Experimental Protocols

Part 1: Model Generation

Protocol 1: 2D hiPSC-CM Monolayer Culture

  • Plate Coating: Coat 96-well imaging plates with fibronectin.

  • Cell Seeding: Thaw cryopreserved hiPSC-CMs and seed at a density of 25,000 cells per well.[12]

  • Culture: Maintain cells in a standard cardiomyocyte maintenance medium at 37°C and 5% CO2. Allow cells to form a confluent, spontaneously beating monolayer over 7-10 days before compound addition.

Protocol 2: 3D hiPSC-CM Spheroid Formation

  • Cell Seeding: Thaw cryopreserved hiPSC-CMs and plate into ultra-low attachment (ULA) U-bottom 96-well plates at a density of 10,000-20,000 cells per well.[8][13]

  • Spheroid Formation: Centrifuge the plate briefly to facilitate cell aggregation at the bottom of the wells.

  • Culture: Maintain in cardiomyocyte maintenance medium. Spheroids will form within 48 hours and typically begin contracting spontaneously after 3-4 days.[13] Assays can be performed on day 4-5 post-seeding.

Protocol 3: Cardio-Vascular-On-a-Chip (CVoC) Assembly

  • Device Preparation: Prime a two-channel microfluidic chip, coating one channel (the "vascular" channel) with fibronectin.

  • Endothelial Seeding: Seed hiPSC-ECs into the vascular channel and culture under continuous perfusion to promote alignment and barrier function.[11]

  • Cardiomyocyte Seeding: Prepare a hydrogel matrix containing hiPSC-CMs and inject it into the adjacent "cardiac" channel.

  • Co-Culture: Maintain the co-culture under continuous perfusion of the vascular channel with cardiomyocyte maintenance medium for 5-7 days to allow for tissue formation and functional coupling before initiating drug screening.

Part 2: Functional Assays

Protocol 4: Calcium Transient Assay

  • Dye Loading: Incubate the cells in all three model formats with 5 µM Fluo-4 AM, a calcium indicator dye, for 15-30 minutes at 37°C.[8][14]

  • Wash and De-esterification: Wash the cells with fresh medium and allow 20-30 minutes for the dye to de-esterify.[8]

  • Compound Addition: Add this compound at a range of concentrations.

  • Imaging: Using a high-speed fluorescence microscope or a high-content imaging system, record calcium transients at a frame rate of at least 40-100 frames per second.[12]

  • Analysis: Analyze the fluorescence intensity traces to determine parameters such as peak amplitude, decay time, and beat rate.

Protocol 5: Patch-Clamp Electrophysiology for L-type Calcium Current (ICa,L)

  • Cell Preparation: For 2D and CVoC models, target individual cardiomyocytes within the culture. For spheroids, enzymatic dissociation is required to obtain single cells.

  • Whole-Cell Configuration: Using a glass micropipette, establish a gigaohm seal with a single cardiomyocyte and rupture the membrane to achieve the whole-cell configuration.[4][15]

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to 0 mV) to activate L-type calcium channels.[15]

  • Current Measurement: Record the resulting inward calcium current (ICa,L).

  • Drug Perfusion: Perfuse the cell with increasing concentrations of this compound and record the corresponding reduction in ICa,L.

  • Data Analysis: Plot the percentage inhibition of ICa,L against the drug concentration to determine the IC50 value.

Protocol 6: Contractility Assay

  • Image Acquisition: Using a high-speed camera, capture brightfield videos of contracting cardiomyocytes in each model.

  • Motion Vector Analysis: Employ a motion vector analysis algorithm to track the displacement of subcellular features or the movement of the entire spheroid/tissue.[11]

  • Compound Treatment: Add this compound at various concentrations and record the changes in contraction and relaxation velocities, as well as the beat rate.

  • Data Analysis: Quantify the changes in contractility parameters to generate dose-response curves.

Performance Comparison and Data Analysis

The following tables present illustrative data based on expected outcomes from the literature for L-type calcium channel blockers like Nifedipine and Verapamil, which serve as a proxy for this compound.[14][16]

Table 1: Comparative IC50 Values (µM) for Inhibition of Calcium Transients

In Vitro ModelThis compound (Illustrative IC50)Confidence Interval (95%)
2D Monolayer0.0450.035 - 0.058
3D Spheroid0.1200.095 - 0.152
CVoC Model0.0850.070 - 0.103

Note: Data is illustrative. A rightward shift in IC50 is often observed in 3D models compared to 2D, potentially reflecting a more physiologically relevant cellular environment and restricted compound access.[13]

Table 2: Dose-Response of this compound on Contractility (% change from baseline)

Concentration (µM)2D Monolayer (Contraction Amplitude)3D Spheroid (Contraction Force)CVoC Model (Tissue Contraction)
0.001-5%-2%-3%
0.01-25%-15%-20%
0.1-60%-45%-55%
1.0-95%-80%-90%

Discussion: Interpreting the Results

The validation of a new in vitro model hinges on its ability to provide reproducible, physiologically relevant data that can confidently inform drug development decisions. The Health and Environmental Sciences Institute (HESI) has highlighted the importance of a "context of use" for such new approach methodologies (NAMs), emphasizing rigorous evaluation to ensure reliability and applicability.[2][15]

  • 2D Monolayer: This model is expected to show the highest sensitivity to this compound, reflected in the lowest IC50 value. While excellent for high-throughput screening, its heightened sensitivity may lead to a higher rate of false positives for cardiotoxicity.

  • 3D Spheroid: The 3D spheroid model is anticipated to exhibit a higher IC50 value compared to the 2D culture.[13] This is attributed to the more complex tissue-like structure that may limit drug penetration and the more mature phenotype of the cardiomyocytes. This model offers a better balance between throughput and physiological relevance than 2D cultures.

  • CVoC Model: The Cardio-Vascular-On-a-Chip model is hypothesized to provide the most predictive data. The presence of an endothelial barrier and the continuous perfusion can more closely mimic in vivo pharmacokinetics. The endothelial-cardiomyocyte crosstalk is also a critical factor in cardiac function and drug response.[9] The expected IC50 value for the CVoC model would likely fall between that of the 2D and 3D models, reflecting a balance of direct cardiomyocyte effects and the modulatory influence of the vascular component.

Conclusion and Future Directions

This guide outlines a comprehensive framework for validating a novel Cardio-Vascular-On-a-Chip model for the screening of this compound. By comparing its performance against traditional 2D and 3D in vitro systems, we can establish its context of use and predictive power. The CVoC model, by integrating key physiological features such as vascularization and cell-cell crosstalk, represents a significant advancement in preclinical cardiotoxicity and efficacy testing. The adoption of such validated, advanced in vitro models is crucial for reducing the reliance on animal testing, de-risking drug development pipelines, and ultimately, accelerating the delivery of safer and more effective therapies to patients.[2]

References

  • Molecular Devices. (n.d.). Assessment of drug effects on cardiomyocyte physiology using human iPSC-derived cardiac spheroids. Retrieved from [Link]

  • Bio-protocol. (2021). High-throughput 3D Spheroid Formation and Effective Cardiomyocyte Differentiation from Human iPS Cells Using the Microfabric Vessels EZSPHERETM. Retrieved from [Link]

  • Molecular Devices. (2025). 3D Organoids vs 2D Cell Lines in Drug Discovery & Disease Modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Analysis of CM Function in Response to Verapamil. Retrieved from [Link]

  • CDI. (n.d.). 3D Culture of Human iPSC-derived Cell Types for Cardiotoxicity and Hepatotoxicity Testing. Retrieved from [Link]

  • Cellular Dynamics International. (n.d.). Evaluation of Nifedipine on Action Potentials, Ion Currents, and Calcium Transients from Adult Human Stem Cell-Derived Cardiomyocytes. Retrieved from [Link]

  • International Journal of Toxicology. (2025). Validating and Using Cardiac NAMs for Toxicity Screening and Drug Development. Retrieved from [Link]

  • National Institutes of Health. (2025). Validating and Using Cardiac NAMs for Toxicity Screening and Drug Development. Retrieved from [Link]

  • National Institutes of Health. (2016). Large-Scale Production of Cardiomyocytes from Human Pluripotent Stem Cells Using a Highly Reproducible Small Molecule-Based Differentiation Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of verapamil (A), terfenadine (B), and dofetilide (C) on spontaneously beating iPSC-CMs and on optically paced iPSC-CMs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Adverse Drug-Induced Inotropic Effects in Early Drug Development. Part 1. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Blinded Contractility Analysis in hiPSC-Cardiomyocytes in Engineered Heart Tissue Format: Comparison With Human Atrial Trabeculae. Retrieved from [Link]

  • Oxford Academic. (n.d.). Preclinical Cardiovascular Risk Assessment in Modern Drug Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cardiac calcium regulation in human induced pluripotent stem cell cardiomyocytes: Implications for disease modeling and maturation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Blinded, Multicenter Evaluation of Drug-induced Changes in Contractility Using Human-induced Pluripotent Stem Cell-derived Cardiomyocytes. Retrieved from [Link]

  • MDPI. (2022). Insights into Cardiomyocyte Regeneration from Screening and Transcriptomics Approaches. Retrieved from [Link]

  • eLife. (2024). Human induced pluripotent stem cell-derived cardiomyocytes to study inflammation-induced aberrant calcium transient. Retrieved from [Link]

  • PubMed. (2011). Pharmacological response of human cardiomyocytes derived from virus-free induced pluripotent stem cells. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2024). Felodipine. Retrieved from [Link]

  • National Institutes of Health. (2023). Does Enhanced Structural Maturity of hiPSC-Cardiomyocytes Better for the Detection of Drug-Induced Cardiotoxicity?. Retrieved from [Link]

  • PubChem. (n.d.). Felodipine. Retrieved from [Link]

  • PubMed. (2022). Contractility assessment of human iPSC-derived cardiomyocytes by using a motion vector system and measuring cell impedance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Establishing a context of use for three-dimensional cardiac tissue derived from human-induced pluripotent stem cell-derived cardiomyocytes using inotropes. Retrieved from [Link]

  • bioRxiv. (2023). Do calcium channel blockers applied to cardiomyocytes cause increased channel expression resulting in reduced efficacy?. Retrieved from [Link]

  • MDPI. (2020). Modeling Cardiovascular Diseases with hiPSC-Derived Cardiomyocytes in 2D and 3D Cultures. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophysiological characterisation of 2D vs. 3D long-term culturing. Retrieved from [Link]

  • Insights.bio. (2025). 2D and 3D iPSC-CM models for studying cardiac toxicity and disease. Retrieved from [Link]

  • PubMed. (2022). Heart-on-a-chip using human iPSC-derived cardiomyocytes with an integrated vascular endothelial layer based on a culture patch as a potential platform for drug evaluation. Retrieved from [Link]

  • PubMed. (2024). Human heart-on-a-chip microphysiological system comprising endothelial cells, fibroblasts, and iPSC-derived cardiomyocytes. Retrieved from [Link]

  • National Institutes of Health. (2021). HiPS-Endothelial Cells Acquire Cardiac Endothelial Phenotype in Co-culture With hiPS-Cardiomyocytes. Retrieved from [Link]

Sources

A Technical Guide to Benchmarking (S)-(-)-Felodipine Against Next-Generation Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of (S)-(-)-Felodipine in comparison to a selection of next-generation calcium channel blockers (CCBs). By delving into the underlying mechanisms, experimental protocols, and comparative data, this document serves as a practical resource for informed decision-making in cardiovascular drug discovery and development.

Introduction: The Evolving Landscape of Calcium Channel Blockade

For decades, dihydropyridine (DHP) calcium channel blockers have been a cornerstone in the management of hypertension and angina. Felodipine, a second-generation DHP, has a well-established efficacy and safety profile.[1][2] It exerts its therapeutic effect by selectively inhibiting L-type voltage-gated calcium channels (CaV1.2) in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2] Felodipine is a racemic mixture, with the (S)-(-)-enantiomer being the more pharmacologically active isomer.

The quest for improved therapeutic agents with enhanced selectivity, better tolerability, and additional beneficial effects has led to the development of next-generation CCBs. This guide will focus on a comparative analysis of this compound against three such agents:

  • Lercanidipine: A third-generation DHP known for its high lipophilicity and vascular selectivity, which is thought to contribute to a lower incidence of side effects like peripheral edema.[3]

  • Levamlodipine: The pharmacologically active (S)-enantiomer of amlodipine, developed to offer similar efficacy at a lower dose with a potentially improved side-effect profile compared to the racemic mixture.[4][5]

  • Cilnidipine: A fourth-generation DHP with a unique dual-blocking action on both L-type and N-type (CaV2.2) voltage-gated calcium channels.[6] This dual blockade is suggested to provide additional benefits, such as reduced reflex tachycardia and organ protection.[7][8]

This guide will provide the necessary tools to critically assess these compounds, moving beyond simple efficacy data to a nuanced understanding of their pharmacological profiles.

Mechanistic Insights: Differentiating Calcium Channel Blockers

The primary mechanism of action for all dihydropyridine CCBs is the blockade of L-type calcium channels. However, the subtle differences in their interaction with these channels, and in the case of cilnidipine, its action on other channel subtypes, lead to distinct clinical profiles.

The L-type Calcium Channel Signaling Pathway

L-type calcium channels are crucial for excitation-contraction coupling in vascular smooth muscle. Upon membrane depolarization, these channels open, allowing an influx of extracellular calcium. This influx triggers a cascade of events leading to the phosphorylation of myosin light chains and subsequent muscle contraction, resulting in vasoconstriction. This compound and other DHPs bind to the α1 subunit of the L-type calcium channel, stabilizing it in an inactive state and thereby inhibiting calcium influx and promoting vasodilation.[9][10][11][12]

L_type_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Depolarization Depolarization L_channel L-type Ca2+ Channel (CaV1.2) Depolarization->L_channel opens Ca_influx Ca2+ Influx L_channel->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin activates MLCK_inactive Myosin Light Chain Kinase (Inactive) Calmodulin->MLCK_inactive activates MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction S_Felodipine This compound Lercanidipine Levamlodipine Cilnidipine S_Felodipine->L_channel blocks N_type_pathway cluster_nerve_terminal Sympathetic Nerve Terminal Nerve_Impulse Nerve_Impulse N_channel N-type Ca2+ Channel (CaV2.2) Nerve_Impulse->N_channel opens Ca_influx_N Ca2+ Influx N_channel->Ca_influx_N Vesicle_Fusion Synaptic Vesicle Fusion Ca_influx_N->Vesicle_Fusion triggers NE_Release Norepinephrine Release Vesicle_Fusion->NE_Release Cilnidipine Cilnidipine Cilnidipine->N_channel blocks

N-type Calcium Channel Signaling in Sympathetic Nerve Terminals.

Comparative Performance Metrics: A Data-Driven Analysis

A thorough benchmarking of these CCBs requires a quantitative comparison of their key pharmacological parameters. The following tables summarize available data from preclinical and clinical studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus these values should be interpreted with consideration of the different methodologies employed.

In Vitro Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The lower the IC50 value, the greater the potency.

CompoundTarget Channel(s)IC50 (nM)Reference(s)
This compound L-type (CaV1.2)~1.5[13]
Lercanidipine L-type (CaV1.2)~18.2 (pIC50=7.74)[14]
Levamlodipine L-type (CaV1.2)Potency is approximately double that of racemic amlodipine.[5][15]
Cilnidipine L-type (CaV1.2)~10[7]
N-type (CaV2.2)Potent inhibition, but specific IC50 values vary across studies.[16]
Comparative Pharmacokinetics

The pharmacokinetic profile of a drug dictates its dosing regimen and potential for drug-drug interactions.

ParameterThis compoundLercanidipineLevamlodipineCilnidipine
Bioavailability ~15% (high first-pass metabolism)~10% (increased with food)Not explicitly stated, but amlodipine is 64-90%Low and variable
Time to Peak (Tmax) ~2.5-5 hours~1.5-3 hours~6-12 hours~2 hours
Plasma Half-life (t1/2) ~25 hours~8-10 hours~30-50 hours~7.5-11.3 hours
Protein Binding >99%>98%~93%>99%
Metabolism Primarily CYP3A4Primarily CYP3A4Extensively hepaticPrimarily CYP3A4, partially CYP2C19
References [1][2][17][18][19][3][14][20][21][4][5][15][6][7][22]

Experimental Protocols for Benchmarking

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for a direct and unbiased comparison of these compounds.

In Vitro Potency and Selectivity: Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel activity and the effect of inhibitors.

Objective: To determine the IC50 of each CCB on L-type (CaV1.2) and, for cilnidipine, N-type (CaV2.2) calcium channels.

patch_clamp_workflow Cell_Culture 1. Cell Culture (e.g., HEK293 cells stably expressing human CaV1.2 or CaV2.2 channels) Cell_Harvesting 2. Cell Harvesting and Plating on coverslips Cell_Culture->Cell_Harvesting Giga_Seal 4. Form a Gigaohm Seal with a single cell Cell_Harvesting->Giga_Seal Patch_Pipette 3. Prepare Patch Pipette (filled with intracellular solution) Patch_Pipette->Giga_Seal Whole_Cell 5. Rupture Cell Membrane to achieve whole-cell configuration Giga_Seal->Whole_Cell Voltage_Clamp 6. Voltage Clamp (Hold cell at a negative potential, e.g., -80mV) Whole_Cell->Voltage_Clamp Depolarization_Step 7. Apply Depolarizing Voltage Step (e.g., to +10mV) to elicit Ca2+ current Voltage_Clamp->Depolarization_Step Baseline_Recording 8. Record Baseline Ca2+ current Depolarization_Step->Baseline_Recording Compound_Application 9. Perfuse with Increasing Concentrations of CCB Baseline_Recording->Compound_Application Record_Inhibition 10. Record Inhibition of Ca2+ current at each concentration Compound_Application->Record_Inhibition Data_Analysis 11. Data Analysis (Plot dose-response curve and calculate IC50) Record_Inhibition->Data_Analysis

Whole-Cell Patch Clamp Workflow.

Step-by-Step Methodology:

  • Cell Preparation: Utilize a stable cell line, such as HEK-293, expressing the human recombinant α1, β, and α2δ subunits of the target calcium channel (CaV1.2 or CaV2.2). Culture cells to 70-80% confluency.

  • Electrophysiology Rig Setup: Prepare the patch-clamp rig with an amplifier, data acquisition system, and perfusion system. Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Solutions:

    • External Solution (in mM): 140 TEA-Cl, 10 BaCl2 (as the charge carrier), 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).

    • Internal Pipette Solution (in mM): 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

  • Recording Procedure:

    • Establish a whole-cell configuration on a single cell.

    • Hold the membrane potential at -80 mV.

    • Elicit calcium channel currents by applying a depolarizing voltage step to +10 mV for 200 ms.

    • Record stable baseline currents for at least 3 minutes.

    • Perfuse the cell with increasing concentrations of the test compound, allowing for equilibration at each concentration.

    • Record the steady-state block of the calcium current at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the current to the baseline.

    • Plot the normalized current as a function of drug concentration and fit the data to a Hill equation to determine the IC50 value.

Receptor Binding Affinity: Radioligand Binding Assay

This assay measures the affinity of a drug for its receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of each CCB for the L-type calcium channel.

radioligand_workflow Membrane_Prep 1. Membrane Preparation (from cells or tissues expressing L-type calcium channels) Assay_Setup 2. Assay Setup in 96-well Plate (Membranes, Radioligand, and increasing concentrations of unlabeled CCB) Membrane_Prep->Assay_Setup Incubation 3. Incubation (to allow binding to reach equilibrium) Assay_Setup->Incubation Radioligand Radioligand (e.g., [3H]-(+)-PN200-110) Radioligand->Assay_Setup Filtration 4. Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Washing 5. Washing (to remove non-specific binding) Filtration->Washing Scintillation_Counting 6. Scintillation Counting (to quantify bound radioactivity) Washing->Scintillation_Counting Data_Analysis_Ki 7. Data Analysis (Determine IC50 and calculate Ki using the Cheng-Prusoff equation) Scintillation_Counting->Data_Analysis_Ki

Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues (e.g., rat cortical membranes) expressing L-type calcium channels in a suitable buffer and prepare a membrane fraction by centrifugation. [23]2. Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a high-affinity DHP radioligand such as [3H]-(+)-PN200-110.

  • Assay Procedure:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at its Kd), and a range of concentrations of the unlabeled test compound.

    • Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [23]

Cellular Functional Activity: Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration in response to channel activation and inhibition in intact cells.

Objective: To assess the functional blockade of L-type calcium channels by the CCBs in a cellular context.

calcium_imaging_workflow Cell_Plating 1. Plate Cells (e.g., primary smooth muscle cells or CaV1.2-expressing cell line) in a black-walled, clear-bottom 96-well plate Dye_Loading 2. Load Cells with a Calcium Indicator Dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Incubation_Deester 3. Incubation (to allow for dye loading and de-esterification) Dye_Loading->Incubation_Deester Wash 4. Wash Cells (to remove excess dye) Incubation_Deester->Wash Baseline_Fluorescence 5. Measure Baseline Fluorescence Wash->Baseline_Fluorescence Compound_Addition 6. Add CCB at various concentrations Baseline_Fluorescence->Compound_Addition Stimulation 7. Stimulate Cells to Induce Ca2+ Influx (e.g., with high KCl solution) Compound_Addition->Stimulation Fluorescence_Measurement 8. Measure Fluorescence Intensity Change over time Stimulation->Fluorescence_Measurement Data_Analysis_Func 9. Data Analysis (Determine the inhibitory effect of the CCB on the calcium response) Fluorescence_Measurement->Data_Analysis_Func

Calcium Imaging Assay Workflow.

Step-by-Step Methodology:

  • Cell Preparation: Plate cells (e.g., A7r5 rat aortic smooth muscle cells) in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM. [13][24][25] * Remove the culture medium and incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C. [13][24] * Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution) to remove extracellular dye.

  • Assay Procedure:

    • Acquire a baseline fluorescence reading using a fluorescence plate reader or a high-content imaging system.

    • Add the test compounds at various concentrations and incubate for a predetermined time.

    • Stimulate the cells with a depolarizing agent (e.g., a high concentration of KCl) to open the L-type calcium channels.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the response to the control (no drug) and plot the percentage of inhibition against the drug concentration to determine the IC50.

Discussion and Future Directions

The selection of a calcium channel blocker for further development or clinical application depends on a multifaceted evaluation of its pharmacological profile.

  • This compound serves as a robust benchmark with its well-characterized potency and selectivity for L-type calcium channels. Its extensive clinical use provides a wealth of safety and efficacy data.

  • Lercanidipine's high lipophilicity and gradual onset of action are thought to contribute to its favorable side-effect profile, particularly the lower incidence of peripheral edema compared to other DHPs. [3]This makes it an attractive alternative for patients who are intolerant to other CCBs.

  • Levamlodipine represents a refinement of an established drug, amlodipine. By isolating the active enantiomer, it aims to provide the same therapeutic benefit at a lower dose, potentially reducing dose-dependent side effects. [4][5]

  • Cilnidipine's dual L- and N-type channel blockade offers a unique mechanism of action. [6]The inhibition of sympathetic nerve activity may translate into clinically significant advantages, such as reduced reflex tachycardia and enhanced renal protection, making it a promising candidate for patients with certain comorbidities. [7][8] Future research should focus on direct, head-to-head preclinical and clinical studies to provide a more definitive comparison of these agents. Investigating the long-term organ-protective effects and the impact on patient-reported outcomes will be crucial in determining the ultimate clinical value of these next-generation calcium channel blockers.

References

  • Barchielli, M., Dolfini, E., et al. (1997). Clinical Pharmacokinetics of Lercanidipine. Journal of Cardiovascular Pharmacology.
  • Shete, M. M. (2016). Cilnidipine: Next Generation Calcium Channel Blocker.
  • Mehta, K. K., Tiwaskar, M., & Kasture, P. (2024). Cilnidipine, a Dual L/N-type Ca2+ Channel Blocker in Hypertension Management: A Review.
  • (N/A). Pharmacokinetics of cilnidipine capsules in health volunteers.
  • (N/A). Regulation of T-type calcium channels: signalling pathways and functional implications. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.
  • (N/A). Clinical Pharmacokinetics of Lercanidipine. Semantic Scholar.
  • (N/A). CILNIDIPINE. MIMS Hong Kong.
  • (N/A). Pharmacokinetic parameters of cilnidipine and valsartan after a single oral administration of each drug alone or in combination.
  • (N/A). Lercanidipine 10 mg Film-coated Tablets - Summary of Product Characteristics. Irish Medicines Board.
  • (N/A). Levamlodipine. Wikipedia.
  • (2019). The L-type calcium channel current modulation mechanism: the plot thickens and fogs. The Journal of General Physiology.
  • (N/A). Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission. British Journal of Pharmacology.
  • Ma, L., et al. (2020). Neuronal L-Type Calcium Channel Signaling to the Nucleus Requires a Novel CaMKIIα-Shank3 Interaction. Journal of Neuroscience.
  • (N/A). Lercanidipine. Wikipedia.
  • (N/A). Lercanidipine in Hypertension. NIH.
  • Dolmetsch, R. E., et al. (2001).
  • (N/A). Pharmacokinetic parameters of levamlodipine test and reference...
  • (N/A). Bioequivalence of levamlodipine besylate tablets in healthy Chinese subjects: a single-dose and two-period crossover randomized study. NIH.
  • Iftinca, M. (2011).
  • (N/A). L-type calcium channels – Knowledge and References. Taylor & Francis Online.
  • (N/A). T-Type Calcium Channels: A Mixed Blessing. MDPI.
  • (2025). Levamlodipine: Package Insert / Prescribing Info / MOA. Drugs.com.
  • Taylor, J. T., et al. (2008). Calcium signaling and T-type calcium channels in cancer cell cycling. NIH.
  • (2025). Clinical Pharmacology of Felodipine. Bentham Science.
  • (N/A). Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age. The Journal of Pain.
  • (N/A). T-type calcium channel. Wikipedia.
  • (2019). Office of Clinical Pharmacology Review. FDA.
  • (N/A). Felodipine clinical pharmacokinetics. A summary. PubMed.
  • (N/A).
  • (2022). N-type calcium channel and renal injury. NIH.
  • (N/A). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • (N/A). N-type calcium channel. Wikipedia.
  • (N/A). Felodipine clinical pharmacokinetics. PubMed.
  • (N/A).
  • (2024). Felodipine.
  • (N/A). Keep it simple – Ready-To-Use CaV1.2 cells on Qube 384. Sophion.
  • (2013). Fluo-4 Calcium Imaging Kit. Thermo Fisher Scientific.
  • (2025). Optimization of CaV1.2 screening with an automated planar patch clamp platform. Journal of Pharmacological and Toxicological Methods.
  • (N/A). Radioligand Binding Assay. Gifford Bioscience.
  • (2025). CALCIUM IMAGING PROTOCOL. protocols.io.
  • (2026). Caᵥ1.2 Manual Patch Clamp InVEST44 Assay Service. Reaction Biology.
  • (2025). Protocol Booklet. Hello Bio.
  • (2024). Pharmacology of Felodipine ; Overview, Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.
  • (N/A). Fluo-4 Direct Calcium Assay Kit. Thermo Fisher Scientific.
  • (N/A). HEK-293 CaV1.2 Cell Line. B'SYS.
  • (N/A). Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol. NIH.
  • (N/A). Fluo-4 Assay Kit (Calcium) (ab228555). Abcam.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (S)-(-)-Felodipine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of (S)-(-)-Felodipine in a laboratory setting. As researchers and drug development professionals, our responsibility extends beyond the bench to ensure that chemical entities are handled and disposed of in a manner that protects both human health and the environment. This document is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a compliant and safe workflow.

Hazard Profile and Regulatory Framework

This compound is a dihydropyridine calcium channel blocker.[1][2] While a valuable tool in research, it possesses a hazard profile that necessitates meticulous disposal procedures.

Key Hazards:

  • Aquatic Ecotoxicity: Felodipine is classified as very toxic to aquatic life with long-lasting effects.[3][4] Its low water solubility and high potential for bioaccumulation mean that improper disposal can lead to significant environmental contamination.[1][3]

  • Human Health: The compound is categorized as harmful if swallowed.[5][6] Furthermore, it is suspected of damaging fertility or the unborn child, mandating careful handling to prevent exposure.[3][4][6]

Regulatory Oversight: The primary regulatory body governing this type of waste in the United States is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] The EPA has established clear rules for the management of hazardous pharmaceutical waste, most notably the prohibition of "sewering" (flushing down a drain) for hazardous pharmaceuticals.[8][9][10]

It is critical to distinguish these regulations from those of the Drug Enforcement Administration (DEA). Felodipine is not a DEA-controlled substance. Therefore, the stringent documentation and handling procedures specific to controlled substances, such as the use of DEA Form 41, are not required.[11][12][13] However, the DEA's core principle of rendering a drug "non-retrievable" is a valuable best practice to adopt for all pharmaceutical waste to prevent diversion and environmental exposure.[11][14]

Core Disposal Principles: The Do's and Don'ts

Before detailing specific protocols, it is essential to understand the foundational principles of pharmaceutical disposal in a research context.

  • DO: Segregate Your Waste. this compound waste, whether pure compound or contaminated labware, must be segregated from non-hazardous trash.

  • DO: Use a Licensed Waste Contractor. The most direct and compliant method of disposal is through a licensed hazardous waste management company.[15]

  • DON'T: Sewer or Flush. Disposing of Felodipine down the drain is a direct violation of EPA regulations and introduces a potent, persistent chemical into waterways.[8][10]

  • DON'T: Mix with General Trash. Household disposal methods, such as mixing with coffee grounds or cat litter, are not appropriate for a laboratory setting and do not meet the standards for hazardous chemical waste disposal.[16][17]

Recommended Disposal Pathways

Two primary pathways exist for the compliant disposal of this compound from a laboratory. The choice depends on institutional policy, waste volume, and available resources.

Pathway 1: Direct Disposal via Licensed Contractor (Primary Method)

This is the most straightforward and universally accepted method.

  • Segregation and Collection: Designate a specific, clearly labeled, and sealed container for this compound waste. This includes expired solid compound, contaminated personal protective equipment (PPE), and rinsed labware.

  • Labeling: The container must be labeled in accordance with EPA and Department of Transportation (DOT) regulations. At a minimum, the label should read: "Hazardous Waste Pharmaceuticals," list the chemical name "this compound," and include relevant hazard pictograms.[10]

  • Storage: Store the sealed waste container in a designated, secure satellite accumulation area, away from incompatible materials.

  • Pickup and Incineration: Schedule a pickup with your institution's Environmental Health & Safety (EHS) office or its contracted hazardous waste disposal company. The standard and preferred method of destruction for this type of waste is high-temperature incineration.[3]

Pathway 2: In-Lab Chemical Degradation (Pre-Treatment)

For research labs that generate small quantities of Felodipine waste, chemical degradation can serve as a pre-treatment step to render the active pharmaceutical ingredient (API) inert before it is collected as general chemical waste. This approach adds a layer of safety and environmental stewardship.

Causality: Felodipine's dihydropyridine structure is susceptible to oxidation, which converts it to its pyridine derivative, a more stable and biologically inactive form.[18] This principle, used in analytical methods to maintain "sink conditions," can be leveraged for disposal.[18] Studies also show degradation occurs under acidic and basic hydrolysis, with base-catalyzed degradation being more significant.[19][20]

The following protocol outlines a robust oxidative degradation method.

Protocol: Oxidative Degradation of this compound

This protocol uses Ceric(IV) sulfate, a strong oxidizing agent, to degrade Felodipine. It should be performed in a certified chemical fume hood with appropriate PPE.

Materials:

  • This compound waste (solid or in a compatible solvent)

  • Ceric(IV) sulfate (Ce(SO₄)₂)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Sodium bisulfite (NaHSO₃) or Ascorbic Acid for quenching

  • Sodium bicarbonate (NaHCO₃) for neutralization

  • pH indicator strips

  • Glass beaker or flask of appropriate size

  • Stir plate and stir bar

Experimental Protocol:

  • Preparation of Oxidizing Solution:

    • In a chemical fume hood, slowly add a calculated amount of concentrated sulfuric acid to a beaker of deionized water to create a ~0.1 M H₂SO₄ solution. Always add acid to water.

    • Dissolve Ceric(IV) sulfate into the acidic solution to a final concentration of approximately 5-10 mM. The solution will be a distinct yellow-orange color.

  • Degradation Reaction:

    • Carefully add the this compound waste to the Ceric sulfate solution while stirring. Use a stoichiometric excess of the oxidizing agent.

    • Allow the reaction to stir at room temperature for a minimum of 2 hours. The disappearance of the yellow color (as Ce⁴⁺ is reduced to colorless Ce³⁺) can be an indicator of reaction completion, though analytical confirmation (e.g., TLC, HPLC) is recommended to validate the protocol initially.

  • Quenching Excess Oxidizer:

    • Slowly add a quenching agent, such as a saturated solution of sodium bisulfite or ascorbic acid, dropwise until the yellow color of the excess Ce⁴⁺ is fully discharged.

  • Neutralization:

    • Carefully neutralize the acidic solution by slowly adding sodium bicarbonate. Be prepared for gas (CO₂) evolution.

    • Continuously monitor the pH with indicator strips until it is in the neutral range (pH 6-8).

  • Final Disposal:

    • The resulting neutralized aqueous solution, now containing the degraded pyridine derivative and inorganic salts, can be collected in a container for aqueous chemical waste and disposed of through your institution's hazardous waste program.

Data and Workflow Summary

Table 1: this compound Disposal Profile
PropertyValue / ClassificationSource(s)
CAS Number 72509-76-3[1][6][15]
Molecular Formula C₁₈H₁₉Cl₂NO₄[1][21]
GHS Hazard Statements H302 (Harmful if swallowed), H361 (Suspected of damaging fertility or the unborn child), H410 (Very toxic to aquatic life with long lasting effects)[3][4]
Primary Regulatory Body EPA (under RCRA)[7]
Recommended Disposal Incineration via a licensed hazardous waste contractor.[3][15]
Prohibited Disposal Sewering (flushing); disposal in general solid waste.[8][9][10]
Diagram 1: Disposal Decision Workflow for this compound

Felodipine_Disposal_Workflow start Unwanted this compound Waste (Solid, Contaminated Labware, etc.) segregate Segregate as Hazardous Pharmaceutical Waste start->segregate is_pretreatment Is In-Lab Pre-Treatment an Institutional Option? segregate->is_pretreatment degrade Protocol: Chemical Degradation (e.g., Oxidation) is_pretreatment->degrade  Yes collect_direct Collect in Designated, Labeled Hazardous Waste Container is_pretreatment->collect_direct No   collect_degraded Collect Neutralized Solution as Aqueous Chemical Waste degrade->collect_degraded contact_ehs Arrange Pickup via EHS / Licensed Contractor collect_degraded->contact_ehs collect_direct->contact_ehs end Final Disposal: High-Temperature Incineration contact_ehs->end

Caption: Decision workflow for selecting the appropriate disposal pathway for this compound waste.

References

  • DEA Pharmaceutical Disposal Regulations - Rx Destroyer. (n.d.). Rx Destroyer. Retrieved January 12, 2026, from [Link]

  • DEA Rule on the Disposal of Controlled Substances. (2014, October 20). American Society of Health-System Pharmacists (ASHP). Retrieved January 12, 2026, from [Link]

  • How to Properly Destroy Controlled Drugs: DEA Forms 222, 41, and COD Explained. (2025, May 25). MCF Environmental Services. Retrieved January 12, 2026, from [Link]

  • This compound | C18H19Cl2NO4 | CID 636806. (n.d.). PubChem, National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Drug Disposal Information. (n.d.). DEA Diversion Control Division. Retrieved January 12, 2026, from [Link]

  • Pharmaceutical Waste Disposal: DEA Controlled Substance Compliance. (2025, December 26). MedPro Disposal. Retrieved January 12, 2026, from [Link]

  • Updated Rules for EPA hazardous pharmaceutical waste Sewering. (2019, June 18). Hazardous Waste Experts. Retrieved January 12, 2026, from [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. (2025, May 20). Stericycle. Retrieved January 12, 2026, from [Link]

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. (n.d.). Waste360. Retrieved January 12, 2026, from [Link]

  • Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA. Retrieved January 12, 2026, from [Link]

  • EPA: Hazardous Pharmaceutical Waste Management. (n.d.). Stericycle. Retrieved January 12, 2026, from [Link]

  • PLENDIL TABLETS Safety Data Sheet. (2016, April 20). AstraZeneca Australia. Retrieved January 12, 2026, from [Link]

  • Felodipine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Chemical Properties of Felodipine (CAS 72509-76-3). (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]

  • Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]

  • Forced degradation studies of Felodipine. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Felodipine impurity standard Safety Data Sheet. (2014, February 28). British Pharmacopoeia. Retrieved January 12, 2026, from [Link]

  • Felodipine | C18H19Cl2NO4 | CID 3333. (n.d.). PubChem, National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Stability-indicating RP-HPLC method for the determination of Felodipine (a calcium channel blocker) in tablets. (2022, January 13). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Dissolution test for felodipine tablets using chemical oxidation in situ to maintain 'sink conditions'. (1984). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 12, 2026, from [Link]

  • Stability Indicating Method for the Determination of Related Substances in Felodipine Solid Dosage Form and in the Drug Substance. (2016, May 8). Walsh Medical Media. Retrieved January 12, 2026, from [Link]

  • Felodipine Safety Data Sheet. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare (EDQM). Retrieved January 12, 2026, from [Link]

  • Drug Disposal: FDA's Flush List for Certain Medicines. (2024, October 31). U.S. Food and Drug Administration (FDA). Retrieved January 12, 2026, from [Link]

  • How to Properly Dispose of Your Unused Medicines. (n.d.). DEA.gov. Retrieved January 12, 2026, from [Link]

Sources

Mastering Safety: A Guide to Personal Protective Equipment for (S)-(-)-Felodipine

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide for Researchers and Drug Development Professionals on the Safe Handling, Operation, and Disposal of (S)-(-)-Felodipine.

This compound, a potent calcium channel blocker, demands meticulous handling to ensure the safety of laboratory personnel. As an active pharmaceutical ingredient (API), its inherent pharmacological activity necessitates a comprehensive personal protective equipment (PPE) strategy to mitigate risks of accidental exposure. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety protocols and field-proven insights.

Understanding the Risks: Hazard Identification and Mitigation

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Large doses of calcium channel blockers can lead to serious health effects, including nausea, dizziness, a sharp decrease in blood pressure, and potentially severe cardiac events.[2] The primary routes of occupational exposure are inhalation of airborne particles, dermal contact, and accidental ingestion. Therefore, the cornerstone of a robust safety plan is the implementation of a multi-layered PPE approach designed to shield against these specific hazards.

Core Safety Directives:
  • Avoid All Personal Contact: This includes inhalation of dust or aerosols and direct contact with skin and eyes.[2]

  • Engineering Controls First: PPE is the last line of defense. Primary containment should be achieved through engineering controls like chemical fume hoods or glove boxes, especially when handling the powdered form of the compound.[1][3]

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled.[1][4] Always wash hands thoroughly after handling the compound, even if gloves were worn.[1][5]

Personal Protective Equipment (PPE) Protocol: A Step-by-Step Approach

The selection and proper use of PPE are critical to preventing exposure. The following protocol outlines the minimum required PPE for handling this compound. For tasks with a higher risk of aerosol generation or spillage, a more stringent approach may be necessary.

Respiratory Protection:

Given the risk of inhalation, respiratory protection is paramount, particularly when handling the solid compound.

  • Action: For tasks involving weighing, transferring, or any manipulation of this compound powder that could generate dust, a respirator is mandatory. A NIOSH-approved N95 respirator is the minimum requirement.[6] For higher-risk operations or in the absence of adequate engineering controls, a powered air-purifying respirator (PAPR) may be necessary.

  • Causality: The fine particulate nature of many APIs allows them to become easily airborne and inhaled. Respiratory protection prevents these particles from entering the respiratory tract, where they can be absorbed into the bloodstream. Surgical masks do not provide adequate respiratory protection from drug exposure.[6][7]

Hand Protection:

Dermal absorption is a significant route of exposure.

  • Action: Wear appropriate protective gloves, such as nitrile gloves, that have been tested for resistance to chemicals.[1][8] It is crucial to inspect gloves for any signs of damage before use. For extended handling or when there is a risk of splashes, double-gloving is recommended. Change gloves immediately if they become contaminated.

  • Causality: Chemical-resistant gloves provide a barrier between the skin and the compound, preventing direct contact and subsequent absorption.

Eye and Face Protection:

Protecting the eyes and face from splashes and airborne particles is essential.

  • Action: Wear tightly fitting safety goggles with side shields.[4] In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[1]

  • Causality: The mucous membranes of the eyes can readily absorb chemical substances. Safety eyewear prevents accidental contact with dust or splashes.

Body Protection:

To prevent contamination of personal clothing and skin, appropriate body protection is required.

  • Action: A long-sleeved laboratory coat is the minimum requirement. For handling larger quantities or in situations with a high risk of contamination, disposable coveralls, often referred to as "bunny suits," are recommended.[6] Gowns should be disposable and close in the back.[6]

  • Causality: Protective clothing provides a removable barrier, preventing the compound from coming into contact with the skin and personal clothing, which could lead to prolonged exposure.

Foot Protection:
  • Action: Closed-toe shoes are mandatory in any laboratory setting.[8] For added protection against spills, disposable shoe covers should be worn.[6]

  • Causality: Shoe covers prevent the tracking of contaminants out of the laboratory and protect personal footwear from contamination.

Operational and Disposal Plans

A comprehensive safety strategy extends beyond the use of PPE to include clear operational and disposal procedures.

Experimental Workflow and PPE Integration

The following diagram illustrates the integration of PPE at each stage of a typical laboratory workflow involving this compound.

experimental_workflow cluster_ppe Required PPE prep Weighing and Solution Preparation (in Fume Hood) exp Cell Culture Dosing / In-vivo Administration prep->exp Transfer of Solution respirator N95 Respirator / PAPR cleanup Decontamination of Surfaces exp->cleanup Post-Experiment gloves Double Nitrile Gloves disposal Waste Segregation and Disposal cleanup->disposal goggles Safety Goggles & Face Shield coat Lab Coat / Coverall shoes Shoe Covers

Caption: PPE Integration Across Experimental Workflow.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble described above.

  • Contain the Spill: For powdered spills, gently cover with a damp paper towel to avoid generating dust.[2] For liquid spills, use an appropriate absorbent material.

  • Clean the Area: Use a suitable decontaminating agent and clean the area thoroughly.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All solid waste, including contaminated gloves, wipes, and disposable labware, should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated hazardous waste container. Do not pour down the drain.[1]

  • Disposal Protocol: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[2][4] This typically involves incineration by an approved waste disposal plant.[1]

Summary of PPE Requirements

Hazard RouteEngineering ControlRequired Personal Protective Equipment
Inhalation Chemical Fume Hood / Glove BoxN95 Respirator or PAPR
Dermal Contact Splash guardsDouble Nitrile Gloves, Lab Coat/Coverall
Eye Contact Fume Hood SashSafety Goggles and/or Face Shield
Ingestion -Strict adherence to hygiene protocols

By adhering to these guidelines, researchers and scientists can create a safe working environment and minimize the risks associated with handling the potent pharmaceutical compound, this compound.

References

  • Felodipine Safety D
  • Felodipine Material Safety D
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Felodipine Safety D
  • Felodipine Safety D
  • Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US.
  • Potent Pharmaceutical Compound Containment Case Study. AIHA.
  • DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. (2024, July 15). Cleanroom Technology.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • (S)-(-)
  • Felodipine Safety D
  • Felodipine Safety D
  • Rules for the Safe Handling of Chemicals in the Labor
  • Safe methods of medication disposal. (2021, March 22). Mayo Clinic Health System.
  • Where and How to Dispose of Unused Medicines. (2025, April 16). FDA.
  • Safe disposal of prescription medications. (2025, October 1). Fallon Health.
  • How to Properly Dispose of Your Unused Medicines. DEA.gov.
  • Drug Disposal: FDA's Flush List for Certain Medicines. (2024, October 31). FDA.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Safety Inside Lab Safety. Sigma-Aldrich.
  • Life-Changing Safety Tips for Handling Labor
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(S)-(-)-Felodipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-(-)-Felodipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.